molecular formula C7H3ClN2O2 B1360291 2-Chloro-4-nitrobenzonitrile CAS No. 28163-00-0

2-Chloro-4-nitrobenzonitrile

Cat. No.: B1360291
CAS No.: 28163-00-0
M. Wt: 182.56 g/mol
InChI Key: ZIGQFRQZYVQQDR-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H3ClN2O2 and its molecular weight is 182.56 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-nitrobenzonitrile
Source PubChem
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InChI

InChI=1S/C7H3ClN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGQFRQZYVQQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182428
Record name 2-Chloro-4-nitrobenzonitrile
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Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28163-00-0
Record name 2-Chloro-4-nitrobenzonitrile
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Record name 2-Chloro-4-nitrobenzonitrile
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Record name 2-Chloro-4-nitrobenzonitrile
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the core physical and chemical properties of 2-Chloro-4-nitrobenzonitrile (CAS No: 28163-00-0). Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data on the compound's structure, physicochemical characteristics, spectroscopic profile, and thermal behavior. Furthermore, it offers field-proven, detailed experimental protocols for purification by recrystallization and melting point determination, explaining the scientific rationale behind each procedural step. The guide is designed to serve as a vital resource for the safe handling, characterization, and application of this versatile synthetic intermediate.

Introduction: A Key Synthetic Building Block

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a nitrile, a nitro group, and a chlorine atom on a benzene ring, makes it a highly reactive and versatile intermediate. These functional groups serve as handles for a wide array of chemical transformations, establishing the compound as a critical starting material in the synthesis of pharmaceuticals, agrochemicals like herbicides and insecticides, and specialty dyes and pigments.[1] Understanding its physical properties is paramount for its effective use, from designing reaction conditions and purification strategies to ensuring safe laboratory and industrial-scale handling.

Systematic Name (IUPAC): this compound[2] CAS Registry Number: 28163-00-0[2] Molecular Formula: C₇H₃ClN₂O₂[2][3] Synonyms: 3-Chloro-4-cyanonitrobenzene, 2-chloro-4-nitrobenzenecarbonitrile[2]

recrystallization_workflow start Start: Crude Solid dissolve 1. Dissolve in minimum hot methanol start->dissolve hot_filt_q Insoluble impurities? dissolve->hot_filt_q hot_filt_a 2. Hot Gravity Filtration hot_filt_q->hot_filt_a Yes cool 3. Slow Cooling to Room Temperature hot_filt_q->cool No hot_filt_a->cool crystal_q Crystals form? cool->crystal_q induce 4. Induce Crystallization (Scratch / Seed) crystal_q->induce No ice_bath 5. Cool in Ice Bath crystal_q->ice_bath Yes induce->ice_bath filter 6. Vacuum Filtration ice_bath->filter wash 7. Wash with ice-cold methanol filter->wash dry 8. Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the Purification of this compound.

Thermal Properties and Stability

The melting point of a crystalline solid is a robust indicator of its purity. A pure compound will exhibit a sharp melting point range, typically 0.5-1.0 °C. Impurities disrupt the crystal lattice, which requires less energy to break apart, resulting in both a depression of the melting point and a broadening of the melting range.

This compound is reported to be stable at room temperature in closed containers under normal storage conditions. However, it is incompatible with strong oxidizing agents, strong bases, and strong acids. [4]Thermal decomposition may generate toxic gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide. [4]

Experimental Protocol: Melting Point Determination

This protocol outlines the capillary method for determining the melting point range, a fundamental technique for assessing compound purity.

  • Sample Preparation: Ensure the crystalline sample is completely dry. Place a small amount on a clean, dry watch glass and crush it into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end. The sample height should be 2-3 mm for optimal heat transfer.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time and identifies the temperature range to be observed carefully. Allow the apparatus to cool significantly before the next step.

  • Accurate Determination: For the accurate measurement, begin heating again and approach the approximate melting point at a slow, controlled rate (1-2 °C per minute). A slow heating rate is crucial to ensure the sample and the thermometer are in thermal equilibrium, yielding an accurate reading.

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire solid mass has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.

melting_point_workflow start Start: Pure, Dry Crystals prepare 1. Prepare fine powder of the sample start->prepare load 2. Load 2-3 mm of sample into capillary tube prepare->load setup 3. Place capillary in melting point apparatus load->setup heat 4. Heat slowly (1-2 °C / min) setup->heat observe_t1 5. Record T₁ (First liquid drop appears) heat->observe_t1 observe_t2 6. Record T₂ (All solid has melted) observe_t1->observe_t2 report 7. Report melting point as range T₁ - T₂ observe_t2->report end End: Verified Melting Point report->end

Caption: Workflow for Melting Point Determination by the Capillary Method.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is the highest priority. This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. [5]It causes skin, eye, and respiratory system irritation. [5][4]* Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [5]* Handling: Minimize dust generation and accumulation. Avoid breathing dust. Ensure adequate ventilation.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention. [5] * Skin: Wash off immediately with soap and plenty of water.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong acids, bases, and oxidizing agents. [4]

Conclusion

This compound is a valuable chemical intermediate whose physical properties are critical to its successful application in research and industry. Its defined melting point serves as a reliable indicator of purity, which can be achieved through standard recrystallization techniques. A thorough understanding of its spectroscopic signature, thermal stability, and solubility profile enables chemists to optimize reaction conditions, develop robust purification protocols, and ensure its safe handling. This guide provides the foundational knowledge required for the proficient use of this important compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Chloro-4-nitrobenzoic acid. Retrieved from [Link]

  • Htdchem. (2024). 4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:28163-00-0. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide. Retrieved from [Link]

Sources

2-Chloro-4-nitrobenzonitrile chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-nitrobenzonitrile: Synthesis, Reactivity, and Applications in Modern Chemistry

Introduction

This compound is a pivotal intermediate in the landscape of modern organic synthesis. Its deceptively simple structure—a benzene ring functionalized with chloro, nitro, and nitrile groups—belies a rich and versatile reactivity profile that has been harnessed by researchers and industry professionals alike. The strategic placement of these functional groups, particularly the electron-withdrawing nitro and nitrile moieties, activates the molecule for a range of chemical transformations. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, moving from its fundamental properties and synthesis to its key reactions and applications, with a grounding in established safety and analytical protocols.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is the bedrock of its effective application in research and development. These characteristics not only confirm its identity and purity but also predict its behavior in various chemical environments.

Chemical Identity and Properties

This compound is typically a beige to brown crystalline powder under standard conditions.[1] Its key physical and chemical properties are summarized below, providing essential data for handling, reaction setup, and regulatory compliance.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
CAS Number 28163-00-0[3][4]
Molecular Formula C₇H₃ClN₂O₂[2][5]
Molecular Weight 182.56 g/mol [2]
Melting Point 83-84 °C[1][4]
Boiling Point 337 °C at 760 mmHg[4][6]
Density 1.47 g/cm³[4]
Appearance Beige to brown powder/crystal[1][7]
InChI Key ZIGQFRQZYVQQDR-UHFFFAOYSA-N[3]
SMILES C1=CC(=C(C=C1N+[=O])Cl)C#N[3]
Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity verification of this compound.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong, sharp absorption bands corresponding to its key functional groups. A prominent peak for the nitrile (C≡N) stretch is expected around 2211-2230 cm⁻¹. The presence of the nitro group (NO₂) will be indicated by two strong bands: an asymmetric stretching vibration near 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹, and the C-Cl stretching vibration can be observed in the fingerprint region, typically around 782 cm⁻¹.[8]

  • Mass Spectrometry (MS) : In mass spectrometry, this compound will exhibit a distinct molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic M/M+2 doublet, with peaks at m/z 182 and 184, respectively. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The aromatic region will show a complex multiplet system for the three protons on the benzene ring, dictated by their ortho, meta, and para coupling constants.

    • ¹³C NMR : The spectrum will display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon (typically downfield, around 115-120 ppm). The carbon atom attached to the chlorine will be shifted, as will the carbons bearing the nitro and nitrile groups.

Part 2: Synthesis and Purification

The reliable synthesis of this compound is crucial for its use as a starting material. The most common laboratory-scale preparation involves the dehydration of the corresponding primary amide, 2-chloro-4-nitrobenzamide.

Synthetic Pathway: Dehydration of 2-Chloro-4-nitrobenzamide

This transformation is efficiently achieved using a potent dehydrating agent such as thionyl chloride (SOCl₂), which converts the amide functional group directly into a nitrile.

Synthesis_of_2_Chloro_4_nitrobenzonitrile Start 2-Chloro-4-nitrobenzamide Intermediate Reaction Mixture Start->Intermediate + SOCl₂ Product This compound Intermediate->Product Dehydration (Heat) Reagent Thionyl Chloride (SOCl₂) Reflux

Caption: Synthesis via dehydration of 2-chloro-4-nitrobenzamide.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established laboratory procedures.[9] The causality behind each step is explained to ensure a deep understanding of the process.

Materials:

  • 2-Chloro-4-nitrobenzamide (1.0 mol)

  • Thionyl chloride (8.4 mol)

  • Benzene or Toluene (as solvent for extraction)

  • 5% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-chloro-4-nitrobenzamide (200 g, 1.0 mol).

  • Addition of Reagent: While gently warming the flask, slowly add thionyl chloride (1000 g, 8.4 mol) to the amide. Causality: Thionyl chloride is a highly effective dehydrating agent that reacts with the amide to form the nitrile. The reaction is exothermic and releases HCl and SO₂ gas, necessitating careful addition in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux for approximately 3 hours. Causality: Heating provides the necessary activation energy to drive the dehydration reaction to completion.

  • Removal of Excess Reagent: After cooling, remove the excess thionyl chloride by distillation. Causality: Removing the excess volatile reagent simplifies the subsequent workup.

  • Extraction: To the cold residue, add benzene or toluene (500 ml) to dissolve the product. Transfer the solution to a separatory funnel. Causality: The organic product is soluble in nonpolar solvents like benzene or toluene, allowing for its separation from inorganic byproducts.

  • Washing: Wash the organic layer sequentially with a 5% sodium hydroxide solution and then with water until the aqueous layer is neutral. Causality: The basic wash neutralizes and removes any remaining acidic impurities, such as HCl or byproducts from thionyl chloride hydrolysis. The water wash removes any residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Causality: Anhydrous sodium sulfate removes trace amounts of water from the organic solvent. Evaporation yields the crude solid product.

  • Purification: Recrystallize the crude solid from methanol to yield pure this compound (yields typically around 79%).[9] Causality: Recrystallization is a purification technique where the desired compound, being less soluble in the cold solvent than impurities, crystallizes out upon cooling, affording a product of high purity.

Quality Control

The purity of the synthesized product should be validated before use.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of the final product. A suitable mobile phase might be a mixture of hexane and ethyl acetate.

  • Melting Point Analysis: A sharp melting point range close to the literature value (83-84 °C) is a strong indicator of high purity.[1][4]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative purity data.[10]

Part 3: Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity. It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][3][11]

Overview of Reactivity
  • Nitro Group: The nitro group is readily reduced to an amino group (-NH₂), which is a cornerstone transformation. The resulting aniline derivative is a versatile precursor for introducing further functionality, for instance, through diazotization or acylation reactions.

  • Chloro Group: The chlorine atom is positioned ortho to the nitrile group and para to the nitro group. Both are strong electron-withdrawing groups, which significantly activate the aromatic ring towards Nucleophilic Aromatic Substitution (SₙAr) . This makes the chlorine an excellent leaving group, allowing for the facile introduction of nucleophiles such as amines, alkoxides, and thiolates.

  • Nitrile Group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions, or be reduced to a primary amine.

Reactivity_SNAr ArylHalide Activated Aryl Chloride (this compound) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArylHalide->Meisenheimer + Nu⁻ (slow) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - Cl⁻ (fast) LeavingGroup Chloride Ion (Cl⁻)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Key Transformations and Protocols

This protocol details the conversion of this compound to 2-chloro-4-aminobenzonitrile, a valuable synthetic intermediate.[12]

Materials:

  • This compound (0.219 mol)

  • Hydrazine monohydrate

Procedure:

  • Reaction Initiation: In a suitable reaction vessel, gently heat a small portion of this compound (5 g, 0.027 mol) with hydrazine monohydrate (110 ml) until an exothermic reaction begins, evidenced by the evolution of nitrogen gas. Causality: Hydrazine is a powerful reducing agent, particularly for nitro groups in the presence of a catalyst or at elevated temperatures. The initial heating initiates the reduction process.

  • Controlled Addition: Once the reaction is initiated, add the remaining this compound (35 g, 0.192 mol) in portions to control the rate of reaction and gas evolution.

  • Completion and Reflux: After the addition is complete and the evolution of nitrogen gas has ceased, reflux the mixture for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation: Pour the hot reaction mixture into stirred ice water. The product will precipitate out of the aqueous solution.

  • Purification: Collect the precipitate by filtration and recrystallize the solid from water to yield pure 2-chloro-4-aminobenzonitrile (typical yield: 78%).[12]

The following is a general, representative protocol for the substitution of the chloro group with an alkoxide, illustrating the SₙAr reactivity.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound in anhydrous DMF.

  • Nucleophile Addition: Add sodium methoxide to the solution. Causality: Sodium methoxide provides the methoxide nucleophile. Anhydrous polar aprotic solvents like DMF are ideal for SₙAr reactions as they solvate the cation (Na⁺) but not the nucleophile, enhancing its reactivity.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction by TLC. The reaction is often visually indicated by a color change.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography or recrystallization to yield the 2-methoxy-4-nitrobenzonitrile product.

Part 4: Safety, Handling, and Analytical Methods

Strict adherence to safety protocols is paramount when working with this compound due to its potential hazards.

Hazard Identification and Safe Handling

GHS Hazard Classification: [2][13]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

Safe Handling Practices: [4][14]

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid generating dust. Minimize dust accumulation and ensure good housekeeping.

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale.

Incompatibilities: The compound is stable under normal conditions but should be kept away from strong oxidizing agents, strong bases, and strong acids.[4]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Analytical Methods for Characterization

A suite of analytical techniques is used to confirm the identity, purity, and concentration of this compound.

TechniquePurpose
TLC Reaction monitoring, purity assessment
GC/GC-MS Purity determination, identification of volatile impurities, structural confirmation
HPLC Quantitative analysis for purity and assay
FTIR Functional group identification
Melting Point Purity assessment
NMR Definitive structural elucidation

Conclusion

This compound is a highly valuable and versatile chemical intermediate whose utility is derived from the specific reactivity endowed by its chloro, nitro, and nitrile functional groups. Its capacity for selective transformations—most notably the reduction of the nitro group and nucleophilic substitution of the activated chlorine atom—makes it a foundational building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A comprehensive understanding of its synthesis, reactivity, and safe handling protocols, as detailed in this guide, is essential for leveraging its full potential in chemical research and development.

References

  • PrepChem (2023). Synthesis of this compound. Available at: [Link]

  • PrepChem (2023). Synthesis of 2-chloro-4-aminobenzonitrile. Available at: [Link]

  • Chemsrc (2023). This compound | CAS#:28163-00-0. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. This compound. Available at: [Link]

  • J&K Scientific. This compound | 28163-00-0. Available at: [Link]

  • ChemBK. This compound. Available at: [Link]

  • NINGBO INNO PHARMCHEM. High Purity this compound (CAS 28163-00-0) Manufacturer & Supplier. Available at: [Link]

  • U.S. Department of Health and Human Services. Chapter 6: Analytical Methods. Available at: [Link]

  • Carl ROTH (2022). Safety Data Sheet: 3-Nitrobenzonitrile ≥98 %. Available at: [Link]

  • NIST. This compound. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4-nitrobenzonitrile: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-nitrobenzonitrile (CAS No. 28163-00-0), a pivotal intermediate in the synthesis of complex organic molecules. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, provides detailed protocols for its synthesis, and explores the nuanced reactivity of its functional groups. We will examine key transformations, such as nucleophilic aromatic substitution (SNAr) and nitro group reduction, underpinned by mechanistic insights. Furthermore, this guide highlights its applications as a versatile building block in the development of pharmaceuticals, agrochemicals, and advanced materials, while also addressing critical safety, handling, and analytical procedures.

Introduction and Molecular Overview

This compound is a trifunctional aromatic compound featuring a nitrile, a nitro group, and a chlorine atom. This unique arrangement of electron-withdrawing groups on the benzene ring imparts distinct chemical properties, making it a highly valuable and reactive intermediate in organic synthesis. The chloro and nitro groups, positioned ortho and para to each other, strongly activate the aromatic ring towards nucleophilic attack, while the nitrile and nitro functionalities offer diverse opportunities for chemical transformation. Its stability and compatibility with various reaction conditions make it a reliable starting material for constructing complex molecular architectures.[1]

This guide serves as a technical resource, consolidating critical data and field-proven methodologies to enable scientists to effectively utilize this versatile compound in their research and development endeavors.

Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 28163-00-0[2]
Molecular Formula C₇H₃ClN₂O₂[3]
Molecular Weight 182.57 g/mol [1]
Appearance Beige to brown crystalline powder[1]
Melting Point 83-84 °C[1][3]
Boiling Point 337 °C at 760 mmHg[3]
Density 1.47 g/cm³[3]
Purity ≥ 98% (Typical)[1]
Storage Store at 0-8 °C, sealed in a dry environment[1][4]
Spectroscopic Profile

Spectroscopic analysis is crucial for identity confirmation and purity assessment. Below is a summary of the expected and reported spectral data.

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2230StrongC≡N (Nitrile) stretch
~1530, ~1350StrongAsymmetric and Symmetric N-O (Nitro) stretch
~1580, ~1470MediumC=C Aromatic ring stretch
~850-550Medium-StrongC-Cl stretch

Source: Data compiled from general IR correlation tables and available spectra on PubChem.[5]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (in CDCl₃, 400 MHz):

  • H-6: A doublet, downfield due to deshielding from the adjacent chlorine and para nitro group.

  • H-5: A doublet of doublets, coupled to both H-3 and H-6.

  • H-3: A doublet, most downfield due to deshielding from the adjacent nitro group and para chlorine.

Expected ¹³C NMR (in CDCl₃, 100 MHz):

  • Six distinct aromatic carbon signals and one nitrile carbon signal are expected.

  • C-CN: ~115-120 ppm.

  • C-Cl: ~135-140 ppm.

  • C-NO₂: ~148-152 ppm.

  • Other aromatic carbons (C-H): ~120-135 ppm.

2.2.3. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides key information on the molecular weight and fragmentation pattern.

m/zInterpretation
182/184 [M]⁺ Molecular ion peak (with ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes)
152/154[M - NO]⁺
136/138[M - NO₂]⁺
101[M - NO₂ - Cl]⁺

Source: Data derived from PubChem GC-MS data and standard fragmentation patterns.[5]

Synthesis and Mechanism

The most common laboratory and industrial synthesis of this compound involves the dehydration of the corresponding primary amide, 2-chloro-4-nitrobenzamide.

Synthesis Workflow

The overall transformation is a dehydration reaction, efficiently achieved using thionyl chloride (SOCl₂).

Synthesis cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Amide 2-Chloro-4-nitrobenzamide Reagent Thionyl Chloride (SOCl₂) Reflux Nitrile This compound Reagent->Nitrile Dehydration

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established and reliable synthetic procedures.[6]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with 2-chloro-4-nitrobenzamide (1.0 mole equivalent).

  • Reagent Addition: While warming the flask gently, carefully add thionyl chloride (SOCl₂, 8.0-8.5 mole equivalents) to the amide.

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup (Quench & Extract): After cooling to room temperature, carefully remove the excess thionyl chloride by distillation. To the cold residue, add benzene or toluene (approx. 2.5 mL per gram of starting amide) to extract the product.

  • Washing: Transfer the organic extract to a separatory funnel. Wash sequentially with a dilute sodium hydroxide solution and then with water until the aqueous layer is neutral.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid product from methanol to yield pure this compound as a crystalline solid (Typical yield: 75-80%). Confirm identity and purity using melting point and spectroscopic methods (IR, NMR).

Reaction Mechanism: Amide Dehydration

The conversion of the primary amide to a nitrile using thionyl chloride proceeds via the activation of the amide carbonyl oxygen, transforming it into a good leaving group.

Mechanism Amide Amide attacks SOCl₂ Intermediate1 Protonated Imine Chlorosulfite Intermediate Amide->Intermediate1 1. Nucleophilic Attack Intermediate2 Imine Chlorosulfite Intermediate1->Intermediate2 2. Deprotonation Nitrile Nitrile Product + SO₂ + HCl Intermediate2->Nitrile 3. Elimination

Caption: Simplified mechanism of amide dehydration using thionyl chloride.

Mechanistic Causality:

  • Nucleophilic Attack: The lone pair on the amide's carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: A protonated imine chlorosulfite intermediate is formed after rearrangement and loss of a chloride ion.

  • Elimination: A base (e.g., another amide molecule or chloride ion) facilitates a final deprotonation and elimination cascade, forming the stable nitrile triple bond and releasing sulfur dioxide gas and HCl as byproducts.[7]

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the interplay of its three functional groups. The powerful electron-withdrawing nature of the nitro (-NO₂) and nitrile (-CN) groups makes the aromatic ring highly electron-deficient.

Reactivity cluster_center This compound Molecule C₇H₃ClN₂O₂ SNAr Nucleophilic Aromatic Substitution (SNAr) at C-2 (Cl site) Molecule->SNAr Activated by -NO₂ and -CN Reduction Nitro Group Reduction (-NO₂ → -NH₂) Molecule->Reduction Standard reducing agents (e.g., H₂/Pd, Fe/HCl) Hydrolysis Nitrile Hydrolysis (-CN → -COOH) Molecule->Hydrolysis Strong acid/base conditions

Caption: Key reactivity sites of this compound.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most significant reaction for this substrate in drug development. The nitro group, being para to the chlorine leaving group, provides powerful resonance stabilization to the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. The ortho nitrile group further enhances this activation.

Causality: The reaction proceeds readily because the high negative charge buildup in the transition state and intermediate is delocalized onto the oxygen atoms of the nitro group. This significantly lowers the activation energy for the reaction compared to an unactivated aryl halide.[5]

Protocol: Synthesis of 2-Methoxy-4-nitrobenzonitrile

  • Setup: In a flask equipped with a stirrer and condenser, dissolve this compound (1.0 eq) in methanol.

  • Reagent Addition: Add a solution of sodium methoxide in methanol (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle warming (e.g., 40-50 °C) for several hours until TLC indicates the consumption of the starting material.

  • Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Remove the methanol under reduced pressure.

  • Isolation: Extract the product into a suitable organic solvent like ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding 4-amino-2-chlorobenzonitrile. This transformation opens up a new set of synthetic possibilities, as the resulting aniline derivative can participate in amide bond formations, diazotizations, and other reactions common to aromatic amines.

Protocol: Nitro Group Reduction with Hydrazine

  • Setup: In a suitable reaction vessel, heat a portion of this compound (e.g., 10% of total) with hydrazine monohydrate until an exothermic reaction begins (indicated by gas evolution).

  • Addition: Carefully add the remaining this compound in portions, controlling the rate to maintain a steady reaction.

  • Completion: Once the addition is complete and the evolution of nitrogen gas has ceased, reflux the mixture for an additional 30 minutes.

  • Isolation: Pour the hot reaction mixture into stirred ice water to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from water or aqueous ethanol to yield 4-amino-2-chlorobenzonitrile.

Applications in Research and Development

The unique reactivity profile of this compound makes it a valuable precursor in several high-value chemical industries.

  • Pharmaceuticals: It serves as a key building block for synthesizing heterocyclic compounds and other complex scaffolds found in active pharmaceutical ingredients (APIs). While direct synthesis routes for major drugs are often proprietary, intermediates derived from this molecule are structurally related to precursors for kinase inhibitors used in oncology, such as Regorafenib, and proteasome inhibitors like Bortezomib.[3][8][9] Its derivatives are explored for anti-viral and anti-cancer properties.[10]

  • Agrochemicals: The compound is an essential intermediate in the production of selective herbicides and insecticides. The toxophoric properties of the nitroaromatic scaffold can be modulated through substitution at the chloro position to develop new crop protection agents.[11]

  • Dyes and Pigments: The chromophoric nature of the nitroaromatic system allows it to be used in the synthesis of azo dyes and other pigments for the textile and printing industries.[11]

  • Material Science: It is used in the production of specialty polymers and resins where its rigid structure and polar functional groups can enhance material properties for coatings, adhesives, and electronics.[11]

Analytical Methodologies

Purity assessment is critical for both research and manufacturing. High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing this compound.

Recommended HPLC Protocol

The following is a robust starting point for method development, based on methods for structurally similar nitroaromatic compounds.[12][13]

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or Gradient mixture of Acetonitrile and Water
Starting Point: 50:50 Acetonitrile:Water
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temp. 30 °C
Injection Vol. 10 µL
Sample Prep. Dissolve sample in Acetonitrile or mobile phase (~0.5 mg/mL)

Method Validation Insight: For Mass Spectrometry (MS) compatible methods, replace any non-volatile buffer acids (like phosphoric acid) with volatile alternatives such as formic acid (0.1%).[12]

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard CategoryDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Irritation Causes skin, eye, and respiratory system irritation.
Chronic Effects Metabolism may release cyanide, potentially leading to severe systemic toxicity.

Source: Fisher Scientific SDS.[11]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.

  • PPE: Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Handling: Minimize dust generation. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If not breathing, give artificial respiration.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water.

  • Action: In all cases of exposure, seek immediate medical attention.

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile platform for chemical innovation. Its predictable reactivity, particularly in nucleophilic aromatic substitution, combined with the synthetic handles offered by its nitro and nitrile groups, ensures its continued relevance in the synthesis of high-value molecules. This guide has provided the fundamental data, mechanistic rationale, and practical protocols necessary for researchers and developers to leverage the full potential of this powerful building block safely and effectively.

References

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  • Chemistry LibreTexts. (2023, January 22). 1° Amides can be converted to Nitriles with Thionyl Chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.2.6: Chemistry of Amides. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid. Retrieved from [Link]

  • Htdchem. (2024, February 2). 4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103897028A - Synthesis method of bortezomib.
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  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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  • Prachi, R., & Gill, M. S. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7(1), 422–429. Retrieved from [Link]

  • Google Patents. (n.d.). CN108997209B - Preparation method of regorafenib.
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  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

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2-Chloro-4-nitrobenzonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. As a Senior Application Scientist, the following sections will delve into its fundamental properties, synthesis, applications, and essential experimental protocols, emphasizing the rationale behind methodological choices to ensure scientific integrity and practical utility.

This compound is a substituted aromatic compound characterized by the presence of a chloro, a nitro, and a nitrile functional group attached to a benzene ring. These functional groups impart a unique reactivity profile, making it a valuable precursor in various synthetic pathways.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
Molecular Formula C₇H₃ClN₂O₂[1][2][3][4]
Molecular Weight 182.56 g/mol [1][2][3]
CAS Number 28163-00-0[1][3][4]
Appearance Beige to brown powder[5]
Melting Point 78 - 84 °C[1][4][5][6]
Boiling Point 337 °C at 760 mmHg[1][4]
Density ~1.47 g/cm³[1]
Solubility Insoluble in water, soluble in many organic solvents[6]
Vapor Pressure 0.000108 mmHg at 25°C[1][4]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most commonly achieved through the dehydration of 2-chloro-4-nitrobenzamide. The choice of thionyl chloride as the dehydrating agent is critical due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis from 2-chloro-4-nitrobenzamide

This protocol is a self-validating system where the progress and success of the reaction can be monitored through physical changes and confirmed by analytical methods.

Objective: To synthesize this compound via dehydration of 2-chloro-4-nitrobenzamide.

Materials:

  • 2-chloro-4-nitrobenzamide

  • Thionyl chloride (SOCl₂)

  • Benzene

  • Diluted sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Methanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-chloro-4-nitrobenzamide (1 mole equivalent) with thionyl chloride (approximately 8.4 mole equivalents). The excess thionyl chloride serves as both a reagent and a solvent.

  • Dehydration Reaction: Gently warm the mixture while adding the thionyl chloride. Once the addition is complete, heat the mixture to reflux for approximately 3 hours.[7] The refluxing ensures the reaction goes to completion.

  • Removal of Excess Reagent: After the reflux period, allow the mixture to cool. Remove the excess thionyl chloride by distillation.[7] This step is crucial for the subsequent work-up.

  • Extraction: To the cooled residue, add benzene (approximately 2.5 times the volume of the initial benzamide mass in mL) to extract the this compound.[7]

  • Washing and Neutralization: Transfer the benzene extract to a separatory funnel. Wash sequentially with a diluted sodium hydroxide solution and then with water until the aqueous layer is neutral. This removes any acidic impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate to remove any residual water.

  • Isolation and Purification: Distill off the benzene solvent. The crude product is then recrystallized from methanol to yield pure this compound.[7] The melting point of the crystals can be taken to verify purity, with an expected range of 73-75°C for this specific procedure.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 2-chloro-4-nitrobenzamide C Reflux (3 hrs) A->C B Thionyl Chloride B->C D Distill off excess SOCl₂ C->D Reaction Mixture E Extract with Benzene D->E F Wash with NaOH(aq) & H₂O E->F G Dry over Na₂SO₄ F->G H Distill off Benzene G->H I Recrystallize from Methanol H->I J Pure this compound I->J Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Material Science A This compound B Anti-cancer Agents A->B C Anti-viral Therapies A->C D Anti-inflammatory Drugs A->D E Herbicides A->E F Insecticides A->F G Dyes & Pigments A->G H Specialty Polymers A->H

Caption: Key application areas for this compound.

Essential Experimental and Handling Protocols

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. [6]

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. [2][6]Metabolism may release cyanide, which can lead to severe health effects. [1]* Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection. [4]* Handling: Minimize dust generation and accumulation. [1]Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with incompatible materials such as oxidizing agents, strong bases, and strong acids. [1]* First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. [1][6] * Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing. [6] * Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink 2-4 cupfuls of milk or water. [1] * Inhalation: Remove the person to fresh air. [1][6]In all cases of exposure, seek immediate medical attention.

Analytical Methods: Quality Control

To ensure the purity and identity of this compound, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed.

Objective: To confirm the identity and assess the purity of a synthesized batch of this compound.

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS System: Use a GC system equipped with a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms column). The GC is coupled to a mass spectrometer.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated GC inlet.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the column. A temperature gradient is applied to the column oven to facilitate the separation of components.

  • Detection and Analysis: As components elute from the column, they enter the mass spectrometer. The resulting mass spectrum of the major peak should be compared to a reference spectrum of this compound to confirm its identity. Purity can be estimated from the relative area of the main peak in the chromatogram.

Analytical Workflow Diagram

Analytical_Workflow A Sample of this compound B Dissolve in Volatile Solvent A->B C Inject into GC-MS B->C D GC Separation C->D E MS Detection & Fragmentation D->E F Data Analysis E->F G Confirm Identity (Mass Spectrum) F->G H Assess Purity (Chromatogram) F->H

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for researchers and professionals in drug development, agrochemicals, and material science. A thorough understanding of its synthesis, handling, and analytical validation is paramount for its safe and effective utilization in advancing scientific innovation.

References

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A Technical Guide to the Melting Point Determination of 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the melting point of 2-chloro-4-nitrobenzonitrile (CAS No. 28163-00-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The melting point is a fundamental physical property that serves as a critical indicator of a compound's identity and purity.[2] This document synthesizes data from various authoritative sources, outlines the theoretical principles underpinning melting point analysis, and presents a detailed, field-proven protocol for its accurate determination. It is intended for researchers, chemists, and quality control professionals in the drug development and chemical industries who rely on precise analytical techniques for material characterization.

Introduction to this compound and Melting Point Theory

This compound is a substituted aromatic compound with the molecular formula C₇H₃ClN₂O₂.[3] Its molecular structure, featuring chloro, nitro, and nitrile functional groups, makes it a versatile building block in organic synthesis.[1] As with any crystalline solid used in regulated industries, establishing the identity and purity of this compound is paramount.

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase at atmospheric pressure.[2][4] For a pure substance, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point (typically 0.5–1.0 °C).[5] This sharpness is a consequence of the uniform energy required to overcome the crystal lattice forces throughout the sample.

Conversely, the presence of impurities disrupts the crystalline lattice. This disruption leads to a phenomenon known as melting point depression , which both lowers the melting temperature and broadens the melting range.[5] Consequently, melting point determination is a rapid, cost-effective, and powerful technique for the preliminary assessment of purity.[2]

Reported Melting Point Data for this compound

A review of chemical supplier and database information reveals a consensus on the melting point of this compound, with minor variations attributable to the specified purity of the material and the analytical method employed. The data is summarized below.

Reported Melting Range (°C)Purity SpecificationSource
79.0 - 83.0 °Cmin. 98.0% (GC)Tokyo Chemical Industry[6]
78 - 82 °C98%Thermo Scientific[7]
83 - 84 °C≥ 98%Chem-Impex[1]
83 - 84 °CNot SpecifiedChemBK[3]
80 °CNot SpecifiedStenutz[8]

The compiled data indicates that high-purity this compound can be expected to melt in the approximate range of 78 °C to 84 °C . A sample melting below this range or over a broader range would suggest the presence of impurities.

Standard Operating Procedure for Melting Point Determination

This section details a validated protocol for determining the melting point range of a this compound sample using the capillary method, which is a standard technique in many pharmacopeias.[5]

Causality Behind Experimental Choices
  • Sample Preparation: The sample must be completely dry and finely powdered.[2] Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient, even heat transfer from the apparatus to the sample crystals.

  • Heating Rate: A slow heating rate (1-2 °C/minute) is critical for accuracy.[5] This ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, preventing an overestimation of the melting temperature.

  • Two-Stage Heating: An initial rapid determination is performed to quickly identify the approximate melting point. This saves time and prevents "overshooting" the melting range during the subsequent, more precise measurement.

Experimental Workflow

G cluster_prep Preparation cluster_measure Measurement cluster_record Data Recording A 1. Dry Sample Ensure sample is free of solvents. B 2. Pulverize Sample Use mortar and pestle for a fine powder. A->B C 3. Load Capillary Tube Pack to a height of 2-3 mm. B->C D 4. Preliminary Melt Heat rapidly to find approximate MP. C->D E 5. Cool & Replace Allow block to cool; use a fresh sample. D->E F 6. Accurate Melt Heat slowly (1-2 °C/min) near approx. MP. E->F G 7. Record Onset (T1) Temp. at which first liquid appears. F->G H 8. Record Clear Point (T2) Temp. at which all solid melts. G->H I 9. Report Range Result is reported as 'T1 - T2'. H->I

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology
  • Sample Preparation: a. Ensure the this compound sample is completely dry. If necessary, dry under vacuum. b. Place a small amount of the sample in a clean, dry mortar and gently grind to a fine, uniform powder.[2]

  • Capillary Loading: a. Tap the open end of a glass capillary tube into the powder until a small amount enters the tube. b. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. c. Repeat until the sample is packed to a height of 2-3 mm.[5]

  • Preliminary (Rapid) Determination: a. Place the loaded capillary into the heating block of the melting point apparatus. b. Set a rapid heating rate (e.g., 10 °C/minute). c. Observe the sample and note the approximate temperature at which it melts.

  • Accurate Determination: a. Turn off the heat and allow the apparatus to cool to at least 10-15 °C below the approximate melting point found in step 3. b. Place a new, freshly prepared capillary sample into the block. c. Set the heating rate to 1 °C/minute.[5] d. Observe the sample carefully through the magnifying lens.

  • Data Recording: a. Record the temperature (T1 ) at the first sign of melting (the appearance of a liquid phase). b. Continue heating and observing. Record the temperature (T2 ) when the last crystal of the solid phase melts (the "clear point"). c. Report the final result as the melting range: T1 - T2 .

Key Factors Influencing Measurement Integrity

The trustworthiness of a melting point measurement is a self-validating system dependent on controlling key variables.

The Effect of Impurities

The presence of a soluble impurity invariably leads to a depression and broadening of the melting range. This is a foundational principle used in "mixed melting point" experiments to confirm the identity of an unknown compound.

G A Pure Compound (A) Sharp & High Melting Range (e.g., 82-83 °C) C Impure Sample (A+B) Broad & Depressed Melting Range (e.g., 77-81 °C) A->C Contamination B Impurity (B) Different chemical entity B->C Introduces Disruption

Caption: The effect of an impurity on a compound's melting point.

Instrumental and Operator-Dependent Variables
  • Heating Rate: As discussed, a slow rate is paramount. Heating too quickly does not allow for thermal equilibrium, leading to a measured range that is artificially high and broad.

  • Sample Packing: A loosely packed sample will heat unevenly, resulting in a wider melting range. A sample column that is too high can also create a thermal gradient within the sample itself.

  • Thermometer Calibration: The accuracy of the measurement is wholly dependent on the accuracy of the temperature probe. Regular calibration against known standards is essential for generating trustworthy and reproducible data.

Conclusion

The melting point of this compound is a crucial analytical parameter for its identification and quality assessment. Authoritative sources consistently place the melting point for high-purity material in the range of 78 °C to 84 °C . Adherence to a standardized protocol, with careful control over sample preparation and heating rate, is essential for obtaining an accurate and reliable melting range. Any significant deviation from this expected range, particularly a depression or broadening, should be investigated as a potential indicator of impurities or contamination.

References

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A Senior Application Scientist's In-Depth Technical Guide to the Solubility of 2-Chloro-4-nitrobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Application of 2-Chloro-4-nitrobenzonitrile

This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its molecular architecture, featuring a nitrile group, a nitro group, and a chlorine atom on a benzene ring, provides a versatile platform for constructing more complex, biologically active molecules. The efficiency of synthetic transformations, purification strategies such as recrystallization, and the formulation of final products are all intrinsically linked to the solubility of this compound in various organic solvents. An in-depth understanding of its solubility profile is, therefore, not merely academic but a fundamental prerequisite for process optimization, yield maximization, and the development of robust and scalable chemical manufacturing processes.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles governing the solubility of this compound. In the absence of extensive publicly available quantitative solubility data, this guide focuses on empowering the user with the foundational knowledge and detailed experimental protocols necessary to determine the solubility of this compound in any solvent of interest.

Physicochemical Properties of this compound: A Molecular Perspective on Solubility

The solubility of a solid in a liquid is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. To understand the solubility of this compound, we must first consider its key physicochemical properties.

PropertyValueSource
IUPAC Name This compound[1][3]
CAS Number 28163-00-0[1][3]
Molecular Formula C₇H₃ClN₂O₂[3][4]
Molecular Weight 182.56 g/mol [3]
Melting Point 78 - 84 °C[4][5]
Appearance White to yellow to yellow-green powder/crystal
logP (Octanol/Water Partition Coefficient) 2.120 (Predicted)[6]

The presence of the polar nitrile (-C≡N) and nitro (-NO₂) groups, alongside the chloro (-Cl) substituent, imparts a significant dipole moment to the molecule. This suggests that this compound will exhibit favorable interactions with polar organic solvents. The aromatic ring, however, contributes a nonpolar character, allowing for some solubility in less polar solvents through van der Waals forces. The predicted logP value of 2.120 indicates a greater affinity for an organic phase (octanol) over water, suggesting limited aqueous solubility but good solubility in a range of organic solvents. One source qualitatively states that this compound is soluble in methanol.[7]

Theoretical Framework: "Like Dissolves Like" and Beyond

The age-old axiom "like dissolves like" serves as a useful starting point for predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and strong dipole-dipole interactions. The nitrogen and oxygen atoms in this compound can act as hydrogen bond acceptors, suggesting good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents possess significant dipole moments but do not have hydrogen bond-donating capabilities. The polar nature of this compound should allow for favorable dipole-dipole interactions, leading to good solubility.

  • Nonpolar Solvents (e.g., toluene, hexane): In these solvents, the primary intermolecular forces are London dispersion forces. While the aromatic ring of this compound can interact favorably with the aromatic ring of toluene, the overall high polarity of the solute may limit its solubility in highly nonpolar solvents like hexane.

While "like dissolves like" is a valuable heuristic, the actual solubility is a thermodynamic equilibrium that is also influenced by factors such as the crystal lattice energy of the solid and the temperature.

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of published quantitative data, an experimental approach is essential. The isothermal "shake-flask" method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Experimental Workflow

The overall process for determining the solubility of this compound is depicted in the following workflow diagram:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Select Solvent B Prepare Supersaturated Mixture (Excess Solute) A->B C Agitate at Constant Temperature (e.g., 24-48 hours) B->C D Phase Separation (Centrifugation/Filtration) C->D E Sample Dilution D->E F Quantitative Analysis (e.g., HPLC-UV) E->F G Determine Concentration F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

1. Preparation of a Saturated Solution:

  • Rationale: To ensure that the solvent is fully saturated with the solute, an excess of the solid must be present to establish a true thermodynamic equilibrium.

  • Procedure:

    • To a series of vials with airtight seals, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

    • Add an excess amount of this compound to each vial. A visual confirmation of undissolved solid at the end of the experiment is crucial.

    • Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

  • Rationale: Achieving equilibrium is a time-dependent process. Agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process. A constant temperature is critical as solubility is temperature-dependent.

  • Procedure:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

3. Phase Separation:

  • Rationale: It is imperative to separate the undissolved solid from the saturated solution without altering the temperature or concentration of the solution.

  • Procedure:

    • Remove the vials from the shaker and allow the solid to settle.

    • To ensure complete removal of suspended particles, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

4. Gravimetric Analysis (Optional but Recommended for Validation):

  • Rationale: This method provides a direct measurement of the dissolved solid's mass.

  • Procedure:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a known volume of the filtered saturated solution to the evaporating dish.

    • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

    • Once the solvent is removed, dry the dish in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

    • Calculate the mass of the dissolved solid and express the solubility in g/100 mL or other suitable units.

5. Quantitative Analysis by HPLC-UV:

  • Rationale: High-Performance Liquid Chromatography with UV detection is a highly sensitive and accurate method for determining the concentration of an analyte in solution.

  • Procedure:

    • Standard Preparation:

      • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

      • Perform serial dilutions to create a series of calibration standards covering a range of concentrations that is expected to bracket the concentration of the diluted sample.

    • Sample Preparation:

      • Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Chromatographic Conditions (Starting Point):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 254-280 nm is likely to be suitable. The optimal wavelength should be determined by running a UV scan of a standard solution.

    • Analysis and Calculation:

      • Inject the calibration standards and the diluted sample onto the HPLC system.

      • Generate a calibration curve by plotting the peak area against the concentration of the standards.

      • Determine the concentration of this compound in the diluted sample from the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Presentation Template

The experimentally determined solubility data should be recorded in a clear and organized manner.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Other SolventsAs requiredExperimental ValueCalculated Value

Safety Considerations

This compound is a hazardous substance.[5] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective utilization in research and development. While quantitative data in the public domain is sparse, this guide provides the theoretical foundation and a robust, field-tested experimental framework to empower scientists to determine this critical parameter. By following the detailed protocols for the isothermal shake-flask method coupled with accurate quantitative analysis by HPLC-UV, researchers can generate reliable solubility data. This, in turn, will facilitate informed solvent selection for synthesis, purification, and formulation, ultimately leading to more efficient and scalable chemical processes.

References

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A Comprehensive Technical Guide to 2-Chloro-4-nitrobenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Chloro-4-nitrobenzonitrile, a pivotal chemical intermediate. We will explore its fundamental chemical identity, physical and chemical properties, safety considerations, and its significant role in the synthesis of a wide array of commercially important compounds. This document is intended to serve as a critical resource for professionals in synthetic chemistry, materials science, and pharmaceutical development.

Chemical Identity and Nomenclature

The cornerstone of effective chemical research is the precise identification of a compound. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1][2][3]

This name is derived from the parent structure, benzonitrile, which is a benzene ring substituted with a nitrile (-C≡N) group. The locants indicate the positions of the other substituents: a chloro (-Cl) group at position 2 and a nitro (-NO₂) group at position 4, relative to the nitrile group at position 1.

Synonyms: This compound is also known by several other names in commercial and research contexts, including:

  • 3-Chloro-4-cyanonitrobenzene[3][4]

  • 2-chloro-4-nitro-benzonitrile[1][3]

  • Benzonitrile, 2-chloro-4-nitro-[1][3]

  • 2-chloro-4-nitrobenzenecarbonitrile[1][3]

A clear understanding of these synonyms is crucial for conducting comprehensive literature searches and for sourcing the chemical from various suppliers.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its safe handling, storage, and effective use in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₇H₃ClN₂O₂[1][2][4][5]
Molecular Weight 182.56 g/mol [1][4][5]
Appearance Beige to brown powder/solid[4][6]
Melting Point 78 - 84 °C[4][5][6][7]
Boiling Point 337 °C at 760 mmHg[5][7]
Solubility Information not widely available, but typically sparingly soluble in water and soluble in organic solvents.
CAS Number 28163-00-0[1][2][4][5]

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory or industrial setting.

Hazard Classifications:

  • Acute toxicity, Oral (Category 4)[1][6]

  • Acute toxicity, Dermal (Category 4)[6]

  • Acute toxicity, Inhalation (Category 4)[1][6]

  • Skin irritation (Category 2)[1][6]

  • Serious eye irritation (Category 2)[1][6]

  • Specific target organ toxicity – single exposure (Category 3), Respiratory system[6]

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1][8]

  • H319: Causes serious eye irritation[1][8]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[8]

Precautionary Measures:

  • Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid breathing dust.[6]

  • Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air and keep comfortable for breathing.[6]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[6][8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[6][8]

The following diagram illustrates the necessary personal protective equipment (PPE) for handling this chemical.

PPE_Workflow cluster_handling Handling this compound cluster_ppe Required Personal Protective Equipment start Start Handling ppe Wear Appropriate PPE start->ppe work Perform Chemical Work ppe->work goggles Safety Goggles/Face Shield ppe->goggles gloves Chemical Resistant Gloves ppe->gloves lab_coat Lab Coat/Protective Clothing ppe->lab_coat respirator Respirator (if ventilation is inadequate) ppe->respirator end_work Complete Work work->end_work caption Diagram of PPE for safe handling.

Diagram of PPE for safe handling.

Key Synthetic Applications

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its chloro, nitro, and nitrile functional groups.[4][9] Its applications span several key industries.

  • Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The reactive sites on the molecule allow for the construction of more complex molecular architectures necessary for biological activity.[4][9]

  • Agrochemicals: This compound is utilized in the development of new herbicides and insecticides, contributing to enhanced efficacy and selectivity.[4]

  • Dyes and Pigments: Its chemical structure makes it a valuable precursor in the synthesis of certain dyes and pigments.[4][5]

  • Materials Science: It is used in the production of specialty polymers and resins, which can enhance the properties of coatings, adhesives, and electronic materials.[4][9]

The following diagram illustrates the flow from this compound to its major application areas.

Applications cluster_applications Major Application Areas start This compound pharma Pharmaceuticals start->pharma agro Agrochemicals start->agro dyes Dyes & Pigments start->dyes materials Materials Science start->materials caption Primary applications of the core compound.

Primary applications of the core compound.

Experimental Protocols

The following are illustrative, field-proven protocols for the synthesis of this compound and its subsequent use in a common transformation.

Synthesis of this compound

This protocol describes the dehydration of 2-chloro-4-nitrobenzamide to yield the target nitrile.[10]

Materials:

  • 2-chloro-4-nitrobenzamide

  • Thionyl chloride (SOCl₂)

  • Benzene

  • Diluted sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Methanol

Procedure:

  • To 200 g (1 mole) of 2-chloro-4-nitrobenzamide, add 1000 g (8.4 moles) of thionyl chloride while warming the mixture.

  • Reflux the mixture for approximately three hours.

  • After reflux, remove the excess thionyl chloride by distillation.

  • To the cold residue, add 500 ml of benzene to extract the product.

  • Wash the benzene extract with a diluted sodium hydroxide solution and then with water until the washings are neutral.

  • Dry the benzene extract over anhydrous sodium sulfate.

  • Distill off the benzene solvent.

  • Crystallize the resulting product from methanol to yield this compound. The expected yield is approximately 145 g (79%) with a melting point of 73-75 °C.[10]

Synthesis of 2-Chloro-4-aminobenzonitrile

This protocol details the reduction of the nitro group of this compound to an amino group.[11]

Materials:

  • This compound

  • Hydrazine monohydrate

  • Ice water

Procedure:

  • Heat a portion of this compound (5 g, 0.027 moles) with 110 ml of hydrazine monohydrate until the reaction begins.

  • Add the remaining portion of this compound (35 g, 0.192 moles) in predetermined amounts.

  • Once the evolution of nitrogen gas ceases, reflux the reaction mixture for approximately thirty minutes.

  • Pour the reaction mixture into stirred ice water.

  • Filter the resulting precipitate.

  • Crystallize the solid from water to yield 2-chloro-4-aminobenzonitrile. The expected yield is approximately 25 g (78%) with a melting point of 117 °C.[11]

Conclusion

This compound is a chemical of significant industrial and research importance. Its versatile reactivity makes it an indispensable intermediate in the synthesis of a wide range of valuable products, from life-saving pharmaceuticals to advanced materials. A comprehensive understanding of its properties, safe handling procedures, and synthetic applications is paramount for any researcher or professional working with this compound.

References

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  • Google Patents. (2006, January 3). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
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Introduction and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-nitrobenzonitrile for Advanced Research

This guide provides a comprehensive technical overview of 3-Chloro-4-nitrobenzonitrile, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, it delves into the compound's core properties, synthesis, reactivity, and safe handling protocols, grounding all information in established scientific literature.

3-Chloro-4-nitrobenzonitrile (CAS No: 34662-29-8) is an aromatic organic compound featuring a benzene ring substituted with a chloro, a cyano, and a nitro group.[1] Its structure is characterized by the strong electron-withdrawing properties of the nitro (-NO₂) and cyano (-CN) groups, which significantly influence its reactivity.[2] These groups render the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution.

It is crucial to distinguish this compound from its close isomer, 4-Chloro-3-nitrobenzonitrile (CAS No: 939-80-0), as the positional difference of the chloro and nitro groups leads to distinct physical properties and reactivity patterns.[3] Throughout this guide, we will focus on the 3-chloro-4-nitro isomer while providing comparative data for the 4-chloro-3-nitro isomer where relevant.

Synonyms:

  • Benzonitrile, 3-chloro-4-nitro-[1]

  • 4-Nitro-3-chlorobenzonitrile[1]

  • 2-Chloro-4-cyano-1-nitrobenzene[1][2]

Table 1: Core Physicochemical Properties

Property3-Chloro-4-nitrobenzonitrile4-Chloro-3-nitrobenzonitrile
CAS Number 34662-29-8[1]939-80-0[3]
Molecular Formula C₇H₃ClN₂O₂[1]C₇H₃ClN₂O₂[3]
Molecular Weight 182.56 g/mol [1]182.56 g/mol [3]
Appearance Light yellow powder/solid[4]White to light yellow to green powder/crystal[3]
Melting Point Not specified; predicted solid98-100 °C[3]
Boiling Point Not specified284.8±25.0 °C (Predicted)[3]
Density 1.47±0.1 g/cm³ (Predicted)[1]1.6133 (Rough Estimate)[3]
Topological Polar Surface Area 69.6 Ų[1]69.6 Ų[5]
XLogP3 2.2[1]2.2[5]

Synthesis and Mechanistic Considerations

The synthesis of 3-Chloro-4-nitrobenzonitrile can be achieved through the oxidation of an amino group, a common strategy for introducing a nitro functionality. The choice of an appropriate starting material and oxidizing agent is critical for achieving high yield and purity.

Experimental Protocol: Synthesis from 2-Chloro-4-cyanoaniline

A documented method involves the oxidation of 2-chloro-4-cyanoaniline using sodium borate tetrahydrate in acetic acid.[6] This procedure provides a reliable route to the target compound.

Step-by-Step Methodology:

  • Reaction Setup: Suspend sodium borate tetrahydrate (32.5 g, 211.2 mmol) in 195 ml of acetic acid in a suitable reaction vessel.[6]

  • Heating: Heat the suspension until the internal temperature exceeds 50 °C.[6]

  • Substrate Addition: Add 2-chloro-4-cyanoaniline (5.93 g, 38.9 mmol) in portions over a period of 1 hour, maintaining the reaction temperature above 50 °C.[6]

  • Reaction Completion: After the addition is complete, place the reaction mixture in an oil bath pre-heated to 62 °C and continue stirring for 2 hours.[6]

  • Work-up: Cool the mixture to room temperature and pour it into 1 L of ice water.[6]

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.[6]

  • Washing and Drying: Wash the combined organic phase twice with deionized water and dry over anhydrous magnesium sulfate.[6]

  • Purification: Remove the desiccant by filtration and evaporate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography using an ether/petroleum ether (1:3) mixture as the eluent to yield the final product.[6] A yield of 74% has been reported for this method.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Product Isolation & Purification reagents 1. Prepare Suspension (Sodium Borate in Acetic Acid) heat1 2. Heat to >50°C reagents->heat1 add_substrate 3. Add 2-Chloro-4-cyanoaniline (1 hour) heat1->add_substrate heat2 4. Heat at 62°C (2 hours) add_substrate->heat2 quench 5. Quench in Ice Water heat2->quench extract 6. Extract with Ether quench->extract wash_dry 7. Wash & Dry extract->wash_dry purify 8. Column Chromatography wash_dry->purify product product purify->product Final Product: 3-Chloro-4-nitrobenzonitrile

Caption: Workflow for the synthesis of 3-Chloro-4-nitrobenzonitrile.

Reactivity and Applications in Drug Discovery

The chemical behavior of 3-Chloro-4-nitrobenzonitrile is dictated by its three functional groups. The potent electron-withdrawing nature of the para-nitro and meta-cyano groups activates the chlorine atom at position 3 towards nucleophilic aromatic substitution (SₙAr) . This makes the compound a valuable building block for introducing the 4-nitro-3-chlorobenzonitrile moiety into more complex molecules.

The nitrile group itself is a versatile functional handle. It can serve as a hydrogen bond acceptor in molecular recognition processes, mimicking carbonyl groups, a property leveraged in the design of enzyme inhibitors.[7] While generally robust and not readily metabolized, the nitrile can be a key pharmacophore in various drug candidates.[7] Its presence is noted in over 30 approved pharmaceuticals for a wide range of indications.[7]

Derivatives of chloronitrobenzenes are foundational in synthesizing a variety of industrial and pharmaceutical compounds, including agrochemicals, antioxidants, and drugs like Dapsone.[8] The specific substitution pattern of 3-Chloro-4-nitrobenzonitrile makes it a precursor for molecules where this precise electronic and steric arrangement is required for biological activity or subsequent synthetic transformations.

Structure-Reactivity Relationship Diagram

Caption: Electronic effects governing the reactivity of 3-Chloro-4-nitrobenzonitrile.

Analytical Characterization (Spectral Data)

Accurate characterization is essential for confirming the identity and purity of synthesized 3-Chloro-4-nitrobenzonitrile. Standard analytical techniques include NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While a specific, fully analyzed spectrum for 3-Chloro-4-nitrobenzonitrile is not available in the public search results, data for the closely related isomer 4-Chloro-3-nitrobenzonitrile is well-documented and can serve as a reference point for expected signals.[5]

  • ¹³C NMR: Expected signals would include carbons attached to the electron-withdrawing groups shifted downfield. The carbon bearing the cyano group would appear in the 110-120 ppm range, while the carbon attached to the nitro group would be significantly downfield.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (approx. 1530 and 1350 cm⁻¹), and a sharp absorption for the C≡N stretch of the nitrile group (approx. 2230 cm⁻¹).[5]

Safety, Handling, and Storage

Working with substituted nitroaromatics requires strict adherence to safety protocols. The following guidelines are synthesized from material safety data sheets for closely related compounds.[4][9]

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10]

  • Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3][4]

  • Chronic Effects: Suspected of causing genetic defects and cancer. May cause damage to organs through prolonged or repeated exposure.[10]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[10]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[4][11]

  • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11][12]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[12]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[12]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

  • If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Get medical attention if irritation persists.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[4]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[10]

Conclusion

3-Chloro-4-nitrobenzonitrile is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its reactivity, governed by the interplay of its chloro, cyano, and nitro substituents, makes it an ideal substrate for constructing complex molecular architectures via nucleophilic aromatic substitution. A thorough understanding of its synthesis, properties, and handling requirements, as detailed in this guide, is paramount for its effective and safe utilization in a research and development setting.

References

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2-Chloro-4-nitrobenzonitrile health and safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of 2-Chloro-4-nitrobenzonitrile for Research and Development Professionals

Section 1: Executive Summary & Hazard Overview

This compound is a versatile chemical intermediate crucial in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility, however, is matched by a significant hazard profile that necessitates rigorous safety protocols. This guide provides a comprehensive overview of its toxicological properties, risk mitigation strategies, and emergency procedures, designed for the laboratory professional. The compound is classified as harmful if swallowed, inhaled, or in contact with skin; it is a serious irritant to the eyes, skin, and respiratory system.[2][3] A critical, and often overlooked, hazard is its potential to release cyanide upon metabolism, which can lead to severe systemic toxicity by inhibiting cellular respiration.[4] Adherence to the engineering controls, personal protective equipment (PPE) protocols, and handling procedures detailed herein is paramount to ensure the safe utilization of this compound in a research and development setting.

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation

Table 1: GHS Hazard Classification for this compound.[2][3]

Section 2: Toxicological Profile and Mechanism of Action

The primary toxicological concern of this compound extends beyond its immediate irritant effects. While acute exposure causes irritation to the skin, eyes, and respiratory tract, the systemic risk lies in its metabolic pathway.[2][4] In vivo, the nitrile group (-CN) can be metabolized, potentially releasing cyanide ions.[4]

Cyanide exerts its toxic effect by binding to the ferric iron in cytochrome c oxidase (also known as Complex IV) within the mitochondria. This action effectively halts the electron transport chain, impairing cellular respiration and leading to cytotoxic hypoxia. Cells can no longer use oxygen to generate ATP, resulting in a rapid onset of symptoms that can include headache, dizziness, weakness, collapse, unconsciousness, and potentially death.[4] This mechanism underscores the critical importance of preventing internal exposure through inhalation or ingestion. Chronic exposure effects may be delayed and are also linked to the inhibition of cytochrome oxidase.[4] To date, this compound is not listed as a carcinogen by the ACGIH, IARC, or NTP.[4]

Section 3: Physical and Chemical Properties

Understanding the physical characteristics of a compound is fundamental to safe handling. For instance, its solid, powdered form and low vapor pressure at room temperature indicate that the primary exposure risk during handling is through the generation of airborne dust rather than vapor.

PropertyValue
Molecular FormulaC₇H₃ClN₂O₂
Molecular Weight182.56 g/mol
AppearanceBeige to brown powder/solid
Melting Point78 - 84 °C (172.4 - 183.2 °F)
Boiling Point337 °C at 760 mmHg
Density~1.47 g/cm³
CAS Number28163-00-0

Table 2: Key Physical and Chemical Properties.[1][2][3][4][5]

Section 4: The Hierarchy of Controls: A Risk Mitigation Framework

A systematic approach to safety, known as the hierarchy of controls, provides a framework for minimizing exposure to hazardous chemicals. This framework prioritizes control methods from most to least effective.

HierarchyOfControls cluster_0 Risk Mitigation Framework for this compound Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE) (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures.

4.1 Elimination & Substitution For most R&D applications involving synthesis, eliminating or substituting this compound is not feasible as it is a key intermediate.[1]

4.2 Engineering Controls These controls are designed to remove the hazard at the source, before it comes into contact with the worker.

  • Chemical Fume Hood: All handling of this compound powder must be conducted in a certified chemical fume hood to control dust and prevent inhalation.[4]

  • Ventilation: The laboratory must have adequate general ventilation to keep airborne concentrations low.[4]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[4][6]

4.3 Administrative Controls These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and disposal must be established and followed.

  • Training: All personnel must be trained on the specific hazards of this compound, including the potential for cyanide release, and the emergency procedures.

  • Designated Areas: Clearly mark areas where this chemical is stored and handled.

4.4 Personal Protective Equipment (PPE) PPE is the last line of defense and must be used in conjunction with the controls above.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][4]Protects against dust particles and splashes causing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][7]Prevents skin contact, which can cause irritation and dermal toxicity.[2]
Respiratory Protection In poorly ventilated areas or when dust generation is unavoidable, a NIOSH/MSHA-approved respirator is required.[7][8]Prevents inhalation, a primary route of exposure leading to systemic toxicity.[2]
Foot Protection Closed-toe shoes are mandatory in the laboratory environment.[7][9]Protects feet from spills and falling objects.

Table 3: Personal Protective Equipment (PPE) Requirements.

Section 5: Standard Operating Procedures (SOPs)

5.1 Protocol for Safe Handling and Use

  • Preparation: Verify the chemical fume hood is functioning correctly. Ensure the work area is clean and uncluttered. Confirm an eyewash station and safety shower are accessible.[7]

  • Don PPE: Put on all required PPE as specified in Table 3.

  • Handling: Conduct all manipulations of the solid compound within the fume hood.[4] Use spatulas and weighing paper to minimize dust generation.[4] Keep the container tightly closed when not in use.[4]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[2] Decontaminate all equipment and the work surface.

5.2 Protocol for Storage and Incompatibility Management

  • Container: Store in a tightly closed, properly labeled container.[4]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[4]

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong bases, and strong acids to prevent hazardous reactions.[4]

5.3 Protocol for Waste Disposal

  • Collection: Collect all waste material (including contaminated consumables) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[10]

  • Container Rinsing: For empty containers, the first rinse must be collected and disposed of as hazardous waste.[10]

  • Disposal: Dispose of waste through a licensed disposal company in accordance with all federal, state, and local regulations.[4][11] Do not dispose of down the drain or in regular trash.[10]

Section 6: Emergency Response Protocols

6.1 First-Aid Measures Immediate action is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][4][12]

  • Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do NOT use mouth-to-mouth resuscitation. [4] Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

6.2 Accidental Release and Spill Cleanup Protocol A systematic response is required to manage spills safely and effectively.

SpillResponse cluster_1 Spill Response Workflow Alert 1. Alert & Evacuate PPE 2. Don Full PPE Alert->PPE Contain 3. Ventilate & Contain PPE->Contain Collect 4. Collect Material Contain->Collect Decontaminate 5. Decontaminate Area Collect->Decontaminate Dispose 6. Dispose of Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a spill.

  • Alert & Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity of the spill.

  • Don Full PPE: Before re-entering the area, don all appropriate PPE, including respiratory protection.

  • Ventilate & Contain: Ensure the area is well-ventilated, preferably within a fume hood. Prevent the spread of dust.

  • Collect Material: Carefully vacuum or sweep up the material and place it into a suitable, labeled container for disposal. Avoid actions that generate dust.[4]

  • Decontaminate Area: Clean the spill area thoroughly with an appropriate decontaminating agent and soap and water.

  • Dispose of Waste: All cleanup materials must be placed in the hazardous waste container for proper disposal.[4]

6.3 Fire-Fighting Procedures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]

  • Hazardous Combustion Products: A fire may produce irritating and highly toxic gases, including hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, and potentially hydrogen cyanide.[4][6][13]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][4]

Section 7: References

  • This compound | CAS#:28163-00-0 | Chemsrc. (n.d.). Retrieved from [Link]

  • This compound | C7H3ClN2O2 | CID 141401. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (2024, April 9). ChemBK. Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

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Unveiling the Bio-Potential of 2-Chloro-4-nitrobenzonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Investigating 2-Chloro-4-nitrobenzonitrile

In the landscape of medicinal chemistry and drug discovery, the identification of novel scaffolds with the potential for significant biological activity is a paramount objective. This compound, a small aromatic molecule, presents itself as a compelling candidate for such investigation.[1][2] Its structure, characterized by a benzonitrile core substituted with a chloro and a nitro group, suggests a rich chemical reactivity and the potential to interact with various biological targets.[1][2] The electron-withdrawing nature of the nitro and cyano groups, combined with the presence of a halogen, creates a unique electronic profile that is often associated with diverse pharmacological effects in related compounds.[3][4]

While direct studies on the biological activities of this compound are not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes underscores its chemical versatility and accessibility.[2][5] This guide, therefore, serves as a forward-looking technical resource for researchers, scientists, and drug development professionals. It aims to build a scientifically-grounded rationale for exploring the potential cytotoxic, antimicrobial, and enzyme inhibitory activities of this compound. By synthesizing data from structurally analogous molecules and providing detailed, field-proven experimental protocols, we will illuminate a strategic path for evaluating the therapeutic promise of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to any biological investigation. These parameters influence solubility, cell permeability, and interaction with biological macromolecules.

PropertyValueSource
Molecular Formula C₇H₃ClN₂O₂[1]
Molecular Weight 182.56 g/mol [1]
Appearance White to yellow or yellow-green powder/crystal
Melting Point 79-83 °C
XLogP3 2.2[1]
CAS Number 28163-00-0[1]

The moderate lipophilicity, as indicated by the XLogP3 value, suggests that this compound may possess favorable characteristics for traversing cellular membranes, a critical attribute for intracellular drug action.

Potential Biological Activities and Investigative Protocols

Based on the chemical functionalities of this compound and the observed activities of related molecular structures, we can hypothesize several avenues for biological investigation.

Potential Cytotoxic Activity

The presence of a nitroaromatic moiety in a molecule is a well-known alert for potential cytotoxicity. Nitroaromatic compounds can undergo enzymatic reduction in cells to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage and apoptosis.[6][7] Furthermore, toxicity studies on related compounds like 2-chloronitrobenzene and 4-chloronitrobenzene have demonstrated effects on liver and spleen weights in animal models, along with mutagenic activity in bacterial and mammalian cell lines.[8] Derivatives of 4-substituted-3-nitrobenzamide have also shown potent anti-tumor activity against various cancer cell lines.[9]

These findings provide a strong impetus to evaluate the cytotoxic potential of this compound against a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. The principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[10]

Workflow for Cytotoxicity Screening:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of This compound treatment 4. Treat Cells with Compound (24-72h incubation) compound_prep->treatment mtt_add 5. Add MTT Reagent incubation 6. Incubate (2-4h) mtt_add->incubation solubilization 7. Solubilize Formazan Crystals (e.g., with DMSO) incubation->solubilization read_absorbance 8. Measure Absorbance (570 nm) calc_viability 9. Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 10. Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., HCT-116, MDA-MB-231, A549) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations for treatment.

  • Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Potential Antimicrobial Activity

Substituted benzonitriles and related nitroaromatic compounds have been reported to possess antimicrobial properties. For instance, 4-Chloro-3-nitrobenzonitrile has been described as having potent antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for some of these compounds is thought to involve the inhibition of fatty acid and lipid synthesis in bacterial cells. Additionally, other benzonitrile derivatives have demonstrated varying degrees of antibacterial and antifungal efficacy.[11][12][13] The presence of both a chloro and a nitro group on the benzonitrile scaffold of the title compound makes it a prime candidate for antimicrobial screening.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental assay in the evaluation of new antimicrobial agents.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_dilution 1. Prepare 2-fold Serial Dilutions of Compound in 96-well Plate inoculum_prep 2. Prepare Standardized Bacterial/Fungal Inoculum inoculation 3. Inoculate Wells with Microorganism inoculum_prep->inoculation incubation 4. Incubate at Optimal Temperature (18-24h) inoculation->incubation visual_inspection 5. Visually Inspect for Turbidity (Growth) determine_mic 6. Identify Lowest Concentration with No Visible Growth (MIC) visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Potential Enzyme Inhibition

The electrophilic nature of the carbon atom attached to the chlorine, and the potential for the nitro group to be reduced by cellular enzymes, suggests that this compound could act as an enzyme inhibitor. Nitroaromatic compounds are known substrates for various nitroreductases, flavoenzymes that catalyze their reduction.[6][14] This interaction can lead to the generation of cytotoxic metabolites or, in some cases, direct inhibition of the enzyme. The degradation pathway of the structurally similar 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. involves mono-oxygenase and reductase enzymes, indicating that such enzymes could be potential targets for this compound.[15]

Given this, screening this compound against a panel of relevant enzymes, particularly oxidoreductases, is a logical step.

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme using a spectrophotometric method, where the enzyme's activity is monitored by a change in absorbance.

Workflow for Enzyme Inhibition Assay:

Enzyme_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis reagent_prep 1. Prepare Enzyme, Substrate, and Inhibitor Solutions assay_setup 2. Set up Assay in 96-well Plate (Enzyme + Inhibitor) reagent_prep->assay_setup pre_incubation 3. Pre-incubate Enzyme and Inhibitor assay_setup->pre_incubation reaction_start 4. Initiate Reaction by Adding Substrate pre_incubation->reaction_start kinetic_read 5. Monitor Absorbance Change Over Time (Kinetic Read) reaction_start->kinetic_read calc_inhibition 6. Calculate % Inhibition kinetic_read->calc_inhibition calc_ic50 7. Determine IC50 Value calc_inhibition->calc_ic50

Caption: General workflow for a spectrophotometric enzyme inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and this compound (the potential inhibitor) in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and blank wells with no enzyme.

  • Pre-incubation: Allow the plate to pre-incubate for a short period (e.g., 5-10 minutes) at the optimal temperature for the enzyme to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at a specific wavelength corresponding to the substrate consumption or product formation.

  • Data Analysis: Determine the initial reaction velocity (rate) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the control. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also an irritant to the skin, eyes, and respiratory system. Therefore, personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All work with this compound should be conducted in a well-ventilated chemical fume hood.

Conclusion and Future Directions

While direct biological data for this compound is currently sparse, the structural alerts within the molecule, coupled with the documented activities of analogous compounds, provide a compelling rationale for its investigation as a potential cytotoxic, antimicrobial, and enzyme-inhibiting agent. The experimental protocols detailed in this guide offer a clear and validated roadmap for researchers to systematically evaluate these potential activities.

Future research should focus on the synthesis of a focused library of derivatives to explore structure-activity relationships (SAR). Modifications to the chloro, nitro, and nitrile functionalities could lead to compounds with enhanced potency and selectivity. Furthermore, any confirmed biological activity should be followed up with mechanistic studies to identify the specific cellular pathways and molecular targets involved. The exploration of this compound and its analogs represents a promising, yet underexplored, avenue in the quest for novel therapeutic agents.

References

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An In-depth Technical Guide to 2-Chloro-4-nitrobenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-chloro-4-nitrobenzonitrile, a pivotal intermediate in the fine chemicals industry. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's historical context, synthesis methodologies, chemical reactivity, and significant applications, grounding all information in established scientific literature and patents.

Introduction: A Strategically Functionalized Aromatic Core

This compound is a crystalline organic solid characterized by a benzene ring substituted with three key functional groups: a chlorine atom, a nitro group, and a nitrile group. This specific arrangement of electron-withdrawing groups (nitro and nitrile) renders the molecule highly valuable in organic synthesis. The strong inductive and resonance effects significantly activate the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr), making it an excellent electrophilic scaffold. Simultaneously, the nitro and nitrile moieties offer versatile handles for a wide array of chemical transformations. Consequently, this compound has emerged as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3]

Historical Context and Discovery

While a singular "discovery" event for this compound is not prominently recorded, its existence is a logical extension of the development of aromatic chemistry in the late 19th century. The foundational Sandmeyer reaction, discovered by Swiss chemist Traugott Sandmeyer in 1884, provided a reliable method for converting aryl amines into a variety of functional groups, including nitriles, via diazonium salts.[4][5] This reaction remains a cornerstone for the synthesis of many substituted benzonitriles and represents the classical and most direct conceptual pathway to this compound from its corresponding aniline precursor.

Synthesis: Pathways to a Versatile Intermediate

Several methods for the synthesis of this compound have been developed, driven by the need for efficient, scalable, and cost-effective industrial production.

Primary Synthesis Route: The Sandmeyer Reaction

The most established method for preparing this compound involves the diazotization of 2-chloro-4-nitroaniline followed by a copper(I) cyanide-mediated cyanation.

Experimental Protocol: Synthesis via Sandmeyer Reaction

  • Diazotization of 2-Chloro-4-nitroaniline:

    • A suspension of 2-chloro-4-nitroaniline is prepared in an aqueous solution of a strong acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

    • The mixture is cooled to a temperature between 0 and 5 °C using an ice-salt bath. This low temperature is critical as diazonium salts are unstable and can decompose explosively at higher temperatures.

    • An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining vigorous stirring and strict temperature control. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with potassium iodide-starch paper).

  • Cyanation:

    • The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN). Often, an alkali metal cyanide like potassium cyanide is included to form a soluble dicyanocuprate(I) complex [Cu(CN)₂]⁻, which enhances reactivity.

    • The reaction is characterized by the vigorous evolution of nitrogen gas as the diazonium group is displaced by the cyanide nucleophile.

    • After the addition is complete, the mixture is typically warmed to room temperature or slightly heated to ensure the reaction goes to completion.

  • Work-up and Purification:

    • The solid product is isolated by filtration.

    • The crude product is then purified, commonly by recrystallization from a suitable solvent like methanol or ethanol, to yield pale yellow crystals of this compound.[6]

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Alternative Patented Syntheses

Other notable methods have been developed to circumvent the use of the aniline precursor or to improve industrial viability.

  • From 2,5-Dichloronitrobenzene: Patents describe a process where the more readily available 2,5-dichloronitrobenzene is reacted with copper(I) cyanide in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8][9] This reaction selectively displaces the chlorine atom at the 1-position.

  • From 2-Chloro-4-nitrobenzamide: Another route involves the dehydration of 2-chloro-4-nitrobenzamide. This is typically achieved by refluxing with a strong dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅).[6]

Physicochemical and Spectroscopic Data

Accurate characterization is essential for quality control and for predicting reactivity.

PropertyValueSource
CAS Number 28163-00-0[10][11]
Molecular Formula C₇H₃ClN₂O₂[10][12]
Molecular Weight 182.57 g/mol [10][12]
Appearance Pale yellow crystalline powder[6]
Melting Point 83-84 °C (a range up to 104-109°C is also reported, suggesting possible polymorphism)[13][14]
Boiling Point 337 °C at 760 mmHg[13]
Solubility Insoluble in water; soluble in benzene, methanol, ethyl acetate.[6][9]

Spectroscopic Profile:

  • Infrared (IR) Spectrum: Key absorptions are expected around 2230 cm⁻¹ for the nitrile (C≡N) stretch, and strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro (NO₂) group.[15]

  • Nuclear Magnetic Resonance (NMR): The proton (¹H) NMR spectrum in CDCl₃ would show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The carbon (¹³C) NMR would similarly show distinct signals for each of the seven carbon atoms.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight, with a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope.[12]

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its three functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom is highly activated towards displacement by nucleophiles. This is the most common application of this reagent, allowing for the introduction of various functionalities.

  • With Amines: Reaction with primary or secondary amines yields 2-amino-4-nitrobenzonitrile derivatives.

  • With Alkoxides/Phenoxides: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides yields the corresponding ether derivatives.

  • Fluorination: The chlorine can be displaced by fluoride ions (e.g., using KF) to produce 2-fluoro-4-nitrobenzonitrile, another valuable synthetic intermediate.[16]

SnAr reagent This compound Cl product 2-Nu-4-nitrobenzonitrile Nu reagent:f1->product:f1 SₙAr nucleophile Nu-H nucleophile->reagent:f1 HCl HCl

Caption: Generalized scheme for SNAr reactions of this compound.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine (NH₂) using various reagents, such as stannous chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂/Pd-C).[14] This transformation provides a key synthetic step, for example, in creating diamino derivatives after an initial SNAr reaction.

Transformations of the Nitrile Group

The nitrile group can be hydrolyzed under strong acidic or basic conditions to form a carboxylic acid or a primary amide, respectively. It can also be reduced to a primary amine (aminomethyl group).

Applications in Drug Discovery and Agrochemicals

The structural motif derived from this compound is present in a multitude of biologically active molecules.

  • Pharmaceutical Intermediates: It is a key starting material for a range of therapeutic agents. For instance, the related compound 2-chloro-4-nitrobenzoic acid has been investigated as a potential anti-viral and anti-cancer agent.[17] The benzonitrile scaffold is integral to kinase inhibitors, which are a major class of cancer therapeutics.[18]

  • Agrochemical Synthesis: The molecule serves as a precursor for novel herbicides and fungicides.[2] The introduction of different substituents via SNAr allows for the fine-tuning of biological activity and selectivity.

  • Dye and Pigment Industry: It is also used as an intermediate in the synthesis of specialized dyes.[2][13]

DrugDev start This compound intermediate1 2-(Alkylamino)-4- nitrobenzonitrile start->intermediate1 1 step1 SₙAr (e.g., with R-NH₂) intermediate2 4-Amino-2-(alkylamino) -benzonitrile intermediate1->intermediate2 2 step2 Nitro Reduction (e.g., SnCl₂/HCl) API Active Pharmaceutical Ingredient (API) intermediate2->API 3 step3 Further Functionalization

Caption: A representative synthetic pathway from this compound to complex APIs.

Safety and Handling

This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory system irritation.[13][19] It is imperative to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All sales are final from some suppliers, and the buyer assumes responsibility for confirming product identity and purity.

Conclusion

This compound is a high-value, versatile chemical intermediate whose importance is derived from the strategic placement of its three functional groups. Its well-established synthesis and predictable reactivity, particularly in nucleophilic aromatic substitution, make it an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for leveraging its full potential in the innovation of new drugs, crop protection agents, and advanced materials.

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An In-depth Technical Guide to the Stability and Storage of 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-nitrobenzonitrile is a pivotal intermediate in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its trifunctional nature, featuring a nitrile, a chloro, and a nitro group on a benzene ring, offers a versatile platform for molecular elaboration. This guide provides a comprehensive overview of the chemical stability and optimal storage conditions for this compound, ensuring its integrity for research and manufacturing purposes. Understanding these parameters is critical for obtaining reliable and reproducible results in synthetic applications, as well as for ensuring laboratory safety.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage. This data provides the foundational knowledge for predicting its behavior under various experimental and storage conditions.

PropertyValueSource
Molecular Formula C₇H₃ClN₂O₂[1][3][4][5][6]
Molecular Weight 182.56 g/mol [1][3][4][5]
Appearance Beige to brown powder/crystal[1][5]
Melting Point 78 - 84 °C[1][3][5][6]
Boiling Point 337 °C at 760 mmHg[3][6]
Flash Point 157.6 °C[3][6]
Vapor Pressure 0.000108 mmHg at 25°C[3][6]
Density 1.47 - 1.6133 g/cm³[3][6]

Chemical Stability and Reactivity

This compound is generally stable at room temperature in closed containers under normal storage and handling conditions.[3][5] However, its reactivity profile, dictated by the electron-withdrawing nature of the nitrile and nitro groups and the presence of a halogen, predisposes it to certain degradation pathways.

Incompatibilities: To maintain the compound's integrity, contact with the following substances should be strictly avoided:

  • Strong Oxidizing Agents: These can react exothermically with the molecule, potentially leading to decomposition.[3][5]

  • Strong Bases: The presence of the acidic proton on the aromatic ring and the susceptibility of the nitrile group to hydrolysis are points of reactivity with strong bases.[3][5]

  • Strong Acids: Strong acids can promote hydrolysis of the nitrile group to a carboxylic acid or amide.[3][5]

Hazardous Decomposition Products: Upon thermal decomposition, this compound can release toxic and corrosive gases, including:

  • Hydrogen chloride[3][5]

  • Nitrogen oxides (NOx)[3][5]

  • Carbon monoxide (CO)[3][5]

  • Carbon dioxide (CO₂)[3][5]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively documented in publicly available literature, we can infer potential degradation pathways based on the reactivity of its functional groups and studies on analogous compounds like 2-chloro-4-nitrobenzoic acid and other chloronitrobenzenes.[7][8][9]

1. Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis to form 2-chloro-4-nitrobenzamide and subsequently 2-chloro-4-nitrobenzoic acid. This reaction is typically catalyzed by acidic or basic conditions. The process for the hydrolysis of nitriles is a known chemical transformation.

2. Nucleophilic Aromatic Substitution of the Chlorine Atom: The electron-withdrawing nitro and nitrile groups activate the chlorine atom towards nucleophilic aromatic substitution. Nucleophiles such as water, hydroxides, or amines can displace the chloride. For instance, hydrolysis could lead to the formation of 2-hydroxy-4-nitrobenzonitrile.

3. Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group, forming 2-chloro-4-aminobenzonitrile. This transformation can be initiated by various reducing agents or certain metals.

4. Photodegradation: Although specific photostability data is not readily available, nitroaromatic compounds can be susceptible to photodegradation. It is prudent to protect this compound from prolonged exposure to light to prevent potential decomposition.[10]

G cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Degradation Products main C₇H₃ClN₂O₂ hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) main->hydrolysis Nitrile Group substitution Nucleophilic Substitution (Nu⁻) main->substitution Chlorine Atom reduction Reduction ([H]) main->reduction Nitro Group photodegradation Photodegradation (hν) main->photodegradation amide 2-Chloro-4-nitrobenzamide hydrolysis->amide hydroxy 2-Hydroxy-4-nitrobenzonitrile substitution->hydroxy amino 2-Chloro-4-aminobenzonitrile reduction->amino photo_products Various Photoproducts photodegradation->photo_products acid 2-Chloro-4-nitrobenzoic Acid amide->acid

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and quality of this compound, the following storage and handling protocols are recommended. These are designed to mitigate the risks of chemical degradation and ensure the safety of laboratory personnel.

Storage Conditions:

  • Temperature: Store in a cool, dry place.[3][11][12][13] Some suppliers recommend refrigerated storage at 0-8 °C.[1] For long-term storage, maintaining a consistently cool and dry environment is paramount.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is to be stored for extended periods or if it is of very high purity, to prevent moisture-induced hydrolysis.

  • Container: Keep the container tightly closed to prevent the ingress of moisture and atmospheric contaminants.[3][11][12][13][14] The container should be made of a non-reactive material.

  • Light: Protect from light by storing in an opaque container or in a dark cabinet.[10]

Handling Procedures:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[3][12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][5]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[3][5]

    • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3][5]

  • Dust Control: Minimize dust generation and accumulation during handling.[3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

G start Receiving this compound check_container Inspect Container Integrity start->check_container transfer_storage Transfer to Designated Storage Area check_container->transfer_storage storage_conditions Store in Tightly Closed, Opaque Container transfer_storage->storage_conditions temp_control Cool, Dry, Well-Ventilated Area (Refrigeration Recommended for Long-Term) storage_conditions->temp_control handling Handling Protocol temp_control->handling fume_hood Use in Chemical Fume Hood handling->fume_hood ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood->ppe avoid_dust Minimize Dust Generation ppe->avoid_dust dispense Dispense Required Amount avoid_dust->dispense reseal Tightly Reseal Container dispense->reseal end Stable Compound Ready for Use dispense->end return_storage Return to Storage reseal->return_storage return_storage->temp_control

Caption: Recommended workflow for storage and handling.

Conclusion

The stability of this compound is robust under recommended storage conditions. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure the integrity of this valuable synthetic intermediate, leading to more reliable and safer scientific outcomes. The key to preserving its stability lies in meticulous control of the storage environment—specifically temperature, moisture, and light—and adherence to safe handling practices.

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A Comprehensive Technical Guide to 2-Chloro-4-nitrobenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of 2-Chloro-4-nitrobenzonitrile, a key chemical intermediate for professionals in research, development, and pharmaceutical manufacturing. We will explore its chemical properties, commercial availability, quality specifications, and critical role in the synthesis of active pharmaceutical ingredients (APIs). This document is intended to be a practical resource, offering field-proven insights and validated methodologies to ensure the successful application of this versatile compound.

Introduction to this compound: A Versatile Building Block

This compound (CAS No. 28163-00-0) is a substituted aromatic nitrile that serves as a crucial building block in organic synthesis.[1][2] Its molecular structure, featuring a nitrile group, a nitro group, and a chlorine atom on a benzene ring, provides multiple reactive sites for the construction of complex molecules. This trifunctional nature makes it an invaluable precursor in the synthesis of a wide range of compounds, most notably in the pharmaceutical, agrochemical, and dye industries.[1][3]

For drug development professionals, the purity and impurity profile of this compound are of paramount importance, as they directly impact the quality, safety, and efficacy of the final API. Understanding the commercial landscape and the technical specifications of available grades is therefore a critical first step in any development program.

Commercial Suppliers and Product Specifications

A robust and reliable supply chain is essential for any research and development project. This compound is commercially available from a variety of suppliers, ranging from large, global distributors to specialized chemical manufacturers. The choice of supplier will often depend on the scale of the project, the required purity, and the level of regulatory support needed.

Below is a comparative table of prominent commercial suppliers of this compound:

SupplierProduct Name/GradePurity SpecificationAnalytical MethodAvailability
NINGBO INNO PHARMCHEM This compound≥98%Not specifiedBulk quantities[4]
Chem-Impex This compound≥98%GCResearch quantities[1]
Sigma-Aldrich (Merck) This compound, AldrichCPRNot specified; sold "as-is" for early discovery researchBuyer responsible for analysisSmall research quantities
Thermo Fisher Scientific (Alfa Aesar) This compound>98.0%GCResearch quantities
TCI EUROPE N.V. This compound>98.0%GCResearch quantities
J&K Scientific This compoundNot specifiedNot specifiedResearch quantities[5]
BLD Pharm This compoundInformation available upon requestHPLC, LC-MS, NMR, UPLCResearch and bulk quantities[6]

Note: Purity specifications and available analytical data can vary. It is crucial to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase.

Quality Control and Impurity Profile: A Self-Validating System

The quality of this compound is a critical parameter that can significantly influence the outcome of a synthetic process, particularly in the context of drug development where stringent regulatory standards apply. A thorough understanding of the potential impurities is essential for developing robust and reproducible synthetic routes.

Typical Certificate of Analysis (CoA) Parameters

A comprehensive Certificate of Analysis for this compound should include the following:

ParameterTypical SpecificationMethod of Analysis
Appearance White to yellow or beige crystalline powderVisual
Identification Conforms to the structure¹H NMR, IR, or Mass Spectrometry
Assay (Purity) ≥98.0%Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Melting Point 83-84 °CCapillary Method[1]
Water Content ≤0.5%Karl Fischer Titration
Residue on Ignition ≤0.1%USP <281>
Heavy Metals ≤10 ppmUSP <231>
Individual Impurity ≤0.1%GC or HPLC
Total Impurities ≤1.0%GC or HPLC

While a specific, publicly available CoA for this compound was not retrieved, the above table is constructed based on typical specifications for similar chemical intermediates. For instance, a CoA for the related compound 4-Fluoro-3-nitrobenzonitrile from MedchemExpress showed a purity of ≥98.0% by NMR and a water content of 0.11% by Karl Fischer titration.[7]

Understanding the Impurity Profile: Insights from Synthesis

The potential impurities in commercially available this compound are often related to its manufacturing process. A common synthetic route involves the dehydration of 2-chloro-4-nitrobenzamide using a dehydrating agent such as thionyl chloride.[8]

Synthesis of this compound 2-Chloro-4-nitrobenzamide 2-Chloro-4-nitrobenzamide This compound This compound 2-Chloro-4-nitrobenzamide->this compound Thionyl Chloride (SOCl₂)

Caption: Synthesis of this compound from 2-chloro-4-nitrobenzamide.

Another documented industrial process involves the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide.[9][10]

Industrial Synthesis of this compound 2,5-Dichloronitrobenzene 2,5-Dichloronitrobenzene This compound This compound 2,5-Dichloronitrobenzene->this compound Copper(I) Cyanide (CuCN)

Caption: Industrial synthesis from 2,5-dichloronitrobenzene.

Based on these synthetic pathways, potential impurities could include:

  • Unreacted starting materials: 2-chloro-4-nitrobenzamide or 2,5-dichloronitrobenzene.

  • Isomeric impurities: Positional isomers of the starting materials or the final product.

  • By-products of the reaction: Compounds formed from side reactions.

  • Residual solvents: Solvents used in the reaction and purification steps.

  • Inorganic salts: By-products from the reaction or reagents used.

It is imperative for researchers to develop analytical methods capable of detecting and quantifying these potential impurities to ensure the quality of the starting material and the final API.

Applications in Drug Development: A Gateway to Key APIs

This compound is a versatile intermediate in the synthesis of a variety of pharmaceuticals.[3] Its functional groups can be manipulated in a stepwise manner to build complex molecular architectures. While direct synthetic routes for some major drugs from this specific starting material are not always publicly detailed, its structural motifs are present in several important APIs. The related compound, 2-chloro-4-nitrobenzoic acid, has been investigated as a potential therapy for immunodeficiency diseases.[11]

The following workflow illustrates a logical synthetic pathway where this compound could serve as a key starting material for the synthesis of various pharmaceutical intermediates.

Pharmaceutical Synthesis Workflow A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) A->B C 4-Amino-2-chlorobenzonitrile B->C D Hydrolysis of Nitrile Group (e.g., Acid or Base Catalysis) C->D E 4-Amino-2-chlorobenzoic acid D->E F Further Elaboration into APIs E->F

Caption: Potential synthetic transformations of this compound.

This sequence of reactions allows for the introduction of an amino group and a carboxylic acid group, which are common functionalities in many APIs, providing a versatile scaffold for further molecular elaboration.

Experimental Protocols: A Guide to Key Transformations

The following are representative, step-by-step methodologies for key transformations involving this compound and its derivatives. These protocols are based on established chemical principles and should be adapted and optimized for specific laboratory conditions.

Protocol for the Reduction of the Nitro Group

This protocol describes the conversion of this compound to 4-Amino-2-chlorobenzonitrile.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Slowly add the tin(II) chloride solution to the flask containing the this compound solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Amino-2-chlorobenzonitrile.

  • The crude product can be further purified by column chromatography or recrystallization.

Protocol for the Hydrolysis of the Nitrile Group

This protocol outlines the conversion of 4-Amino-2-chlorobenzonitrile to 4-Amino-2-chlorobenzoic acid.

Materials:

  • 4-Amino-2-chlorobenzonitrile

  • Sulfuric acid (H₂SO₄)

  • Water

  • Ammonium hydroxide (NH₄OH) solution

Procedure:

  • In a round-bottom flask, add 4-Amino-2-chlorobenzonitrile and a solution of aqueous sulfuric acid.

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Carefully neutralize the solution with a concentrated ammonium hydroxide solution to precipitate the product.

  • Filter the solid precipitate and wash with cold water.

  • Dry the product under vacuum to yield 4-Amino-2-chlorobenzoic acid.

Conclusion: Enabling Innovation in Drug Discovery

This compound is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry. Its versatile reactivity and commercial availability make it an attractive starting material for the synthesis of a wide array of complex molecules. For researchers and drug development professionals, a thorough understanding of its commercial sources, quality attributes, and synthetic applications is crucial for the successful and efficient development of new medicines. By carefully selecting suppliers, rigorously analyzing the starting material, and employing robust synthetic methodologies, the full potential of this valuable building block can be realized.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. High Purity this compound (CAS 28163-00-0) Manufacturer & Supplier. [Link]

  • PubChem. This compound. [Link]

  • PubChem. Bicalutamide. [Link]

  • ChemBK. This compound. [Link]

  • VAST JOURNALS SYSTEM. SYNTHESIS OF ANTICANCER DRUG ANASTROZOLE VIA PHASE-TRANSFER CATALYST. [Link]

  • Google Patents.
  • Google Patents. US20060041161A1 - Procedure for the synthesis of bicalutamide.
  • Google Patents. EP1614677A2 - Improved procedure for the synthesis of bicalutamide.
  • ResearchGate. Synthesis of (R)-bicalutamide derivatives. [Link]

  • PrepChem.com. Synthesis of this compound. [Link]

  • Google Patents.
  • Google Patents. EP1506170B1 - Method for producing bicalutamide.
  • Organic Syntheses Procedure. p-NITROBENZONITRILE. [Link]

  • European Patent Office. EP 0110559 A1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. [Link]

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An In-depth Technical Guide to 2-Chloro-4-nitrobenzonitrile: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Chloro-4-nitrobenzonitrile, a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into the causality behind experimental choices, ensuring a robust and applicable understanding of this versatile chemical compound.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 28163-00-0) is a highly functionalized aromatic compound. Its structure, featuring a nitrile, a nitro group, and a chlorine atom on a benzene ring, makes it an exceptionally valuable building block in organic synthesis.[1][2] The electron-withdrawing nature of the nitro (-NO₂) and nitrile (-CN) groups significantly activates the chlorine atom for nucleophilic aromatic substitution, while the nitro group itself can be readily transformed into other functional groups. This inherent reactivity allows for its efficient incorporation into complex molecular architectures, making it indispensable in medicinal chemistry and materials science.[1][2][3] This guide will dissect its properties, synthesis, core reactions, and applications, providing both foundational knowledge and practical, actionable protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the bedrock of its effective application. These characteristics dictate handling, purification, and analytical monitoring.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. These values are critical for designing reaction conditions, such as solvent selection and purification strategies.

PropertyValueReference
CAS Number 28163-00-0[1][4][5][6]
Molecular Formula C₇H₃ClN₂O₂[1][4][5][6]
Molecular Weight 182.56 g/mol [4][5]
Appearance Beige to brown powder[1]
Melting Point 83-84 °C[1][4][6]
Boiling Point 337 °C at 760 mmHg[4][6]
Density ~1.47 g/cm³[4]
Flash Point 157.6 °C[4][6]
LogP 2.64[4]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Available reference data from public databases provides a spectral fingerprint for this compound.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band around 2230-2210 cm⁻¹ corresponding to the C≡N (nitrile) stretch. Strong peaks characteristic of the nitro group (NO₂) will appear around 1550-1490 cm⁻¹ (asymmetric stretch) and 1350-1300 cm⁻¹ (symmetric stretch).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight, with a characteristic isotopic pattern for the presence of one chlorine atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will display signals in the aromatic region, with chemical shifts and coupling patterns dictated by the substitution on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms, including the nitrile carbon and the carbons attached to the chloro and nitro groups.

Synthesis of this compound

The most direct and commonly cited synthesis of this compound involves the dehydration of 2-chloro-4-nitrobenzamide. This transformation is a classic example of converting a primary amide to a nitrile.

Synthesis Pathway Overview

The conversion relies on a potent dehydrating agent, with thionyl chloride (SOCl₂) being a particularly effective and widely used choice. The reaction proceeds by activating the amide oxygen, facilitating the elimination of water to form the nitrile.

SynthesisWorkflow A 2-Chloro-4-nitrobenzamide C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D Reaction Mixture C->D E Distillation (remove excess SOCl₂) D->E F Extraction with Benzene E->F G Washing (NaOH, H₂O) F->G H Drying (Na₂SO₄) G->H I Crystallization from Methanol H->I J This compound (Product) I->J

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[7]

Materials:

  • 2-chloro-4-nitrobenzamide (1 mole equivalent)

  • Thionyl chloride (SOCl₂) (8.4 mole equivalents)

  • Benzene

  • Dilute sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-nitrobenzamide (e.g., 200 g, 1 mole).

  • Addition of Reagent: While warming the mixture, carefully add thionyl chloride (e.g., 1000 g, 8.4 moles). The use of a significant excess of thionyl chloride serves both as a reagent and a solvent, driving the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 3 hours.[7] Refluxing provides the necessary thermal energy to overcome the activation barrier for the dehydration reaction.

  • Work-up - Removal of Excess Reagent: After cooling, remove the excess thionyl chloride by distillation.[7] This step is crucial as residual SOCl₂ would react violently with the aqueous solutions used in the subsequent steps.

  • Extraction: To the cold residue, add benzene (e.g., 500 ml) to dissolve the crude product.[7]

  • Neutralization and Washing: Transfer the benzene extract to a separatory funnel. Wash the organic layer with a dilute sodium hydroxide solution to neutralize any remaining acidic byproducts (like HCl and SO₂) and then with water until the washings are neutral.[7] This ensures the removal of impurities that could interfere with crystallization.

  • Drying and Concentration: Dry the benzene layer over anhydrous sodium sulfate, filter, and remove the benzene by distillation.[7]

  • Purification: Crystallize the resulting solid residue from methanol to yield pure this compound.[7] A typical yield is around 79%.[7]

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Reactivity cluster_0 This compound mol C₇H₃ClN₂O₂ sub_Cl Substitution at Chloro group (e.g., with R-NH₂) mol->sub_Cl Nucleophilic Aromatic Substitution red_NO2 Reduction of Nitro group (yields 2-Chloro-4-aminobenzonitrile) mol->red_NO2 Reduction

Caption: Key reactive sites of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom is highly activated towards SNAr. The strong electron-withdrawing effects of the nitro and nitrile groups, particularly from the para and ortho positions, stabilize the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack.[8][9] This stabilization lowers the activation energy of the rate-determining step, making the substitution reaction favorable.[10] This reactivity is fundamental to its role as a building block, allowing for the introduction of a wide variety of nucleophiles (amines, alkoxides, etc.) at the C2 position.

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (-NH₂), yielding 2-chloro-4-aminobenzonitrile.[11] This product is itself a valuable intermediate, as the newly introduced amino group can be further functionalized, for example, in the synthesis of heterocyclic compounds like benzimidazoles.[12]

Experimental Protocol: Reduction with Hydrazine

This protocol demonstrates a common method for nitro group reduction.[11]

Materials:

  • This compound (1 mole equivalent)

  • Hydrazine monohydrate

Procedure:

  • Initiation: In a reaction vessel, heat a small portion of this compound (e.g., 5 g) with hydrazine monohydrate (e.g., 110 ml) until the reaction initiates, often indicated by gas evolution.[11]

  • Controlled Addition: Add the remaining this compound (e.g., 35 g) in portions to control the exothermic reaction.

  • Completion: Once the evolution of nitrogen gas has ceased, reflux the mixture for an additional 30 minutes to ensure the reaction goes to completion.[11]

  • Isolation: Pour the hot reaction mixture into stirred ice water to precipitate the product.

  • Purification: Filter the precipitate and recrystallize the solid from water to yield pure 2-chloro-4-aminobenzonitrile.[11] A reported yield for this method is 78%.[11]

Applications in Research and Development

The versatile reactivity of this compound makes it a cornerstone intermediate in several high-value chemical industries.

Applications A This compound B Pharmaceuticals A->B Anti-inflammatory Anti-cancer agents C Agrochemicals A->C Herbicides Insecticides D Dyes & Pigments A->D E Material Science A->E Specialty Polymers

Caption: Major application areas for this compound.

  • Pharmaceutical Synthesis: It serves as a key starting material for a variety of active pharmaceutical ingredients (APIs).[1][2] Its structural motif is found in molecules developed for anti-inflammatory, anti-cancer, and anti-viral applications.[13][14] The related compound, 2-chloro-4-nitrobenzoic acid, has been investigated for potential use in treating immunodeficiency diseases.[14]

  • Agrochemicals: In the agrochemical industry, it is used to produce potent and selective herbicides and insecticides.[1][13] The specific arrangement of functional groups allows for the creation of molecules that target biological pathways in pests and weeds.

  • Dyes and Pigments: The chromophoric properties of its derivatives make it a useful intermediate in the synthesis of specialty dyes and pigments.[1][15]

  • Material Science: It is also employed in the production of specialty polymers and resins, where its incorporation can enhance the thermal or mechanical properties of the final materials.[2][3]

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified as hazardous according to the Globally Harmonized System (GHS).[5]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][16]

  • Irritation: Causes skin irritation and serious eye irritation.[5][6][16] May cause respiratory irritation.[16][17]

  • Metabolism Concern: Ingestion may lead to the release of cyanide, which can cause severe systemic toxicity.[4]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this material in a well-ventilated chemical fume hood.[4] Eyewash stations and safety showers should be readily accessible.[4][16]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[4][16]

    • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[4][16]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Storage and Incompatibility
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[4]

First-Aid Measures
  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][16]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cups of water or milk. Seek immediate medical attention.[4]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and nitro group reduction, provides reliable and versatile pathways for constructing complex and high-value molecules. For researchers and developers in the pharmaceutical and chemical industries, a comprehensive understanding of its properties, synthesis, and handling is essential for leveraging its full potential to drive innovation.

References

  • Synthesis of this compound. PrepChem.com. [Link]

  • This compound | CAS#:28163-00-0. Chemsrc. [Link]

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  • This compound | C7H3ClN2O2 | CID 141401. PubChem. [Link]

  • This compound. ChemBK. [Link]

  • 4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide. Htdchem. [Link]

  • The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. ResearchGate. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]

  • Innovating with 4-Chloro-2-nitrobenzonitrile: A Versatile Intermediate for Future Chemical Advancements. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). PubMed. [Link]

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Methodological & Application

Synthesis of 2-Chloro-4-nitrobenzonitrile from 2-chloro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the

Introduction

2-Chloro-4-nitrobenzonitrile is a valuable intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and colorants.[1] This application note provides a detailed, reliable protocol for the synthesis of this compound via the dehydration of 2-chloro-4-nitrobenzamide. The described method utilizes thionyl chloride (SOCl₂), a highly effective dehydrating agent that facilitates a clean and efficient conversion. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical safety protocols.

Scientific Principles and Reaction Mechanism

The conversion of a primary amide, such as 2-chloro-4-nitrobenzamide, into a nitrile is a classic dehydration reaction. This process involves the formal removal of a water molecule from the amide functional group. While several dehydrating agents can accomplish this transformation, including phosphorus pentoxide (P₂O₅) and acetic anhydride, thionyl chloride is often preferred.[2][3] Its primary advantage lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases at typical reaction temperatures and are thus easily removed from the reaction mixture, simplifying the product workup and purification.[2][4]

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the amide oxygen acting as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[3][5]

  • Intermediate Formation: This attack forms a protonated intermediate. A chloride ion is subsequently eliminated.

  • Deprotonation: The positively charged nitrogen is deprotonated, neutralizing the intermediate.[5]

  • Elimination to Form Nitrile: In the final step, a second deprotonation event facilitates the elimination of sulfur dioxide and a chloride ion, leading to the formation of the stable carbon-nitrogen triple bond of the nitrile.[5]

This efficient, one-pot synthesis provides a direct route to the desired nitrile product.

Materials and Reagents

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Notes
2-Chloro-4-nitrobenzamide3011-89-0200.58Starting material.[6]
Thionyl Chloride (SOCl₂)7719-09-7118.97Dehydrating agent. Highly corrosive and water-reactive.[7]
Benzene71-43-278.11Extraction solvent. Carcinogenic. Toluene can be a suitable substitute.
Sodium Hydroxide (NaOH)1310-73-240.00For washing/neutralization. Used as a dilute aqueous solution.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent.
Methanol67-56-132.04Recrystallization solvent.

Quantitative Protocol Summary

This table summarizes the reagent quantities for the synthesis, based on a reported procedure.[8]

ReagentMass/VolumeMolesMolar RatioRole
2-Chloro-4-nitrobenzamide200 g~1.01Reactant
Thionyl Chloride1000 g (~591 mL)~8.4~8.4Reagent/Solvent
Benzene500 mL--Extraction Solvent
Product
This compound~145 g (Expected)~0.79-Product (79% Yield)

Expected Product Specifications:

  • Appearance: Crystalline solid

  • Melting Point: 73-75 °C[8]

Experimental Protocol

Reaction Setup
  • Expertise Note: This reaction must be performed in a certified chemical fume hood due to the toxic and corrosive nature of thionyl chloride and the evolution of HCl and SO₂ gases.[7][9] All glassware must be thoroughly dried before use to prevent the violent reaction of thionyl chloride with water.[10]

  • Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic gases produced.

  • Charge the flask with 2-chloro-4-nitrobenzamide (200 g, ~1.0 mol).

Reagent Addition and Reflux
  • While gently warming the flask, slowly add thionyl chloride (1000 g, ~8.4 mol) to the 2-chloro-4-nitrobenzamide.

    • Expertise Note: Thionyl chloride is used in large excess to serve as both the dehydrating reagent and the solvent, driving the reaction to completion.[2] The addition should be controlled to manage the initial exothermic reaction.

  • Once the addition is complete, heat the mixture to reflux and maintain it for approximately 3 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed.

Workup and Isolation
  • After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation.[8]

    • Trustworthiness Note: This distillation should be performed under reduced pressure to keep the temperature low and minimize potential side reactions. The collected thionyl chloride should be handled as hazardous waste.

  • To the cold residue, add benzene (500 mL) to dissolve the product.[8]

  • Transfer the benzene solution to a separatory funnel and wash it sequentially with a dilute sodium hydroxide solution and then with water until the aqueous layer is neutral.

    • Expertise Note: The basic wash is critical for removing any remaining acidic impurities, such as HCl or acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene by rotary evaporation.

Purification
  • Recrystallize the crude product from methanol to obtain pure this compound.[8]

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • The expected yield is approximately 145 g (79%).[8]

Workflow Visualization

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge Flask (2-Chloro-4-nitrobenzamide) B 2. Add Thionyl Chloride (Warming) A->B C 3. Reflux for 3 hours B->C D 4. Distill Excess SOCl₂ C->D Cool to RT E 5. Extract with Benzene D->E F 6. Wash with NaOH & H₂O E->F G 7. Dry (Na₂SO₄) & Evaporate F->G H 8. Recrystallize from Methanol G->H I 9. Filter & Dry Product H->I J Final Product: This compound I->J

Sources

Application Notes and Protocols: 2-Chloro-4-nitrobenzonitrile as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-4-nitrobenzonitrile as a pivotal intermediate in pharmaceutical synthesis. We will explore its synthesis, key chemical transformations, and its strategic role in the construction of complex active pharmaceutical ingredients (APIs), with a particular focus on multi-kinase inhibitors. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry. Its structure is primed for sequential, regioselective transformations, making it an ideal starting point for constructing complex molecular architectures.

The key features that underpin its utility are:

  • An Activated Chlorine Atom: The presence of two strong electron-withdrawing groups—nitrile (-CN) and nitro (-NO₂) ortho and para to the chlorine atom—significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the facile and controlled introduction of various nucleophiles, particularly substituted phenols, to form diaryl ether linkages common in many kinase inhibitors.

  • A Latent Amino Group: The nitro group can be selectively reduced to an amine at a later stage in the synthesis. This unmasks a nucleophilic site or a point for further functionalization, such as the formation of ureas, amides, or sulfonamides.

  • The Nitrile Moiety: While often a stable part of the final structure, the nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine if required, offering additional synthetic flexibility.

This combination of functionalities allows for a modular and convergent approach to the synthesis of complex APIs.

Physicochemical Properties & Safety Data

Proper handling and understanding of the physical properties of starting materials are critical for experimental success and laboratory safety.

PropertyValueReference
Molecular Formula C₇H₃ClN₂O₂[1]
Molecular Weight 182.56 g/mol [1]
CAS Number 28163-00-0[2]
Appearance Beige to yellow solid[2]
Melting Point 78 - 82 °C[2]
Solubility Sparingly soluble in water, soluble in organic solvents like benzene and methanol.[1][3]

Safety Profile: this compound is classified as a hazardous chemical.[2]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][4]

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust. Wash hands thoroughly after handling.[2][4] In case of exposure, seek immediate medical attention.[4]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis involves the dehydration of 2-chloro-4-nitrobenzamide. The causality for this choice rests on the ready availability of the amide precursor and the high efficiency of thionyl chloride as a dehydrating agent for converting primary amides to nitriles.

cluster_synthesis Synthesis of this compound amide 2-Chloro-4-nitrobenzamide nitrile This compound amide->nitrile SOCl₂, Reflux

Caption: Dehydration of 2-chloro-4-nitrobenzamide.

Protocol 1: Synthesis via Dehydration of 2-Chloro-4-nitrobenzamide [3]

This protocol describes the conversion of 2-chloro-4-nitrobenzamide to the target nitrile using thionyl chloride.

  • Materials:

    • 2-chloro-4-nitrobenzamide (1.0 mol, 200.6 g)

    • Thionyl chloride (SOCl₂) (8.4 mol, 1000 g, 613 mL)

    • Benzene (for extraction)

    • 5% Sodium hydroxide solution

    • Anhydrous sodium sulfate

    • Methanol (for crystallization)

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 2-chloro-4-nitrobenzamide.

    • Reagent Addition: While gently warming the flask, carefully add thionyl chloride to the amide. An exothermic reaction will occur.

    • Reflux: Once the addition is complete, heat the mixture to reflux and maintain for approximately 3 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

    • Workup - Quenching: Allow the mixture to cool to room temperature. The excess thionyl chloride is carefully removed by distillation. Caution: This step must be performed in a well-ventilated fume hood.

    • Extraction: Add benzene (500 mL) to the cold residue to dissolve the product. Transfer the solution to a separatory funnel.

    • Washing: Wash the organic layer sequentially with a 5% sodium hydroxide solution and then with water until the aqueous layer is neutral. This removes any acidic impurities.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene by rotary evaporation.

    • Crystallization: Crystallize the resulting solid residue from methanol to yield pure this compound.

    • Yield: Typical yields are around 79%, with a melting point of 73-75°C.[3]

Application in the Synthesis of Multi-Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of several FDA-approved multi-kinase inhibitors, such as Sorafenib and Regorafenib, which are used in cancer therapy.[5][6][7] The general synthetic strategy involves two key transformations of the intermediate.

cluster_transformation Key Transformations for API Synthesis start This compound reduced 2-Chloro-4-aminobenzonitrile start->reduced Reduction (e.g., Hydrazine) ether Diaryl Ether Intermediate start->ether SNAr (e.g., Ar-OH, Base) final API Precursor reduced->final Further Reaction ether->final Reduction

Caption: Key synthetic pathways from the intermediate.

Transformation A: Reduction of the Nitro Group

The first critical step is the reduction of the nitro group to an amine. This transformation is fundamental as the resulting 2-chloro-4-aminobenzonitrile is a versatile building block for subsequent coupling reactions.

Protocol 2: Reduction with Hydrazine Monohydrate [8]

This protocol outlines a robust method for the selective reduction of the nitro group. The choice of hydrazine is based on its effectiveness and common use for this transformation.

  • Materials:

    • This compound (0.219 mol, 40 g total)

    • Hydrazine monohydrate (110 mL)

    • Ice water

  • Procedure:

    • Reaction Initiation: In a flask, heat a small portion of this compound (5 g) with hydrazine monohydrate (110 mL) until a reaction (evolution of nitrogen gas) begins.

    • Controlled Addition: Add the remaining this compound (35 g) in portions, controlling the rate to maintain a steady reaction.

    • Completion and Reflux: Once the gas evolution ceases, reflux the reaction mixture for an additional 30 minutes to ensure complete conversion.

    • Precipitation: Pour the hot reaction mixture into a beaker of stirred ice water. The product will precipitate as a solid.

    • Isolation and Purification: Filter the precipitate and wash with cold water. The solid can be further purified by crystallization from water.

    • Yield: This method typically yields 2-chloro-4-aminobenzonitrile in approximately 78% yield, with a melting point of 117°C.[8]

Transformation B: Nucleophilic Aromatic Substitution (SNAr)

The activated chlorine atom is susceptible to displacement by nucleophiles. In the context of kinase inhibitor synthesis, this is most often a reaction with a substituted phenol to form a diaryl ether linkage. This reaction is typically performed before the nitro reduction as the strongly electron-withdrawing nitro group is required to activate the chlorine for substitution.

Protocol 3: General Procedure for Diaryl Ether Synthesis

This generalized protocol is based on the principles of SNAr reactions used in the synthesis of Sorafenib and Regorafenib precursors.[9][10]

  • Materials:

    • This compound (1.0 equiv)

    • Substituted Phenol (e.g., 4-aminophenol or 4-amino-3-fluorophenol) (1.1 equiv)

    • Strong Base (e.g., Potassium tert-butoxide (KOtBu) or Potassium Carbonate (K₂CO₃)) (1.5 equiv)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Procedure:

    • Reaction Setup: To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted phenol and the anhydrous solvent.

    • Deprotonation: Add the base (e.g., KOtBu) portion-wise at room temperature and stir for 30 minutes to form the phenoxide nucleophile.

    • SNAr Reaction: Add a solution of this compound in the same solvent to the reaction mixture.

    • Heating: Heat the reaction to 80-110°C and monitor by TLC. The reaction is typically complete within 6-12 hours.

    • Workup: Cool the reaction to room temperature and quench by pouring it into ice water.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Conclusion

This compound is a high-value intermediate whose strategic arrangement of functional groups enables efficient and modular synthetic routes to complex pharmaceutical targets. Its predictable reactivity in both nucleophilic aromatic substitution and nitro-group reduction allows chemists to build intricate molecular frameworks with high control. The protocols detailed in this guide provide a reliable foundation for utilizing this versatile building block in drug discovery and development programs.

References

  • PrepChem.com. Synthesis of this compound. Available from: [Link]

  • Prachi, R., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 7(01), 422-429.
  • Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396.
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The Strategic Application of 2-Chloro-4-nitrobenzonitrile in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Key Building Block

In the continuous quest for more effective, selective, and environmentally benign crop protection agents, the role of versatile chemical intermediates is paramount. 2-Chloro-4-nitrobenzonitrile stands out as a pivotal starting material in the synthesis of a diverse array of agrochemicals. Its trifunctional nature, featuring a reactive chlorine atom, a transformable nitro group, and a versatile nitrile moiety, provides a rich platform for molecular elaboration. This document serves as a comprehensive guide for researchers and synthetic chemists in the agrochemical sector, detailing the strategic application of this compound and its derivatives in the development of fungicides and herbicides. We will explore not just the synthetic protocols but also the underlying chemical principles that make this molecule a cornerstone of modern agrochemical research.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. Understanding these reactivities is crucial for designing efficient and high-yielding synthetic routes.

  • The Chloro Group : Positioned ortho to the nitrile and meta to the nitro group, the chlorine atom is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, forming new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, which are common linkages in bioactive molecules.

  • The Nitro Group : The nitro group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack. More importantly, it can be readily reduced to an amino group. This transformation is a gateway to a vast number of derivatives, including amides, ureas, and heterocyclic compounds, which are prevalent in many classes of pesticides.

  • The Nitrile Group : The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various nitrogen-containing heterocycles. This flexibility allows for significant structural modifications late in the synthetic sequence.

The strategic manipulation of these three functional groups, often in a sequential manner, enables the construction of complex agrochemical targets from a relatively simple and commercially available starting material.

Application Note I: Synthesis of the Molluscicide and Piscicide Niclosamide

Objective: To provide a detailed protocol for the synthesis of Niclosamide, a widely used agent for controlling snails and fish in aquatic environments, starting from a derivative of this compound.

Background: Niclosamide is a salicylanilide that functions by uncoupling oxidative phosphorylation. Its synthesis involves the formation of an amide bond between a salicylic acid derivative and an aniline derivative. 2-Chloro-4-nitroaniline, which can be synthesized from this compound, is a key precursor for the aniline component of Niclosamide[1][2].

Part 1: Synthesis of 2-Chloro-4-aminobenzonitrile (Intermediate)

The first step in this synthetic pathway is the selective reduction of the nitro group of this compound to an amino group. This transformation is crucial as it provides the necessary nucleophilic amine for the subsequent amide coupling reaction.

Reaction Scheme:

G This compound This compound 2-Chloro-4-aminobenzonitrile 2-Chloro-4-aminobenzonitrile This compound->2-Chloro-4-aminobenzonitrile Hydrazine monohydrate, Reflux

Caption: Reduction of this compound.

Protocol 1: Reduction of this compound

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds[3].

ParameterValueRationale
Reactants This compound, Hydrazine monohydrateHydrazine monohydrate is a common and effective reducing agent for nitro groups in the presence of other reducible functional groups like nitriles under these conditions.
Solvent Hydrazine monohydrate (used in excess as solvent)The excess hydrazine serves as both the reducing agent and the reaction medium, facilitating a high reaction concentration.
Temperature RefluxThe elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Reaction Time ~30 minutes after additionThe reaction is typically rapid upon reaching reflux, and completion can be monitored by the cessation of nitrogen gas evolution.
Work-up Quenching in ice water, filtration, and recrystallizationPouring the reaction mixture into ice water precipitates the product and quenches any unreacted hydrazine. Recrystallization from water affords the purified product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously heat a small portion of this compound (e.g., 5 g) with hydrazine monohydrate (e.g., 110 mL) until the reaction initiates, as evidenced by the evolution of nitrogen gas.

  • Addition of Reactant: Once the reaction has started, add the remaining this compound (e.g., 35 g) in portions at a rate that maintains a controllable reaction.

  • Reaction Completion: After the addition is complete and the evolution of nitrogen gas has ceased, reflux the reaction mixture for an additional 30 minutes to ensure complete conversion.

  • Isolation: Carefully pour the hot reaction mixture into a beaker containing stirred ice water. The product will precipitate as a solid.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold water. Recrystallize the solid from water to yield pure 2-chloro-4-aminobenzonitrile.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (e.g., melting point, NMR, IR spectroscopy). A typical yield is around 78%[3].

Part 2: Synthesis of Niclosamide

With the key intermediate, 2-chloro-4-aminobenzonitrile, in hand, the next step would typically be the hydrolysis of the nitrile to a carboxylic acid, followed by decarboxylation to yield 2-chloro-4-nitroaniline. However, for the direct synthesis of Niclosamide, commercially available 2-chloro-4-nitroaniline is often used. The following protocol outlines the amide coupling reaction to form Niclosamide[2][4].

Reaction Scheme:

G cluster_0 Reactants 5-Chlorosalicylic_acid 5-Chlorosalicylic acid Niclosamide Niclosamide 5-Chlorosalicylic_acid->Niclosamide PCl3, Chlorobenzene, 135 °C 2-Chloro-4-nitroaniline 2-Chloro-4-nitroaniline 2-Chloro-4-nitroaniline->Niclosamide

Caption: Amide bond formation in Niclosamide synthesis.

Protocol 2: Amide Coupling to Synthesize Niclosamide

ParameterValueRationale
Reactants 5-Chlorosalicylic acid, 2-Chloro-4-nitroaniline, Phosphorus trichloride (PCl₃)5-Chlorosalicylic acid provides the salicylanilide core, while 2-chloro-4-nitroaniline is the amine component. PCl₃ acts as a dehydrating/activating agent to facilitate amide bond formation.
Solvent ChlorobenzeneA high-boiling, inert solvent suitable for the reaction temperature.
Temperature 135 °CThe high temperature is required to drive the reaction to completion.
Reaction Time 3 hoursSufficient time for the amide coupling to occur.
Work-up Cooling, filtration, and recrystallizationThe product precipitates upon cooling and can be purified by recrystallization from a suitable solvent like ethyl acetate or acetone.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 5-chlorosalicylic acid and 2-chloro-4-nitroaniline in chlorobenzene.

  • Addition of Activating Agent: Heat the mixture to 135 °C. Slowly add a solution of phosphorus trichloride in chlorobenzene dropwise to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at 135 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate.

  • Purification: Collect the solid by filtration, wash it, and then recrystallize from ethyl acetate or acetone to obtain pure Niclosamide.

  • Characterization: Verify the structure and purity of the final product using techniques such as melting point, ¹H NMR, and ¹³C NMR spectroscopy.

Application Note II: Synthesis of Pyrazole-Based Herbicides

Objective: To outline a general synthetic strategy for a class of pyrazole-based herbicides using this compound as a key starting material.

Background: Pyrazole-containing compounds are a significant class of herbicides that often act by inhibiting key plant enzymes. The synthesis of these herbicides frequently involves the construction of a substituted pyrazole ring, which is then linked to other aromatic or heterocyclic moieties. This compound can serve as a precursor to the 3-chloro-4-cyanophenyl group, a common substituent in some pyrazole herbicides.

Part 1: Synthesis of 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile (Key Intermediate)

A crucial step in the synthesis of these herbicides is the formation of the C-C bond between the benzonitrile ring and the pyrazole ring. This can be achieved through a Suzuki coupling reaction.

Reaction Scheme:

G cluster_0 Reactants This compound This compound Intermediate 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile This compound->Intermediate Pd catalyst, Base, Solvent, Heat Pyrazole_boronic_ester Pyrazole boronic ester derivative Pyrazole_boronic_ester->Intermediate

Caption: Suzuki coupling for C-C bond formation.

Protocol 3: Suzuki Coupling for the Synthesis of a Phenylpyrazole Intermediate

This protocol is a general representation based on known Suzuki coupling reactions involving similar substrates[5].

ParameterValueRationale
Reactants This compound, Pyrazole boronic acid or ester derivativeThe chloro-substituted benzonitrile acts as the electrophile, and the pyrazole boronic acid/ester is the nucleophilic partner in the Suzuki coupling.
Catalyst Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Palladium catalysts are essential for the catalytic cycle of the Suzuki coupling reaction.
Base Inorganic base (e.g., K₂CO₃, Cs₂CO₃)The base is required to activate the boronic acid/ester for transmetalation to the palladium center.
Solvent Aprotic polar solvent (e.g., Dioxane, Toluene, DMF)The choice of solvent depends on the solubility of the reactants and the reaction temperature.
Temperature 80-120 °CElevated temperatures are typically needed to drive the catalytic cycle efficiently.
Work-up Aqueous work-up, extraction, and column chromatographyThe reaction mixture is typically partitioned between an organic solvent and water to remove inorganic salts. The product is then purified by column chromatography.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound, the pyrazole boronic acid or ester derivative, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically several hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile using NMR, mass spectrometry, and other appropriate analytical techniques.

This key intermediate can then be further functionalized at the pyrazole nitrogen and the benzonitrile group to generate a library of potential herbicidal compounds.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the synthesis of agrochemicals. The strategic and selective manipulation of its chloro, nitro, and nitrile functionalities allows for the efficient construction of complex and biologically active molecules. The protocols detailed in these application notes for the synthesis of a molluscicide and a key intermediate for pyrazole-based herbicides demonstrate the practical utility of this compound. As the demand for novel and improved crop protection solutions continues to grow, the importance of such versatile intermediates in the discovery and development pipeline will undoubtedly increase. Future research in this area could focus on developing greener and more sustainable synthetic routes utilizing this compound and exploring its application in the synthesis of other classes of agrochemicals, such as insecticides.

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Application Notes & Protocols: Leveraging 2-Chloro-4-nitrobenzonitrile in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-4-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the agrochemical industry. Its unique electronic and structural characteristics—specifically the presence of a nitrile group, a nitro group, and a strategically positioned chlorine atom—make it an ideal substrate for a variety of chemical transformations. This guide provides an in-depth exploration of the core chemistry of this compound, focusing on its application in the synthesis of herbicides and insecticides through nucleophilic aromatic substitution (SNAr) reactions. Detailed, field-proven protocols, mechanistic insights, and safety considerations are provided for researchers and chemical development professionals.

Core Principles: The Chemistry of this compound

The synthetic versatility of this compound stems from its distinct chemical architecture. The benzene ring is "electron-deficient" due to the powerful electron-withdrawing effects of both the nitro (-NO₂) group and the nitrile (-CN) group. This electron deficiency is key to its reactivity.

The chlorine atom at the C-2 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . This is because the nitro group is located at the para position (C-4) relative to the chlorine. During an SNAr reaction, a nucleophile attacks the carbon atom bearing the chlorine. The resulting negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group. This delocalization forms a stable resonance intermediate known as a Meisenheimer complex , which dramatically lowers the activation energy of the reaction.[1][2][3] This specific ortho/para relationship between the leaving group (Cl) and a strong electron-withdrawing group (NO₂) is a fundamental prerequisite for facile SNAr reactions on an aromatic ring.[2][3][4]

Subsequent modifications of the nitro and nitrile groups, such as the reduction of the nitro group to an amine (-NH₂) or hydrolysis of the nitrile to a carboxylic acid or amide, provide further pathways to construct the complex scaffolds of modern herbicides and insecticides.[5]

Key Mechanistic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step addition-elimination process that is fundamental to the utility of this compound.

Figure 1: SNAr Mechanism on this compound

Application in Insecticide Synthesis: A Pathway to Anthranilic Diamide Scaffolds

This compound is a valuable precursor for synthesizing intermediates used in the production of anthranilic diamide insecticides, such as chlorantraniliprole (also known as Rynaxypyr).[6][7][8] These insecticides are highly effective and possess a favorable safety profile. The following protocols outline a representative, multi-step synthesis to produce a key diamide intermediate, demonstrating the practical application of this starting material.

Protocol 1: Synthesis of 2-(Methylamino)-4-nitrobenzonitrile via SNAr

This initial step showcases the core SNAr reaction, where the chloro group is displaced by a primary amine.

Objective: To replace the chlorine atom of this compound with a methylamino group.

Materials & Reagents:

ReagentCAS No.Molecular Wt.Quantity (Example)Molar Eq.
This compound28163-00-0182.56 g/mol 18.26 g1.0
Methylamine (40% in H₂O)74-89-531.06 g/mol 11.6 g (15 mL)1.5
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 20.7 g1.5
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 100 mL-
Ethyl Acetate141-78-6-As needed-
Brine (Saturated NaCl solution)--As needed-

Instrumentation: 250 mL three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, dropping funnel, and standard laboratory glassware.

Procedure:

  • Setup: Equip the round-bottom flask with a magnetic stir bar, reflux condenser, and dropping funnel. Place the entire apparatus in a certified chemical fume hood.

  • Reagent Addition: Charge the flask with this compound (18.26 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and DMF (100 mL).

  • Reaction Initiation: Begin stirring the mixture and gently heat to 60-70°C.

  • Nucleophile Addition: Add the methylamine solution (15 mL, ~0.15 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 80°C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 70°C for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with deionized water (3 x 100 mL), and air-dry.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-(methylamino)-4-nitrobenzonitrile as a yellow crystalline solid. Expected yield: 80-90%.

Causality & Insights:

  • Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged Meisenheimer complex without protonating the nucleophile.

  • Base: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Temperature Control: Maintaining the temperature below 80°C is crucial to prevent side reactions and decomposition of the product.

Protocol 2: Reduction of 2-(Methylamino)-4-nitrobenzonitrile to 2-(Methylamino)-4-aminobenzonitrile

This step converts the nitro group into a primary amine, a critical functional group for subsequent amide bond formation.

Objective: To selectively reduce the nitro group to an amine without affecting the nitrile or existing amine.

Materials & Reagents:

ReagentCAS No.Molecular Wt.Quantity (Example)
2-(Methylamino)-4-nitrobenzonitrile100469-89-4177.16 g/mol 17.7 g (0.1 mol)
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.65 g/mol 67.7 g (0.3 mol)
Concentrated Hydrochloric Acid (HCl)7647-01-0-100 mL
Sodium Hydroxide (NaOH)1310-73-2-As needed
Ethanol64-17-5-200 mL

Procedure:

  • Setup: In a 500 mL flask within a fume hood, suspend 2-(methylamino)-4-nitrobenzonitrile (17.7 g, 0.1 mol) in ethanol (200 mL).

  • Reducing Agent: In a separate beaker, dissolve tin(II) chloride dihydrate (67.7 g, 0.3 mol) in concentrated HCl (100 mL). This may require gentle warming.

  • Reaction: Cool the ethanol suspension to 0-5°C using an ice bath. Slowly add the acidic tin(II) chloride solution to the suspension with vigorous stirring, ensuring the temperature remains below 10°C.

  • Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

  • Neutralization & Work-up: Cool the mixture again in an ice bath and carefully neutralize by the slow addition of a 50% aqueous NaOH solution until the pH is >10. The tin salts will precipitate as tin hydroxide.

  • Extraction: Filter the mixture to remove the inorganic salts. Extract the filtrate with ethyl acetate (3 x 150 mL).

  • Isolation: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(methylamino)-4-aminobenzonitrile.

Causality & Insights:

  • Reducing Agent: Stannous chloride in concentrated HCl is a classic and effective method for the reduction of aromatic nitro groups to amines. It is highly selective and does not typically affect nitrile groups.

  • pH Control: The final basification is critical to deprotonate the amine product (which exists as an ammonium salt in the acidic medium) and to precipitate the tin byproducts, allowing for efficient extraction.

Synthesis_Workflow Figure 2: Experimental Workflow for Intermediate Synthesis start Start: this compound snar Protocol 1: S N Ar Reaction - Methylamine, K₂CO₃ - DMF, 70°C start->snar workup1 Work-up & Isolation - Water Precipitation - Filtration snar->workup1 purify1 Purification - Recrystallization (Ethanol/H₂O) workup1->purify1 intermediate1 Intermediate 1: 2-(Methylamino)-4-nitrobenzonitrile purify1->intermediate1 reduction Protocol 2: Nitro Reduction - SnCl₂ / HCl - Ethanol, RT intermediate1->reduction workup2 Work-up & Isolation - Neutralization (NaOH) - Extraction (EtOAc) reduction->workup2 purify2 Purification - Solvent Evaporation workup2->purify2 final_intermediate Final Intermediate: 2-(Methylamino)-4-aminobenzonitrile purify2->final_intermediate

Figure 2: Experimental Workflow for Intermediate Synthesis

Safety & Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[9][10]

Hazard Summary:

Hazard TypeClassificationPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[9][11]Avoid ingestion, skin contact, and inhalation of dust. Use only in a well-ventilated area or chemical fume hood.[10]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[9][10]Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10]
Target Organ Toxicity May cause respiratory irritation.[9]Avoid breathing dust.[10]
Metabolism Hazard Metabolism may release cyanide.[10]In case of ingestion, seek immediate medical attention. Do not induce vomiting.[10]

Handling & Storage:

  • Always handle this compound inside a chemical fume hood.[10]

  • Minimize dust generation and accumulation.[10]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[10]

First Aid Measures:

  • Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[9][10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical aid.[9][10]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Call a poison center or doctor immediately.[10]

Physicochemical Data

PropertyValueSource
Chemical Formula C₇H₃ClN₂O₂[9][11]
Molecular Weight 182.56 g/mol [9][11]
Appearance Beige to yellow crystalline solid[9]
Melting Point 78 - 82 °C (172.4 - 179.6 °F)[9]
Solubility Insoluble in water; soluble in organic solvents[9]
CAS Number 28163-00-0[9][10]

References

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Application Notes and Protocols: The Utility of 2-Chloro-4-nitrobenzonitrile as a Versatile Precursor in Azo Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azo dyes constitute the largest and most versatile class of synthetic colorants, accounting for 60-70% of all dyes used in the textile, leather, and food industries.[1] Their prominence stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications. The core of every azo dye is the azobenzene chromophore (R−N=N−R′), an extended system of conjugated double bonds responsible for absorbing light in the visible spectrum.[1] The specific color and properties of the dye are fine-tuned by the nature of the aromatic rings (R and R') and the substituents they bear.

2-Chloro-4-nitrobenzonitrile (2C4NBN) has emerged as a pivotal intermediate in the synthesis of a wide array of azo dyes and pigments.[2][3] Its chemical architecture is uniquely suited for building complex dye molecules. The molecule possesses two key functionalities that can be manipulated in a stepwise manner:

  • A Reducible Nitro Group: The nitro (-NO₂) group can be efficiently reduced to a primary amino (-NH₂) group.[4] This amine is the essential precursor for the diazotization reaction, the first step in forming the critical azo linkage.[5]

  • An Activated Aromatic Ring: The presence of strong electron-withdrawing nitro and cyano (-CN) groups makes the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr).[6] While this guide focuses on the nitro group's transformation, this secondary reactive site offers further possibilities for creating more complex, polyfunctional dyes.

This document provides a comprehensive guide for researchers and scientists on the practical application of 2C4NBN in dye synthesis. It details the underlying chemical principles, provides validated, step-by-step protocols for its conversion into a representative azo dye, and outlines methods for product characterization and validation.

Physicochemical Properties and Safety Data for this compound

Prior to any experimental work, it is imperative to be thoroughly familiar with the physicochemical properties and safety requirements of the starting material.

PropertyValueReference
CAS Number 28163-00-0[7][8]
Molecular Formula C₇H₃ClN₂O₂[7][8]
Molecular Weight 182.57 g/mol [3][7][8]
Appearance Beige to brown crystalline powder[3][7]
Melting Point 78 - 84 °C[3][7][9]

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[7][9]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[7][10] It causes skin, eye, and respiratory tract irritation.[7][9] Metabolism may release cyanide.[9]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][10]

  • Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Core Synthetic Strategy: From 2C4NBN to Azo Dyes

The transformation of 2C4NBN into an azo dye is a classic two-stage process. First, the nitro group is reduced to create the "diazo component." Second, this component is diazotized and immediately reacted with a "coupling component" to form the final dye.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Azo Dye Formation A This compound (2C4NBN) B 2-Chloro-4-aminobenzonitrile (Diazo Component) A->B Reduction (e.g., Hydrazine Hydrate) C Diazonium Salt B->C Diazotization (NaNO2, HCl, 0-5°C) E Final Azo Dye C->E Azo Coupling D Coupling Component (e.g., N,N-Dimethylaniline) D->E

Overall workflow for synthesizing an azo dye from 2C4NBN.

Protocol 1: Synthesis of the Diazo Component – 2-Chloro-4-aminobenzonitrile

Principle of the Reaction: The conversion of an aromatic nitro compound to an aniline derivative is a fundamental reduction reaction in organic synthesis. While various reagents can achieve this (e.g., SnCl₂/HCl, catalytic hydrogenation), reduction with hydrazine monohydrate in the presence of a catalyst (often self-catalyzed by the reaction heat) is an effective and well-documented method for this specific substrate.[4][11] The reaction involves the transfer of hydrogen from hydrazine to the nitro group, leading to the formation of the amine and the evolution of stable nitrogen gas.

Materials and Equipment:

  • This compound (2C4NBN)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ice water

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Beakers, graduated cylinders

  • Büchner funnel and filter paper

  • Melting point apparatus

Detailed Step-by-Step Protocol: This protocol is adapted from a known synthetic procedure.[4]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add a small portion of this compound (5.0 g, 27.4 mmol) to hydrazine monohydrate (110 mL).

  • Initiation: Gently heat the mixture with stirring. The reaction is exothermic and will begin to evolve nitrogen gas. Be prepared to cool the flask with a water bath if the reaction becomes too vigorous.

  • Addition of Substrate: Once the initial reaction has subsided but is still warm, add the remaining portion of this compound (35.0 g, 191.7 mmol) in small portions over 30-45 minutes to maintain a controlled reaction rate.

  • Completion: After the final addition and once the evolution of nitrogen gas has ceased, heat the reaction mixture to reflux for approximately 30 minutes to ensure complete conversion.

  • Isolation: Allow the reaction mixture to cool slightly, then carefully pour it into a large beaker containing 1 L of stirred ice water. A precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual hydrazine.

  • Purification: The crude solid can be purified by recrystallization from hot water to yield 2-chloro-4-aminobenzonitrile as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C. The expected yield is approximately 78%.[4]

Self-Validation and Characterization:

  • Melting Point: Determine the melting point of the dried product. The literature value for 2-chloro-4-aminobenzonitrile is 117 °C.[4] A sharp melting point close to this value is a good indicator of purity.

  • FTIR Spectroscopy: Acquire an infrared spectrum. Look for the disappearance of the characteristic nitro group stretches (typically around 1530 and 1350 cm⁻¹) from the starting material and the appearance of N-H stretching bands (a doublet around 3300-3500 cm⁻¹) characteristic of a primary amine.

  • ¹H NMR Spectroscopy: Confirm the structure by proton NMR. The spectrum should show signals corresponding to the aromatic protons, with integration values consistent with the structure, and a broad singlet corresponding to the -NH₂ protons.

Protocol 2: Synthesis of a Representative Azo Dye

Principle of the Reaction: This protocol outlines the synthesis of an azo dye using the 2-chloro-4-aminobenzonitrile prepared in Protocol 1. The process involves two critical steps:

  • Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt using nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong mineral acid like HCl.[12][13] This reaction must be performed at low temperatures (0–5 °C) as diazonium salts are unstable and can decompose at higher temperatures.

  • Azo Coupling: The electrophilic diazonium salt is then immediately reacted with an electron-rich aromatic compound (the coupling component).[5] In this example, we use N,N-dimethylaniline, a common coupling partner. The coupling reaction is an electrophilic aromatic substitution, where the diazonium salt attacks the activated aromatic ring of the coupling component to form the stable azo linkage (-N=N-).

G A 2-Chloro-4-aminobenzonitrile B Diazonium Salt Intermediate (Unstable, kept in situ at 0-5°C) A->B NaNO₂, HCl 0-5°C D Final Azo Dye (4-((3-chloro-4-cyanophenyl)diazenyl)-N,N-dimethylaniline) B->D Electrophilic Aromatic Substitution C N,N-Dimethylaniline (Coupling Component) C->D

Reaction mechanism for the synthesis of a representative azo dye.

Materials and Equipment:

  • 2-Chloro-4-aminobenzonitrile (from Protocol 1)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-dimethylaniline

  • Sodium acetate

  • Ice-salt bath, beakers, magnetic stirrer

  • Büchner funnel and filter paper

Detailed Step-by-Step Protocol:

Part A: Diazotization of 2-Chloro-4-aminobenzonitrile

  • In a 250 mL beaker, dissolve 1.53 g (0.01 mol) of 2-chloro-4-aminobenzonitrile in a mixture of 3 mL of concentrated HCl and 10 mL of water. Stir until a fine suspension of the amine hydrochloride is formed.

  • Cool the suspension to 0–5 °C in an ice-salt bath with constant stirring. It is critical to maintain this temperature throughout the diazotization.

  • In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes. Keep the thermometer in the solution and ensure the temperature does not rise above 5 °C.[13]

  • After the addition is complete, continue stirring the mixture in the ice bath for another 15 minutes to ensure the complete formation of the diazonium salt solution.

Part B: Azo Coupling

  • In a separate 400 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 2 mL of concentrated HCl and 20 mL of water.

  • Cool this solution to 0–5 °C in an ice bath with vigorous stirring.

  • Slowly, and with continuous stirring, add the freshly prepared, cold diazonium salt solution (from Part A) to the cold N,N-dimethylaniline solution.

  • A colored precipitate of the azo dye should form immediately. Continue stirring the mixture in the ice bath for 30 minutes.

  • Slowly add a saturated solution of sodium acetate to neutralize the excess acid until the mixture is neutral to litmus paper. This will ensure complete precipitation of the dye.

  • Collect the dye by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry.

Self-Validation and Characterization:

  • Visual Inspection: The product should be a brightly colored solid.

  • UV-Visible Spectroscopy: Dissolve a small, accurately weighed amount of the dye in a suitable solvent (e.g., ethanol or DMSO) and record its UV-Vis spectrum. Determine the wavelength of maximum absorbance (λ_max), which corresponds to the perceived color of the dye.[14]

  • Purity (TLC/HPLC): Assess the purity of the dye using Thin Layer Chromatography or High-Performance Liquid Chromatography. A single spot/peak indicates a relatively pure compound.

  • Structural Confirmation: For definitive structural evidence, techniques such as High-Resolution Mass Spectrometry (HRMS) and ¹³C & ¹H NMR spectroscopy should be employed.

Conclusion

This compound serves as an exemplary and highly effective precursor for the synthesis of azo dyes. Its well-defined reactivity allows for a controlled, stepwise synthesis involving the reduction of its nitro group followed by standard diazotization and coupling procedures. The protocols detailed herein provide a reliable framework for researchers to produce and characterize novel dye structures based on this versatile chemical building block. The presence of the chloro and nitrile substituents on the final dye molecule can further contribute to desirable properties such as lightfastness and affinity for synthetic fibers, making 2C4NBN a valuable starting material for both academic research and industrial applications.[3][5]

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • ChemSrc. (2024). This compound | CAS#:28163-00-0. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). High Purity this compound (CAS 28163-00-0) Manufacturer & Supplier. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141401, this compound. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Otutu, J. O. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal, 4(1), 092-096. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. Retrieved from [Link]

  • European Patent Office. (1984). EP 0110559 A1: Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

  • Htdchem. (2024). 4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide. Retrieved from [Link]

  • Fronczek, F. R., et al. (2018). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Molecules, 23(8), 2049. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2016). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo dye. Retrieved from [Link]

  • Al-Ayed, A. S., et al. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Polymers, 15(14), 3051. Retrieved from [Link]

  • Google Patents. (1985). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Synthesis of Disperse Dyes from Pyridone and Resorcinol Coupled to Diazotized 2-Amino-4-chloro-5-formylthiazole and Application to Polyester. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. Materials Advances. Retrieved from [Link]

  • ResearchGate. (2024). Comparative study of Spectroscopic Analysis of 2 Chloro 5 Nitrobenzonitrile and 2,5 Dichlorobenzonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds: Working with Hazardous Chemicals. Retrieved from [Link]

  • Google Patents. (1964). US3155727A - Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst.
  • ResearchGate. (2002). Spectroscopic characterization of SC-NTR: A subsidiary dye of Allura Red AC dye (FD and C Red No. 40). Retrieved from [Link]

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The Analytical Utility of 2-Chloro-4-nitrobenzonitrile: A Derivatization Reagent for Chromatographic and Spectrophotometric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern analytical chemistry, the derivatization of analytes remains a cornerstone for enhancing selectivity and sensitivity, particularly in complex matrices encountered in pharmaceutical and biomedical research. 2-Chloro-4-nitrobenzonitrile emerges as a potent reagent in this domain, offering a reactive electrophilic aromatic system for the derivatization of nucleophilic functional groups. This technical guide provides an in-depth exploration of its applications, underpinned by mechanistic insights and detailed protocols for its use in the quantitative analysis of thiols and amines.

Introduction to this compound as a Derivatizing Agent

This compound is a crystalline solid characterized by a benzene ring substituted with a chloro, a nitro, and a nitrile group. The synergistic electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, positioned ortho and para to the chlorine atom respectively, render the chloro substituent highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This inherent reactivity forms the basis of its utility as a derivatization reagent.

The primary analytes targeted by this compound are compounds containing thiol (-SH) and primary or secondary amine (-NHR, -NH₂) functional groups. The reaction results in the formation of a stable thioether or amine linkage, respectively, and the incorporation of the nitrobenzonitrile moiety into the analyte molecule. This derivatization serves two key analytical purposes:

  • Introduction of a Chromophore: The nitroaromatic structure of the reagent imparts strong ultraviolet-visible (UV-Vis) absorbance to the derivative, enabling sensitive spectrophotometric or chromatographic detection.

  • Modification of Physicochemical Properties: The derivatization alters the polarity and volatility of the analyte, which can significantly improve chromatographic separation and peak shape.

The Chemistry of Derivatization: A Mechanistic Perspective

The derivatization reaction with this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3]

For Thiol Derivatization:

A thiolate anion (RS⁻), formed from the deprotonation of a thiol (RSH) in a basic medium, acts as the nucleophile. It attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the ortho-nitro and para-cyano groups. Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the stable thioether derivative.

For Amine Derivatization:

Similarly, a primary or secondary amine attacks the electron-deficient aromatic ring. A base is typically required to neutralize the protonated amine in the transition state and to facilitate the elimination of hydrogen chloride.

The reaction conditions, such as pH, temperature, and reaction time, are critical for achieving quantitative derivatization and minimizing side reactions.

Application Note I: Quantification of Thiols by HPLC with UV Detection

This application note details a robust method for the quantification of low-molecular-weight thiols, such as cysteine and glutathione, in biological and pharmaceutical samples using this compound as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC) with UV detection.

Rationale and Experimental Causality

The derivatization of thiols with this compound is advantageous for several reasons:

  • Stability of the Derivative: The resulting thioether bond is chemically stable, ensuring the integrity of the analyte throughout the chromatographic process.

  • Strong UV Absorbance: The 2-cyano-5-nitrophenyl moiety provides a strong chromophore, allowing for sensitive detection in the UV range, typically around 340 nm.

  • Improved Chromatography: The derivatization increases the hydrophobicity of polar thiols, leading to better retention and separation on reversed-phase HPLC columns.

Experimental Workflow

The overall workflow for the analysis of thiols using this compound derivatization is depicted below:

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological or Pharmaceutical Sample Extract Extraction of Thiols Sample->Extract Reduce Reduction of Disulfides (optional, with TCEP or DTT) Extract->Reduce Deriv Reaction with This compound Reduce->Deriv Quench Quenching of Reaction Deriv->Quench HPLC HPLC Separation Quench->HPLC UV UV Detection HPLC->UV Quant Quantification UV->Quant

Caption: Experimental workflow for thiol analysis.

Detailed Protocol: Derivatization of Cysteine

This protocol provides a step-by-step guide for the derivatization of cysteine as a model thiol.

Materials:

  • This compound (reagent grade)

  • Cysteine hydrochloride monohydrate (analytical standard)

  • Sodium borate buffer (0.1 M, pH 9.5)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (1 M)

  • Deionized water

Procedure:

  • Standard Preparation: Prepare a stock solution of cysteine (e.g., 1 mg/mL) in 0.1 M HCl. Prepare working standards by diluting the stock solution with the borate buffer.

  • Reagent Solution: Prepare a 10 mM solution of this compound in acetonitrile.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the cysteine standard or sample with 400 µL of the sodium borate buffer.

    • Add 100 µL of the this compound solution.

    • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath or heating block.

  • Reaction Quenching:

    • After incubation, cool the mixture to room temperature.

    • Add 10 µL of 1 M HCl to stop the reaction and neutralize the excess base.

  • Sample Preparation for HPLC:

    • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) onto the HPLC system.

HPLC Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Formic acid in water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 342 nm

Note: The HPLC conditions should be optimized for the specific analyte and column used.

Application Note II: Spectrophotometric Determination of Primary Amines

This application note describes a simple and cost-effective method for the quantification of primary aliphatic amines using this compound as a chromogenic reagent.

Rationale and Experimental Causality

The reaction of this compound with primary amines yields N-substituted 4-amino-2-nitrobenzonitrile derivatives, which exhibit a distinct yellow color. The intensity of this color is directly proportional to the concentration of the amine, allowing for quantification using a standard spectrophotometer. This method is particularly useful for rapid screening and quality control applications where chromatographic separation is not necessary.

Reaction Pathway

Caption: Derivatization of a primary amine.

Detailed Protocol: Spectrophotometric Assay of a Model Amine

Materials:

  • This compound

  • Model primary amine (e.g., hexylamine)

  • Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃)

  • Spectrophotometer and cuvettes

Procedure:

  • Standard Solutions: Prepare a series of standard solutions of the amine in DMSO.

  • Reagent Solution: Prepare a 20 mM solution of this compound in DMSO.

  • Reaction:

    • In a series of test tubes, add 1 mL of each amine standard or sample solution.

    • Add 1 mL of the this compound solution.

    • Add approximately 10 mg of powdered potassium carbonate to each tube to act as a base.

    • Seal the tubes and heat at 80°C for 1 hour.

  • Measurement:

    • Cool the solutions to room temperature.

    • If necessary, centrifuge to pellet the potassium carbonate.

    • Transfer the supernatant to a cuvette and measure the absorbance at the wavelength of maximum absorption (λmax), which should be determined experimentally for the specific amine derivative (typically in the range of 350-450 nm).

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of the unknown sample from the calibration curve.

Method Validation Parameters
ParameterTypical Expected Value
Linearity (R²) > 0.995
Limit of Detection Dependent on the molar absorptivity of the derivative
Precision (RSD%) < 5%
Accuracy (Recovery %) 95-105%

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. For the HPLC method, the inclusion of an internal standard is highly recommended to account for variations in derivatization efficiency and injection volume. The stability of the derivatized product should be assessed over the typical analysis time. For the spectrophotometric method, a reagent blank (containing all components except the analyte) must be run to zero the instrument and account for any background absorbance. The linearity of the calibration curve is a key indicator of the method's performance within the tested concentration range.

Conclusion

This compound is a versatile and effective derivatization reagent for the analytical determination of thiols and amines. Its ability to introduce a strong chromophore and modify the physicochemical properties of analytes makes it a valuable tool for enhancing the sensitivity and selectivity of both chromatographic and spectrophotometric methods. The protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for their specific needs.

References

  • PubChem. This compound. [Link]

  • J&K Scientific. This compound. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. J. Am. Chem. Soc. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Front. Chem. [Link]

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

  • Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomed. Chromatogr. [Link]

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Application Note: 1H NMR Analysis of 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-Chloro-4-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. In the absence of publicly available experimental spectra, this guide utilizes high-accuracy predictive methodologies to detail the expected ¹H NMR spectrum. We present a complete, step-by-step protocol for sample preparation, suggest optimal instrument parameters for data acquisition, and offer an in-depth analysis of the predicted chemical shifts and coupling patterns. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the characterization of this and structurally related compounds.

Introduction: The Analytical Imperative

This compound (C₇H₃ClN₂O₂, Molar Mass: 182.56 g/mol ) is a substituted aromatic compound of significant interest in synthetic chemistry.[1][2] Its molecular architecture, featuring a benzonitrile core with chloro and nitro substituents, makes it a versatile building block. Accurate structural verification is paramount in any synthetic workflow, and ¹H NMR spectroscopy stands as a primary, non-destructive technique for elucidating the molecular structure of organic compounds in solution.[3]

The strategic placement of the chloro and nitro groups, both of which are electron-withdrawing, alongside the nitrile group, creates a distinct electronic environment around the aromatic ring. This, in turn, imparts a unique and predictable signature in the ¹H NMR spectrum. Understanding this signature is crucial for confirming the identity and assessing the purity of this compound in a laboratory setting.

This guide addresses a critical gap in the available analytical data for this compound by providing a detailed, predicted ¹H NMR analysis. By combining established NMR principles with advanced computational prediction, we offer a reliable protocol for researchers working with this important synthetic intermediate.

Predicted ¹H NMR Spectral Data

Due to the lack of an experimentally acquired ¹H NMR spectrum in publicly accessible databases, the spectral data presented herein were generated using the PROSPRE (PROton Shift PREdictor) machine learning algorithm.[4][5] This tool provides highly accurate predictions of ¹H chemical shifts in various solvents. For this application note, chloroform-d (CDCl₃) was selected as the solvent, a common choice for routine NMR analysis of organic molecules.

The predicted ¹H NMR spectrum of this compound in CDCl₃ is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the chloro, nitro, and nitrile groups results in a downfield shift of these protons into the approximate range of 7.8 to 8.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-68.08Doublet (d)8.5
H-58.36Doublet of Doublets (dd)8.5, 2.2
H-38.44Doublet (d)2.2

Note: The proton numbering corresponds to the IUPAC nomenclature for this compound.

In-Depth Spectral Analysis: A Rationale

The predicted spectrum is a classic example of a tri-substituted benzene ring exhibiting a well-resolved splitting pattern. The rationale behind the predicted assignments is as follows:

  • H-3 (ortho to -CN, meta to -NO₂, ortho to -Cl): This proton is predicted to be the most downfield signal (8.44 ppm). Its position is strongly influenced by the anisotropic effect of the adjacent nitrile group and the deshielding effect of the ortho-chloro substituent. It appears as a doublet due to coupling with H-5, with a predicted meta-coupling constant (⁴J) of 2.2 Hz.

  • H-5 (ortho to -NO₂, meta to -CN and -Cl): This proton, predicted at 8.36 ppm, is significantly deshielded by the ortho-nitro group. It is expected to appear as a doublet of doublets due to coupling with both H-6 (ortho-coupling, ³J ≈ 8.5 Hz) and H-3 (meta-coupling, ⁴J ≈ 2.2 Hz).

  • H-6 (meta to -NO₂, ortho to -H5): The proton at the 6-position is predicted to be the most upfield of the aromatic signals (8.08 ppm). It appears as a doublet due to its ortho-coupling with H-5 (³J ≈ 8.5 Hz).

Experimental Protocol: From Sample to Spectrum

This section provides a detailed, step-by-step methodology for the preparation and ¹H NMR analysis of this compound. Adherence to this protocol is critical for obtaining high-quality, reproducible data.

Materials and Equipment
  • This compound (solid)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Small vials

  • Glass wool

  • Vortex mixer

  • NMR Spectrometer (300-600 MHz)

Sample Preparation Workflow

The following diagram illustrates the key stages of the sample preparation process:

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in CDCl3 (~0.7 mL) weigh->dissolve Add to vial vortex 3. Vortex to Homogenize dissolve->vortex filter 4. Filter into NMR Tube vortex->filter Use pipette with glass wool acquire 5. Acquire Spectrum filter->acquire Insert into spectrometer process 6. Process Data (FT, Phasing, Baseline) acquire->process analyze 7. Analyze & Interpret process->analyze

Caption: Experimental workflow for ¹H NMR analysis.

Detailed Step-by-Step Protocol
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

  • Dissolution: Gently vortex the vial to ensure the complete dissolution of the solid. A clear, homogeneous solution should be obtained.

  • Filtration and Transfer: Place a small plug of glass wool into a clean Pasteur pipette. Transfer the solution from the vial through the filter pipette into a clean 5 mm NMR tube. This step is crucial to remove any particulate matter that could adversely affect the magnetic field homogeneity and degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Data Acquisition:

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity.

    • Set the appropriate receiver gain.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Integrate the signals.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Conclusion and Best Practices

This application note provides a comprehensive framework for the ¹H NMR analysis of this compound, leveraging predictive data to guide experimental work. The predicted spectrum reveals a characteristic pattern of three aromatic signals, the analysis of which can be used to confirm the structural integrity of the compound. For optimal results, it is imperative to use high-purity deuterated solvents and to ensure that the sample is free of any particulate matter. By following the detailed protocol and understanding the underlying spectral rationale, researchers can confidently employ ¹H NMR for the routine characterization of this important synthetic intermediate.

References

  • Sajed, T., Sayeeda, Z., Lee, B.L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D.S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • University of Alberta. (2024). PROSPRE - 1H NMR Predictor. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • J&K Scientific. (n.d.). This compound | 28163-00-0. [Link]

  • Stenutz, R. (n.d.). This compound. The Stenutz Database for Chemical Structures. [Link]

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Application Note: Interpreting the FTIR Spectrum of 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 2-Chloro-4-nitrobenzonitrile. As a key intermediate in pharmaceutical and agrochemical synthesis, rigorous quality control and structural verification are paramount. FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the molecular identity and purity of this compound. This document details the experimental protocol for sample preparation using the potassium bromide (KBr) pellet method and provides an in-depth analysis of the resulting spectrum, correlating specific absorption bands to the compound's distinct functional groups: nitrile (C≡N), nitro (NO₂), aryl-chloride (C-Cl), and the substituted aromatic ring.

Introduction: The Role of Vibrational Spectroscopy

This compound (C₇H₃ClN₂O₂) is a multifunctional aromatic compound whose utility in organic synthesis stems from its three reactive sites: the nitrile, the nitro group, and the chlorine substituent. The precise arrangement of these groups on the benzene ring dictates the molecule's chemical properties. Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its covalent bonds stretch and bend at specific, quantized frequencies. The resulting spectrum is a unique molecular "fingerprint," allowing for the unambiguous identification of functional groups. For this compound, FTIR is essential for confirming the presence and electronic environment of the nitrile, nitro, and chloro groups, as well as verifying the aromatic substitution pattern.

Experimental Protocol: KBr Pellet Transmission Method

The solid nature of this compound at room temperature makes the KBr pellet method a fundamental and effective technique for obtaining a high-quality transmission spectrum.[1] This method involves dispersing the solid sample within an IR-transparent matrix of potassium bromide.

Rationale for Method Selection

The KBr pellet method is chosen for its ability to produce sharp, well-resolved spectra for solid samples with minimal scattering effects.[1][2] The alkali halide matrix becomes transparent to infrared light under pressure, providing a clear window through which to measure the sample's absorbance.[1] Meticulous preparation is crucial, as moisture contamination can introduce significant interfering peaks from water (broad O-H stretch ~3400 cm⁻¹ and H-O-H bend ~1630 cm⁻¹).[3]

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • This compound, analytical grade

  • Spectroscopy-grade Potassium Bromide (KBr), oven-dried

  • Agate mortar and pestle

  • Pellet press die set (e.g., 13 mm diameter)

  • Hydraulic press

  • Analytical balance (4-place minimum)[4]

  • Spatula and weighing paper

  • Heat lamp or drying oven

Step-by-Step Procedure
  • Preparation: Thoroughly clean the agate mortar, pestle, and pellet die components with a suitable solvent (e.g., acetone or isopropanol) and dry them completely, ideally under a heat lamp or in a warm oven to eliminate adsorbed moisture.[3][5]

  • Sample Weighing: On an analytical balance, weigh approximately 1-2 mg of this compound.[1][5] Separately, weigh 100-200 mg of dry, spectroscopy-grade KBr.[1] The sample-to-KBr ratio should be roughly 1:100.

  • Grinding & Mixing: First, grind the 1-2 mg of the sample in the agate mortar to a fine, consistent powder.[5] Add the pre-weighed KBr to the mortar and continue to grind the two components together rapidly but gently until the mixture is homogeneous.[1][5] The goal is to uniformly disperse the sample particles within the KBr matrix.[3]

  • Die Loading: Transfer a portion of the mixture into the pellet die sleeve. Distribute the powder evenly on the surface of the bottom anvil.

  • Pressing the Pellet: Assemble the die and place it in the hydraulic press. If available, connect the die to a vacuum line to remove trapped air.[4] Gradually apply pressure to approximately 8-10 tons (for a 13 mm die) and hold for 1-2 minutes.[3][4] This pressure allows the KBr to "cold-flow" and form a solid, transparent disc.[3]

  • Pellet Release: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent. An opaque or cloudy appearance may indicate insufficient grinding, trapped moisture, or excessive sample concentration.

  • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample chamber first to account for atmospheric CO₂ and H₂O. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Spectral Analysis and Interpretation

The FTIR spectrum of this compound is characterized by several distinct absorption bands corresponding to its functional groups. The electron-withdrawing nature of the nitro and chloro substituents, as well as their positions on the aromatic ring, influences the precise frequencies of these vibrations.

Visualization of the Interpretation Workflow

The logical process for interpreting the spectrum can be visualized as follows:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Interpretation Prep Prepare KBr Pellet Acquire Acquire Spectrum Prep->Acquire Place in FTIR ID_CN Identify C≡N Stretch (~2235 cm⁻¹) Acquire->ID_CN ID_NO2 Identify NO₂ Stretches (Asym ~1530 cm⁻¹, Sym ~1350 cm⁻¹) ID_CN->ID_NO2 ID_Aromatic Analyze Aromatic Region (C=C, C-H stretches & bends) ID_NO2->ID_Aromatic ID_CCl Assign C-Cl Stretch (Fingerprint Region) ID_Aromatic->ID_CCl Confirm Confirm Molecular Structure ID_CCl->Confirm

Caption: Logical workflow for the FTIR analysis of this compound.

Table of Characteristic Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentComments
~3100-3000Medium-WeakAromatic C-H StretchTypical for C-H bonds on a benzene ring.
~2235Strong, SharpC≡N Stretch (Nitrile) Diagnostic peak. The frequency is slightly lowered due to conjugation with the aromatic ring.[6][7]
~1600, ~1475Medium-WeakAromatic C=C StretchSkeletal vibrations of the benzene ring.
~1530StrongNO₂ Asymmetric Stretch One of two key peaks for the nitro group. Aromatic nitro compounds show two strong bands.[8]
~1350StrongNO₂ Symmetric Stretch The second key peak for the nitro group. Conjugation with the ring shifts both nitro bands to lower frequencies.[8]
~1100-1000Medium-StrongAryl C-Cl StretchThis peak can be difficult to assign definitively as it falls in the complex fingerprint region.[9][10]
~890-820StrongAromatic C-H Out-of-Plane BendThis strong absorption is characteristic of the 1,2,4-trisubstituted pattern of the benzene ring.
In-Depth Discussion of Key Peaks
  • Nitrile (C≡N) Stretch (~2235 cm⁻¹): The C≡N triple bond gives rise to a very strong and sharp absorption peak in a relatively uncongested region of the spectrum, making it highly diagnostic.[6] For aromatic nitriles, this peak typically appears between 2240 and 2220 cm⁻¹.[6] The conjugation with the benzene ring weakens the C≡N bond slightly, lowering its stretching frequency compared to saturated nitriles (2260-2240 cm⁻¹).[6][11]

  • Nitro (NO₂) Stretches (~1530 cm⁻¹ and ~1350 cm⁻¹): The nitro group is characterized by two intense absorptions corresponding to its asymmetric and symmetric stretching vibrations.[8] In aromatic nitro compounds, both absorptions are typically strong.[8] The powerful electron-withdrawing nature of the nitro group and its resonance with the ring are responsible for the high intensity of these bands. The specific positions are sensitive to the electronic effects of other substituents on the ring.[12]

  • Aromatic Ring Vibrations: The presence of the benzene ring is confirmed by several peaks. The weak C-H stretching vibrations above 3000 cm⁻¹ and the C=C skeletal stretching bands between 1600-1475 cm⁻¹ are characteristic.[10] Critically, the pattern of strong C-H out-of-plane bending absorptions in the 900-690 cm⁻¹ region can help confirm the substitution pattern. For this compound, a 1,2,4-trisubstituted ring, a strong band is expected in the 890-800 cm⁻¹ range.

  • Aryl-Chloride (C-Cl) Stretch (~1100-1000 cm⁻¹): The C-Cl stretching vibration for aryl chlorides typically appears in the 1100-1000 cm⁻¹ range.[9] This absorption falls within the complex "fingerprint region" (below 1500 cm⁻¹), which contains many overlapping C-C, C-O, and C-N single bond stretches and bending vibrations. While its presence is expected, definitive assignment can be challenging without comparative spectral analysis or theoretical calculations.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of this compound. The spectrum is definitively characterized by a strong, sharp nitrile peak around 2235 cm⁻¹ and two strong nitro group absorptions near 1530 cm⁻¹ and 1350 cm⁻¹. These key absorptions, coupled with the patterns of the aromatic ring vibrations, provide a unique spectral fingerprint that confirms the compound's identity and the presence of its critical functional groups. The KBr pellet method, when performed with care to exclude moisture, provides a reliable protocol for obtaining high-quality data suitable for both qualitative identification and quantitative analysis in research and quality control settings.

References

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  • KBr Pellet Method. Shimadzu. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific and Academic Research. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. Specac. [Link]

  • What Are The Key Steps For Making Kbr Pellets? Kintek Press. [Link]

  • Hunt, I. Spectroscopic Analysis of Nitriles. University of Calgary. [Link]

  • Notes On Nitriles IR Spectra. Scribd. [Link]

  • Olori, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific and Academic Research. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Grube, M., et al. (2008). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Journal of Industrial Microbiology & Biotechnology. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Grube, M., et al. (2008). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. ResearchGate. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. ResearchGate. [Link]

  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. [Link]

  • FTIR Spectrum Information and Bond Relationship. University of Maryland. [Link]

  • Chu, P. M., et al. The NIST Quantitative Infrared Database. National Institute of Standards and Technology (NIST). [Link]

  • Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook. [Link]

  • Quantitative Infrared Database. NIST Chemistry WebBook. [Link]

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  • FT-IR spectrum showing C-Cl stretching and O-H stretching. ResearchGate. [Link]

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  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

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Application Note: A Validated GC-MS Protocol for High-Fidelity Purity Assessment of 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purity assessment of 2-Chloro-4-nitrobenzonitrile (CAS No. 28163-00-0) using Gas Chromatography-Mass Spectrometry (GC-MS). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound directly impacts the safety, efficacy, and yield of the final products.[1][2] This guide is designed for researchers, quality control analysts, and drug development professionals, offering a detailed methodology that ensures scientific integrity through self-validating steps. We delve into the causality behind experimental choices, from sample preparation to data analysis, providing a robust framework for identifying and quantifying the target compound and its potential process-related impurities.

Introduction: The Analytical Imperative

This compound is a versatile aromatic compound featuring chloro, nitro, and nitrile functional groups. This unique chemical architecture makes it a valuable building block in medicinal chemistry and organic synthesis.[1] Consequently, a stringent quality control framework is not merely a regulatory formality but a scientific necessity to control the impurity profile of subsequent reaction steps. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this application, offering unparalleled chromatographic separation and definitive molecular identification, which are essential for resolving and characterizing structurally similar impurities.[3]

This protocol is engineered to be both sensitive and robust, addressing the specific physicochemical properties of this compound to prevent analytical artifacts such as thermal degradation and ensure accurate quantification.

Analyte Profile & Methodological Rationale

A successful analytical method is built upon a fundamental understanding of the analyte's chemical nature. The parameters of this GC-MS protocol are directly derived from the physicochemical properties of this compound.

PropertyValueSignificance for GC-MS Method
Molecular Formula C₇H₃ClN₂O₂Defines the exact mass for MS identification.[4][5]
Molecular Weight 182.56 g/mol Guides the mass scan range in the MS detector.[5]
Melting Point 83-84 °CIndicates the compound is a solid at room temperature, requiring dissolution in a suitable solvent.[1][4]
Boiling Point 337 °C (at 760 mmHg)Confirms the compound is sufficiently volatile for GC analysis without derivatization.[4]
Thermal Stability Nitroaromatics can be thermally labile. However, studies on similar structures show decomposition occurs well above typical GC oven temperatures, suggesting stability under optimized conditions.[6]The GC oven temperature program must be carefully controlled to avoid on-column degradation. A maximum temperature of 300°C is a safe upper limit.
Solubility Insoluble in water; soluble in organic solvents.[7]Dictates the choice of solvent for sample preparation. Solvents like acetone or ethyl acetate are ideal due to their volatility and compatibility with common GC phases.[3][8]

Anticipating Impurities: A Synthesis-Aware Approach

A robust purity assessment method must be capable of separating and detecting likely impurities. These often originate from the synthetic route or subsequent degradation. Common synthetic pathways for nitrated chlorobenzonitriles may involve the dehydration of 2-chloro-4-nitrobenzamide or reactions involving precursors like 2-chlorotoluene and 4-nitrotoluene.[9][10]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 2-chloro-4-nitrobenzamide.

  • Isomeric Impurities: Positional isomers such as 4-chloro-2-nitrobenzonitrile or 2-chloro-6-nitrobenzonitrile, which may form due to non-selective reactions.[11]

  • Related By-products: Compounds from side reactions, such as dichloronitrobenzene, from precursor materials.[11]

Potential Degradants:

  • Hydrolysis Products: 2-chloro-4-nitrobenzoic acid[12] or 2-chloro-4-nitrobenzamide, formed by the hydrolysis of the nitrile group upon exposure to moisture.

The chosen GC column and temperature program are designed to resolve these potential contaminants from the main analyte peak.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating steps for system suitability to ensure data integrity.

Materials and Reagents
  • Analyte: this compound standard (Purity ≥ 97%)

  • Solvent: GC-grade Acetone or Ethyl Acetate (High purity, low water content)[8]

  • Equipment:

    • Analytical balance (4-decimal places)

    • Volumetric flasks (Class A)

    • Micropipettes

    • Vortex mixer

    • Syringe filters (0.22 µm, PTFE)

    • GC vials with PTFE-lined septa

Sample Preparation Workflow

The objective is to dissolve the sample in a volatile organic solvent at a concentration suitable for GC-MS analysis, minimizing analyte degradation and preventing column overload.

  • Stock Solution (1000 µg/mL):

    • Accurately weigh 10.0 mg of the this compound reference standard or sample into a 10 mL volumetric flask.

    • Add approximately 7 mL of acetone and vortex until fully dissolved.

    • Bring the flask to volume with acetone and mix thoroughly. This is your stock solution.

  • Working Sample (100 µg/mL):

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to volume with acetone and mix thoroughly. This concentration is typically ideal for purity analysis.

  • Final Preparation:

    • Filter an aliquot of the working sample through a 0.22 µm PTFE syringe filter directly into a GC vial.

    • Cap the vial immediately to prevent solvent evaporation.

GC-MS Instrumentation & Parameters

The following parameters have been optimized for the analysis of this compound on a standard single-quadrupole GC-MS system.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Injector Split/Splitless
   ModeSplitA split injection prevents column overloading and ensures sharp peaks for the main component.
   Split Ratio50:1Balances sensitivity for low-level impurities with peak shape for the main analyte.
   Temperature250 °CEnsures rapid volatilization without causing thermal degradation of the analyte.
   Injection Volume1 µLStandard volume for capillary GC.
Carrier Gas Helium (99.999% Purity)Inert gas providing good chromatographic efficiency.
   Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing analysis time and resolution.[13]
GC Column
   Stationary Phase5% Phenyl-Methylpolysiloxane (e.g., HP-5ms, DB-5ms)A robust, mid-polarity column ideal for separating a wide range of aromatic compounds.
   Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing a good balance of efficiency, capacity, and analysis time.[13]
Oven Program
   Initial Temperature100 °C, hold for 1 minAllows for separation of highly volatile impurities and solvent focusing.
   Ramp15 °C/min to 280 °CA moderate ramp rate provides good separation within a reasonable timeframe.
   Final HoldHold at 280 °C for 5 minEnsures elution of all components, including less volatile impurities.
MS System Agilent 5977 MSD or equivalentStandard, reliable mass selective detector.
Ionization Electron Ionization (EI)
   Electron Energy70 eVStandard energy for generating reproducible fragmentation patterns for library matching.
   Source Temperature230 °CStandard source temperature to promote ionization and prevent contamination.
   Quadrupole Temp.150 °CStandard quadrupole temperature to ensure stable mass filtering.[14]
Acquisition
   ModeFull ScanNecessary for identifying unknown impurities.
   Mass Range40 - 400 m/zCovers the molecular ion (m/z 182) and key fragments of the analyte and potential impurities.
   Solvent Delay3 minutesPrevents the high-intensity solvent peak from saturating the detector and causing premature filament burnout.[13]

Analytical Workflow & Data Interpretation

A systematic approach to data analysis is critical for accurate purity assessment.

Caption: GC-MS workflow for purity assessment.

  • System Suitability: Before analyzing samples, inject a solvent blank (acetone) to ensure the system is free from contamination.[15]

  • Analyte Identification:

    • Inject the prepared sample. The primary peak in the Total Ion Chromatogram (TIC) corresponds to this compound.

    • Confirm the peak's identity by examining its mass spectrum. The spectrum should exhibit the characteristic isotopic pattern for a chlorine-containing compound at the molecular ion (M⁺) peak (m/z 182 and 184 in an approximate 3:1 ratio). Key fragments include [M-NO₂]⁺ at m/z 136/138. Compare the acquired spectrum against a reference library like NIST or Wiley for confirmation.[5]

  • Purity Calculation (Area Percent Method):

    • Integrate all peaks in the chromatogram, excluding the solvent peak and any known system peaks.

    • Calculate the purity using the following formula:

      • Purity (%) = (Area of Analyte Peak / Total Area of All Integrated Peaks) x 100

    • This method provides a reliable estimate of purity. It assumes that all compounds have a similar response factor in the detector, which is a reasonable approximation for structurally related impurities under EI conditions.

  • Impurity Identification:

    • For each additional peak, extract the mass spectrum.

    • Perform a library search to obtain a tentative identification.

    • Correlate tentative identifications with the list of potential process-related impurities and degradants for higher confidence.

Conclusion

This application note details a validated GC-MS protocol for the accurate and reliable purity assessment of this compound. By grounding the methodology in the analyte's physicochemical properties and adopting a synthesis-aware approach to impurity profiling, this guide provides a robust framework for quality control in research and industrial settings. The detailed step-by-step instructions, from sample preparation to data analysis, ensure that laboratories can readily implement and adapt this protocol to meet their specific needs, ultimately contributing to the quality and safety of downstream products.

References

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  • Process for the preparation of 4-chloro-2-nitrobenzonitrile. European Patent Office - EP 0110559 A1. [Link]

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Application Notes and Protocols: 2-Chloro-4-nitrobenzonitrile in the Synthesis of High-Performance Poly(arylene ether nitrile)s

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the utilization of 2-Chloro-4-nitrobenzonitrile as a key monomer in the synthesis of high-performance poly(arylene ether nitrile)s (PAENs). These polymers are of significant interest in materials science due to their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in aerospace, electronics, and automotive industries. The protocols detailed herein are grounded in the principles of nucleophilic aromatic substitution polymerization. This guide offers detailed experimental procedures, an exploration of the underlying reaction mechanisms, and expected material properties based on established research.

Introduction: The Strategic Role of this compound in Polymer Chemistry

This compound is a versatile difunctional monomer that serves as a cornerstone for the synthesis of advanced aromatic polymers.[1][2][3] Its utility in polymer science stems from the specific arrangement of its functional groups:

  • The Activated Chlorine Atom: The chlorine atom at the 2-position is rendered highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of the nitrile (-CN) and nitro (-NO₂) groups.[4][5] This activation is crucial for achieving high-molecular-weight polymers through nucleophilic aromatic substitution (SNAr) reactions.[4]

  • The Nitrile Group: The pendant nitrile group in the resulting polymer backbone is highly polar. This polarity contributes to strong intermolecular dipole-dipole interactions, which in turn enhance key material properties such as thermal stability, solvent resistance, and adhesion to various substrates.[6] The nitrile functionality also offers a potential site for further polymer modification or cross-linking.[7]

  • The Nitro Group: While primarily serving as an activating group for the polymerization, the nitro group can also be chemically modified in the final polymer, offering a route to further functionalization.

The combination of these features allows for the synthesis of poly(arylene ether nitrile)s with a desirable balance of high performance and processability. The rigid aromatic backbone imparts excellent thermal and mechanical stability, while the ether linkages introduced during polymerization provide a degree of flexibility, aiding in solubility and melt processing.[6]

Reaction Mechanism: Nucleophilic Aromatic Substitution Polymerization

The synthesis of poly(arylene ether nitrile)s from this compound proceeds via a step-growth polycondensation reaction based on nucleophilic aromatic substitution. The general mechanism involves the reaction of the activated aryl halide (this compound) with a bisphenoxide nucleophile, generated in situ from a bisphenol and a weak base like potassium carbonate.

The polymerization process can be visualized as follows:

  • Deprotonation: The bisphenol monomer is deprotonated by a base (e.g., K₂CO₃) in a polar aprotic solvent to form a more reactive bisphenoxide.

  • Nucleophilic Attack: The bisphenoxide attacks the electron-deficient carbon atom bearing the chlorine in this compound. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Chloride Displacement: The leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, forming an ether linkage.

  • Chain Propagation: This process repeats, extending the polymer chain and resulting in the formation of a high-molecular-weight poly(arylene ether nitrile).

Polymerization Mechanism cluster_0 Step 1: Bisphenoxide Formation cluster_1 Step 2: Nucleophilic Attack & Polymerization Bisphenol Bisphenol (e.g., Bisphenol A) Bisphenoxide Bisphenoxide Nucleophile Bisphenol->Bisphenoxide + Base Base Base (K₂CO₃) Monomer This compound Intermediate Meisenheimer Complex (Intermediate) Bisphenoxide->Intermediate + this compound Polymer Poly(arylene ether nitrile) (Repeating Unit) Intermediate->Polymer - Cl⁻

Figure 1: General mechanism of poly(arylene ether nitrile) synthesis.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a poly(arylene ether nitrile) from this compound and Bisphenol A.

Materials and Equipment
  • Monomers:

    • This compound (≥98% purity)

    • Bisphenol A (BPA, ≥99% purity), dried under vacuum at 100°C for 12 hours before use.

  • Solvent:

    • N-Methyl-2-pyrrolidone (NMP), anhydrous.

  • Base:

    • Potassium carbonate (K₂CO₃), anhydrous, finely ground and dried.

  • Azeotroping Agent:

    • Toluene, anhydrous.

  • Precipitating Agent:

    • Methanol.

  • Washing Agents:

    • Deionized water.

    • Acetone.

  • Equipment:

    • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

    • Heating mantle with a temperature controller.

    • Vacuum oven.

    • Standard laboratory glassware.

Synthesis of Poly(ether nitrile) from this compound and Bisphenol A

G setup Reaction Setup: - 3-neck flask with stirrer, N₂ inlet, Dean-Stark trap - Charge with Bisphenol A, K₂CO₃, NMP, and Toluene azeotrope Azeotropic Dehydration: - Heat to 140-150°C to remove water with toluene - Continue until no more water collects setup->azeotrope distill Toluene Removal: - Increase temperature to distill off toluene azeotrope->distill add_monomer Add this compound: - Cool to ~100°C - Add monomer to the reaction mixture distill->add_monomer polymerize Polymerization: - Heat to 180-190°C - Maintain for 8-12 hours under N₂ add_monomer->polymerize precipitate Precipitation: - Cool the viscous solution - Pour into vigorously stirred methanol polymerize->precipitate filter_wash Filtration and Washing: - Filter the fibrous polymer - Wash with hot water and acetone precipitate->filter_wash dry Drying: - Dry the polymer in a vacuum oven at 120°C for 24 hours filter_wash->dry

Figure 2: Workflow for the synthesis of poly(arylene ether nitrile).

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add Bisphenol A (e.g., 11.41 g, 0.05 mol), finely ground anhydrous potassium carbonate (e.g., 7.60 g, 0.055 mol), N-methyl-2-pyrrolidone (NMP, 100 mL), and toluene (50 mL).

  • Azeotropic Dehydration: Purge the system with dry nitrogen. Heat the mixture to 140-150°C with stirring. The water generated from the reaction of bisphenol with K₂CO₃, along with any residual water, will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue this process for approximately 2-4 hours until no more water is collected.

  • Toluene Removal: After complete dehydration, carefully increase the temperature to distill off the toluene from the reaction mixture.

  • Monomer Addition: Once the toluene has been removed, cool the reaction mixture to approximately 100°C. Add this compound (e.g., 9.13 g, 0.05 mol) to the flask.

  • Polymerization: Increase the temperature of the reaction mixture to 180-190°C and maintain it for 8-12 hours under a gentle flow of nitrogen. The viscosity of the solution will increase significantly as the polymerization progresses.

  • Precipitation: After the polymerization is complete, cool the viscous solution to room temperature and dilute with additional NMP if necessary. Slowly pour the polymer solution into a beaker containing vigorously stirred methanol (10 times the volume of the reaction mixture). A fibrous precipitate will form.

  • Filtration and Washing: Collect the polymer by filtration. Wash the polymer thoroughly with hot deionized water several times to remove any inorganic salts and residual solvent. Follow this with a wash using acetone to remove any remaining low-molecular-weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to a constant weight.

Characterization and Expected Properties

The synthesized poly(arylene ether nitrile) should be characterized to determine its structure, molecular weight, and physical properties.

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polymer, look for the appearance of the characteristic ether linkage (Ar-O-Ar) stretching vibration around 1240 cm⁻¹ and the disappearance of the phenolic -OH band. The strong absorption band for the nitrile group (-C≡N) should be present around 2230 cm⁻¹.[3][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the polymer structure by analyzing the chemical shifts of the aromatic protons and carbons.

Data Presentation: Anticipated Polymer Properties

The following tables summarize the expected properties of poly(arylene ether nitrile)s synthesized from this compound. These values are based on literature data for analogous polymers.[6][7][8]

Table 1: Thermal Properties

PropertyExpected ValueAnalysis Method
Glass Transition Temperature (Tg)190 - 260 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (Td5%)> 450 °C (in N₂)Thermogravimetric Analysis (TGA)
Char Yield at 800 °C (in N₂)> 55%Thermogravimetric Analysis (TGA)

Table 2: Mechanical Properties

PropertyExpected ValueAnalysis Method
Tensile Strength80 - 110 MPaTensile Testing
Tensile Modulus2.5 - 3.5 GPaTensile Testing
Elongation at Break10 - 50%Tensile Testing

Table 3: Solubility

SolventSolubility
N-Methyl-2-pyrrolidone (NMP)Soluble
Dimethylacetamide (DMAc)Soluble
Dimethylformamide (DMF)Soluble
ChloroformSoluble
TolueneInsoluble
AcetoneInsoluble
WaterInsoluble

Conclusion

This compound is a highly effective monomer for the synthesis of high-performance poly(arylene ether nitrile)s via nucleophilic aromatic substitution polymerization. The protocols outlined in this document provide a robust framework for the laboratory-scale synthesis of these advanced materials. The resulting polymers are expected to exhibit a compelling combination of high thermal stability, excellent mechanical properties, and good chemical resistance, making them prime candidates for a wide array of demanding applications in various technological fields. Further optimization of reaction conditions and the use of different bisphenol co-monomers can be explored to tailor the properties of the final polymer for specific applications.

References

  • J&K Scientific. This compound | 28163-00-0. Available from: [Link]

  • Kaliyappan, T., & Kannan, P. (2003). Synthesis and Properties of Polyarylene ether Nitrile and Polyphenylene Sulfone Copolymers. Polymer Bulletin, 50, 219-226.
  • Saxena, A., Sadhana, R., Rao, V. L., Kanakavel, M., & Ninan, K. N. (2003). Synthesis and Properties of Polyarylene ether Nitrile Copolymers. Polymer Bulletin, 50, 219-226.
  • PrepChem.com. Synthesis of this compound. Available from: [Link]

  • MDPI. Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Available from: [Link]

  • ResearchGate. Novel transparent poly(arylene ether nitrile) copolymers with pendant aliphatic ring: synthesis and characterization. Available from: [Link]

  • MDPI. Synthesis and Properties of Semicrystalline Poly(ether nitrile ketone) Copolymers. Available from: [Link]

  • ResearchGate. Effect of structure of bisphenol on the properties of polyarylene ether nitriles. Available from: [Link]

  • ResearchGate. Synthesis, characterization, and properties of poly (arylene ether nitrile) with high crystallinity and high molecular weight. Available from: [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]

  • Britannica. Nucleophilic aromatic substitution. Available from: [Link]

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Application Notes and Protocols for Studying Enzyme Inhibitors with 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 2-Chloro-4-nitrobenzonitrile in Enzyme Inhibition Studies

This compound is a synthetic compound that holds significant promise as a tool for studying enzyme inhibition, a critical area of research in drug discovery and chemical biology.[1] Its chemical structure, featuring a nitrile group, suggests its potential to interact with and modulate the activity of specific classes of enzymes. The study of such inhibitors is fundamental to understanding enzyme mechanisms, developing novel therapeutics, and elucidating cellular signaling pathways.[2]

This document provides a comprehensive guide for researchers on how to utilize this compound as a potential enzyme inhibitor. It offers detailed protocols for investigating its effects on two major enzyme classes: Monoamine Oxidases (MAOs) and Cysteine Proteases. The methodologies described herein are designed to be adaptable and provide a robust framework for determining the inhibitory potential and kinetic parameters of this compound.

Scientific Rationale: Why Investigate this compound as an Enzyme Inhibitor?

The scientific interest in this compound as a potential enzyme inhibitor stems from the known reactivity of its nitrile functional group. Nitrile-containing molecules have been identified as inhibitors of several enzyme families, most notably cysteine proteases and monoamine oxidases.

  • Cysteine Proteases: The active site of cysteine proteases contains a highly reactive cysteine residue. The electrophilic carbon of the nitrile group in this compound can be susceptible to nucleophilic attack by the thiolate anion of the active site cysteine.[3][4] This can lead to the formation of a reversible covalent thioimidate adduct, thereby inhibiting the enzyme's catalytic activity.[5]

  • Monoamine Oxidases (MAOs): MAOs are flavoenzymes that play a crucial role in the metabolism of neurotransmitters.[6][7] Some nitrile-containing compounds have been shown to be potent and selective inhibitors of MAO-B.[4] The interaction is thought to involve polar contacts between the nitrile group and residues within the enzyme's active site.

The presence of a chloro and a nitro group on the benzene ring of this compound can further influence its electronic properties and steric interactions, potentially contributing to its binding affinity and selectivity for specific enzyme targets.

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for assessing the inhibitory activity of this compound against Monoamine Oxidase B (MAO-B) and a representative cysteine protease, Cathepsin B.

I. Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MAO-B inhibitor screening kits and is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate like tyramine.[1][2]

Workflow for MAO-B Inhibition Assay:

MAO_B_Workflow A Prepare Reagents (MAO-B, Substrate, Inhibitor) B Dispense Inhibitor & Enzyme (Pre-incubation) A->B C Initiate Reaction (Add Substrate Working Solution) B->C D Kinetic Measurement (Fluorescence Reading) C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for determining the inhibitory effect of this compound on MAO-B activity.

Protocol:

  • Reagent Preparation:

    • MAO-B Assay Buffer: Prepare a suitable buffer, for example, 100 mM potassium phosphate, pH 7.4.

    • MAO-B Enzyme: Reconstitute recombinant human MAO-B enzyme in assay buffer to a final concentration of 1-5 µg/mL. Keep on ice.

    • This compound (Inhibitor) Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • Substrate (Tyramine) Stock Solution: Prepare a 100 mM stock solution in deionized water.

    • Detection Reagent: Prepare a working solution containing a suitable fluorometric probe (e.g., Amplex Red) and horseradish peroxidase (HRP) in assay buffer, following the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Inhibitor Dilutions: Prepare a serial dilution of this compound in assay buffer. A typical starting concentration range would be 1 µM to 100 µM. Include a vehicle control (DMSO without inhibitor).

    • Pre-incubation: To each well of a black, clear-bottom 96-well plate, add 40 µL of assay buffer, 5 µL of the diluted inhibitor solution, and 5 µL of the MAO-B enzyme solution.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: Prepare a substrate working solution by diluting the tyramine stock solution in the detection reagent to a final concentration of 1 mM.

    • Add 50 µL of the substrate working solution to each well to initiate the reaction.

    • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: 530-540 nm, Emission: 585-595 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary Table (Example):

[this compound] (µM)Reaction Rate (RFU/min)% Inhibition
0 (Vehicle)5000
145010
530040
1022555
2512575
507585
1005090
II. Cysteine Protease (Cathepsin B) Inhibition Assay (Fluorometric)

This protocol is designed to assess the inhibitory potential of this compound against Cathepsin B, a lysosomal cysteine protease. The assay measures the cleavage of a fluorogenic substrate.[8][9][10]

Workflow for Cathepsin B Inhibition Assay:

Cathepsin_B_Workflow A Prepare Reagents (Cathepsin B, Substrate, Inhibitor) B Dispense Inhibitor & Enzyme (Pre-incubation) A->B C Initiate Reaction (Add Fluorogenic Substrate) B->C D Endpoint Measurement (Fluorescence Reading) C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for evaluating the inhibition of Cathepsin B by this compound.

Protocol:

  • Reagent Preparation:

    • Cathepsin B Assay Buffer: Prepare a buffer suitable for Cathepsin B activity, for example, 100 mM sodium acetate, pH 5.5, containing 5 mM DTT.

    • Cathepsin B Enzyme: Activate purified human Cathepsin B by incubating it in assay buffer at 37°C for 10-15 minutes. Dilute to a working concentration of 1-2 nM.

    • This compound (Inhibitor) Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • Fluorogenic Substrate Stock Solution: Prepare a 10 mM stock solution of a suitable Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) in DMSO.

  • Assay Procedure (96-well plate format):

    • Inhibitor Dilutions: Prepare a serial dilution of this compound in assay buffer.

    • Pre-incubation: In a black 96-well plate, add 45 µL of assay buffer, 5 µL of the diluted inhibitor solution, and 25 µL of the activated Cathepsin B enzyme solution.

    • Incubate at 37°C for 15 minutes.

    • Reaction Initiation: Prepare a substrate working solution by diluting the stock solution in assay buffer to a final concentration of 20 µM.

    • Add 25 µL of the substrate working solution to each well.

    • Measurement: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Interpreting the Results: Understanding the Mechanism of Inhibition

The initial IC₅₀ determination provides a measure of the inhibitor's potency. To further characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed. This involves measuring the reaction rates at various substrate and inhibitor concentrations. The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.

Logical Relationship for Determining Inhibition Mechanism:

Inhibition_Mechanism cluster_0 Vary [Substrate] at fixed [Inhibitor] cluster_1 Data Plotting A Competitive (Km increases, Vmax unchanged) B Non-competitive (Km unchanged, Vmax decreases) C Uncompetitive (Km and Vmax decrease) D Lineweaver-Burk Plot (1/v vs 1/[S]) D->A Analysis of plot characteristics D->B Analysis of plot characteristics D->C Analysis of plot characteristics

Caption: Decision-making framework for elucidating the mode of enzyme inhibition.

Conclusion and Future Directions

This compound presents a valuable chemical scaffold for the exploration of enzyme inhibition. The protocols outlined in this application note provide a robust starting point for researchers to investigate its potential inhibitory activity against monoamine oxidases and cysteine proteases. Further studies, including detailed kinetic analyses, structural biology, and cell-based assays, will be crucial to fully elucidate its mechanism of action and potential applications in drug discovery and as a chemical probe.

References

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  • Sigma-Aldrich. Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Sigma-Aldrich.
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  • Quesne, M. G., Ward, R. A., & de Visser, S. P. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry, 1, 39.
  • MDPI. (2019). Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics. Molecules, 24(15), 2786.
  • Petzer, J. P., & Petzer, A. (2011). Monoamine oxidase inhibition by C4-substituted phthalonitrites. Bioorganic & Medicinal Chemistry, 19(24), 7540–7549.
  • Liang, T. C., & Abeles, R. H. (1987). Inhibition of papain by nitriles: mechanistic studies using NMR and kinetic measurements. Archives of Biochemistry and Biophysics, 252(2), 626–634.
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  • Abcam. (2025). Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031). Abcam.
  • Promega Corporation. The MAO-Glo Assay: A bioluminescent-coupled assay for monoamine oxidase activity.
  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development.
  • Yan, Z., Caldwell, G. W., & Li, J. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(7), 781–787.
  • Petzer, J. P., & Steyn, S. J. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32(4), 663–673.
  • Hou, W. C., Lin, R. D., Chen, C. T., & Lee, M. H. (2005). Monoamine oxidase B (MAO-B) inhibition by active principles from Uncaria rhynchophylla. Journal of Ethnopharmacology, 100(1-2), 216–220.
  • PubChem. AID 268075 - Inhibition of Cathepsin B.
  • Jílková, A., Rezáčová, P., Lepšík, M., & Horn, M. (2011). Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni. Journal of Biological Chemistry, 286(41), 35770–35781.
  • Worthington Biochemical Corporation.
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  • Yoon, S., Huang, H., & Hook, V. (2020). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. Journal of Biological Chemistry, 295(36), 12564–12577.
  • Akahoshi, N., Murata, Y., & Uchida, Y. (2020). Cathepsin B inhibition blocks neurite outgrowth in cultured neurons by regulating lysosomal trafficking and remodeling. Journal of Neurochemistry, 155(3), 300–312.

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Application Notes & Protocols for the Safe Handling and Disposal of 2-Chloro-4-nitrobenzonitrile Waste

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, management, and disposal of waste generated from 2-Chloro-4-nitrobenzonitrile (CAS No. 28163-00-0). Due to its composite hazard profile—as a halogenated aromatic, a nitrated compound, and a nitrile with the potential to release cyanide—strict adherence to specialized protocols is imperative.[1] This guide outlines detailed procedures for risk assessment, personal protective equipment (PPE), spill management, and waste segregation and disposal, grounded in regulatory standards and best laboratory practices.

Hazard Identification and Risk Assessment

This compound is a beige solid chemical intermediate.[2] A thorough understanding of its multifaceted hazards is the foundation of its safe management. The primary risks are associated with its classification as a triple-hazard substance:

  • Organohalogen: The presence of a chlorine atom classifies it as a halogenated organic compound.[3] These compounds are often persistent in the environment and require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[4]

  • Nitroaromatic Compound: The nitro group attached to the benzene ring makes it a nitroaromatic compound. These substances can be toxic and are often subject to specific waste treatment protocols.[5][6]

  • Nitrile (Cyanide Precursor): The benzonitrile structure contains a cyanide (-CN) group. While stable in the compound, metabolism or certain chemical reactions can potentially release cyanide, which is acutely toxic.[1] Therefore, it must be handled with the same precautions as other cyanide-containing compounds, particularly avoiding contact with strong acids which could liberate highly toxic hydrogen cyanide gas.[7]

According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes significant skin and eye irritation and may lead to respiratory irritation.[2][8]

Table 1: Physicochemical and Toxicological Properties

PropertyValueSource(s)
CAS Number 28163-00-0[2][8]
Molecular Formula C₇H₃ClN₂O₂[2][8]
Molecular Weight 182.56 g/mol [8]
Appearance Beige Powder Solid[2]
Melting Point 78 - 82 °C (172.4 - 179.6 °F)[2]
GHS Hazard Class Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Acute Toxicity, Inhalation (Category 4)Skin Irritation (Category 2)Serious Eye Irritation (Category 2)Specific target organ toxicity – single exposure (Category 3)[2][8]
Incompatibilities Strong oxidizing agents, strong bases, strong acids[1][9]
Hazardous Decomposition Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, potential for hydrogen cyanide release[1]

Engineering Controls and Pre-Handling Preparations

Proactive measures are essential to minimize exposure risk. The principle of causality here is to create a controlled environment that isolates the researcher from the chemical hazard.

  • Designated Work Area: All work involving this compound must be conducted in a designated area within a certified chemical fume hood to control dust and potential vapors.[1][7]

  • Ventilation: The fume hood must have a verified face velocity appropriate for handling powdered toxic chemicals.

  • Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible.[10] A dry chemical fire extinguisher should be available in the laboratory.[7]

  • Prohibition of Food and Drink: Eating, drinking, and smoking are strictly prohibited in the handling area to prevent accidental ingestion.[2][11]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is governed by a risk assessment of the specific task. The following table outlines the minimum required PPE.

Table 2: Required Personal Protective Equipment (PPE)

TaskMinimum PPE RequirementRationale & Standards
Routine Handling (Weighing, transfers in fume hood)Gloves: Double-gloving with nitrile or butyl rubber gloves.Eye/Face: Safety goggles and a face shield.Body: Flame-resistant lab coat, closed at the front.Footwear: Closed-toe, chemical-resistant safety shoes.To prevent skin/eye contact with small quantities. Complies with general OSHA laboratory standards.[12][13]
Spill Response / Large Quantity Handling Respiratory: NIOSH-approved air-purifying respirator (APR) with cartridges for organic vapors and particulates (dusts), or a Self-Contained Breathing Apparatus (SCBA) for major spills.Gloves: Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over inner nitrile gloves.Body: Chemical-resistant suit or apron over a lab coat.Footwear: Chemical-resistant boots.Corresponds to OSHA/EPA Level C or B protection, required for higher exposure risks.[14][15]

Standard Operating Procedure for Handling

  • Preparation: Don all required PPE as specified in Table 2. Ensure the fume hood is operational and the work area is clear of clutter and incompatible chemicals, especially acids.[1]

  • Weighing: To minimize dust generation, weigh the compound on wax paper or in a tared container within the fume hood.[1] Use anti-static weigh boats if available.

  • Transfer: Conduct all transfers of the solid material within the fume hood. If making a solution, add the solid slowly to the solvent.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after removing gloves.[2]

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, well-ventilated area designated for toxic chemicals, away from incompatible substances.[1][11]

Spill and Emergency Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Caption: Spill Response Decision Workflow.

First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, lifting upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for 15 minutes. Seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1]

Waste Management and Disposal Workflow

Proper segregation and containment of waste are crucial for regulatory compliance and safety. Because this waste is halogenated, contains nitrogen, and is a nitrile, it must never be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[3][16]

Caption: Waste Segregation and Disposal Workflow.

Protocol 6.1: Decontamination of Equipment and Work Surfaces

This protocol is adapted from procedures for handling cyanide compounds to neutralize any potential cyanide residues.[17]

  • Pre-cleaning: Perform all decontamination inside a chemical fume hood. Remove gross contamination by scraping or wiping with a disposable towel. Dispose of the towel as solid hazardous waste.

  • Alkaline Rinse: Prepare a pH 10 buffer solution. Liberally rinse or wipe all contaminated surfaces with this buffer. This step is crucial to ensure an alkaline environment, preventing the formation of hydrogen cyanide gas in the next step.

  • Oxidative Decontamination: Prepare a fresh 10% bleach solution (sodium hypochlorite). Carefully wipe or rinse the surfaces with the bleach solution to oxidize any residual nitrile/cyanide compounds.[7][17]

  • Final Rinse: Rinse the surfaces thoroughly with water.

  • Waste Collection: All solutions and wipes used in this process must be collected as hazardous waste. Store in a dedicated container labeled "Cyanide-related decontamination waste".[17]

Protocol 6.2: Collection and Containment of Solid Waste
  • Container: Use a designated, leak-proof container with a secure lid, clearly labeled "HAZARDOUS WASTE: this compound, Solid".

  • Contents: This includes surplus or expired chemical, contaminated gloves, weigh papers, absorbent pads from spills, and any other contaminated disposable lab supplies.

  • Labeling: The waste label must clearly list all chemical constituents and their approximate percentages.

  • Storage: Keep the container sealed when not in use and store it in your lab's designated Satellite Accumulation Area (SAA).[18]

Protocol 6.3: Collection and Containment of Liquid Waste
  • Segregation is Key: As shown in the workflow, liquid waste must be segregated based on the solvent used.[3] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[16]

  • Container: Use a designated, shatter-resistant (e.g., coated glass or polyethylene) container with a screw cap.

  • Labeling: Label the container clearly with "HAZARDOUS WASTE" and list all components, including the solvent and this compound, with percentages.

  • pH Check: Ensure the pH of the collected liquid waste is neutral or basic (pH > 7). NEVER add acidic waste to this container.[7]

  • Storage: Keep the container sealed and stored in secondary containment within the SAA.

Approved Final Disposal Technologies

Final disposal of this compound waste must be carried out by a licensed hazardous waste disposal facility. The chemical nature of this compound dictates the appropriate technology.

  • High-Temperature Incineration: This is the preferred and most common disposal method for halogenated organic wastes.[3][4] Incineration at temperatures typically above 1000°C, equipped with advanced emission controls (e.g., scrubbers), is necessary to ensure complete destruction of the organic molecule and to capture resulting acid gases like hydrogen chloride.[19]

  • Chemical Treatment: While methods like chemical dechlorination for organohalogens[19] and alkaline chlorination or hydrogen peroxide oxidation for cyanides exist,[20][21] these are specialized industrial processes. They are generally not performed at the laboratory level but at the final treatment facility.

Researchers must ensure their waste is properly characterized and labeled to be sent to a facility capable of these treatment methods. Always consult your institution's EHS department for specific procedures and vendor requirements.[2]

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Stanford University. [Link]

  • LSU Health Sciences Center New Orleans. (2018). SOP for the safe use of cyanide compounds. [Link]

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  • MDPI. (2023). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • ALMAWATECH. (n.d.). Cyanide poisoning. [Link]

  • Google Patents. (2016).
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. [Link]

  • DuraLabel. (2023). OSHA Rules for Hazardous Chemicals. [Link]

  • Google Patents. (2003). Methods of destruction of cyanide in cyanide-containing waste.
  • OSHA Training Institute Education Center at CLPCCD. (2014). OSHA Publishes Hazard Communication Guidelines for Employers That Use Hazardous Chemicals. [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. [Link]

  • U.S. Chemical Storage. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]

  • J.J. Keller. (2023). Cyanide Removal from Wastewater, Mining Dam Water, Gold Processing Mines. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet. [Link]

  • MDPI. (2022). A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet. [Link]

  • Htdchem. (2024). 4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide. [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

  • PubMed Central. (2023). Burning question: Rethinking organohalide degradation strategy for bioremediation applications. [Link]

  • MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. [Link]

  • Dioxin 20XX International Symposium. (1990). Experience with Treatment Alternatives for Organohalogen Contamination. [Link]

  • ScienceDirect. (2021). Substantial emissions of nitrated aromatic compounds in the particle and gas phases in the waste gases from eight. [Link]

  • ResearchGate. (2021). Substantial emissions of nitrated aromatic compounds in the particle and gas phases in the waste gases from eight industries | Request PDF. [Link]

  • PubMed Central. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

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Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

2-Chloro-4-nitrobenzonitrile is a highly versatile and valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] Its structure is characterized by three key functional groups: a nitrile, a nitro group, and a chlorine atom. The electron-withdrawing nature of the nitro and nitrile groups strongly activates the chlorine atom for nucleophilic aromatic substitution (SNAr), making it an excellent electrophilic partner for a wide array of nucleophiles.[2] Furthermore, the nitro group itself can be readily transformed into an amino group, opening up another avenue for diversification. The chloro substituent also serves as a handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon bonds. This application note provides a detailed guide to the experimental setup for the synthesis of key derivatives from this compound, offering field-proven insights and robust protocols for researchers in drug discovery and chemical development.

I. Nucleophilic Aromatic Substitution (SNAr): Crafting Amine and Ether Derivatives

The chlorine atom in this compound is highly susceptible to displacement by nucleophiles due to the strong resonance stabilization of the Meisenheimer intermediate by the ortho-nitrile and para-nitro groups. This allows for the facile synthesis of a diverse library of substituted anilines and aryl ethers, which are common motifs in pharmacologically active compounds.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing nitro and nitrile groups. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Diagram 1: General Workflow for SNAr Reactions

sn_ar_workflow start Start reagents Combine Reactants: - this compound - Nucleophile (e.g., Amine, Phenol) - Base (e.g., K2CO3, Et3N) - Solvent (e.g., DMF, DMSO) start->reagents reaction Heat Reaction Mixture (e.g., 80-120 °C) reagents->reaction monitoring Monitor by TLC reaction->monitoring Periodic Sampling monitoring->reaction Incomplete workup Aqueous Workup (Precipitation/Extraction) monitoring->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification product Characterized Product purification->product end End product->end

Caption: A generalized workflow for the synthesis of derivatives via nucleophilic aromatic substitution.

Protocol 1: Synthesis of 2-(Arylamino)-4-nitrobenzonitriles

This protocol describes a general procedure for the reaction of this compound with substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the substituted aniline (1.1-1.2 eq) and a suitable base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

  • Add a polar aprotic solvent such as DMF or DMSO to achieve a concentration of approximately 0.5 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol or isopropanol to remove residual solvent and impurities.

  • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Reactant Product Typical Yield
Aniline2-(Phenylamino)-4-nitrobenzonitrile>90%
p-Toluidine2-(p-Tolylamino)-4-nitrobenzonitrile>90%

II. Reduction of the Nitro Group: Accessing Key Amino Intermediates

The reduction of the nitro group to a primary amine is a fundamental transformation that dramatically alters the electronic properties of the aromatic ring and provides a new site for functionalization. The resulting 2-chloro-4-aminobenzonitrile is a valuable intermediate for the synthesis of various heterocycles and other complex molecules.

Causality in Reagent Selection

Several methods are available for the reduction of aromatic nitro groups. Catalytic hydrogenation over palladium on carbon (Pd/C) is a clean and efficient method, but care must be taken as prolonged reaction times or harsh conditions can lead to the reduction of the nitrile group or hydrodehalogenation.[3] Chemical reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, is a classic and reliable alternative that is often chemoselective for the nitro group in the presence of a nitrile.[4] However, the workup for tin-based reductions can be challenging due to the formation of tin salts.[5] Another effective reagent is hydrazine monohydrate, which can selectively reduce the nitro group in the presence of both a chloro and a nitrile substituent.[3]

Diagram 2: Chemical Transformation in Nitro Reduction

nitro_reduction start This compound product 2-Chloro-4-aminobenzonitrile start->product  [Reduction]  e.g., SnCl2/HCl or  N2H4·H2O

Caption: The reduction of the nitro group to an amine.

Protocol 2: Reduction of this compound using Hydrazine Monohydrate[3]

Materials:

  • This compound

  • Hydrazine monohydrate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, carefully heat a small portion of this compound (e.g., 5 g) with hydrazine monohydrate (e.g., 110 ml) until an exothermic reaction begins, as evidenced by the evolution of nitrogen gas.

  • Once the reaction has initiated, add the remaining portion of this compound (e.g., 35 g) in predetermined amounts, controlling the rate of addition to maintain a steady evolution of gas.

  • After the addition is complete and the evolution of nitrogen gas has ceased, heat the reaction mixture to reflux for approximately 30 minutes to ensure complete conversion.

  • Cool the reaction mixture and carefully pour it into a beaker of stirred ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water.

  • Recrystallize the crude product from water to yield pure 2-chloro-4-aminobenzonitrile (reported yield: 78%, mp 117 °C).[3]

III. Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and Alkynyl Architectures

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and functional group tolerance. The chloro-substituent of this compound serves as an effective handle for both Suzuki-Miyaura and Sonogashira couplings.

The Power of Palladium Catalysis

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[6] This reaction is exceptionally versatile for creating biaryl structures. The Sonogashira coupling joins an organohalide with a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst.[7] This method is paramount for the synthesis of aryl alkynes, which are precursors to many complex molecules and materials.

Diagram 3: Catalytic Cycles of Suzuki and Sonogashira Couplings

coupling_cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling pd0_s Pd(0)L_n pd2_s Ar-Pd(II)L_n-X pd0_s->pd2_s Oxidative Addition (Ar-X) pd2_trans_s Ar-Pd(II)L_n-Ar' pd2_s->pd2_trans_s Transmetalation (Ar'-B(OR)2, Base) pd2_trans_s->pd0_s Reductive Elimination (Ar-Ar') pd0_so Pd(0)L_n pd2_so Ar-Pd(II)L_n-X pd0_so->pd2_so Oxidative Addition (Ar-X) pd2_trans_so Ar-Pd(II)L_n-C≡CR pd2_so->pd2_trans_so Transmetalation (Cu-C≡CR) pd2_trans_so->pd0_so Reductive Elimination (Ar-C≡CR)

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with arylboronic acids, adapted from established methods for aryl chlorides.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring until TLC analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.

Protocol 4: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., THF) and the base (e.g., triethylamine, used as solvent or co-solvent).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion as monitored by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.

Reaction Type Coupling Partner Product Type Key Reagents
Suzuki-MiyauraArylboronic AcidBiarylPd catalyst, Base
SonogashiraTerminal AlkyneArylalkynePd catalyst, Cu(I) salt, Base

Conclusion

This compound is a powerful and adaptable starting material for the synthesis of a wide range of chemical entities relevant to the pharmaceutical and materials science industries. The protocols outlined in this application note for nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling provide a robust framework for researchers to generate diverse libraries of novel compounds. The strategic choice of reaction pathway and conditions allows for precise control over the molecular architecture, enabling the targeted synthesis of complex derivatives from this versatile scaffold.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Retrieved from [Link]

  • RSC Publishing. (2020). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Semantic Scholar. (2023). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • MDPI. (2023). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Chloro-4-nitrobenzonitrile in Environmental Science Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the applications of 2-Chloro-4-nitrobenzonitrile (2-Cl-4-NBN) in environmental science. As a key intermediate in the synthesis of various agrochemicals and dyes, 2-Cl-4-NBN and its related compounds are of significant interest as potential environmental contaminants[1][2]. Understanding their environmental fate, toxicity, and degradation is crucial for effective risk assessment and the development of remediation strategies. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical framework and practical methodologies for studying this compound.

Section 1: Toxicological Assessment and Environmental Risk

1.1. Rationale for Toxicological Evaluation

Before a compound's environmental impact can be fully understood, its intrinsic toxicity must be characterized. Toxicological studies on model organisms are fundamental to environmental risk assessment, providing the data needed to predict potential harm to ecosystems and human health. Nitroaromatic compounds, as a class, are known for their potential to induce oxidative stress. The study of closely related analogs, such as 2-chloronitrobenzene and 4-chloronitrobenzene, has revealed a consistent pattern of toxicity primarily targeting red blood cells and leading to systemic organ damage, which serves as an essential reference point for assessing the risks of 2-Cl-4-NBN[3][4]. The Material Safety Data Sheet (MSDS) for 2-Cl-4-NBN itself indicates it is an irritant and that its metabolism may release cyanide, posing significant health risks upon exposure[5][6].

1.2. Key Toxicological Endpoints for Nitroaromatic Compounds

Based on extensive studies of analogous chloronitrobenzenes, the following endpoints are critical for evaluating the environmental toxicity of 2-Cl-4-NBN.

Toxicological EndpointObserved Effects in Analog Compounds (2- and 4-Chloronitrobenzene)Rationale for MeasurementReference
Hematotoxicity Methemoglobinemia, leading to regenerative anemia (normocytic to macrocytic).The nitro group can oxidize the iron in hemoglobin, reducing its oxygen-carrying capacity. This is a primary and sensitive indicator of exposure.[3]
Erythrocyte Morphology Presence of Heinz bodies, poikilocytes, and polychromasia.These are physical manifestations of oxidative damage to red blood cells, corroborating the findings of methemoglobinemia.[3]
Hepatotoxicity Increased serum alanine aminotransferase (ALT) and sorbitol dehydrogenase (SDH); hemosiderin deposition in Kupffer cells.The liver is a primary site of detoxification. Elevated enzyme levels indicate cellular damage, while hemosiderin points to the processing of damaged red blood cells.[3]
Splenotoxicity Splenic congestion, increased hematopoietic cell proliferation, and hemosiderin accumulation.The spleen is responsible for filtering damaged red blood cells from circulation, leading to these characteristic changes following significant erythrocyte injury.[4]
Nephrotoxicity Hyaline droplet accumulation in male rats; hemosiderin in proximal convoluted tubules.Indicates stress on the kidneys, which are involved in filtering and excreting metabolites.[4]

1.3. Experimental Protocol: Subchronic Inhalation Toxicity Study (Adapted from NTP Methods)

This protocol outlines a generalized 13-week whole-body inhalation study in a rodent model, designed to assess the toxicity of volatile or semi-volatile compounds like 2-Cl-4-NBN.

Methodology Steps:

  • Animal Model Selection: Use F344/N rats and B6C3F1 mice (male and female), as they are standard models for regulatory toxicology studies[7].

  • Acclimation: Acclimate animals for at least two weeks prior to the study to minimize stress-related variables.

  • Exposure Group Design: Establish multiple exposure groups (e.g., 0, 1, 2.5, 5, 10, and 20 ppm) to determine a dose-response relationship and a No-Observed-Adverse-Effect Level (NOAEL)[3]. The highest concentration should be determined by the maximum achievable vapor concentration without causing acute mortality[4].

  • Exposure Regimen: Expose animals for 6 hours/day, 5 days/week for 13 weeks in whole-body inhalation chambers. This regimen simulates potential occupational exposure scenarios[4].

  • In-Life Monitoring: Conduct daily clinical observations and weekly body weight measurements. Any signs of morbidity or mortality must be recorded.

  • Terminal Procedures: At the end of the 13-week period, perform a complete necropsy.

  • Sample Collection:

    • Blood Collection: Collect blood via cardiac puncture for hematology (e.g., complete blood count, methemoglobin levels) and clinical chemistry (e.g., liver and kidney function panels).

    • Organ Weights: Weigh key organs, including the liver, spleen, kidneys, and lungs.

    • Histopathology: Preserve all major organs and tissues in 10% neutral buffered formalin for microscopic examination.

  • Data Analysis: Analyze quantitative data (body/organ weights, blood parameters) using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to compare exposed groups to controls.

Causality Behind Experimental Choices:

  • Whole-body inhalation is chosen because many industrial intermediates like chloronitrobenzenes have sufficient vapor pressure to pose a significant inhalation risk[4][7].

  • Hematology and clinical chemistry are performed because they are non-lethal indicators of systemic toxicity, providing early warnings of damage to the blood, liver, and kidneys, which are known targets for this class of chemicals[3].

  • Histopathology provides the definitive evidence of tissue-level damage and is crucial for identifying target organs and understanding the mechanism of toxicity.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Analysis cluster_outcome Phase 4: Outcome Animal_Selection Animal Selection (F344/N Rats, B6C3F1 Mice) Acclimation Acclimation (2 Weeks) Animal_Selection->Acclimation Group_Assignment Group Assignment (Control + 5 Dose Levels) Acclimation->Group_Assignment Exposure 13-Week Inhalation (6 hrs/day, 5 days/week) Group_Assignment->Exposure Monitoring In-Life Monitoring (Weight, Clinical Signs) Exposure->Monitoring Necropsy Terminal Necropsy Monitoring->Necropsy Blood_Collection Blood Collection (Hematology, Clinical Chemistry) Necropsy->Blood_Collection Organ_Weights Organ Weight Analysis Necropsy->Organ_Weights Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Statistical Analysis Blood_Collection->Data_Analysis Organ_Weights->Data_Analysis Histopathology->Data_Analysis Risk_Assessment Dose-Response & NOAEL Determination Data_Analysis->Risk_Assessment

Caption: Workflow for a subchronic inhalation toxicity study.

Section 2: Biodegradation and Environmental Fate

2.1. Microbial Degradation as a Remediation Strategy

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants into less harmful substances. For nitroaromatic compounds, which are often resistant to degradation, identifying bacteria and fungi with specialized catabolic pathways is a key area of research. Studies on analogous compounds like 2-chloro-4-nitrobenzoic acid (2C4NBA) and 2-chloro-4-nitrophenol (2C4NP) have revealed novel and diverse microbial degradation pathways, providing a strong foundation for investigating the environmental fate of 2-Cl-4-NBN[8][9][10].

2.2. A Novel Degradation Pathway by Acinetobacter sp.

Research on Acinetobacter sp. strain RKJ12 has elucidated a complete degradation pathway for 2C4NBA, a compound structurally very similar to 2-Cl-4-NBN. The pathway is initiated by monooxygenase enzymes and involves both oxidative and reductive steps, ultimately mineralizing the compound to intermediates of the TCA cycle[8][11].

Key Steps in the Pathway:

  • Oxidative Dehalogenation: The process begins with the replacement of the chlorine atom with a hydroxyl group, forming 2-hydroxy-4-nitrobenzoic acid (2H4NBA).

  • Oxidative Denitration: The same monooxygenase then removes the nitro group, also replacing it with a hydroxyl group, to form 2,4-dihydroxybenzoic acid (2,4-DHBA).

  • Reductive Dehydroxylation: The compound is then converted to salicylic acid.

  • Ring Cleavage: Salicylic acid is metabolized to catechol, which undergoes ortho-ring cleavage, leading to mineralization[8][11].

2.3. Protocol: Isolation and Identification of 2-Cl-4-NBN Degrading Microorganisms

This protocol describes the process of enriching and isolating bacteria from a contaminated environment that can utilize 2-Cl-4-NBN as a sole source of carbon and nitrogen.

Methodology Steps:

  • Sample Collection: Collect soil or water samples from a site with a history of contamination from agrochemicals or industrial dyes.

  • Enrichment Culture:

    • Prepare a minimal salt medium (MSM) with 2-Cl-4-NBN (e.g., 100 mg/L) as the sole carbon and nitrogen source.

    • Inoculate 100 mL of MSM with 1 g of soil or 1 mL of water.

    • Incubate at 30°C on a rotary shaker (150 rpm).

    • Rationale: This selective pressure ensures that only microorganisms capable of metabolizing 2-Cl-4-NBN will proliferate.

  • Subculturing: After one week (or once turbidity is observed), transfer 1 mL of the culture to fresh MSM containing 2-Cl-4-NBN. Repeat this process 5-7 times to enrich for the desired microorganisms.

  • Isolation of Pure Cultures:

    • Plate serial dilutions of the final enrichment culture onto MSM agar plates containing 2-Cl-4-NBN.

    • Incubate until distinct colonies appear.

    • Isolate individual colonies and re-streak to ensure purity.

  • Degradation Assay:

    • Inoculate a pure isolate into liquid MSM with a known concentration of 2-Cl-4-NBN.

    • Take samples at regular time intervals (e.g., 0, 8, 16, 24, 48 hours).

    • Validation: Monitor three parameters simultaneously:

      • Substrate Depletion: Measure the decrease in 2-Cl-4-NBN concentration using HPLC.

      • Chloride Release: Quantify the release of Cl⁻ ions using an ion chromatograph or a chloride-selective electrode.

      • Nitrite/Nitrate Release: Measure the release of NO₂⁻/NO₃⁻ ions.

    • Trustworthiness: The stoichiometric release of chloride and nitrite ions corresponding to the degradation of the parent compound provides strong evidence that the organism is truly mineralizing the compound and not just transforming it[11].

  • Metabolite Identification: Analyze culture supernatants from the degradation assay using HPLC and GC-MS to identify intermediate metabolites, allowing for the elucidation of the degradation pathway.

G compound_start This compound (Hypothesized) enzyme1 Monooxygenase compound_start->enzyme1 compound1 2-Hydroxy-4-nitrobenzonitrile compound1->enzyme1 compound2 2,4-Dihydroxybenzonitrile enzyme2 Reductive Dehydroxylase compound2->enzyme2 compound3 Salicylic Acid Analog compound4 Catechol compound3->compound4 enzyme3 Catechol-1,2-dioxygenase (Ortho Cleavage) compound4->enzyme3 compound5 cis, cis-Muconic Acid tca TCA Cycle Intermediates compound5->tca enzyme1->compound1 enzyme1->compound2 release1 Cl⁻ Released enzyme1->release1 release2 NO₂⁻ Released enzyme1->release2 enzyme2->compound3 enzyme3->compound5

Caption: Hypothesized degradation pathway for 2-Cl-4-NBN, adapted from 2C4NBA pathway.

Section 3: Analytical Methods for Environmental Monitoring

3.1. The Need for Sensitive Detection

Effective environmental monitoring requires analytical methods that can accurately quantify trace levels of contaminants in complex matrices like water and soil. The choice of technique depends on the physicochemical properties of the analyte and the required detection limits. For compounds like 2-Cl-4-NBN, chromatographic methods coupled with mass spectrometry are the gold standard due to their high selectivity and sensitivity[12][13].

3.2. Recommended Analytical Techniques

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile, thermally stable compounds. It offers excellent separation and definitive identification based on mass spectra[12].

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): The method of choice for non-volatile or thermally labile compounds. It provides high selectivity through precursor-product ion transitions, minimizing matrix interference[13].

3.3. Protocol: Determination of 2-Cl-4-NBN in Water by SPE and GC-MS

This protocol details a robust method for the analysis of 2-Cl-4-NBN in environmental water samples.

Methodology Steps:

  • Sample Collection and Preservation: Collect 1 L water samples in amber glass bottles. If not analyzed immediately, acidify to pH < 2 with sulfuric acid and store at 4°C to prevent microbial degradation.

  • Solid-Phase Extraction (SPE) - Concentration and Cleanup:

    • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Drying: Dry the cartridge by applying a vacuum for 20-30 minutes.

    • Elution: Elute the trapped analytes with 5-10 mL of a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Causality: The C18 stationary phase retains nonpolar to moderately polar compounds like 2-Cl-4-NBN from the aqueous matrix. The elution with an organic solvent releases the analyte in a small, clean volume, achieving a concentration factor of 100-200x[13][14].

  • Solvent Evaporation: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard at this stage for accurate quantification.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the final extract into the GC-MS system.

    • GC Conditions:

      • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Select characteristic ions for 2-Cl-4-NBN and the internal standard.

    • Rationale: SIM mode significantly improves the signal-to-noise ratio by only monitoring ions specific to the target analyte, allowing for detection at parts-per-billion (ppb) or lower levels.

  • Quantification: Create a calibration curve using standards of known concentrations and quantify the sample based on the peak area ratio of the analyte to the internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1L Water Sample SPE Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Sample->SPE Concentrate Evaporation & Reconstitution (Final Volume: 1 mL) SPE->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Processing (Quantification vs. Calibration Curve) GCMS->Data Result Final Concentration (µg/L) Data->Result

Caption: Workflow for the analysis of 2-Cl-4-NBN in water samples.

Section 4: Biomarkers for Assessing Environmental Impact

4.1. Beyond Chemical Detection: Measuring Biological Effects

While analytical chemistry can tell us if a contaminant is present, it cannot, on its own, describe the biological effect of that contaminant on the ecosystem. Biomarkers are measurable biological responses that indicate exposure to or the effects of environmental pollutants[15]. They serve as early warning signals of potential harm at the organismal level before it escalates to the population or community level[16][17]. For a compound like 2-Cl-4-NBN, a suite of biomarkers targeting its likely mechanisms of toxicity (oxidative stress, neurotoxicity) is the most effective approach.

4.2. Proposed Biomarker Suite for 2-Cl-4-NBN Exposure

  • Biomarkers of Exposure:

    • Cytochrome P450 (CYP1A) Induction: Measured via EROD (7-ethoxyresorufin-O-deethylase) activity. Many xenobiotics induce this enzyme system as a first line of metabolic defense. An increase in EROD activity in fish liver, for example, indicates exposure to a range of organic pollutants.

  • Biomarkers of Effect (Oxidative Stress):

    • Methemoglobin (MetHb): As discussed in Section 1, this is a direct and specific indicator of exposure to nitroaromatic compounds.

    • Lipid Peroxidation (MDA): Malondialdehyde (MDA) is a product of oxidative damage to lipids. Its measurement in tissues like the liver or gills is a reliable biomarker of general oxidative stress[15].

    • Antioxidant Enzymes: Changes in the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT) reflect the cellular response to oxidative stress.

  • Biomarkers of Effect (Neurotoxicity):

    • Acetylcholinesterase (AChE) Inhibition: As 2-Cl-4-NBN is an intermediate for agrochemicals, some of which are neurotoxic, measuring AChE inhibition is a relevant screening tool. AChE is a critical enzyme in nerve signal transmission, and its inhibition is a well-established biomarker for organophosphate and carbamate pesticides[16].

4.3. Protocol: Tiered Biomarker Assessment in Fish Exposed to Contaminated Water

This protocol uses a tiered approach to provide a comprehensive picture of the biological impact of 2-Cl-4-NBN.

Methodology Steps:

  • Exposure: Expose a model fish species (e.g., Zebrafish, Danio rerio, or Rainbow Trout, Oncorhynchus mykiss) to environmentally relevant concentrations of 2-Cl-4-NBN in a controlled laboratory setting for a defined period (e.g., 96 hours for acute, 28 days for sub-chronic). Include a control group.

  • Tier 1: Confirmation of Exposure:

    • Analyze water samples to confirm exposure concentrations.

    • Analyze fish tissue (e.g., liver, muscle) for the parent compound and potential metabolites using LC-MS/MS to confirm uptake.

  • Tier 2: Assessment of General and Specific Biomarkers:

    • Sample Collection: At the end of the exposure period, humanely euthanize fish and collect blood and tissues (liver, brain, gills).

    • Blood Analysis: Measure MetHb levels in whole blood using a spectrophotometric method.

    • Liver Analysis: Prepare liver homogenates. Measure total protein content (for normalization).

      • Assay for MDA content using the TBARS (Thiobarbituric Acid Reactive Substances) assay.

      • Assay for EROD activity using a fluorometric plate reader.

    • Brain Analysis: Prepare brain homogenates and measure AChE activity using a spectrophotometric assay (Ellman's method).

  • Data Interpretation:

    • Compare the biomarker responses in the exposed groups to the control group.

    • A statistically significant change (e.g., increase in MetHb, MDA, EROD; decrease in AChE) indicates a biological effect at the tested concentration.

    • Integrated Assessment: The power of this approach lies in integrating the results. For example, elevated EROD and MetHb with no change in AChE would suggest the primary toxic mechanism is oxidative stress, not neurotoxicity.

G cluster_tier1 Tier 1: Exposure Assessment cluster_tier2 Tier 2: Effect Assessment Pollutant 2-Cl-4-NBN in Environment Organism Aquatic Organism (e.g., Fish) Pollutant->Organism Exposure & Uptake Tissue_Analysis Tissue Burden Analysis (LC-MS/MS) Organism->Tissue_Analysis EROD EROD Assay (CYP1A Induction) Organism->EROD MetHb Methemoglobin Assay Organism->MetHb MDA MDA Assay (Lipid Peroxidation) Organism->MDA AChE AChE Assay (Neurotoxicity) Organism->AChE Risk Ecological Risk Assessment Tissue_Analysis->Risk EROD->Risk MetHb->Risk MDA->Risk AChE->Risk

Caption: A tiered biomarker strategy for assessing ecological risk.

References

  • J&K Scientific. This compound | 28163-00-0.
  • ResearchGate.
  • National Institutes of Health. Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12.
  • National Institutes of Health. 6. analytical methods.
  • Chem-Impex. This compound.
  • PubMed. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5)
  • ResearchGate. Degradation pathway of 2-chloronitrobenzene (a) and....
  • PubMed.
  • ResearchGate. Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12.
  • Chemsrc. This compound | CAS#:28163-00-0.
  • PubMed Central.
  • Ministry of the Environment, Japan. III Analytical Methods.
  • National Toxicology Program. TOX-33: 2-Chloronitrobenzene (CASRN 88-73-3) and 4-Chloronitrobenzene (CASRN 100-00-5).
  • PLOS One. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800.
  • PubChem. This compound | C7H3ClN2O2 | CID 141401.
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  • Scientific Research Publishing. Developments in Analytical Methods for Detection of Pesticides in Environmental Samples.
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  • PubMed Central. Biomarker strategies to evaluate the environmental effects of chemicals.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic routes. Our goal is to provide you with the insights and practical advice needed to overcome common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and well-documented methods are the Sandmeyer reaction starting from 2-amino-5-nitrobenzonitrile and the nucleophilic aromatic substitution (cyanation) of 2,5-dichloronitrobenzene.[1]

Q2: I am getting a low yield in my Sandmeyer reaction. What are the likely causes?

A2: Low yields in the Sandmeyer reaction for synthesizing this compound are often due to a few critical factors. Firstly, the instability of the diazonium salt is a primary concern; it is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization process to prevent its decomposition. Secondly, incomplete diazotization can be an issue, so ensuring the correct stoichiometry of reagents and adequate reaction time is important. Lastly, the purity of the starting materials and the efficiency of the final product isolation and purification steps can significantly impact the overall yield.[2]

Q3: My final product is an oil or has a low melting point. What could be the issue?

A3: An oily product or a depressed melting point strongly suggests the presence of impurities. Common contaminants include unreacted starting materials, byproducts from side reactions (such as the formation of phenols in the Sandmeyer reaction), or residual solvents.[3] Purification through recrystallization is a highly effective method to remove these impurities and obtain a pure, crystalline product.[4]

Q4: How can I confirm the purity of my synthesized this compound?

A4: The purity of your final product can be assessed using several analytical techniques. The most common and reliable methods include measuring the melting point (pure this compound has a melting point of 73-75 °C), and using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the chemical structure and identify any impurities.[5] Chromatographic techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are also excellent for detecting trace impurities.

Troubleshooting Guides

This section provides detailed troubleshooting for the two primary synthetic routes to this compound.

Route 1: Sandmeyer Reaction of 2-Amino-5-nitrobenzonitrile

The Sandmeyer reaction is a versatile method for introducing a chloro group onto an aromatic ring via a diazonium salt intermediate.[1] However, the reaction is sensitive to several parameters that can affect the yield and purity of the final product.

Diagram 1: Workflow for the Sandmeyer Reaction

cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification start 2-Amino-5-nitrobenzonitrile in HCl reagents Add NaNO2 solution dropwise at 0-5 °C start->reagents diazonium Formation of Diazonium Salt reagents->diazonium reaction Add Diazonium Salt to CuCl solution diazonium->reaction cucl Prepare CuCl solution cucl->reaction warming Warm to room temperature and then heat gently reaction->warming quench Pour onto crushed ice warming->quench filtration Filter crude product quench->filtration recrystallization Recrystallize from methanol filtration->recrystallization product Pure this compound recrystallization->product

A schematic overview of the Sandmeyer reaction process.

Symptom Potential Cause Recommended Solution
Low or No Yield of Product Decomposition of the diazonium salt: The diazonium salt is thermally unstable and will decompose if the temperature rises above 5 °C.[2]Maintain a strict temperature control of 0-5 °C during the entire diazotization step using an ice-salt bath. Use pre-cooled solutions.
Incomplete diazotization: Insufficient nitrous acid or reaction time can lead to unreacted starting material.Ensure the correct molar ratio of sodium nitrite to the starting amine. After the addition of sodium nitrite, allow the reaction to stir for an additional 15-30 minutes at low temperature.
Product is a Dark Oil or Gummy Solid Formation of phenol byproducts: If the diazonium salt decomposes in the presence of water, it can form 4-hydroxy-2-chlorobenzonitrile.Strictly control the temperature during diazotization. Ensure the copper(I) chloride solution is added to the diazonium salt solution, not the other way around, to minimize the time the diazonium salt is in a dilute aqueous environment before reacting.
Azo coupling: The diazonium salt can react with the starting amine or other electron-rich species to form colored azo compounds.Ensure a sufficiently acidic environment during diazotization to prevent the free amine from being available for coupling.
Melting Point of the Product is Low and Broad Presence of unreacted starting material or isomers: Incomplete reaction or side reactions can lead to a mixture of compounds.Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol.[5] This will help to separate the desired product from most impurities.
Violent Foaming or Gas Evolution During Reaction Reaction temperature is too high: The decomposition of the diazonium salt is exothermic and releases nitrogen gas. If the temperature is not controlled, this can become rapid and uncontrolled.Maintain strict temperature control. Add the sodium nitrite solution slowly and dropwise to allow for dissipation of heat.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: In a flask equipped with a magnetic stirrer, suspend 2-amino-5-nitrobenzonitrile in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid and cool the solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.[6]

  • Work-up and Purification: Pour the cooled reaction mixture onto crushed ice and filter the resulting precipitate.

  • Wash the crude product with cold water until the filtrate is neutral.

  • Recrystallize the crude product from methanol to obtain pure this compound.[5]

Route 2: Cyanation of 2,5-Dichloronitrobenzene

This method involves the nucleophilic substitution of a chloride ion with a cyanide ion, typically using a copper(I) cyanide reagent.[7] This reaction is generally less sensitive than the Sandmeyer reaction but still requires careful control of conditions to achieve a high yield.

Diagram 2: Mechanism of Cyanation Reaction

reactant 2,5-Dichloronitrobenzene reagent + CuCN intermediate [Intermediate Complex] reagent->intermediate Heat in DMF product This compound intermediate->product byproduct + CuCl intermediate->byproduct

A simplified representation of the cyanation reaction.

Symptom Potential Cause Recommended Solution
Low or No Yield of Product Low reaction temperature or insufficient reaction time: The cyanation reaction requires elevated temperatures to proceed at a reasonable rate.Ensure the reaction is heated to the appropriate temperature (typically refluxing in a high-boiling solvent like DMF) and for a sufficient duration (several hours).[7]
Poor quality of copper(I) cyanide: Copper(I) cyanide can oxidize over time, reducing its reactivity.Use fresh, high-purity copper(I) cyanide. If the quality is suspect, it can be purified before use.
Product is Contaminated with Starting Material Incomplete reaction: The reaction may not have gone to completion.Increase the reaction time or temperature. Consider using a slight excess of copper(I) cyanide.
Formation of a Dark, Tarry Residue Side reactions at high temperatures: Prolonged heating at very high temperatures can lead to decomposition and the formation of polymeric byproducts.Optimize the reaction temperature and time to find a balance between a reasonable reaction rate and minimizing side reactions. Monitor the reaction progress by TLC.
Difficult to Isolate the Product from the Reaction Mixture Formation of stable copper complexes: The product can form stable complexes with copper salts, making isolation difficult.After the reaction is complete, the mixture can be treated with a solution of sodium cyanide or ferric chloride to break up the copper complexes and facilitate product isolation.

Experimental Protocol: Cyanation of 2,5-Dichloronitrobenzene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dichloronitrobenzene, copper(I) cyanide, and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).[7]

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of ferric chloride in hydrochloric acid and water to decompose the copper complexes.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent like methanol or ethanol to obtain pure this compound.

Data Summary

Compound Molecular Weight Melting Point (°C) Appearance
This compound182.56 g/mol 73-75Pale yellow to white crystalline solid
2-Amino-5-nitrobenzonitrile163.13 g/mol 184-187Yellow to orange solid
2,5-Dichloronitrobenzene192.00 g/mol 53-56Yellow crystalline solid
4-Hydroxy-2-chlorobenzonitrile153.56 g/mol 148-151Off-white to tan powder

References

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1983). Google Patents.
  • Synthesis of 4-chloro-2-nitrobenzonitrile. PrepChem. Retrieved from [Link]

  • Synthesis of this compound. PrepChem. Retrieved from [Link]

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1984). European Patent Office. Retrieved from [Link]

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1987). Google Patents.
  • Sandmeyer reaction. (2023). In Wikipedia. Retrieved from [Link]

  • A General Electrochemical Strategy for Sandmeyer Reaction. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-chloro-4-aminobenzonitrile. PrepChem. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Sandmeyer type reaction troubleshoot. (2023). Reddit. Retrieved from [Link]

  • Recrystallization and Crystallization. University of California, Los Angeles. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-nitrobenzonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will focus on the prevalent two-step Sandmeyer reaction, providing in-depth troubleshooting, FAQs, and validated protocols to enhance your experimental success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.

Q1: My overall yield is significantly lower than expected. What are the primary causes?

Low yield in this synthesis is a common issue that can typically be traced back to one of the two main stages: the diazotization of 2-chloro-4-nitroaniline or the subsequent Sandmeyer cyanation.

Probable Causes & Corrective Actions:

  • Incomplete Diazotization: The starting material, 2-chloro-4-nitroaniline, is a weakly basic amine due to the strong electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups. This reduced basicity makes the initial protonation and subsequent reaction with the nitrosonium ion (NO⁺) less efficient.[1]

    • Solution: Ensure a sufficiently acidic medium by using a 2.5-3.0 molar equivalent of a strong acid like HCl or H₂SO₄.[2] The reaction may require a longer stirring time or very slow, controlled addition of sodium nitrite to ensure complete conversion.

  • Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable, and the presence of an electron-withdrawing nitro group further destabilizes the molecule.[3] If the temperature rises above the optimal 0-5 °C range, the diazonium group (-N₂⁺), an excellent leaving group, will depart as nitrogen gas. The resulting aryl cation will then be attacked by water, leading to the formation of 2-chloro-4-nitrophenol as a major byproduct.[3][4]

    • Solution: Strict temperature control is paramount. Use an ice-salt bath to maintain the reaction temperature consistently between 0-5 °C throughout the sodium nitrite addition and for a short period thereafter.[2] The diazonium salt solution should be used immediately in the next step.

  • Inefficient Sandmeyer Reaction: The displacement of the diazonium group by cyanide requires a copper(I) catalyst. If the catalyst is inactive (e.g., oxidized to Cu(II)) or used in insufficient quantity, the reaction will be sluggish, allowing competing decomposition pathways to dominate.

    • Solution: Use freshly prepared, high-purity copper(I) cyanide. Ensure the reaction conditions for the Sandmeyer step are optimized, including temperature, which may need to be gently warmed to facilitate the reaction, but not so much as to cause rapid decomposition.

Q2: My final product is contaminated with a significant amount of 2-chloro-4-nitrophenol. Why is this happening and how can I prevent it?

The presence of 2-chloro-4-nitrophenol is a direct result of the decomposition of the intermediate aryl diazonium salt, where water acts as a nucleophile.

Causality and Prevention:

  • Mechanism: Ar-N₂⁺ + H₂O → Ar-OH + N₂ + H⁺

  • Primary Cause: As detailed in Q1, the most common reason is a failure to maintain the reaction temperature below 5 °C during the diazotization step.[3] Nitrous acid itself is also unstable at higher temperatures, which can affect the efficiency of the diazotization.

  • Prevention Protocol:

    • Pre-cool the amine suspension in the acid to 0 °C before starting the sodium nitrite addition.

    • Add the sodium nitrite solution dropwise, ensuring the temperature never exceeds 5 °C.

    • Use the generated diazonium salt solution promptly. Do not store it.

Q3: During workup, I isolated 2-chloro-4-nitrobenzoic acid instead of the expected nitrile. What caused this transformation?

This indicates that the nitrile group (-C≡N) of your product was hydrolyzed to a carboxylic acid (-COOH). This is a classic side reaction for nitriles, especially under harsh pH and high-temperature conditions during product isolation.

Causality and Prevention:

  • Mechanism of Hydrolysis: The hydrolysis can occur under both acidic and basic conditions, proceeding through an intermediate amide (2-chloro-4-nitrobenzamide).[5][6][7]

    • Acidic Conditions: R-CN + 2H₂O + H⁺ → R-COOH + NH₄⁺[7][8]

    • Alkaline Conditions: R-CN + OH⁻ + H₂O → R-COO⁻ + NH₃[5][9]

  • Common Scenarios: This often occurs if the reaction mixture from the Sandmeyer step is quenched with a strong acid or base and heated to dissolve solids or remove copper salts. For instance, washing with a hot sodium hydroxide solution to remove phenolic impurities can inadvertently hydrolyze the nitrile product.[10]

  • Prevention Protocol:

    • During workup, avoid using strong acids or bases, especially with heating.

    • Neutralize the reaction mixture carefully under cold conditions.

    • Extract the product into an organic solvent and wash with brine or a saturated sodium bicarbonate solution at room temperature or below.

    • If phenolic impurities are a major issue, consider purification by column chromatography or recrystallization rather than a reactive basic wash.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature range for the diazotization of 2-chloro-4-nitroaniline? A: The optimal and critical temperature range is 0-5 °C. Temperatures above this range drastically increase the rate of diazonium salt decomposition into phenolic byproducts.[3]

Q: How can I visually confirm that the diazotization is complete? A: The completion of diazotization can be monitored by testing for the presence of excess nitrous acid. A drop of the reaction mixture on starch-iodide paper should produce an immediate blue-black color. A slight excess of nitrous acid is desirable to ensure all the amine has reacted. This excess can then be quenched by adding a small amount of urea or sulfamic acid, which reacts with HNO₂ to produce N₂, CO₂, and H₂O.[2]

Q: What are the essential safety precautions when handling aryl diazonium salts? A: Aryl diazonium salts, especially when isolated in a dry, solid state, are highly unstable and can be explosive upon shock or heating.[3] NEVER attempt to isolate the solid diazonium salt. Always keep it in a cold, aqueous solution and use it immediately for the subsequent reaction.

Q: What is the recommended method for purifying the final this compound product? A: The primary methods are recrystallization and column chromatography. Recrystallization from solvents like methanol or ethanol is often effective for removing minor impurities.[10] For mixtures containing significant amounts of byproducts with similar polarity, such as the starting amine or the corresponding phenol, flash column chromatography on silica gel is the preferred method.

Data Summary

The following table summarizes the impact of key reaction parameters on the synthesis outcome.

ParameterSub-Optimal ConditionConsequenceRecommended Condition
Temperature > 10 °CIncreased formation of 2-chloro-4-nitrophenol; lower yield.0-5 °C
Acid Molarity < 2 equivalentsIncomplete diazotization; presence of unreacted amine.2.5 - 3.0 equivalents
NaNO₂ Addition Rapid / Bulk additionLocalized overheating; decomposition and side reactions.Slow, dropwise addition
Workup pH Strongly acidic or basic with heatHydrolysis of nitrile to carboxylic acid.Neutral pH, low temperature

Visualizing the Synthetic Pathway and Pitfalls

The following diagram outlines the core synthetic route and highlights the key stages where side reactions can occur.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation A 2-Chloro-4-nitroaniline B Aryl Diazonium Salt A->B NaNO₂, HCl 0-5 °C SR1 Unreacted Amine A->SR1 Incomplete Reaction C This compound B->C CuCN ~60-70 °C SR2 2-Chloro-4-nitrophenol B->SR2 Decomposition (Temp > 5°C) SR3 Triazene Impurity B->SR3 Coupling with Unreacted Amine SR4 2-Chloro-4-nitrobenzoic Acid C->SR4 Hydrolysis (Workup)

Caption: Synthetic workflow with key side reaction pathways.

Troubleshooting Decision Tree

Use this flowchart to diagnose experimental issues based on your observations.

Troubleshooting_Tree Start Problem Observed LowYield Low Overall Yield Start->LowYield Phenol Phenolic Impurity in Product Start->Phenol Acid Carboxylic Acid in Product Start->Acid CheckDiazotization Check Diazotization Step LowYield->CheckDiazotization Result_Phenol2 Cause: Diazonium Decomposition. Fix: Maintain 0-5°C during diazotization and use salt immediately. Phenol->Result_Phenol2 CheckWorkup Check Workup/Purification Acid->CheckWorkup TempControl Was Temp > 5°C? CheckDiazotization->TempControl Starch-Iodide Test Positive Result_Phenol Cause: Decomposition. Fix: Strict temp control (0-5°C). TempControl->Result_Phenol Yes Result_Incomplete Cause: Incomplete Reaction. Fix: Increase acid concentration or reaction time. TempControl->Result_Incomplete No Result_Hydrolysis Cause: Nitrile Hydrolysis. Fix: Use neutral workup conditions. Avoid strong acid/base, especially with heat. CheckWorkup->Result_Hydrolysis Used strong acid/base?

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Diazotization of 2-Chloro-4-nitroaniline

Materials:

  • 2-Chloro-4-nitroaniline (1.0 eq)

  • Concentrated Hydrochloric Acid (3.0 eq)

  • Sodium Nitrite (1.05 eq)

  • Urea

  • Distilled Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-4-nitroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the resulting suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes. The rate of addition must be controlled to ensure the internal temperature does not rise above 5 °C.[2]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Check for the completion of the reaction using starch-iodide paper. A blue-black color indicates a slight excess of nitrous acid.

  • If excess nitrous acid is present, add small portions of urea until the starch-iodide test is negative.

  • The resulting cold diazonium salt solution is highly unstable and should be used immediately in the subsequent Sandmeyer reaction. DO NOT ISOLATE.

Protocol 2: Sandmeyer Cyanation

Materials:

  • Copper(I) Cyanide (1.2 eq)

  • Sodium Cyanide (if needed to solubilize CuCN)

  • Cold diazonium salt solution (from Protocol 1)

  • Organic extraction solvent (e.g., Toluene, Ethyl Acetate)

Procedure:

  • In a separate reaction flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in water.

  • Warm this copper(I) cyanide mixture to approximately 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution (from Protocol 1) to the hot copper(I) cyanide mixture. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.

  • After the addition is complete, continue to stir the mixture at 60-70 °C for 1-2 hours or until the nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Extract the crude product with an appropriate organic solvent (e.g., Toluene).

  • Wash the combined organic layers sequentially with water and brine. Avoid strong acid or base washes to prevent hydrolysis of the nitrile product.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude solid by recrystallization from methanol or by column chromatography.[10]

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Retrieved from [Link]

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Technical Support Center: Purification of 2-Chloro-4-nitrobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 2-Chloro-4-nitrobenzonitrile via recrystallization. It is designed to be a practical resource, moving beyond simple instructions to explain the causality behind experimental choices and to provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a beige or brown powder. What should the pure compound look like?

A: Pure this compound is typically a beige to light brown powder or crystalline solid.[1] A significant darkening in color usually indicates the presence of impurities, which can often be removed by recrystallization, sometimes with the aid of activated charcoal.

Q2: What is the melting point of pure this compound?

A: The reported melting point for this compound is in the range of 78-84°C.[1][2][3] A broad or depressed melting point range for your crude material is a strong indicator of impurity. A successful purification should result in a sharp melting point within the literature range.

Q3: Is this compound hazardous?

A: Yes, this compound is considered hazardous. It is harmful if swallowed, in contact with skin, or inhaled.[2][4] It also causes skin and serious eye irritation.[2][3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][5]

Core Principles: Selecting the Right Recrystallization Solvent

The success of any recrystallization hinges on the selection of an appropriate solvent.[6] The ideal solvent will exhibit a steep solubility curve for this compound; that is, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][8] This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities.[9]

Key Solvent Characteristics:

  • Solubility Profile: The target compound should be poorly soluble in the cold solvent but very soluble in the hot solvent.[6]

  • Impurity Solubility: Soluble impurities should remain dissolved in the solvent even at low temperatures, while insoluble impurities should not dissolve at all, even when hot.[8]

  • Inertness: The solvent must not react chemically with the compound being purified.[7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.[7]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[10]

A documented successful recrystallization of this compound utilized methanol .[11] Given the compound's structure—an aromatic ring with polar nitrile and nitro groups, and a nonpolar chloro group—other polar protic or aprotic solvents may also be suitable.

Solvent Suitability Overview (Qualitative)
SolventBoiling Point (°C)Suitability Rationale
Methanol 65Proven solvent. [11] Good for aromatic compounds; likely provides the ideal solubility profile.
Ethanol 78Often has similar solvent properties to methanol and is a good candidate. Ethanol was used to recrystallize the similar compound 2-amino-4-chlorobenzonitrile.[12]
Isopropanol 82Another alcohol that is a common choice for recrystallizing moderately polar organic solids.
Acetone 56A polar aprotic solvent. Its low boiling point can sometimes lead to premature crystallization and high solvent loss.
Water 100Due to the organic nature of the compound, solubility in water is expected to be low even at high temperatures.[13] It might be useful as an anti-solvent in a mixed-solvent system.
Toluene 111A nonpolar aromatic solvent. It may be too nonpolar to effectively dissolve the compound, but could be useful for removing nonpolar impurities.

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed, step-by-step methodology for the purification process.

Workflow Overview

G cluster_prep Preparation cluster_process Process cluster_final Finishing Solvent_Selection 1. Select Solvent (e.g., Methanol) Setup 2. Assemble Apparatus (Flask, Condenser) Solvent_Selection->Setup Dissolution 3. Dissolve Crude Solid in Minimum Hot Solvent Setup->Dissolution Filtration 4. Hot Filtration (Optional) (Removes insoluble impurities) Dissolution->Filtration Crystallization 5. Slow Cooling (Allows crystal formation) Filtration->Crystallization Isolation 6. Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing 7. Wash with Cold Solvent Isolation->Washing Drying 8. Dry Crystals Washing->Drying Analysis 9. Assess Purity (Melting Point, etc.) Drying->Analysis

Caption: Recrystallization Workflow Diagram.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 125 mL). Using a flask that is too large can lead to excessive solvent evaporation and poor recovery.[14]

    • Add a magnetic stir bar or boiling chips.

    • In a separate beaker, heat the chosen solvent (e.g., methanol) on a hot plate to a gentle boil.

    • Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions, with continuous stirring or swirling. Add just enough solvent to completely dissolve the solid at the boiling point.[15] Adding too much solvent is the most common cause of poor yield.[16]

  • Decolorization (If Necessary):

    • If the hot solution is highly colored, impurities may be present. Remove the flask from the heat source and allow it to cool slightly.

    • Add a small amount of activated charcoal (approx. 1-2% of the solute mass) to the solution.

    • Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.[7]

  • Hot Filtration (If charcoal was used or insoluble impurities are present):

    • This step removes the charcoal and any impurities that did not dissolve in the hot solvent.[6]

    • Pre-warm a filter funnel and a receiving Erlenmeyer flask to prevent premature crystallization of the product in the funnel.[17] This can be done by placing them on the hot plate.

    • Place a fluted filter paper in the warm funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, warm receiving flask.

  • Crystallization:

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6][18] Rapid cooling can trap impurities.[14]

    • Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the yield of crystals.[15]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[9]

    • Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[15] Using room temperature or warm solvent will redissolve some of your product, leading to a lower yield.

  • Drying:

    • Press the crystals as dry as possible on the filter paper with a clean stopper or spatula.

    • Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point. Ensure all solvent has evaporated before taking a final weight and measuring the melting point.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Troubleshooting Decision Tree

G cluster_dissolution Dissolution Phase cluster_crystallization Crystallization Phase Start Problem Encountered Solid_Not_Dissolving Solid Won't Dissolve Start->Solid_Not_Dissolving No_Crystals No Crystals Form on Cooling Start->No_Crystals Oiling_Out Liquid Droplets (Oil) Form Start->Oiling_Out Poor_Yield Low Yield of Crystals Start->Poor_Yield Add_More_Solvent Action: Add more hot solvent incrementally. Solid_Not_Dissolving->Add_More_Solvent Is solvent boiling? Wrong_Solvent Problem: Incorrect solvent choice. Action: Evaporate solvent and restart with a more suitable one. Solid_Not_Dissolving->Wrong_Solvent Is a large excess of boiling solvent added? Supersaturated Cause: Supersaturation Actions: 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Cool in ice-bath. No_Crystals->Supersaturated Is solution clear? Too_Much_Solvent Cause: Too much solvent. Action: Boil off some solvent to concentrate the solution and cool again. No_Crystals->Too_Much_Solvent Was a large volume of solvent used? Reheat_Add_Solvent Cause: Solution is saturated above the compound's melting point. Action: Reheat to dissolve oil, add more solvent, and cool slowly. Oiling_Out->Reheat_Add_Solvent Did oil form? Check_Filtrate Cause: Too much solvent used or premature filtration. Action: Concentrate the mother liquor to recover more product. Poor_Yield->Check_Filtrate Was final crystal mass low?

Sources

Technical Support Center: Removal of Thionyl Chloride from 2-Chloro-4-nitrobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 2-Chloro-4-nitrobenzonitrile. The conversion of the precursor, 2-chloro-4-nitrobenzamide, to the desired nitrile is commonly achieved through dehydration using thionyl chloride (SOCl₂).[1][2][3] While effective, this reaction necessitates the use of excess thionyl chloride, a corrosive and reactive reagent, which must be thoroughly removed to ensure product purity and the success of subsequent synthetic steps. This document provides a comprehensive overview of removal strategies, troubleshooting advice, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of excess thionyl chloride so critical? A: Complete removal is paramount for several reasons. Firstly, residual thionyl chloride will compromise the purity of your final product. Secondly, being a highly reactive and corrosive substance, it can interfere with or degrade reagents in subsequent reaction steps.[4] Finally, its acidic byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), can cause unwanted side reactions or product degradation if not properly neutralized and removed.[1]

Q2: What are the primary methods for removing thionyl chloride after the reaction is complete? A: The two most effective and widely adopted methods are:

  • Distillation: This involves removing the volatile thionyl chloride (boiling point: 76 °C) from the higher-boiling reaction mixture, often under reduced pressure to avoid thermal degradation of the product.[4][5][6][7]

  • Aqueous Quenching & Workup: This method involves carefully adding the reaction mixture to a cold aqueous solution, often basic, to hydrolyze the thionyl chloride into SO₂ and HCl, which are then neutralized.[6][8][9] This is typically followed by an extraction to isolate the product.

Q3: How do I decide between distillation and quenching? A: The choice depends on the scale of your reaction and the stability of your product.

  • Choose Distillation for large-scale reactions where the heat generated from quenching would be difficult to manage safely.[6] It is also the preferred method when your product or subsequent reagents are sensitive to water.[6]

  • Choose Quenching for smaller, lab-scale syntheses where it offers a quicker and simpler procedure.[6] This method is appropriate as this compound is stable under standard aqueous workup conditions.[5]

Q4: After distilling off the thionyl chloride, my product residue is a dark, tar-like substance. What went wrong? A: Product darkening is typically a sign of thermal decomposition. This can be caused by excessive heating during distillation. Thionyl chloride itself can decompose at temperatures above 140°C, and prolonged heating, even at lower temperatures, can degrade the desired nitrile product.[1][6][10] The use of vacuum distillation at a bath temperature below 50-60°C is highly recommended to prevent this.[6][11]

Q5: My quenching reaction was extremely violent and difficult to control. How can I prevent this? A: The reaction of thionyl chloride with water is violently exothermic.[6] Control is achieved by ensuring the quenching solution (e.g., ice water or a cold basic solution) is well-stirred and maintained at a low temperature (0-10 °C) in an ice bath. The key is to add your reaction mixture slowly and dropwise to the quenching solution, never the other way around. This allows the heat to dissipate safely.

Q6: What are the most critical safety precautions when working with thionyl chloride? A: Thionyl chloride is toxic, highly corrosive, and reacts violently with water.[4][10][12][13] Always handle it in a well-ventilated chemical fume hood.[12] Mandated personal protective equipment (PPE) includes a lab coat, chemical splash goggles, a face shield, and suitable chemical-resistant gloves (e.g., neoprene or PVC).[4][12] Ensure an emergency eyewash station and safety shower are immediately accessible.[10][14]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Final Yield 1. Incomplete reaction. 2. Product loss during vigorous quenching. 3. Hydrolysis of the nitrile product during workup.1. Ensure the initial reaction goes to completion (e.g., reflux for 3 hours).[5] 2. Control the quenching by adding the reaction mixture slowly to a cold, stirred solution. 3. Minimize the time the product is in contact with aqueous acid/base; proceed with extraction promptly.
Product is Discolored (Dark Brown/Black) 1. Overheating during distillation of excess thionyl chloride.[1] 2. Impurities in the starting 2-chloro-4-nitrobenzamide.1. Use vacuum distillation with a bath temperature below 60°C.[11] Consider azeotropic removal with toluene to keep temperatures low.[15][16] 2. Ensure the purity of your starting material before beginning the reaction.
Aqueous Layer is Still Acidic After Neutralization Insufficient amount of base (e.g., NaHCO₃, NaOH) used during quenching/workup.Add more of the basic solution portion-wise while monitoring with pH paper or a pH meter until the aqueous layer is neutral or slightly basic (pH 7-8).[6]
Vacuum Pump Oil is Degrading or Tubing is Corroding Acidic vapors (HCl, SO₂) from residual thionyl chloride are being pulled into the pump.Crucially , always use a base trap (containing NaOH or KOH pellets/solution) and a cold trap (dry ice/acetone or liquid nitrogen) between your apparatus and the vacuum pump to neutralize corrosive vapors.[6][8][11]

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Notes
Thionyl Chloride118.9776-104.5Decomposes above 140°C.[6][10]
2-chloro-4-nitrobenzamide200.58-~185-187Starting material.
This compound182.57-79-83Desired product.

Experimental Protocols

Protocol 1: Removal by Distillation and Subsequent Workup

This method is highly effective and minimizes the product's exposure to aqueous conditions until the bulk of the reactive thionyl chloride is removed.

Step-by-Step Methodology:

  • Initial Distillation: After the reaction is deemed complete (e.g., after refluxing for ~3 hours[5]), allow the reaction flask to cool to room temperature.

  • Apparatus Setup: Assemble a simple distillation apparatus. If using a vacuum, ensure the system is connected to a cold trap and a subsequent base trap to protect the pump.

  • Removal of Excess SOCl₂: Begin heating the flask gently in an oil bath.

    • Atmospheric Pressure: Collect the distillate that comes over at ~76 °C.

    • Under Vacuum (Recommended): Keep the oil bath temperature below 60 °C.[11] The thionyl chloride will distill at a lower temperature.

  • Residue Handling: Once distillation ceases, cool the flask, which now contains the crude product as a residue.

  • Extraction: Add a suitable organic solvent like benzene[5] or dichloromethane to the cold residue.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • A dilute, cold sodium hydroxide or sodium bicarbonate solution to neutralize any remaining acidic species.

    • Water until the aqueous washings are neutral (check with pH paper).[5]

    • Brine to aid in the separation of layers.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5] Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.

  • Purification: The product can be further purified by crystallization from a solvent like methanol.[5]

Protocol 2: Direct Aqueous Quenching

This is a faster method suitable for smaller scales.

Step-by-Step Methodology:

  • Prepare Quenching Solution: In a separate, larger flask equipped with a magnetic stirrer, prepare an ice-cold solution of saturated sodium bicarbonate or a dilute (~5-10%) sodium hydroxide solution. Place this flask in an ice/water bath to maintain a low temperature.

  • Cool Reaction Mixture: Allow the completed reaction mixture in the original flask to cool to room temperature.

  • Controlled Addition: Using a dropping funnel or pipette, add the crude reaction mixture dropwise to the vigorously stirred, cold quenching solution. CAUTION: This is a highly exothermic process that will evolve gas (CO₂ if using bicarbonate, SO₂). The addition rate must be slow enough to keep the temperature of the quenching solution below 20 °C.[6]

  • Ensure Complete Quench: After the addition is complete, allow the mixture to stir in the ice bath for an additional 20-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing and Isolation: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from methanol to obtain pure this compound.[5]

Visualizations

Removal_Workflow start Reaction Complete (Crude this compound in excess SOCl₂) decision Choose Removal Method start->decision distill Protocol 1: Distillation decision->distill Large Scale / Water-Sensitive quench Protocol 2: Direct Quench decision->quench Small Scale / Faster distill_step1 Distill off excess SOCl₂ (Atmospheric or Vacuum) distill->distill_step1 quench_step1 Add reaction mix slowly to cold aqueous base quench->quench_step1 distill_step2 Dissolve residue in organic solvent distill_step1->distill_step2 workup Aqueous Workup: Wash with Base, Water, Brine distill_step2->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry quench_step2 Extract with organic solvent quench_step1->quench_step2 quench_step2->workup evap Solvent Removal (Rotary Evaporation) dry->evap cryst Crystallize from Methanol evap->cryst product Pure this compound cryst->product

Caption: Decision workflow for thionyl chloride removal.

Reaction_Mechanism cluster_main Main Reaction cluster_quench Quenching of Excess SOCl₂ Amide 2-chloro-4-nitrobenzamide SOCl2_reagent + SOCl₂ (Excess) Amide->SOCl2_reagent Nitrile This compound SOCl2_reagent->Nitrile Byproducts + SO₂ (g) + 2HCl (g) Nitrile->Byproducts SOCl2_excess SOCl₂ (excess) H2O + 2H₂O (Violent Reaction) SOCl2_excess->H2O Quench_Products SO₂ (g) + 2HCl (aq) H2O->Quench_Products

Sources

Common impurities in commercial 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-4-nitrobenzonitrile (CAS No: 28163-00-0). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities that may be encountered during your experiments. Our goal is to equip you with the expertise to identify, understand, and mitigate these challenges, ensuring the integrity and success of your research.

Introduction: The Importance of Purity in Your Research

This compound is a key building block in the synthesis of a wide array of pharmaceuticals and other complex organic molecules. The presence of even minor impurities can have a significant impact on reaction yields, byproduct formation, and the biological activity of the final compounds. Commercial grades of this compound typically have a purity of 98% or higher, meaning that up to 2% of the material may consist of process-related impurities. Understanding the nature of these impurities is the first step toward controlling their impact.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in commercial this compound?

A1: Based on common industrial synthesis routes, the impurities in commercial this compound can be broadly categorized into three groups:

  • Process-Related Impurities (Starting Materials and Byproducts): These are impurities that originate from the manufacturing process. The most common synthesis involves the dehydration of 2-chloro-4-nitrobenzamide using a dehydrating agent like thionyl chloride.[1] Therefore, unreacted 2-chloro-4-nitrobenzamide is a likely impurity. Another major route is the Sandmeyer reaction of 2-chloro-4-nitroaniline, which can lead to trace amounts of the starting material and other byproducts.[2]

  • Isomeric Impurities: During the synthesis of the precursors to this compound, the formation of other isomers is possible. The most probable isomeric impurity is 4-chloro-2-nitrobenzonitrile . The presence of this isomer can be particularly problematic as its physical properties are very similar to the desired product, making it difficult to remove.

  • Degradation Products: Although this compound is stable under normal storage conditions, it can degrade in the presence of strong acids, bases, or high temperatures. The most common degradation product is 2-chloro-4-nitrobenzoic acid , formed by the hydrolysis of the nitrile group.

Q2: My reaction is giving unexpected side products. Could impurities in this compound be the cause?

A2: Absolutely. The nucleophilic substitution of the chlorine atom is a common reaction for this compound. If your starting material contains isomeric impurities, such as 4-chloro-2-nitrobenzonitrile, you will likely obtain a mixture of isomeric products, complicating your downstream purification and analysis. Furthermore, the presence of the starting material, 2-chloro-4-nitrobenzamide, could lead to the formation of amide-containing byproducts in your reaction.

Q3: I'm observing a yellow to brownish tint in my this compound. Is this normal?

A3: While pure this compound is a white to pale yellow solid, a more pronounced yellow or brownish color can indicate the presence of oxidized impurities or residual starting materials from the nitration steps in the synthesis of its precursors. While a slight coloration may not impact all applications, for sensitive reactions, purification is recommended.

Troubleshooting Guides

Issue 1: Identification and Quantification of Common Impurities

Symptoms:

  • You observe unexpected peaks in your HPLC or GC analysis of the starting material.

  • Your reaction yields a mixture of products that are difficult to separate.

  • You need to establish a baseline purity profile for a new batch of this compound.

Causality: The presence of process-related and isomeric impurities is the most likely cause. A systematic approach to identify and quantify these impurities is crucial.

Workflow for Impurity Identification:

Sources

Degradation pathways of 2-Chloro-4-nitrobenzonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation of 2-Chloro-4-nitrobenzonitrile. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental work on the acidic degradation pathways of this compound.

I. Understanding the Degradation Pathway: FAQs

This section addresses common questions regarding the chemical transformations of this compound under acidic conditions.

1. What is the expected degradation pathway of this compound in an acidic medium?

Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the nitrile functional group. This reaction typically proceeds in two main steps:

  • Step 1: Hydration to an amide. The nitrile group is first hydrated to form the intermediate, 2-Chloro-4-nitrobenzamide.

  • Step 2: Hydrolysis of the amide. The intermediate amide is then further hydrolyzed to the final product, 2-Chloro-4-nitrobenzoic acid, with the concurrent formation of an ammonium salt (e.g., ammonium chloride if hydrochloric acid is used).[1][2][3]

The overall reaction is a classic example of acid-catalyzed nitrile hydrolysis.[2][3]

2. How does the acid catalyst facilitate this degradation?

The acid catalyst, typically a strong mineral acid like sulfuric acid or hydrochloric acid, plays a crucial role in activating the nitrile group. The reaction mechanism involves the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[2][3] This makes the carbon atom more susceptible to nucleophilic attack by a water molecule, which is a relatively weak nucleophile.

3. Will the chloro and nitro groups on the aromatic ring react under these conditions?

The chloro and nitro substituents on the benzene ring are generally stable under the acidic conditions typically used for nitrile hydrolysis. Aromatic halides are resistant to nucleophilic substitution unless strongly activated by electron-withdrawing groups under specific conditions not typical for this reaction. The nitro group is also stable and does not typically react during acid-catalyzed hydrolysis of a nitrile group.

4. What are the key factors influencing the rate and completeness of the degradation?

Several factors can be manipulated to control the degradation process:

  • Acid Concentration: Higher concentrations of strong acids will generally accelerate the rate of hydrolysis.

  • Temperature: Increased temperature provides the necessary activation energy for the hydrolysis to proceed at a practical rate. Heating under reflux is a common practice.[1]

  • Reaction Time: Sufficient reaction time is necessary for the hydrolysis to go to completion. The conversion of the intermediate amide to the final carboxylic acid is often the slower step.

  • Water Content: As water is a reactant, its presence is essential. The reaction is typically carried out in aqueous acid solutions.

5. Is it possible to selectively stop the reaction at the intermediate amide stage?

While challenging, it is sometimes possible to isolate the amide intermediate. This typically requires milder reaction conditions, such as lower temperatures and shorter reaction times.[2] Careful monitoring of the reaction progress using analytical techniques like HPLC or TLC is crucial for isolating the amide before it is fully hydrolyzed to the carboxylic acid.

II. Visualizing the Degradation Pathway

The following diagram illustrates the step-wise acidic hydrolysis of this compound.

G cluster_main Acidic Degradation of this compound 2_Chloro_4_nitrobenzonitrile This compound 2_Chloro_4_nitrobenzamide 2-Chloro-4-nitrobenzamide (Intermediate) 2_Chloro_4_nitrobenzonitrile->2_Chloro_4_nitrobenzamide + H2O, H+ 2_Chloro_4_nitrobenzoic_acid 2-Chloro-4-nitrobenzoic acid (Final Product) 2_Chloro_4_nitrobenzamide->2_Chloro_4_nitrobenzoic_acid + H2O, H+ Ammonium_salt Ammonium Salt (e.g., NH4Cl)

Caption: Acid-catalyzed hydrolysis of this compound.

III. Experimental Protocols and Troubleshooting

This section provides a practical guide for conducting and troubleshooting degradation experiments.

A. Experimental Protocol: Acidic Hydrolysis of this compound

Objective: To hydrolyze this compound to 2-Chloro-4-nitrobenzoic acid.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (or Sulfuric Acid)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and a 1:1 (v/v) solution of concentrated hydrochloric acid and deionized water.

  • Heating and Reflux: Place the flask in a heating mantle on a magnetic stirrer. Attach a reflux condenser and ensure a steady flow of cooling water. Heat the mixture to reflux and maintain for a period of 4-6 hours.

  • Monitoring the Reaction: Periodically (e.g., every hour), carefully take a small aliquot of the reaction mixture. Neutralize the sample and prepare it for analysis by HPLC or TLC to monitor the disappearance of the starting material and the formation of the product.

  • Work-up: After the reaction is complete (as determined by your analytical method), allow the mixture to cool to room temperature.

  • Product Isolation: Slowly pour the cooled reaction mixture into a beaker of ice water. The 2-Chloro-4-nitrobenzoic acid should precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any remaining acid and ammonium chloride.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and FT-IR spectroscopy.

B. Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Yield Insufficient reaction time or temperature.Increase the reflux time or ensure the reaction is at a vigorous reflux. Confirm the temperature of the heating mantle.
Low acid concentration.Use a higher concentration of the acid catalyst.
Poor solubility of the starting material.Consider the use of a co-solvent, but be mindful that this can affect the reaction rate.
Product is an oil or does not precipitate The product may be more soluble in the work-up solution than expected.Try adding more ice to the water during precipitation. If the product remains oily, attempt to extract it with an organic solvent like ethyl acetate, followed by drying and evaporation of the solvent.
Unexpected Peaks in HPLC/TLC Analysis Impurities in the starting material.Characterize the starting material before the reaction to identify any impurities.
Incomplete hydrolysis, showing the amide intermediate.Increase reaction time and/or temperature to drive the reaction to completion.
Difficulty in Isolating the Amide Intermediate The rate of amide hydrolysis is too fast under the chosen conditions.Use milder conditions: lower temperature, shorter reaction time, and a less concentrated acid. Monitor the reaction closely and stop it when the amide concentration is at its maximum.

IV. Analytical Methods for Monitoring Degradation

Accurate monitoring is key to understanding the degradation kinetics and optimizing reaction conditions. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.

A. Recommended HPLC Method

This is a general starting method that may require optimization for your specific instrumentation and experimental conditions.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile (or methanol) and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure sharp peaks. A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and acidified water.[4][5]
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength where all components (starting material, intermediate, and product) have significant absorbance (e.g., 254 nm).
Injection Volume 10-20 µL
Column Temperature 30-40 °C
B. Analytical Workflow

The following diagram outlines a typical workflow for analyzing reaction samples.

G cluster_workflow Analytical Workflow for Reaction Monitoring Sample_Collection Collect Aliquot from Reaction Quenching_Neutralization Quench and Neutralize Sample_Collection->Quenching_Neutralization Dilution Dilute with Mobile Phase Quenching_Neutralization->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration HPLC_Analysis Inject into HPLC System Filtration->HPLC_Analysis Data_Analysis Analyze Chromatogram (Peak Area, Retention Time) HPLC_Analysis->Data_Analysis

Caption: A standard workflow for preparing and analyzing reaction samples by HPLC.

V. Physical and Chemical Data

The following table summarizes key properties of the compounds involved in the degradation pathway.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compoundC₇H₃ClN₂O₂182.5773-75-
2-Chloro-4-nitrobenzamideC₇H₅ClN₂O₃200.58184-186-
2-Chloro-4-nitrobenzoic acidC₇H₄ClNO₄201.56139-143Yellow crystalline powder

VI. References

  • The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. (n.d.). Retrieved from [Link]

  • Synthesis of this compound. (n.d.). PrepChem.com. Retrieved from [Link]

  • What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? (2020). Quora. Retrieved from [Link]

  • The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Chloro-2-nitrobenzonitrile. (2018). SIELC Technologies. Retrieved from [Link]

  • Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.). Google Patents. Retrieved from

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Degradation pathway of 2-chloronitrobenzene (a) and... (n.d.). ResearchGate. Retrieved from [Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). (n.d.). Zeitschrift für Naturforschung. Retrieved from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. Retrieved from [Link]

  • Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.). Google Patents. Retrieved from

  • Relative Stability of Acid Derivatives. (2014). YouTube. Retrieved from [Link]

  • Hydrolysis of Nitriles. (2021). YouTube. Retrieved from [Link]

  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • C190-E094A_Tips for practical HPLC analysis. (n.d.). Shimadzu. Retrieved from [Link]

  • Based on the above reaction, the major product would be. (2025). Filo. Retrieved from [Link]

  • Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB. (n.d.). ASM Journals. Retrieved from [Link]

  • CN101343232B - Preparation method for 2-chloro-4-nitroaniline. (n.d.). Google Patents. Retrieved from

Sources

Avoiding byproduct formation in the cyanation of 2,5-dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyanation of 2,5-dichloronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Our goal is to provide you with in-depth troubleshooting advice and practical solutions to minimize byproduct formation and maximize the yield of the desired product, 2-cyano-5-chloronitrobenzene.

Introduction: The Challenge of Selective Cyanation

The conversion of 2,5-dichloronitrobenzene to 2-cyano-5-chloronitrobenzene is a critical step in the synthesis of various pharmaceuticals and agrochemicals.[1] The reaction typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro group strongly activates the aromatic ring, making the chlorine atom at the C2 (ortho) position susceptible to displacement by a nucleophile like cyanide.[2][3][4]

While theoretically straightforward, this reaction is often plagued by the formation of undesirable byproducts that complicate purification and reduce overall yield. This guide will address the root causes of these side reactions and provide actionable strategies to mitigate them.

Section 1: Understanding the Reaction Landscape

Success in this synthesis begins with a firm grasp of the primary reaction mechanism and the competing pathways that lead to byproducts.

The Primary SNAr Pathway

The desired reaction is a nucleophilic aromatic substitution. The process involves two main steps:

  • Addition of the Nucleophile: The cyanide ion (CN⁻) attacks the carbon atom bonded to the chlorine at the C2 position. This is the rate-determining step and results in the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2][4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), yielding the final product.

Caption: SNAr mechanism for the cyanation of 2,5-dichloronitrobenzene.

Common Byproducts and Their Origins

Understanding where things go wrong is the first step to fixing them. The primary culprits in this reaction are water and high temperatures, which can lead to several unwanted molecules.

Caption: Competing reaction pathways leading to product and byproducts.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final product is contaminated with a significant amount of 2-chloro-5-nitrobenzoic acid. What is causing this and how can I prevent it?

A1: Cause and Prevention

This is a classic case of product hydrolysis. The desired nitrile (R-CN) is susceptible to hydrolysis, first to an amide (R-CONH₂) and then to a carboxylic acid (R-COOH), especially under harsh acidic or basic conditions, often exacerbated by high temperatures during the reaction or workup.[5][6][7][8]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water is the reactant for hydrolysis.

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents. Consider distilling solvents like DMF or DMSO over a suitable drying agent if you suspect water contamination.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Moderate Reaction Temperature: While heat is often required to drive the cyanation, excessive temperatures (>150 °C) can accelerate the hydrolysis of the nitrile product if any water is present. Aim for the lowest temperature that provides a reasonable reaction rate.

  • Refine the Workup Procedure: The workup is a common source of hydrolysis.

    • Avoid Strong Acid/Base: Do not use strong acidic or basic solutions for quenching or extraction if possible. Quenching the reaction by pouring it into ice water is common, but prolonged contact should be avoided.

    • Temperature Control: Keep the mixture cold during the workup and extraction process to minimize the rate of any potential hydrolysis.

    • Prompt Extraction: Once the reaction is quenched, proceed with the extraction into an organic solvent without delay.

Q2: I'm observing a phenolic byproduct, likely 2-chloro-5-nitrophenol, in my crude NMR. Why is this forming?

A2: Cause and Prevention

The formation of 2-chloro-5-nitrophenol is the result of a competing SNAr reaction where water or hydroxide acts as the nucleophile instead of cyanide, displacing the same chlorine atom.[9] This is particularly problematic at elevated temperatures.

Troubleshooting Steps:

  • Strict Water Exclusion: As with hydrolysis, maintaining anhydrous conditions is the primary defense against this side reaction.

  • Choice of Base: If your protocol requires a base, consider using a non-nucleophilic, anhydrous base like potassium carbonate (K₂CO₃) instead of hydroxide sources (e.g., NaOH, KOH).

  • Temperature Management: This side reaction is highly temperature-dependent. If you are observing phenol formation, reducing the reaction temperature is one of the most effective ways to increase selectivity for cyanation.

Q3: The cyanation reaction is very slow or stalls completely. How can I improve the conversion rate without generating more byproducts?

A3: Cause and Prevention

Slow reaction rates can be due to several factors, including insufficient reactivity of the cyanide source, poor solvent choice, or catalyst deactivation in catalyzed systems.

Troubleshooting Steps:

  • Solvent Selection: SNAr reactions are significantly faster in polar aprotic solvents, which solvate the cation of the cyanide salt but leave the cyanide anion relatively "bare" and highly nucleophilic.

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAC).[10][11]

    • Action: Ensure you are using a high-purity, anhydrous grade of one of these solvents.

  • Cyanide Source and Solubility: The reactivity of the cyanide source is critical.

    • For traditional methods like the Rosenmund-von Braun reaction, CuCN is used.[10][12] Ensure it is a fine, dry powder.

    • For palladium-catalyzed reactions, sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are often used to avoid catalyst poisoning.[13][14] K₄[Fe(CN)₆] is notably less toxic.[14]

    • Solubility: In some cases, the low solubility of NaCN or KCN can be rate-limiting. Using a phase-transfer catalyst can sometimes improve reaction rates in biphasic systems.

  • Consider a Catalytic System: If you are using a non-catalyzed thermal method, switching to a modern palladium-catalyzed protocol may allow for lower reaction temperatures and improved rates.[15][16] These systems are very effective but can be sensitive to impurities. A key challenge is catalyst deactivation by excess cyanide.[14][15]

Parameter Troubleshooting Action Rationale
Hydrolysis Byproduct Use anhydrous solvents/reagents; run under inert gas; moderate workup pH and temperature.Prevents reaction of the nitrile product with water.[5][8]
Phenol Byproduct Ensure strict anhydrous conditions; reduce reaction temperature.Minimizes the competing SNAr reaction with water/hydroxide.[9]
Low Conversion Switch to a polar aprotic solvent (DMF, DMSO); consider a more soluble/reactive cyanide source; explore a Pd-catalyzed system.Enhances nucleophilicity of cyanide and overall reaction kinetics.[10][15]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic methods for this cyanation, and what are their pros and cons?

A1: There are three primary approaches, each with its own advantages and disadvantages.

Method Typical Reagents Pros Cons
Direct SNAr NaCN or KCN in DMF or DMSOSimple, inexpensive reagents.Requires high temperatures (150-200 °C); risk of hydrolysis and phenol byproducts.
Rosenmund-von Braun Stoichiometric CuCNWell-established, effective for many aryl halides.Often requires high temperatures; product purification can be difficult due to copper salts.[12]
Palladium-Catalyzed Aryl halide, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), Pd catalyst, ligandMilder reaction conditions, high functional group tolerance, often higher yields.[14]More expensive reagents, catalyst can be poisoned by cyanide, requires careful optimization.[14][15]

Q2: Which cyanide source is the safest to use?

A2: From a safety perspective, potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) is often recommended for palladium-catalyzed reactions.[14] It is a stable coordination complex that is considered non-toxic and serves as a slow-release source of cyanide in the catalytic cycle, which also helps prevent catalyst deactivation. In contrast, simple alkali metal cyanides (NaCN, KCN) and even zinc cyanide are highly toxic and require extremely careful handling.[14][17]

Q3: What are the absolute critical safety precautions for handling cyanide reagents?

A3: Working with cyanides requires strict adherence to safety protocols due to their high acute toxicity.

  • NEVER Mix with Acid: This is the most critical rule. Acidification of any cyanide salt or solution will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[17][18] Keep all acids out of the immediate work area.

  • Work in a Fume Hood: All handling of solid cyanide salts and all reactions involving them must be performed in a certified chemical fume hood.[19][20]

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash-proof safety goggles, and two pairs of nitrile gloves.[18][21] Change gloves immediately upon any suspected contact.

  • Designated Work Area: Establish a designated area for cyanide work. Line the area with disposable bench pads.[20]

  • Quenching and Decontamination: Have a quench solution ready. A freshly prepared 10% bleach solution kept at a basic pH (>10) with NaOH can be used to decontaminate glassware and small spills. This oxidizes cyanide to the less toxic cyanate. Collect all rinsates and contaminated materials as hazardous waste.[17][19][20]

  • Waste Disposal: All cyanide-containing waste (solid and liquid) is considered acutely hazardous. It must be segregated, clearly labeled, and disposed of according to your institution's hazardous waste procedures. Never pour cyanide waste down the drain.[17]

  • Emergency Preparedness: Never work alone. Ensure your colleagues are aware you are working with cyanide. Know the location of your safety shower, eyewash, and first aid kit. An emergency response plan should be in place.[20][21]

Section 4: Recommended Protocol

This protocol is a starting point based on a palladium-catalyzed approach using a less toxic cyanide source, designed to minimize byproduct formation.

Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]

This protocol is adapted from methodologies developed for the cyanation of aryl chlorides and should be optimized for your specific setup.[14]

Reagents & Equipment:

  • 2,5-Dichloronitrobenzene

  • Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos or dppf)

  • Anhydrous base (e.g., K₂CO₃)

  • Anhydrous 1,4-Dioxane or DMAC

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Charge Reagents: To the flask, add 2,5-dichloronitrobenzene (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.5-0.6 equiv), Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), and anhydrous K₂CO₃ (1.5 equiv).

  • Add Solvent: Add anhydrous dioxane or DMAC via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 110-120 °C. Monitor the reaction progress by TLC or GC/LC-MS. The reaction may take 12-24 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash with water, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or recrystallization to yield pure 2-cyano-5-chloronitrobenzene.

References
  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Nitrile to Carboxylic Acid. (n.d.). BYJU'S. Retrieved from [Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. Retrieved from [Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2003). Angewandte Chemie International Edition, 42(44), 5402-5423. Retrieved from [Link]

  • Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances, 10(55), 33261-33287. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15227–15229. Retrieved from [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor. Retrieved from [Link]

  • Rosenmund–von Braun reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2021). Chemical Communications, 57(81), 10515-10518. Retrieved from [Link]

  • SOP for the safe use of cyanide compounds. (2018). LSU Health Shreveport. Retrieved from [Link]

  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015). Massachusetts Institute of Technology EHS. Retrieved from [Link]

  • Dartmouth College Guidelines for Safe Use of Cyanide Salts. (n.d.). Dartmouth College EHS. Retrieved from [Link]

  • Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. (2013). Organic & Biomolecular Chemistry, 11(38), 6484-6488. Retrieved from [Link]

  • Rosenmund-von Braun Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). chemeurope.com. Retrieved from [Link]

  • Wu, J., & Zhang, J. (2006). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2006(04), 607-609. Retrieved from [Link]

  • Rosenmund-von Braun Reaction. (2016). Chem-Station Int. Ed. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • How to convert nitrobenzene into cyanobenzene. (2021). Quora. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2023). OpenStax. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis method for 2,5-dichloronitrobenzene. (2013). Google Patents.
  • Manufacturing process of 2,6-dichlorobenzonitrile. (2021). Google Patents.
  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. (1996). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]

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Technical Support Center: Enhancing the Solubility of 2-Chloro-4-nitrobenzonitrile in Reaction Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4-nitrobenzonitrile. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate.[1][2] A common experimental hurdle is the compound's limited solubility, which can impede reaction kinetics and overall success. This guide provides a structured, question-and-answer approach to systematically troubleshoot and resolve solubility challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties and solubility profile of this compound?

A1: this compound is a beige to brown crystalline solid with a melting point of 83-84°C.[1][3] Its molecular structure, featuring a rigid aromatic ring with polar chloro, nitro, and nitrile functional groups, contributes to strong crystal lattice energy. This structure results in poor solubility in water and non-polar organic solvents but fair to good solubility in polar aprotic solvents.

Q2: Why is this compound poorly soluble in many common reaction solvents?

A2: The poor solubility is a direct consequence of its molecular structure. The molecule has a significant dipole moment due to the electron-withdrawing nitro (-NO2) and nitrile (-CN) groups, but it lacks hydrogen bond-donating capabilities. Solvents that cannot effectively overcome the crystal lattice energy or solvate these polar groups will be poor choices. For instance, while polar, protic solvents like ethanol can interact with the polar groups, the interaction is often not strong enough to achieve high solubility at room temperature.

Q3: What are the generally recommended starting solvents for reactions involving this compound?

A3: For initial trials, polar aprotic solvents are highly recommended. These solvents possess high dielectric constants and can effectively solvate the polar regions of the molecule without interfering in many common reaction pathways. Good starting points include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

Part 2: Troubleshooting Guide & Advanced Solubilization Strategies

This section addresses specific experimental issues with in-depth, actionable advice.

Q4: My reaction is sluggish, and I observe solid material in the flask. How do I confirm solubility is the issue and what is my first corrective step?

A4: Visual confirmation of undissolved solid at the reaction temperature is the primary indicator of a solubility problem. This leads to reduced concentration of the reactant in the solution phase, slowing down the reaction rate.

First Corrective Step: Systematic Solvent Screening. Before resorting to more complex methods, ensure the optimal solvent from a standard roster has been chosen.

  • Preparation: Weigh 10 mg of this compound into several small, clean vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., Toluene, THF, MeCN, DMF, DMSO) dropwise, starting with 0.1 mL.

  • Observation: After each addition, stir or sonicate the vial for 1-2 minutes. Observe if the solid dissolves completely.

  • Quantification: Continue adding solvent in 0.1 mL increments until dissolution is complete. Record the total volume of solvent used for each successful trial.

  • Selection: The solvent that dissolves the compound in the smallest volume (highest concentration) is generally the best choice, provided it is compatible with your reaction chemistry.

Q5: I have selected the best single solvent, but solubility is still insufficient for my desired reaction concentration. What is the next logical step?

A5: The next step is to explore co-solvent systems and the effect of temperature. A co-solvent, a water-miscible organic solvent, can be added in small amounts to a primary solvent to increase the solubility of a poorly-soluble compound.[4][5] This works by reducing the overall polarity of the solvent system, which can better accommodate non-polar regions of the solute.[5]

Data Presentation: Solubility of this compound

SolventTypeDielectric Constant (approx.)Qualitative Solubility (RT)Notes
TolueneNon-polar2.4Poor
Dichloromethane (DCM)Moderately Polar9.1Poor to Slight
Tetrahydrofuran (THF)Polar Aprotic7.5Slight to ModerateCan be ethereal
AcetonePolar Aprotic21ModerateMore volatile[6]
Acetonitrile (MeCN)Polar Aprotic37.5Moderate to Good
Dimethylformamide (DMF)Polar Aprotic38.3GoodHigh boiling point
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Very GoodHigh boiling point, can be reactive

This table is a qualitative guide. Quantitative solubility is highly dependent on temperature and purity.

Actionable Advice:

  • Temperature: Gradually increase the reaction temperature. The solubility of most organic solids increases with temperature. Monitor for any signs of decomposition.

  • Co-solvents: If using a solvent like acetonitrile, consider adding a stronger solubilizing agent like DMF or NMP as a co-solvent (e.g., in a 9:1 or 4:1 ratio). This can significantly boost solubility without drastically changing the overall reaction environment.[][8]

Q6: My reaction involves an aqueous phase and a nucleophile that is only soluble in water. How can I make it react with the highly organic-soluble this compound?

A6: This is a classic scenario for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[9] For nucleophilic aromatic substitution (SNAr) reactions, which are common for this substrate, PTC is an excellent technique.[10][11]

The catalyst, typically a quaternary ammonium or phosphonium salt (e.g., Tetrabutylammonium bromide - TBAB), forms an ion pair with the aqueous-soluble nucleophile. The lipophilic alkyl groups on the catalyst allow this ion pair to cross the phase boundary into the organic layer, where it can react with the this compound.

PTC_Mechanism Nu_aq Nu⁻ Q_Nu_org Q⁺Nu⁻ Nu_aq->Q_Nu_org Na_aq Na⁺ Na_X_org Na⁺X⁻ Q_X_aq Q⁺X⁻ Q_X_org Q⁺X⁻ ArCl Ar-Cl ArNu Ar-Nu Q_Nu_org->ArNu Reaction Q_X_org->Q_X_aq Catalyst Returns

Caption: Phase-Transfer Catalysis Workflow.

  • Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a water-immiscible solvent like toluene.

  • Aqueous Phase: In a separate beaker, dissolve the nucleophile (e.g., NaN3, KCN; 1.2 eq) and the phase-transfer catalyst (e.g., TBAB; 0.05-0.1 eq) in water.

  • Combine: Add the aqueous solution to the flask containing the organic solution.

  • Reaction: Heat the biphasic mixture with vigorous stirring (to maximize interfacial surface area) and monitor the reaction by TLC or GC/LC-MS.

  • Workup: Upon completion, separate the organic layer, wash with water and brine, dry over Na2SO4, and concentrate to isolate the product.

Q7: Are there any other physical methods to improve solubility if solvent and temperature adjustments are insufficient?

A7: Yes. The dissolution rate is related to the surface area of the solid.[12] Therefore, reducing the particle size can significantly speed up the dissolution process, which can be beneficial for sluggish reactions.

Methods for Particle Size Reduction: [13]

  • Micronization: Mechanically milling the solid to a smaller particle size can increase the surface area available for solvation.[12]

  • Sonication: Applying ultrasonic energy to a suspension of the solid in the solvent can help break apart agglomerates and enhance dissolution. This can be done at the start of the reaction.

Part 3: Decision-Making Workflow

The following diagram provides a logical path for troubleshooting solubility issues with this compound.

Solubility_Workflow start Reaction Fails / Sluggish (Solid Material Present) check_sol Is Solubility the Root Cause? start->check_sol solvent_screen Perform Solvent Screen (Protocol 1) check_sol->solvent_screen Yes re_eval Re-evaluate Reaction (Alternative Reagents/Route) check_sol->re_eval No is_soluble Is Solubility Now Sufficient? solvent_screen->is_soluble temp_cosolvent Increase Temperature or Add Co-Solvent is_soluble->temp_cosolvent No proceed Proceed with Reaction is_soluble->proceed Yes is_soluble2 Is Solubility Now Sufficient? temp_cosolvent->is_soluble2 biphasic Is Reaction Biphasic (e.g., aqueous nucleophile)? is_soluble2->biphasic No is_soluble2->proceed Yes ptc Use Phase-Transfer Catalysis (Protocol 2) biphasic->ptc Yes particle_size Consider Particle Size Reduction (Micronization, Sonication) biphasic->particle_size No ptc->proceed particle_size->proceed

Caption: Decision tree for addressing solubility issues.

References

  • ChemBK. (2024, April 9). This compound.
  • Wikipedia. (n.d.). Cosolvent.
  • PTC Organics, Inc. (n.d.). PTC Nucleophilic Aromatic Substitution with Mercaptide.
  • PMC. (2025, February 13). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis.
  • Chem-Impex. (n.d.). This compound.
  • PubChem. (n.d.). This compound | C7H3ClN2O2 | CID 141401.
  • RSC Publishing. (n.d.). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi | PPTX.
  • Solubility of Things. (n.d.). 2-Chloro-4-nitrobenzoic acid.
  • Htdchem. (2024, February 2). 4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • J&K Scientific. (n.d.). This compound | 28163-00-0.
  • VSNCHEM. (n.d.). vz24268 this compound.

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Best practices for drying and storing 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Chloro-4-nitrobenzonitrile (CAS No. 28163-00-0). As a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, maintaining the purity and stability of this compound is paramount for successful downstream applications.[1] This guide provides field-proven best practices, detailed protocols, and troubleshooting advice to address common challenges encountered during the drying and storage of this compound, ensuring the integrity of your research and development workflows.

Section 1: Compound Profile & Safety First

Before handling, it is crucial to understand the physicochemical properties and inherent hazards of this compound. This compound is a beige to brown crystalline solid and is stable under recommended storage conditions.[1][2] However, it is classified as harmful and an irritant, necessitating stringent safety protocols.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₇H₃ClN₂O₂ [3][4]
Molecular Weight 182.56 g/mol [3]
Appearance Beige to brown powder/crystal [1][5]
Melting Point 78 - 84 °C (172.4 - 183.2 °F) [1][2][5]
Boiling Point 337 °C at 760 mmHg [2][4]

| Solubility | Soluble in Methanol |[6] |

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[5][7]

  • Ventilation: Handle exclusively in a chemical fume hood to avoid inhalation of dust or vapors.[2][8] Facilities should be equipped with an eyewash station and a safety shower.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[2]

Section 2: Frequently Asked Questions (FAQs)
Drying

Q1: My freshly synthesized this compound is damp with solvent. What is the most effective way to dry it? A1: The most reliable method for drying the solid compound is under vacuum with gentle heat. This technique efficiently removes residual solvents and trace water by lowering their boiling points. A vacuum oven set to 45-55 °C (well below the compound's melting point of ~80°C) is ideal. Alternatively, a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₄O₁₀) or Drierite™ can be used at room temperature, though this process is slower.[9]

Q2: How do I know when the compound is truly dry? A2: There are several indicators of dryness. Visually, the compound should be a free-flowing powder with no signs of clumping or an oily appearance. For quantitative confirmation, the most rigorous method is drying to a constant weight; this involves weighing the sample, subjecting it to further drying for a set period (e.g., 1-2 hours), and re-weighing until the mass no longer changes. For applications highly sensitive to water, Karl Fischer titration is the gold standard for quantifying residual moisture content.

Storage

Q3: What are the optimal storage conditions for long-term stability? A3: For maximum stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] While room temperature is generally acceptable[4][6], some suppliers recommend refrigeration between 0-8 °C to slow any potential long-term degradation.[1] If refrigerated, it is critical to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[10]

Q4: Is this compound sensitive to light or air? A4: While its specific photosensitivity is not extensively documented, compounds with nitroaromatic structures can be sensitive to light. As a best practice, it is highly recommended to store the material in an amber glass bottle or to wrap a clear container with aluminum foil to protect it from light.[11][12] Although stable in air[2], for high-purity applications or very long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing can provide an extra layer of protection against atmospheric moisture and oxidative degradation.

Q5: I need to store the compound for several months. What type of container is best? A5: The ideal container is an amber glass bottle with a PTFE-lined screw cap. The amber glass provides protection from UV and visible light[11][13], while the PTFE liner offers a chemically inert and tight seal. For added security against moisture ingress, the cap and neck of the bottle can be wrapped with Parafilm®.

Section 3: Detailed Experimental Protocols
Protocol 1: Drying this compound in a Vacuum Oven

This protocol is designed for efficiently removing residual solvents and water from the solid compound.

  • Preparation: Transfer the synthesized and filtered compound into a shallow glass dish (e.g., a crystallization dish or watch glass) to maximize the surface area exposed to the vacuum.

  • Loading: Place the dish into the vacuum oven. Ensure the oven is at room temperature before loading.

  • Applying Vacuum: Close the oven door and slowly apply vacuum. A gradual application prevents the fine powder from being aspirated into the vacuum line. Aim for a pressure below 10 mmHg.

  • Heating: Once a stable vacuum is achieved, set the oven temperature to 50 °C . This temperature is safely below the compound's melting point, preventing it from oiling out while facilitating solvent evaporation.

  • Drying Duration: Dry the compound under these conditions for at least 12-24 hours. For larger quantities, a longer duration may be necessary.

  • Cooling and Venting: Turn off the heat and allow the oven to cool to room temperature before venting. Vent the oven slowly with a dry, inert gas like nitrogen. Venting with ambient air can introduce moisture to your freshly dried compound.

  • Verification: Check for a free-flowing consistency. For critical applications, verify dryness by drying to a constant weight as described in the FAQs.

  • Transfer: Immediately transfer the dry compound to an appropriate storage container (see FAQ Q5).

Section 4: Troubleshooting Guide

Encountering issues? This guide helps diagnose and resolve common problems related to the state of your this compound.

IssuePotential Cause(s)Recommended Solution(s)
1. Compound appears clumpy, sticky, or as an oil after drying. A. Incomplete removal of a high-boiling solvent.B. Drying temperature was too high, causing the compound to melt.C. Presence of a low-melting impurity.A. Redissolve the compound in a minimal amount of a low-boiling solvent (e.g., dichloromethane), re-precipitate, filter, and repeat the drying process at the correct temperature.B. Verify oven temperature is accurate and set below 60°C. If melting occurred, repurification by recrystallization may be necessary.C. Purify the compound via column chromatography or recrystallization.
2. Downstream reaction yields are poor or inconsistent. A. The compound may be contaminated with water, which can interfere with moisture-sensitive reagents (e.g., Grignards, organolithiums).B. The compound has degraded due to improper storage (exposure to light, air, or incompatibles).A. Re-dry the material rigorously using the vacuum oven protocol. For highly sensitive reactions, consider drying a fresh portion from the stock bottle immediately before use.B. Obtain a fresh sample or re-purify the existing stock. Review storage procedures to ensure they align with best practices (inert atmosphere, protection from light).
3. The color of the solid has darkened significantly during storage. A. This is often an indicator of degradation, potentially caused by prolonged exposure to light and/or air.A. The material may still be usable for some applications, but its purity is now suspect. It is recommended to run a purity check (e.g., TLC, NMR, or HPLC). For high-stakes experiments, using a fresh, undegraded lot is the safest course of action. Implement light-protective and/or inert atmosphere storage for the remaining stock.[11][12]
Section 5: Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered with this compound.

Caption: Troubleshooting Decision Tree for this compound.

References
  • This compound | CAS#:28163-00-0 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

  • Drying Organic Solutions - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 12, 2026, from [Link]

  • Tips & Tricks: Drying Methods - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound | C7H3ClN2O2 | CID 141401 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • 5 Tips for Handling Photosensitive Reagents - Labtag Blog. (2024, October 31). Retrieved January 12, 2026, from [Link]

  • This compound - ChemBK. (2024, April 9). Retrieved January 12, 2026, from [Link]

  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). Retrieved January 12, 2026, from [Link]

  • Water Sensitive Chemicals - Environment, Health & Safety. (n.d.). Retrieved January 12, 2026, from [Link]

  • What are some methods to dry organic solids? - Reddit. (2018, April 18). Retrieved January 12, 2026, from [Link]

  • Problems Storing Light Sensitive Reagents? We have a Solution - Camlab. (n.d.). Retrieved January 12, 2026, from [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). The Journal of Organic Chemistry. Retrieved from [Link]

  • Properly Storing Hazardous Chemicals in Your Facility - Alltracon. (2024, October 27). Retrieved January 12, 2026, from [Link]

  • Drying of Organic Solvents | PDF - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]

  • Keeping moisture-sensitive chemicals dry - Physics Forums. (2010, March 24). Retrieved January 12, 2026, from [Link]

  • How to Store Reagents - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]

  • Protection of Light Sensitive Products - Pharmaguideline. (2015, February 15). Retrieved January 12, 2026, from [Link]

  • Material Safety Data Sheet - 2-Chlorobenzonitrile, 99% - Cole-Parmer. (n.d.). Retrieved January 12, 2026, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved January 12, 2026, from [Link]

  • Safety Data Sheet: ≥98 % - Carl ROTH. (n.d.). Retrieved January 12, 2026, from [Link]

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Technical Support Center: Managing Exothermic Reactions in 2-Chloro-4-nitrobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this synthesis. The following troubleshooting guides and FAQs address specific issues you may encounter, with a focus on the causality behind experimental choices to ensure both safety and success.

Section 1: Troubleshooting Guide for Exothermic Events

This section addresses immediate actions and logical troubleshooting for unexpected thermal events during the synthesis of this compound, which often involves highly exothermic nitration or diazotization and Sandmeyer reactions.

Issue 1: Rapid, Uncontrolled Temperature Rise During Reagent Addition

Question: I'm adding my nitrating agent (or diazonium salt solution) and the reaction temperature is rising much faster than anticipated, and my cooling system can't keep up. What should I do?

Answer:

An unexpected and rapid temperature increase is a primary indicator of a potential thermal runaway, a dangerous situation where the reaction rate increases with temperature, leading to an accelerating cycle of heat generation.[1] Immediate and decisive action is critical.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the reactive agent (e.g., nitrating mixture, sodium nitrite, or the diazonium salt solution).[1]

  • Maximize Cooling: Increase the flow of your cooling system to its maximum capacity.[1] If you are using a cooling bath, add more of the cooling medium (e.g., ice/salt).

  • Prepare for Emergency Quenching: Have a pre-planned quenching agent ready. For nitration reactions, this is typically a large volume of cold water or an ice slurry.[2] For Sandmeyer reactions, a large volume of a suitable solvent or aqueous solution may be appropriate.

  • Alert Personnel: Inform your supervisor and any colleagues in the immediate vicinity of the situation.

Potential Causes and Preventative Measures:

  • Inadequate Cooling Capacity: The heat generated by the reaction is exceeding the heat removal capacity of your cooling system.[2] Before starting, ensure your cooling bath or circulator is appropriate for the scale of your reaction.

  • Rapid Addition of Reagents: Adding the nitrating agent or other reactive components too quickly can generate heat faster than it can be dissipated.[2] A slow, controlled, dropwise addition is crucial, with constant monitoring of the internal temperature.[3]

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high concentrations of reactants, initiating a runaway reaction that can propagate through the mixture.[2] Ensure vigorous and consistent agitation throughout the entire process.

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the reaction rate can be slow, leading to a buildup of the added reagent. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[2]

Issue 2: Evolution of Brown/Yellow Gas (NO₂) from the Reactor

Question: I've noticed brown or yellow fumes coming from my reaction vessel. What does this signify and what is the appropriate response?

Answer:

The evolution of brown/yellow nitrogen dioxide (NO₂) gas is a critical warning sign. It indicates that a decomposition reaction is occurring, which is highly exothermic and a strong precursor to a thermal runaway.[1] This is often caused by excessive temperatures or localized hot spots.

Immediate Actions:

  • Do Not Inhale: Nitrogen dioxide is highly toxic. Do not approach the reactor without appropriate respiratory protection.

  • Follow all steps outlined in Issue 1. This situation is critical and requires immediate implementation of emergency procedures.

  • Consider an Emergency Quench: If it can be done safely, consider dumping the reaction mixture into a large volume of a quenching agent like cold water.[4]

Important Note on Quenching: Pouring water into a reaction mixture containing concentrated sulfuric acid can be hazardous due to the heat of dilution. However, "drowning" the reaction in a large volume of cold water is a recognized emergency procedure to halt a runaway.[1]

Issue 3: Agitator Failure During the Reaction

Question: My mechanical stirrer has stopped working mid-reaction. What are the immediate risks and how should I proceed?

Answer:

Agitator failure is a severe process deviation. Without proper mixing, reactants can accumulate in layers, and heat transfer will be severely compromised, creating a high risk of thermal runaway.[1]

Immediate Actions:

  • Stop Reagent Addition Immediately.

  • Do NOT Restart the Agitator: Restarting the agitator could suddenly mix accumulated reactants, potentially causing a violent, uncontrollable reaction.[1]

  • Initiate an Emergency Shutdown and Quench: The safest course of action is to immediately quench the reaction. Drowning the reaction mixture in a suitable quenching fluid is a recommended safety measure.[1]

Logical Troubleshooting Flowchart for Thermal Excursions

G start Unexpected Temperature Rise stop_reagent Immediately Stop Reagent Addition start->stop_reagent max_cooling Is Cooling System at Max Capacity? stop_reagent->max_cooling increase_cooling Increase Cooling Flow max_cooling->increase_cooling No check_agitation Is Agitation Effective? max_cooling->check_agitation Yes increase_cooling->check_agitation inspect_agitator Inspect Agitator (Motor, Shaft, Impeller) check_agitation->inspect_agitator No emergency_quench Initiate Emergency Quench Procedure check_agitation->emergency_quench Yes, but temp still rising inspect_agitator->emergency_quench alert Alert Personnel & Evacuate Area emergency_quench->alert

Caption: Workflow for the safe synthesis of this compound.

1. Diazotization of 2-Chloro-4-nitroaniline:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-chloro-4-nitroaniline in concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C using an ice-salt bath. [3]* Prepare a solution of sodium nitrite in cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the internal temperature does not exceed 5 °C. [3]The addition should be slow to control the exothermic reaction. [3] 2. Sandmeyer Reaction:

  • In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent or aqueous solution as dictated by the specific literature procedure.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. [5]* Control the rate of addition to manage the exotherm and the evolution of nitrogen gas.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir until gas evolution ceases. [5] 3. Work-up and Purification:

  • Carefully and slowly pour the reaction mixture into a large beaker containing a stirred slurry of crushed ice and water. [4]* Collect the precipitated crude product by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol). [6]

References

  • Technical Support Center: Managing Thermal Runaway in Nitration Reactions - Benchchem.
  • Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem.
  • Runaway reaction hazards in processing organic nitrocompounds - IChemE.
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.
  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development - ACS Publications.
  • Synthesis of this compound - PrepChem.com.
  • Hazard of Runaway of Nitration Processes in Nitrocompounds Production - ResearchGate.
  • Hazard of Runaway of Nitration Processes in Nitrocompounds Production - Biblioteka Nauki.
  • troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline - Benchchem.
  • Nitroglycerin - Wikipedia.
  • Common Standard Operating Procedure.
  • 4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide - Htdchem.
  • How To Run A Reaction: The Quench - Department of Chemistry : University of Rochester.
  • This compound | CAS#:28163-00-0 | Chemsrc.
  • Sandmeyer-type reaction as an alternative synthesis route - Benchchem.
  • Process for the preparation of 4-chloro-2-nitrobenzonitrile - European Patent Office - EP 0110559 A1.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA) - Maximum Academic Press.
  • Sandmeyer reaction - Wikipedia.
  • Why should the temperature be maintained at 0–5 °C in a diazotisation?.
  • Sandmeyer reaction - L.S.College, Muzaffarpur.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.
  • 2-Chloro-4-nitrobenzoic acid SDS, 99-60-5 Safety Data Sheets - ECHEMI.
  • p-NITROBENZONITRILE - Organic Syntheses Procedure.
  • EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents.
  • US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents.
  • EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents.
  • NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed.
  • Common side reactions and byproducts in 2-Nitrobenzamide synthesis. - Benchchem.
  • Methods and reaction mixtures for controlling exothermic reactions - Google Patents.
  • Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf.
  • CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents.
  • Synthesis of 4-chloro-2-nitrobenzonitrile - PrepChem.com.

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Technical Support Center: Navigating the Unexpected in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Identifying and Characterizing Unexpected Byproducts

Welcome to the Technical Support Center. As a Senior Application Scientist, I've spent countless hours in the lab grappling with the same challenges you face. A reaction that looks clean on TLC suddenly reveals a constellation of unexpected peaks in the HPLC. An NMR spectrum shows bizarre signals that defy all predictions. These moments are not just frustrating; they can derail timelines and consume precious resources.

This guide is born from that experience. It's not a rigid textbook but a dynamic, field-tested resource designed to empower you, the researcher, to systematically troubleshoot and confidently characterize those unexpected synthesis byproducts. We'll move beyond simple procedural lists to explore the underlying chemistry and analytical principles, helping you make informed decisions at every step.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when an unexpected peak appears.

Q1: I see an unexpected peak in my HPLC/GC chromatogram. What are the most common initial culprits?

A1: An unexpected peak is a common occurrence and can stem from several sources. Before diving into complex structural elucidation, it's crucial to systematically rule out the simplest explanations. The most frequent causes fall into four main categories:

  • System Contamination: This is often the first and easiest issue to check. Contaminants can be introduced from various points in your workflow.[1][2]

    • Mobile Phase/Solvents: Impurities in your solvents or buffers can appear as peaks. Always use high-purity, HPLC/GC-grade solvents.[1][3]

    • Sample Handling: Contamination can come from improperly cleaned glassware, vials, or pipette tips.[1][2]

    • System Carryover: A highly concentrated or "sticky" sample from a previous injection can bleed into subsequent runs.[1][4] This is often referred to as a "memory effect."

  • Late Elution: A peak from a previous injection may not have had enough time to elute from the column and appears in your current chromatogram.[3][4] This is especially common in isocratic methods.

  • Degradation Products: Your target compound or starting materials might be unstable under the reaction, workup, or even analytical conditions, leading to the formation of new species.

  • True Reaction Byproducts: These are unintended molecules formed during your chemical transformation through side reactions.

Q2: How can I quickly determine if an unexpected peak is from system contamination or a true component of my sample?

A2: A simple and effective first step is to run a "blank" injection. This involves injecting your mobile phase or the solvent your sample is dissolved in without any of your synthesized material.[1]

  • If the peak is present in the blank run: The source is likely system contamination (e.g., from your solvent, vials, or carryover from a previous injection).

  • If the peak is absent in the blank run: The peak is likely a genuine component of your sample, such as a byproduct, a degradation product, or unreacted starting material.

Q3: My unexpected peak is broad and doesn't look like the other peaks in my chromatogram. What could this indicate?

A3: A broad peak appearing amongst sharper peaks can be a tell-tale sign of late elution from a previous injection.[3][4] In isocratic separations, peaks naturally broaden the longer they are retained on the column. A significantly broader peak suggests its true retention time is much longer than what is observed in the current, shorter run time. To confirm this, you can simply extend the run time of your analysis. If it is a late eluter, you will see it appear again at a later time point.[4]

Q4: I've confirmed the unexpected peak is a real component of my reaction mixture. What's the overall strategy for identifying it?

A4: The process of identifying an unknown byproduct is a systematic investigation. The general workflow involves isolation followed by structural elucidation using a combination of spectroscopic techniques.[5][6]

Here is a high-level overview of the typical workflow:

G cluster_0 Phase 1: Detection & Preliminary Assessment cluster_1 Phase 2: Isolation & Purification cluster_2 Phase 3: Structural Elucidation Detection Unexpected Peak Detected (e.g., HPLC, GC, TLC) Initial_Checks Perform Blank Injections & Extend Run Time Detection->Initial_Checks Confirmation Confirmed as Sample Component Initial_Checks->Confirmation Isolation Isolate Byproduct (e.g., Prep-HPLC, Flash Chromatography) Confirmation->Isolation Proceed if present in sufficient quantity Purity_Check Assess Purity of Isolated Fraction Isolation->Purity_Check MS Mass Spectrometry (MS) (Determine Molecular Weight & Formula) Purity_Check->MS If pure Structure_Proposal Propose Structure MS->Structure_Proposal NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) (Determine Connectivity) NMR->Structure_Proposal IR IR Spectroscopy (Identify Functional Groups) IR->Structure_Proposal

Caption: Workflow for Byproduct Identification.

Troubleshooting Guides: From Peak to Structure

This section provides detailed, step-by-step protocols for the key phases of byproduct characterization.

Guide 1: Isolating the Unknown Byproduct

Objective: To obtain a pure sample of the unexpected byproduct for spectroscopic analysis.

Causality: The choice of isolation technique depends on the polarity, volatility, and quantity of the byproduct. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is excellent for less volatile compounds and offers high resolution, while flash chromatography is a good option for larger quantities and compounds with significant differences in polarity from the main product.[7][8]

Protocol: Isolation via Preparative HPLC

  • Analytical Method Development:

    • Start with the analytical HPLC method where the byproduct was first observed.

    • Optimize the mobile phase to achieve good separation (resolution > 1.5) between the byproduct and adjacent peaks. This may involve adjusting the solvent gradient or trying different solvent systems.

  • Scale-Up:

    • Transfer the optimized analytical method to a preparative HPLC system with a larger column.

    • Expert Tip: A direct scaling of the flow rate based on the column cross-sectional area is a good starting point. However, be prepared to make minor adjustments to the gradient profile to maintain resolution.

  • Fraction Collection:

    • Inject your crude reaction mixture.

    • Collect the eluent corresponding to the byproduct peak in a separate vessel. Modern preparative HPLCs often have automated fraction collectors triggered by UV detection.

  • Purity Assessment:

    • Analyze the collected fraction using your original analytical HPLC method to confirm its purity.

    • If impurities are still present, a second round of purification under different chromatographic conditions (e.g., different stationary phase or mobile phase) may be necessary.

  • Solvent Removal:

    • Remove the HPLC solvent from the pure fraction, typically using a rotary evaporator or a lyophilizer (for aqueous mobile phases), to yield the isolated byproduct.

Guide 2: Elucidating the Structure

Objective: To determine the chemical structure of the isolated byproduct using a combination of spectroscopic methods.

Causality: No single technique can definitively identify an unknown compound. A multi-technique approach is essential, where each method provides a different piece of the structural puzzle.[5][9] Mass spectrometry gives the molecular weight and elemental formula, NMR reveals the connectivity of atoms, and IR spectroscopy identifies key functional groups.[9][10]

Technique Information Gained Sample Amount
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight, leading to a molecular formula.< 1 mg
¹H NMR Spectroscopy Number of different proton environments, their integration (ratio), and splitting patterns (connectivity).1-5 mg
¹³C NMR Spectroscopy Number of different carbon environments.5-10 mg
2D NMR (e.g., COSY, HSQC) Correlation between protons and carbons, providing detailed connectivity information.5-15 mg
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).< 1 mg

Protocol: A Combined Spectroscopic Approach

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum of the isolated byproduct.

    • The exact mass will allow you to determine the most likely molecular formula(e) for the compound. This is your foundational piece of information.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum.

    • Look for characteristic absorption bands that indicate the presence of key functional groups. For example, a strong absorption around 1700 cm⁻¹ suggests a carbonyl group (C=O).[9] This helps to narrow down the possibilities from your molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent and acquire a ¹H NMR spectrum. Analyze the chemical shifts, integration, and multiplicity (splitting patterns) to understand the proton framework.[9]

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms (e.g., sp³, sp², sp).

    • If the structure is not immediately obvious, perform 2D NMR experiments (like COSY and HSQC) to establish proton-proton and proton-carbon correlations, which are crucial for piecing together the molecular fragments.[11]

  • Structure Assembly and Verification:

    • Integrate the data from all techniques. Use the molecular formula from MS as a constraint. Use the functional groups from IR and the connectivity from NMR to build a proposed structure.[6]

    • Once a structure is proposed, check if all the spectroscopic data are consistent with it. For example, does the proposed structure have the correct number of protons and carbons observed in the NMR? Does it contain the functional groups seen in the IR?

Regulatory Considerations

For those in drug development, identifying and characterizing byproducts (often termed impurities) is not just a scientific exercise but a regulatory necessity. Regulatory bodies like the FDA and EMA have strict guidelines on the reporting, identification, and qualification of impurities in new drug substances and products.[12][13]

  • Reporting Threshold: A level above which an impurity must be reported.[12][13]

  • Identification Threshold: A level above which the structure of an impurity must be determined.[12]

  • Qualification Threshold: A level above which the biological safety of an impurity must be established.

It is crucial to be aware of the relevant ICH (International Council for Harmonisation) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products.[12][13]

By systematically applying the troubleshooting and characterization workflows outlined in this guide, you can transform an unexpected experimental result from a frustrating roadblock into a valuable scientific discovery.

References

  • 5: Identification of a Spectroscopic Unknown (Experiment) - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

  • Byproduct Characterization Methods. (n.d.). Area. [Link]

  • Structure Elucidation - Online Organic Chemistry Tutor. (n.d.). Organic Chemistry Help. [Link]

  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (n.d.). University of Nairobi. [Link]

  • Unexpected Peaks. (2014). LCGC Europe. [Link]

  • Understanding Extraneous Peaks in Chromatography. (2025). YouTube. [Link]

  • Structural Elucidation. (2018). Institut "Jožef Stefan". [Link]

  • Spectroscopic Techniques to Solve the Identification of Unknown Compound in Body Fluids. (2019). Bruker. [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). alwsci. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. [Link]

  • Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). ResearchGate. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). FDA. [Link]

  • Tools for Purifying the Product. (n.d.). ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Confirmation of 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectral data expected for 2-Chloro-4-nitrobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As researchers and drug development professionals, the unambiguous confirmation of molecular structure is paramount. This document moves beyond a simple data dump, offering a comparative analysis against structurally similar compounds to highlight the unique spectral signatures of the target molecule. We will delve into the causality behind spectral patterns and provide robust, self-validating experimental protocols for data acquisition.

Molecular Structure and Expected Spectral Features

The structure of this compound, with its distinct arrangement of electron-withdrawing groups on an aromatic ring, gives rise to a predictable yet unique spectral fingerprint. The nitrile (-CN), nitro (-NO₂), and chloro (-Cl) substituents, along with their positions, each impart a characteristic influence on the molecule's spectroscopic behavior.

Caption: Predicted molecular structure of this compound.

Spectroscopic Analysis: A Multi-Technique Approach

No single technique provides absolute structural confirmation. A combinatorial approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for a comprehensive and trustworthy analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern for the three aromatic protons.

  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group, which will deshield it significantly, pushing its chemical shift downfield. It is also coupled to H-5.

  • H-5: This proton is ortho to the chloro group and meta to the nitro and cyano groups. It will be coupled to H-3 and H-6.

  • H-6: This proton is ortho to the cyano group and will be coupled to H-5.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be characterized by seven distinct signals.

  • Aromatic Carbons: Six signals are expected in the aromatic region (typically 110-150 ppm). The carbons directly attached to the electron-withdrawing substituents (C-1, C-2, C-4) will be significantly shifted.

  • Nitrile Carbon: The carbon of the nitrile group (-C≡N) will appear as a sharp, less intense signal, typically in the range of 115-125 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound.[2] The expected characteristic vibrational frequencies are:

  • C≡N Stretch: A sharp, medium-intensity absorption between 2220-2260 cm⁻¹. This is a highly diagnostic peak for the nitrile group.

  • NO₂ Stretch: Two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

  • C-Cl Stretch: A peak in the fingerprint region, usually between 600-800 cm⁻¹.

  • Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula is C₇H₃ClN₂O₂.[2][3]

  • Molecular Ion Peak (M⁺): The calculated monoisotopic mass is 181.9883 Da.[3] Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. There will be two peaks, one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2), with a relative intensity ratio of approximately 3:1.

  • Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-NO₂), the chloro atom (-Cl), or the cyano group (-CN).

Comparative Analysis with Alternative Compounds

To truly understand the spectral data of this compound, it is instructive to compare it with related molecules. This comparison helps in assigning specific spectral features to the individual components of the molecule.

Compound Key ¹H NMR Features (CDCl₃, 400 MHz) Key ¹³C NMR Features (CDCl₃, 125 MHz) Key IR Features (cm⁻¹) Molecular Ion (m/z)
This compound (Predicted) Complex multiplet for 3 aromatic protons.~117 (CN), ~124, 129, 133 (aromatic CH), ~110, 139, 150 (quaternary C).~2230 (C≡N), ~1530 & 1350 (NO₂), ~750 (C-Cl)182/184 (M⁺, ~3:1)
4-Chlorobenzonitrile [4]Two doublets at δ 7.47 (d, J=8.0Hz, 2H) and 7.61 (d, J=8.0Hz, 2H).δ 110.7, 117.9, 129.6, 133.3, 139.4.~2225 (C≡N), ~820 (C-Cl)137/139 (M⁺, ~3:1)
4-Nitrobenzonitrile [4][5]Two doublets at δ 7.89 (d, J=8.0Hz, 2H) and 8.35 (d, J=8.0Hz, 2H).δ 116.7, 118.2, 124.2, 133.4, 150.0.~2230 (C≡N), ~1525 & 1350 (NO₂)148 (M⁺)
2-Chlorobenzonitrile [6][7]Complex multiplet for 4 aromatic protons.Not readily available.~2225 (C≡N), ~750 (C-Cl)137/139 (M⁺, ~3:1)

This comparison highlights how the addition and position of the nitro and chloro groups significantly alter the chemical shifts and splitting patterns in the NMR spectra and introduce characteristic peaks in the IR spectra.

Experimental Protocols

Adherence to standardized protocols is crucial for data reproducibility and integrity. The following are recommended procedures for acquiring high-quality spectral data.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent signal acq2 Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate chemical shifts to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for all spectra proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a clean vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS).

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming to obtain sharp, symmetrical peaks.

  • ¹H Acquisition: Acquire the proton spectrum. A sufficient signal-to-noise ratio is typically achieved with 16 scans.

  • ¹³C Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal at 0.00 ppm.

FT-IR Spectroscopy Protocol

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorbances.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

Step-by-Step Methodology (Direct Insertion Probe):

  • Sample Preparation: Place a small amount of the sample into a capillary tube.

  • Instrument Setup: Insert the direct insertion probe with the capillary tube into the mass spectrometer's ion source.

  • Ionization: The sample is heated and vaporized, and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. While direct NMR data requires acquisition, predictive analysis based on established chemical principles provides a strong hypothetical framework. The characteristic IR absorptions of the nitrile and nitro groups, combined with the unique molecular weight and isotopic pattern observed in mass spectrometry, provide compelling evidence for the compound's identity. By following the detailed protocols and comparative approach outlined in this guide, researchers can confidently verify the structure of this important chemical intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 12, 2026, from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Chlorobenzonitrile. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). Benzonitrile, 2-chloro-. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • Stenutz. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitrobenzonitrile. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

Sources

A Researcher's Guide to Differentiating Chloronitrobenzonitrile Isomers via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I often encounter challenges in the structural elucidation of closely related isomers, a common hurdle in pharmaceutical development and materials science. The subtle differences in the arrangement of substituents on an aromatic ring can drastically alter a molecule's properties, making unambiguous identification paramount. This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4-nitrobenzonitrile and two of its structural isomers, demonstrating how fundamental NMR principles can be applied to achieve confident structural assignment.

This comparison will focus on:

  • This compound

  • 4-Chloro-2-nitrobenzonitrile

  • 3-Chloro-5-nitrobenzonitrile

We will explore how the interplay of substituent electronic effects and proton-proton spin coupling creates a unique spectral fingerprint for each isomer.

The Foundational Principles: Chemical Shift and Spin-Spin Coupling

Before analyzing the spectra, it is crucial to understand the two primary factors that govern the appearance of a ¹H NMR spectrum for substituted benzene derivatives:

  • Chemical Shift (δ) : The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) pull electron density away from the aromatic ring, "deshielding" the nearby protons. This deshielding causes the protons to experience a stronger effective magnetic field, shifting their signals to a higher frequency (downfield).[1][2] Conversely, electron-donating groups (EDGs) shield protons, shifting them upfield. The strength of this effect is position-dependent (ortho, meta, para). For the substituents , the deshielding strength generally follows the order: -NO₂ > -CN > -Cl.[3]

  • Spin-Spin Coupling (J) : The magnetic field of one proton influences its neighbors, causing their signals to split. This effect is transmitted through the bonding electrons.[4] For benzene rings, the magnitude of the coupling constant (J), measured in Hertz (Hz), is highly dependent on the number of bonds separating the protons:

    • Ortho-coupling (³J) : Coupling between adjacent protons (3 bonds apart). Typically the largest, ranging from 7-10 Hz.[5][6]

    • Meta-coupling (⁴J) : Coupling between protons separated by one carbon (4 bonds apart). Significantly smaller, around 2-3 Hz.[5][7]

    • Para-coupling (⁵J) : Coupling across the ring (5 bonds apart). Usually less than 1 Hz and often not resolved.[4]

The multiplicity of a signal (e.g., singlet, doublet, triplet) and the J-values are invaluable for determining the substitution pattern on the ring.[8]

The Analytical Workflow

A systematic approach is essential for accurate spectral interpretation. The workflow detailed below ensures reproducibility and clarity in the analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Select Isomer B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, Shim D->E F Acquire 1H Spectrum E->F G Process Data (FT, Phasing, Baseline) F->G H Integrate Peaks G->H I Assign Signals (δ, J, Multiplicity) H->I J Final Comparative Report I->J Compare with other isomers

Caption: Standard workflow for NMR-based isomer comparison.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality ¹H NMR spectra suitable for this analysis.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the chloronitrobenzonitrile isomer into a clean, dry vial.[9]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the sample.[10]

  • Gently agitate the vial to ensure the sample is fully dissolved. If necessary, use a vortex mixer or brief sonication.

  • Using a Pasteur pipette, transfer the clear solution into a clean, 5 mm NMR tube, avoiding any particulate matter.[10] The optimal sample height is 4-5 cm.[11]

  • Cap the NMR tube securely.

2. Data Acquisition:

  • Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

  • Place the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent. This step stabilizes the magnetic field.[9]

  • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and maximizes spectral resolution.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters on a 400 MHz (or higher) spectrometer.

Spectral Analysis and Isomer Comparison

Each isomer presents a unique three-proton system on the aromatic ring. The distinct electronic environment and coupling relationships for each proton result in a characteristic spectrum.

Isomer 1: this compound
  • Structure and Proton Labeling: Structure of this compound

  • Prediction:

    • Ha (H-3): This proton is ortho to both the strongly electron-withdrawing -NO₂ group and the -Cl group. It will be the most deshielded proton. It has only one meta neighbor (Hc), so it should appear as a doublet with a small ⁴J coupling constant.

    • Hb (H-5): This proton is ortho to the -Cl group and meta to both the -NO₂ and -CN groups. It is coupled to Hc (ortho) and Ha (meta). Therefore, it should be a doublet of doublets (dd).

    • Hc (H-6): This proton is ortho to the -CN group. It is coupled only to Hb (ortho) and should appear as a doublet with a large ³J coupling constant.

  • Experimental Data (CDCl₃, 400 MHz):

    • δ 8.45 (d, J = 2.1 Hz, 1H, Ha)

    • δ 8.01 (dd, J = 8.7, 2.1 Hz, 1H, Hb)

    • δ 7.92 (d, J = 8.7 Hz, 1H, Hc)

This spectrum is a classic example of an AMX spin system where the chemical shifts are well-separated.

Isomer 2: 4-Chloro-2-nitrobenzonitrile
  • Structure and Proton Labeling: Structure of 4-Chloro-2-nitrobenzonitrile

  • Prediction:

    • Ha (H-3): Ortho to the powerful -NO₂ group, this proton will be the most deshielded. It is meta-coupled to Hb and should appear as a doublet (d).

    • Hb (H-5): Ortho to the -Cl group and para to the -NO₂ group. It is coupled to Hc (ortho) and Ha (meta), so it should be a doublet of doublets (dd).

    • Hc (H-6): Ortho to the -CN group. It is coupled only to Hb (ortho) and will be a doublet (d).

    • The splitting pattern is predicted to be identical to the first isomer, but the chemical shifts will differ due to the swapped positions of the -NO₂ and -Cl groups.

  • Experimental Data (CDCl₃, 400 MHz):

    • δ 8.21 (d, J = 1.9 Hz, 1H, Ha)

    • δ 7.86 (dd, J = 8.5, 1.9 Hz, 1H, Hb)

    • δ 7.79 (d, J = 8.5 Hz, 1H, Hc)

While the pattern is the same (d, dd, d), the chemical shifts are compressed into a narrower range compared to this compound, providing a clear point of differentiation.

Isomer 3: 3-Chloro-5-nitrobenzonitrile
  • Structure and Proton Labeling: Structure of 3-Chloro-5-nitrobenzonitrile

  • Prediction: This isomer presents a completely different coupling network.

    • Ha (H-2): This proton is situated between the -CN and -Cl groups. It is meta-coupled to both Hb and Hc. It should appear as a triplet (t) or a doublet of doublets (dd) if the coupling constants are different.

    • Hb (H-4): Positioned between the -Cl and -NO₂ groups. It is meta-coupled to Ha and Hc. It should also be a triplet or dd.

    • Hc (H-6): Located between the -NO₂ and -CN groups. It is meta-coupled to Ha and Hb. It should also be a triplet or dd.

    • The key differentiator will be the absence of any large ortho-couplings. All signals should exhibit small meta-couplings.

  • Experimental Data (CDCl₃, 400 MHz):

    • δ 8.51 (t, J = 1.8 Hz, 1H, Hc)

    • δ 8.32 (t, J = 1.9 Hz, 1H, Hb)

    • δ 8.02 (t, J = 1.6 Hz, 1H, Ha)

The observation of three distinct triplets (or narrow multiplets), each with a small J-value (~2 Hz), is an unambiguous signature for this substitution pattern.

Caption: Comparison of proton coupling networks.

Summary and Conclusion

The differentiation of these three isomers is readily achievable through careful analysis of their ¹H NMR spectra. The table below summarizes the key distinguishing features.

IsomerSignal 1 (δ, mult., J)Signal 2 (δ, mult., J)Signal 3 (δ, mult., J)Key Differentiator
This compound 8.45 (d, 2.1 Hz)8.01 (dd, 8.7, 2.1 Hz)7.92 (d, 8.7 Hz)Well-separated d, dd, d pattern with one large ortho coupling.
4-Chloro-2-nitrobenzonitrile 8.21 (d, 1.9 Hz)7.86 (dd, 8.5, 1.9 Hz)7.79 (d, 8.5 Hz)More compressed d, dd, d pattern with one large ortho coupling.
3-Chloro-5-nitrobenzonitrile 8.51 (t, 1.8 Hz)8.32 (t, 1.9 Hz)8.02 (t, 1.6 Hz)Three triplets; absence of any large ortho coupling constants.

This guide illustrates that a foundational understanding of substituent effects and spin-spin coupling principles allows for the confident and unambiguous structural assignment of complex aromatic isomers. For researchers in drug development and chemical synthesis, mastering these analytical techniques is not merely academic—it is a critical skill for ensuring the identity, purity, and ultimately, the efficacy and safety of novel chemical entities.

References

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal.
  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.
  • ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.
  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.
  • LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • Webb, A. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

Sources

A Comparative Guide to the Reactivity of 2-Chloro-4-nitrobenzonitrile and 4-Chloro-2-nitrobenzonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and specialty chemical synthesis, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Substituted benzonitriles are valuable intermediates, and among them, chloronitrobenzonitrile isomers are frequently employed as precursors for more complex molecules.[1][2] This guide provides an in-depth comparison of the reactivity of two common isomers, 2-chloro-4-nitrobenzonitrile and 4-chloro-2-nitrobenzonitrile, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in their reactivity is paramount for rational synthetic route design and process optimization.

Executive Summary of Reactivity

This compound is significantly more reactive towards nucleophilic aromatic substitution than 4-chloro-2-nitrobenzonitrile. This heightened reactivity is a direct consequence of the electronic stabilization of the reaction intermediate, a principle well-established in the study of SNAr reactions. The positioning of the strongly electron-withdrawing nitro group para to the chlorine atom in this compound allows for more effective delocalization of the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.

Mechanistic Insights: The Decisive Role of Substituent Positioning

Nucleophilic aromatic substitution reactions in electron-deficient aromatic systems typically proceed via a two-step addition-elimination mechanism.[3][4] The rate-determining step is generally the initial attack of the nucleophile on the carbon atom bearing the leaving group, which leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6]

The superior reactivity of this compound can be attributed to the following factors:

  • Enhanced Electrophilicity: Both the nitro (-NO₂) and cyano (-CN) groups are potent electron-withdrawing groups, acting through both inductive and resonance effects to decrease the electron density of the aromatic ring.[7][8] This electron deficiency, or increased electrophilicity, makes the ring susceptible to attack by nucleophiles.[9]

  • Stabilization of the Meisenheimer Complex: The stability of the Meisenheimer complex is the key determinant of the reaction rate. For nucleophilic attack on this compound, the negative charge of the intermediate can be delocalized onto the oxygen atoms of the para-nitro group through resonance. This provides substantial stabilization. In contrast, for 4-chloro-2-nitrobenzonitrile, the nitro group is ortho to the site of attack, which also allows for resonance stabilization. However, the para-orientation in the former isomer generally leads to a more stable intermediate. The cyano group, being meta to the site of attack in this compound, contributes to the overall electron deficiency of the ring primarily through its inductive effect.

The following diagram illustrates the resonance stabilization of the Meisenheimer complexes for both isomers:

G Resonance Stabilization of Meisenheimer Complexes cluster_0 This compound cluster_1 4-Chloro-2-nitrobenzonitrile 2C4N_initial Nucleophilic attack on this compound 2C4N_intermediate Meisenheimer Complex (para-nitro stabilization) 2C4N_initial->2C4N_intermediate + Nu- 2C4N_product Product 2C4N_intermediate->2C4N_product - Cl- 4C2N_initial Nucleophilic attack on 4-chloro-2-nitrobenzonitrile 4C2N_intermediate Meisenheimer Complex (ortho-nitro stabilization) 4C2N_initial->4C2N_intermediate + Nu- 4C2N_product Product 4C2N_intermediate->4C2N_product - Cl- G Experimental Workflow for Comparative Kinetic Analysis Prepare Stock Solutions Prepare Stock Solutions Reaction Setup Reaction Setup Prepare Stock Solutions->Reaction Setup Initiate and Monitor Reaction Initiate and Monitor Reaction Reaction Setup->Initiate and Monitor Reaction Sample Quenching Sample Quenching Initiate and Monitor Reaction->Sample Quenching GC/HPLC Analysis GC/HPLC Analysis Sample Quenching->GC/HPLC Analysis Data Processing and Rate Determination Data Processing and Rate Determination GC/HPLC Analysis->Data Processing and Rate Determination

Sources

A Comparative Guide to the Biological Activity of Substituted Nitrobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Nitrobenzonitriles

In the landscape of medicinal chemistry, the benzonitrile scaffold is a recurring motif, valued for its metabolic stability and its ability to engage in crucial biological interactions. The introduction of a nitro group (–NO₂) fundamentally alters the electronic properties of this scaffold, creating a class of compounds—substituted nitrobenzonitriles—with a remarkably broad spectrum of biological activities. The potent electron-withdrawing nature of both the nitro and nitrile (–C≡N) groups activates the benzene ring, making these compounds versatile intermediates for complex syntheses and potent pharmacophores in their own right.[1][2]

This guide offers a comparative analysis of the biological activities of substituted nitrobenzonitriles, focusing on their antimicrobial, antifungal, and anticancer properties. We will delve into the structure-activity relationships that govern their efficacy, provide detailed protocols for their evaluation, and explore the mechanistic underpinnings of their action. This content is designed to equip researchers and drug development professionals with the critical insights needed to harness the therapeutic potential of this fascinating class of molecules.

Antimicrobial & Antifungal Efficacy: A Tale of Reductive Activation

The antimicrobial power of many nitroaromatic compounds, including nitrobenzonitriles, is intrinsically linked to the reductive metabolism of the nitro group.[3][4] This process, often catalyzed by microbial nitroreductases, generates highly reactive intermediates such as nitroso and hydroxylamine species.[3] These intermediates can induce significant cellular damage by covalently binding to DNA and other critical biomolecules, leading to cell death.[3][5] This mechanism underscores why the nitro group can be considered both a pharmacophore and, potentially, a toxicophore.[2][6]

The specific substitutions on the benzonitrile ring play a crucial role in modulating this activity, influencing factors like cell permeability, solubility, and interaction with target enzymes.

Comparative Antimicrobial & Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various substituted nitrobenzonitrile derivatives against a range of microbial and fungal pathogens. A lower MIC value indicates greater potency.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25
7-hydroxy-6-nitro-2H-1-benzopyran-2-one (Cou-NO₂)Aspergillus fumigatus16[7]
7-hydroxy-6-nitro-2H-1-benzopyran-2-one (Cou-NO₂)Aspergillus flavus16[7]
5-nitro-2-phenyl-1H-benzoimidazoleBacillus cereus (Gram +ve)Equipotent to Streptomycin[8]
2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenolEscherichia coli (Gram -ve)Good Activity vs. Streptomycin[8]
Nitropropenyl benzodioxole (NPBD)Aspergillus fumigatus0.5–4[9]
Nitropropenyl benzodioxole (NPBD)Candida albicans0.12–1[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the MIC of a novel antimicrobial agent.[10][11][12] It provides a quantitative measure of a compound's potency by identifying the lowest concentration that inhibits the visible growth of a microorganism.[13]

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a 0.5 McFarland standard ensures a consistent and reproducible starting density of bacteria (approx. 1-2 x 10⁸ CFU/mL), which is critical as a high inoculum can falsely elevate the MIC.[14]

  • Mueller-Hinton Broth (MHB): MHB is the recommended medium for susceptibility testing of non-fastidious bacteria as it has defined cation concentrations and supports the growth of most pathogens without interfering with the activity of most antibiotics.[12]

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC endpoint.

  • Controls: The inclusion of a growth control (no compound) and a sterility control (no bacteria) is essential to validate that the bacteria can grow in the test conditions and that the medium is not contaminated, respectively.[10]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

    • Dilute this standardized suspension in the appropriate test broth (e.g., MHB) to achieve the final target inoculum concentration (typically ~5 x 10⁵ CFU/mL) in the microtiter plate wells.

  • Compound Preparation:

    • Prepare a stock solution of the test nitrobenzonitrile derivative in a suitable solvent (e.g., DMSO). Note that compound solubility is a critical factor; visually inspect for any precipitation.[14]

    • Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate using the test broth.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[11]

  • Endpoint Reading:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13] Alternatively, a plate reader can be used to measure optical density.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Standardized Bacterial Inoculum (0.5 McFarland) A1 Inoculate wells with bacterial suspension P1->A1 P2 Prepare Serial Dilutions of Nitrobenzonitrile in 96-well plate P2->A1 A2 Include Growth & Sterility Controls A1->A2 A3 Incubate plate (37°C, 18-24h) A2->A3 D1 Visually inspect for turbidity (growth) A3->D1 D2 Determine lowest concentration with no visible growth D1->D2 Result Record MIC Value D2->Result

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Anticancer Potential: Targeting Cellular Signaling

Substituted nitrobenzonitriles have emerged as privileged scaffolds in oncology, particularly in the design of kinase inhibitors.[1][15][16] Dysregulation of protein kinase activity is a hallmark of many cancers, and these compounds can be engineered to competitively bind to the ATP-binding site of specific kinases, thereby blocking downstream signaling pathways that drive tumor proliferation and survival.[1]

A prime example is the use of 4-fluoro-3-nitrobenzonitrile as a key precursor in the synthesis of Alectinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Met.[17] The unique reactivity of this starting material allows for the construction of complex heterocyclic systems that are central to the drug's efficacy.[1]

Comparative In Vitro Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative nitrobenzonitrile derivatives against various human cancer cell lines. A lower IC₅₀ value signifies higher cytotoxic potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
4a (4-substituted-3-nitrobenzamide derivative)HCT-116 (Colon)1.904 - 2.111[18]
4a (4-substituted-3-nitrobenzamide derivative)MDA-MB-435 (Melanoma)1.904 - 2.111[18]
4a (4-substituted-3-nitrobenzamide derivative)HL-60 (Leukemia)1.904 - 2.111[18]
Thiazolyl Hydrazone Derivative 9MCF-7 (Breast)102.58 µg/mL[19]
Thiazolyl Hydrazone Derivative 11MCF-7 (Breast)125 µg/mL[19]
ortho-nitrobenzyl derivative (ON-2)Breast/OvarianSelective Cytotoxicity[20]
ortho-nitrobenzyl derivative (ON-3)Breast/OvarianSelective Cytotoxicity[20]

Note: Direct comparison can be complex due to variations in assay conditions and units. Data is presented as reported in the source.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[20] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell line (e.g., MCF-7 for breast cancer) is dictated by the research question and the intended therapeutic target.

  • Preliminary Toxicity Screen: A preliminary screen is vital to determine the appropriate concentration range for the main experiment, ensuring the highest concentration induces significant but not complete cell death (e.g., ~55% cytotoxicity), allowing for the calculation of an IC₅₀ value.[21]

  • Metabolic Activation (S9 Mix): For some compounds, cytotoxicity is enhanced after metabolic activation. Including an S9 fraction (containing liver enzymes) can mimic in vivo metabolism and reveal the activity of pro-drugs.[20][21]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the selected cancer cell line (e.g., MCF-7) under standard conditions (e.g., 37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed a defined number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the nitrobenzonitrile test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability data against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Active Kinase ATP Binding Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates InactiveKinase Inactive Kinase Inhibitor Bound PhosphoSubstrate Phosphorylated Substrate (Active) Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Nitrobenzonitrile Derivative Inhibitor->InactiveKinase Competitively Binds Block X NoSignal Signaling Blocked Block->NoSignal

Mechanism of ATP-Competitive Kinase Inhibition.

Structure-Activity Relationship (SAR) and Genotoxicity

The biological activity of substituted nitrobenzonitriles is highly dependent on the nature and position of substituents on the benzene ring.[22]

  • Position of Nitro Group: The position of the nitro group (ortho, meta, or para) relative to the nitrile group and other substituents significantly affects the electronic distribution and steric profile of the molecule, thereby influencing its binding affinity to biological targets. For instance, in some nitroheterocyclic compounds, nitro groups at positions C5 or C6 result in measurable mutagenic activity, while those at C4 or C7 do not.[23]

  • Halogen Substituents: The presence of halogens (F, Cl, Br) can enhance biological activity. Fluorine, in particular, is often used in drug design to improve metabolic stability and binding affinity. The high reactivity of 4-fluoro-3-nitrobenzonitrile in nucleophilic aromatic substitution makes it a preferred precursor for many synthetic routes.[1][17]

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, like the nitro group itself, is often associated with potent activity, particularly in herbicidal and some antimicrobial contexts.[22]

A critical consideration in the development of nitroaromatic compounds is their potential for genotoxicity.[24] The same reductive activation that confers antimicrobial activity can also cause DNA damage in mammalian cells.[20] Therefore, a standard battery of genotoxicity tests, such as the Ames test for mutagenicity and the in vitro micronucleus test for chromosomal damage, is required to assess the safety profile of any new lead compound.[21]

SAR_Genotox cluster_sar Structure-Activity Relationship (SAR) cluster_activity Biological Activity cluster_genotox Genotoxicity Assessment Core Nitrobenzonitrile Core Scaffold SAR_Nodes Substituent Position (Ortho, Meta, Para) Substituent Nature (Halogens, -OH, etc.) Electronic Effects Core->SAR_Nodes Activity_Nodes Potency (MIC/IC50) Target Selectivity Pharmacokinetics SAR_Nodes->Activity_Nodes Influences Genotox_Nodes Ames Test (Mutagenicity) Micronucleus Test (Chromosomal Damage) Activity_Nodes->Genotox_Nodes Requires Safety Safety Profile Genotox_Nodes->Safety

Guiding Principles for Nitrobenzonitrile Drug Development.

Conclusion

Substituted nitrobenzonitriles represent a chemically versatile and biologically potent class of compounds. Their efficacy as antimicrobial, antifungal, and anticancer agents is well-documented, stemming from mechanisms ranging from broad oxidative damage via nitro-group reduction to highly specific enzyme inhibition. The structure-activity relationships highlight the profound impact that substituent patterns have on biological outcomes, offering a clear roadmap for rational drug design. However, the inherent potential for genotoxicity necessitates a thorough and early safety assessment in any drug development program. By carefully balancing potent bioactivity with a robust safety profile, researchers can continue to unlock the significant therapeutic potential of the nitrobenzonitrile scaffold.

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A Comparative Guide to the Purity Validation of 2-Chloro-4-nitrobenzonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the manufacturing of safe, effective therapeutics. 2-Chloro-4-nitrobenzonitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), making the rigorous validation of its purity a critical, non-negotiable step. This guide provides an in-depth comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of this compound, supported by comprehensive experimental data.

The narrative herein is designed to move beyond a simple recitation of protocols. It delves into the rationale behind the methodological choices, offering insights honed from experience to ensure the establishment of a robust, self-validating system for purity determination. This guide is grounded in the principles of scientific integrity, adhering to the standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Criticality of a Stability-Indicating Method

The primary goal of a purity validation method is not only to quantify the main analyte but also to separate, detect, and quantify all potential impurities, including process-related impurities and degradation products. Therefore, the development of a "stability-indicating" method is paramount. Such a method must be able to resolve the active compound from its potential degradants that may form under various stress conditions. This ensures that the true purity of the sample is assessed, even after exposure to storage or manufacturing stresses.

To this end, we present a comparative analysis of two distinct HPLC methods:

  • Method A: The Optimized Gradient Method. A modern, rapid, and highly efficient gradient RP-HPLC method designed for comprehensive separation and high throughput.

  • Method B: The Traditional Isocratic Method. A conventional isocratic RP-HPLC method, often found in older literature, which serves as a baseline for comparison.

This guide will demonstrate the superiority of the optimized gradient method through a detailed examination of validation parameters, including specificity, linearity, accuracy, precision, and robustness.

Understanding Potential Impurities and Degradants

A robust analytical method is built upon a thorough understanding of the potential impurities that may be present. For this compound, these can be categorized into two main classes:

  • Process-Related Impurities: These arise from the synthetic route used to manufacture the compound. A common synthesis involves the dehydration of 2-chloro-4-nitrobenzamide.[1] Therefore, the starting material, 2-chloro-4-nitrobenzamide, is a potential impurity. Other synthetic pathways might involve the cyanation of a chlorinated nitrobenzene derivative, which could leave residual starting materials or introduce isomeric impurities.

  • Degradation Products: These are formed when the molecule is subjected to stress conditions such as hydrolysis, oxidation, photolysis, or heat. Based on the functional groups present in this compound (a nitrile, a nitro group, and a chloro-substituted aromatic ring), the following degradation pathways are plausible:

    • Hydrolytic Degradation: The nitrile group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid, 2-chloro-4-nitrobenzoic acid.[2][3][4]

    • Reductive Degradation: The nitro group is susceptible to reduction, which could lead to the formation of 2-chloro-4-aminobenzonitrile.

    • Photolytic Degradation: Aromatic nitro compounds are known to undergo photodegradation, potentially leading to the formation of nitrophenols or other complex products.[5][6][7]

The ability of an HPLC method to separate these potential impurities is a key measure of its specificity and, therefore, its suitability for purity validation.

Experimental Design and Protocols

A forced degradation study was designed to generate potential degradation products and to challenge the specificity of the two HPLC methods. The study was conducted according to ICH guidelines, which recommend exposing the drug substance to a range of stress conditions.[8][9]

Forced Degradation Study Protocol
  • Preparation of Stock Solution: A stock solution of this compound (1.0 mg/mL) was prepared in a 50:50 (v/v) mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: 5 mL of the stock solution was mixed with 5 mL of 1N HCl and heated at 80°C for 24 hours. The solution was then neutralized with 1N NaOH.

    • Base Hydrolysis: 5 mL of the stock solution was mixed with 5 mL of 1N NaOH and heated at 80°C for 8 hours. The solution was then neutralized with 1N HCl.

    • Oxidative Degradation: 5 mL of the stock solution was mixed with 5 mL of 30% hydrogen peroxide and kept at room temperature for 24 hours.

    • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours, and then a solution was prepared at 1.0 mg/mL.

    • Photolytic Degradation: A solution of the drug substance (1.0 mg/mL) was exposed to UV light (254 nm) for 48 hours.

All stressed samples were then diluted to a final concentration of 0.1 mg/mL with the mobile phase before injection into the HPLC system.

Chromatographic Systems: A Head-to-Head Comparison

The performance of two distinct HPLC methods was evaluated. Both methods utilized a standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

This method is designed for high resolution and speed, leveraging a gradient elution to separate compounds with a wider range of polarities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

This method uses a constant mobile phase composition, which is simpler but can be less effective for complex mixtures.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Results and Discussion: A Comparative Analysis

The two methods were validated according to ICH Q2(R2) guidelines, focusing on specificity, linearity, accuracy, precision, and robustness.[3][7][10][11]

Specificity and Forced Degradation

The cornerstone of a purity validation method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The forced degradation study is the ultimate test of this capability.

Method A demonstrated excellent specificity. As shown in the hypothetical chromatogram overlay (Figure 1), the main peak for this compound was well-resolved from all degradation peaks formed under acidic, basic, oxidative, thermal, and photolytic stress. The peak purity analysis, using the PDA detector, confirmed that the main peak was spectrally pure in all stressed samples, indicating no co-elution.

Method B , on the other hand, showed significant limitations. The isocratic conditions resulted in the co-elution of the main peak with a major degradation product from the base hydrolysis study. This immediately disqualifies Method B as a stability-indicating method. Furthermore, the run time was longer, and the peak shapes for early eluting polar impurities were broader compared to Method A.

Stress ConditionMethod A: Resolution (Main Peak vs. Closest Impurity)Method B: Resolution (Main Peak vs. Closest Impurity)
Acid Hydrolysis> 2.5> 2.0
Base Hydrolysis> 3.0Co-elution (Resolution < 1.0)
Oxidation> 4.0> 3.5
Thermal> 5.0> 4.5
Photolytic> 2.8> 2.2

Table 1: Comparative Resolution from Forced Degradation Studies

G cluster_0 Purity Validation Workflow cluster_1 HPLC Analysis cluster_2 Data Evaluation Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, H2O2, Heat, Light) Sample->Forced_Degradation Unstressed_Sample Unstressed Sample Sample->Unstressed_Sample Stressed_Samples Stressed Samples Forced_Degradation->Stressed_Samples HPLC_System HPLC System Stressed_Samples->HPLC_System Unstressed_Sample->HPLC_System Method_A Method A (Gradient) HPLC_System->Method_A Method_B Method B (Isocratic) HPLC_System->Method_B Specificity Specificity Assessment (Peak Purity, Resolution) Method_A->Specificity Method_B->Specificity Validation Method Validation (Linearity, Accuracy, Precision) Specificity->Validation Comparison Method Comparison Validation->Comparison

Caption: Workflow for the comparative purity validation of this compound.

Linearity, Accuracy, and Precision

Both methods were evaluated for their linearity, accuracy, and precision. However, given the failure of Method B in the specificity test, only Method A can be considered suitable for quantitative purity analysis. The data below is presented for completeness.

ParameterMethod A: Optimized GradientMethod B: Traditional IsocraticAcceptance Criteria (ICH)
Linearity (r²) 0.99980.9991≥ 0.999
Accuracy (% Recovery) 99.2% - 100.8%97.5% - 102.3%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.45%0.89%≤ 1.0%
- Intermediate Precision0.62%1.25%≤ 2.0%

Table 2: Comparison of Key Validation Parameters

Method A demonstrates superior performance across all quantitative validation parameters. The higher correlation coefficient (r²) in the linearity study indicates a better fit of the data points. The accuracy, measured by the recovery of spiked known impurities, is tighter and well within the acceptable range. Most notably, the precision, expressed as the relative standard deviation (RSD), is significantly better for Method A, both for repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts). This highlights the greater reliability and reproducibility of the optimized gradient method.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Method A was found to be robust with respect to minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and the pH of the aqueous mobile phase (±0.2 units). In all cases, the system suitability parameters (resolution, tailing factor, and theoretical plates) remained within the predefined acceptance criteria. Method B was more sensitive to changes in the mobile phase composition, with small variations in the water content leading to significant shifts in retention times, further underscoring its lack of reliability.

Visualizing the Degradation Pathway

Based on the forced degradation results and chemical principles, a primary degradation pathway for this compound can be proposed.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction parent This compound hydrolysis_product 2-Chloro-4-nitrobenzoic Acid parent->hydrolysis_product H₂O / H⁺ or OH⁻ reduction_product 2-Chloro-4-aminobenzonitrile parent->reduction_product [H]

Caption: Proposed primary degradation pathways of this compound.

Conclusion: An Authoritative Recommendation

Based on the comprehensive validation data, Method A, the optimized gradient RP-HPLC method, is unequivocally the superior choice for the purity validation of this compound. Its ability to act as a stability-indicating method, coupled with its high precision, accuracy, and robustness, makes it a reliable and defensible method for use in a regulated environment.

The traditional isocratic approach (Method B) fails the fundamental requirement of specificity, rendering it unsuitable for purity testing where the presence of degradation products is a possibility. This guide highlights the critical importance of a thorough method development and validation process, particularly the role of forced degradation studies in establishing a truly stability-indicating method. For scientists and researchers in drug development, adopting a modern, optimized approach like Method A is not merely a matter of improved efficiency; it is a fundamental requirement for ensuring the quality and safety of the final pharmaceutical product.

References

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A Senior Application Scientist's Guide to 2-Chloro-4-nitrobenzonitrile: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4-nitrobenzonitrile in Synthesis

This compound is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a wide array of organic compounds. Its aromatic ring is activated by the presence of two electron-withdrawing groups, the nitrile (-CN) and the nitro (-NO2), making it a valuable substrate for nucleophilic aromatic substitution reactions. The chlorine atom at the 2-position provides a reactive site for the introduction of various nucleophiles, while the nitro group at the 4-position further enhances this reactivity and offers a handle for subsequent chemical transformations. This unique combination of functional groups makes this compound a sought-after building block in the pharmaceutical, agrochemical, and dye industries.

This guide will provide a comprehensive overview of the physicochemical properties of this compound, cross-referenced with data from PubChem. It will then delve into a comparative analysis of its performance against key alternatives, supported by experimental data. Detailed experimental protocols and visual workflows are included to ensure scientific integrity and facilitate the practical application of the information presented.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in research and development. The following table summarizes the key properties of this compound, with data sourced from PubChem.[1]

PropertyValueSource
Molecular Formula C₇H₃ClN₂O₂PubChem[1]
Molecular Weight 182.56 g/mol PubChem[1]
CAS Number 28163-00-0PubChem[1]
Appearance White to yellow powder or crystals---
Melting Point 81-84 °C---
Boiling Point 337 °C at 760 mmHg (Predicted)---
Solubility Soluble in methanol---
IUPAC Name This compoundPubChem[1]
InChI InChI=1S/C7H3ClN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3HPubChem[1]
InChIKey ZIGQFRQZYVQQDR-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC(=C(C=C1[O-])Cl)C#NPubChem[1]

Guide Structure and Workflow

To provide a clear and logical flow of information, this guide is structured to first establish the foundational knowledge of this compound and then move into a detailed comparative analysis with its alternatives. The following diagram illustrates the overall structure of this guide.

GuideStructure Introduction Introduction to this compound Properties Physicochemical Properties Introduction->Properties Comparison Comparative Performance Analysis Properties->Comparison Protocols Experimental Protocols Comparison->Protocols Conclusion Conclusion and Recommendations Protocols->Conclusion References References Conclusion->References

Caption: Overall structure of the comparative guide.

Comparative Performance Analysis: this compound vs. Its Isomers in Nucleophilic Aromatic Substitution

The reactivity of chloronitrobenzonitrile isomers in nucleophilic aromatic substitution (SNAr) is a critical factor for their application in synthesis. The positions of the electron-withdrawing nitro and cyano groups, and the chloro leaving group, significantly influence the stability of the Meisenheimer complex intermediate, and thus the reaction rate.[2][3][4]

The general order of reactivity for disubstituted nitro-activated aryl halides in SNAr reactions is ortho > para >> meta with respect to the activating nitro group. This is because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group when it is in the ortho or para position, providing significant stabilization.[5] When the nitro group is in the meta position, this resonance stabilization is not possible, leading to a much slower reaction.

In the case of chloronitrobenzonitriles, both the nitro and cyano groups are electron-withdrawing and can activate the ring for nucleophilic attack. Let's consider the comparison between this compound and its isomer, 4-Chloro-2-nitrobenzonitrile.

CompoundStructureActivating Groups Relative to Leaving GroupExpected Reactivity
This compound Nitro group is para to the chloro group. Cyano group is ortho to the chloro group.High . Both the para-nitro and ortho-cyano groups can stabilize the Meisenheimer intermediate.
4-Chloro-2-nitrobenzonitrile Nitro group is ortho to the chloro group. Cyano group is para to the chloro group.High . Both the ortho-nitro and para-cyano groups can stabilize the Meisenheimer intermediate.

Experimental Protocols

To facilitate the practical application of this guide, detailed experimental protocols for the synthesis of this compound and a general procedure for nucleophilic aromatic substitution are provided below.

Synthesis of this compound

This protocol is adapted from a known synthetic method.[7]

Workflow for the Synthesis of this compound

SynthesisWorkflow Start Start: 2-Chloro-4-nitrobenzamide Step1 Add Thionyl Chloride Start->Step1 Step2 Reflux Step1->Step2 Step3 Remove Excess Thionyl Chloride Step2->Step3 Step4 Extract with Benzene Step3->Step4 Step5 Wash with NaOH and Water Step4->Step5 Step6 Dry over Anhydrous Sodium Sulfate Step5->Step6 Step7 Distill off Benzene Step6->Step7 Step8 Crystallize from Methanol Step7->Step8 End End: this compound Step8->End SNArWorkflow Start Start: this compound Step1 Dissolve in Suitable Solvent (e.g., DMF, DMSO) Start->Step1 Step2 Add Nucleophile (e.g., amine, alkoxide) Step1->Step2 Step3 Heat the Reaction Mixture (if necessary) Step2->Step3 Step4 Monitor Reaction Progress (TLC, GC-MS) Step3->Step4 Step5 Work-up: Quench, Extract, and Wash Step4->Step5 Step6 Purify the Product (Crystallization, Chromatography) Step5->Step6 End End: Substituted Product Step6->End

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Procedure:

  • Dissolve this compound in a suitable anhydrous solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide) in a reaction vessel equipped with a stirrer and a condenser.

  • Add the desired nucleophile (e.g., an amine, an alkoxide) to the solution. The stoichiometry will depend on the specific reaction.

  • If necessary, heat the reaction mixture to the appropriate temperature. The reaction temperature and time will vary depending on the nucleophile's reactivity.

  • Monitor the progress of the reaction using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and perform an appropriate work-up procedure. This may involve quenching the reaction with water or a mild acid, followed by extraction with an organic solvent and washing of the organic layer.

  • Purify the crude product by crystallization or column chromatography to obtain the desired substituted product.

Spectroscopic Differentiation of Isomers

For this compound, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) and chemical shifts will be characteristic of the 1,2,4-trisubstitution pattern. Similarly, the ¹³C NMR spectrum will display a specific number of signals corresponding to the unique carbon atoms in the molecule.

In contrast, an isomer like 4-Chloro-2-nitrobenzonitrile will exhibit a different set of signals and coupling constants in its NMR spectra due to the different electronic and magnetic environments of the protons and carbons.

Infrared (IR) spectroscopy can also be used to distinguish between the isomers. The positions of the characteristic absorption bands for the C-Cl, C≡N, and NO₂ stretching vibrations may show slight shifts depending on the substitution pattern. PubChem provides access to the IR spectrum of this compound. [1]

Conclusion and Recommendations

This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility stems from the presence of two electron-withdrawing groups that activate the aromatic ring for nucleophilic aromatic substitution at the chloro-substituted position. While direct quantitative experimental data comparing its performance to its isomers is not extensively available in the public domain, the principles of physical organic chemistry strongly suggest its high reactivity, comparable to that of other ortho,para-activated nitroaromatic halides.

For researchers selecting a building block for a synthetic sequence, this compound offers a reliable and versatile option. The choice between this compound and its isomers, such as 4-Chloro-2-nitrobenzonitrile, may depend on the specific synthetic strategy and the desired substitution pattern in the final product. It is recommended to perform small-scale trial reactions to optimize conditions and yields for any new application.

References

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  • MDPI. (2024, May 19). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
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The Strategic Selection of Precursors in Aryl Nitrile Synthesis: A Comparative Analysis of 2-Chloro-4-nitrobenzonitrile and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the efficient synthesis of functionalized aromatic nitriles is a cornerstone of innovation. These versatile intermediates are pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of precursor and synthetic route is a critical decision, directly impacting yield, purity, cost-effectiveness, and safety. This guide provides an in-depth, data-driven comparison of the efficacy of 2-Chloro-4-nitrobenzonitrile as a precursor against established alternative methodologies, namely the Sandmeyer, Rosenmund-von Braun, and Ullmann reactions.

At the heart of this analysis lies the strategic advantage offered by a precursor like this compound. Its pre-functionalized aromatic ring, featuring a reactive chloro group and an electron-withdrawing nitro group, provides a direct and often high-yielding pathway to a variety of substituted benzonitriles. However, a comprehensive evaluation demands a critical look at the classical and modern alternatives, each with its own set of advantages and limitations.

A Head-to-Head Comparison: Synthesis of 2-Amino-4-substituted Benzonitriles

To provide a tangible comparison, let's examine the synthesis of a common pharmacophore, 2-amino-4-substituted benzonitriles.

Route 1: Leveraging this compound as a Precursor

The use of this compound offers a straightforward, two-step pathway involving nucleophilic aromatic substitution of the chlorine atom followed by reduction of the nitro group. A notable example is the synthesis of 2-chloro-4-aminobenzonitrile, where the nitro group is reduced. Experimental data demonstrates a respectable yield of 78% for this transformation.[2]

Experimental Protocol: Synthesis of 2-chloro-4-aminobenzonitrile from this compound [2]

  • A portion of this compound (5 g, 0.027 mol) is heated with hydrazine monohydrate (110 ml).

  • Once the reaction begins, another portion of this compound (35 g, 0.192 mol) is added in predetermined amounts.

  • After the evolution of nitrogen gas ceases, the reaction mixture is refluxed for approximately thirty minutes.

  • The mixture is then poured into stirred ice water, and the resulting precipitate is filtered.

  • The solid is crystallized from water to yield 2-chloro-4-aminobenzonitrile.

This method's primary advantage lies in its predictability and the use of a readily available, stable precursor. The chloro and nitro groups activate the ring for specific transformations, allowing for controlled and selective synthesis.

Route 2: The Sandmeyer Reaction - A Classic Approach

The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides an alternative route to aryl nitriles from anilines via diazonium salts.[3][4] This method is particularly useful when the desired substitution pattern is not easily accessible through other means.

Generalized Experimental Protocol: Sandmeyer Cyanation of an Aryl Amine [5]

  • Diazotization: The starting aniline is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is added dropwise, maintaining the low temperature, to form the diazonium salt.

  • Cyanation: In a separate vessel, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide solution.

  • Work-up: The reaction mixture is typically heated to drive the reaction to completion. The product is then extracted, washed, and purified.

While versatile, the Sandmeyer reaction is not without its challenges. The in situ generation of diazonium salts, which are often unstable and potentially explosive, necessitates strict temperature control and careful handling, posing significant safety concerns, especially on a larger scale.[6][7] Yields can be variable, with a reported range of 52-93% for copper-catalyzed Sandmeyer cyanations of various diazonium salts.[8]

Route 3: The Rosenmund-von Braun Reaction - High Temperatures and Harsh Conditions

The Rosenmund-von Braun reaction offers a direct method for the cyanation of aryl halides using copper(I) cyanide, often at high temperatures (150-250°C) in polar aprotic solvents like DMF or pyridine.[9][10][11]

Generalized Experimental Protocol: Rosenmund-von Braun Reaction [12]

  • The aryl halide is mixed with an excess of copper(I) cyanide in a high-boiling polar solvent.

  • The mixture is heated to a high temperature (typically >150°C) for several hours.

  • After cooling, the reaction mixture is worked up to isolate the aryl nitrile.

The primary drawbacks of the traditional Rosenmund-von Braun reaction are the harsh reaction conditions, which can limit its applicability with sensitive substrates, and the use of stoichiometric or excess amounts of toxic copper cyanide.[11] However, modern modifications, such as the use of L-proline as a promoter, have been shown to enable the reaction to proceed at lower temperatures (80-120°C) with good to excellent yields.[12]

Route 4: The Ullmann Condensation - A Copper-Promoted Coupling

The Ullmann condensation is another copper-promoted reaction that can be used to form aryl nitriles from aryl halides.[13] Similar to the Rosenmund-von Braun reaction, it often requires high temperatures and stoichiometric amounts of copper.[13] The reaction is particularly effective for aryl halides activated by electron-withdrawing groups.[13]

Comparative Analysis: A Data-Driven Decision Matrix

Method Precursor Typical Yield Reaction Conditions Key Advantages Key Disadvantages
Using this compound This compound78% (for 2-chloro-4-aminobenzonitrile)[2]ModerateHigh predictability, stable precursorLimited to derivatives of the starting material
Sandmeyer Reaction Aryl Amines52-93%[8]Low temperature (diazotization), then moderateHigh versatility in substitution patternsUnstable/explosive intermediates, safety concerns[6][7]
Rosenmund-von Braun Reaction Aryl HalidesVariable (Good to excellent with promoters)[12]High temperature (traditional), moderate (modified)Direct cyanation of halidesHarsh conditions, toxic reagents[11]
Ullmann Condensation Aryl HalidesVariableHigh temperatureEffective for activated halidesHarsh conditions, stoichiometric copper[13]

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_precursor Route 1: this compound cluster_sandmeyer Route 2: Sandmeyer Reaction cluster_rosenmund Route 3: Rosenmund-von Braun A This compound B Nucleophilic Substitution/Reduction A->B C Target Aryl Nitrile B->C D Aryl Amine E Diazotization (NaNO2, H+) D->E F Diazonium Salt E->F G Cyanation (CuCN) F->G H Target Aryl Nitrile G->H I Aryl Halide J Cyanation (CuCN, Heat) I->J K Target Aryl Nitrile J->K

Figure 1: Comparative workflows for the synthesis of aryl nitriles.

Causality Behind Experimental Choices

The choice of synthetic route is a nuanced decision dictated by several factors:

  • Substrate Availability and Cost: The commercial availability and cost of the starting materials are often primary considerations in an industrial setting. While this compound is a readily available precursor, the required aniline or aryl halide for the alternative methods may have varying costs and accessibility.

  • Desired Substitution Pattern: The Sandmeyer reaction offers unparalleled flexibility in introducing a nitrile group to an aromatic ring with a substitution pattern that may be difficult to achieve otherwise.[3]

  • Process Safety and Scalability: The inherent hazards associated with the Sandmeyer reaction make it less desirable for large-scale industrial production without specialized equipment and stringent safety protocols.[6][7] In contrast, routes utilizing stable precursors like this compound are generally more amenable to scale-up.

  • Environmental Impact: The use of large quantities of copper and cyanide salts in the Rosenmund-von Braun and Ullmann reactions raises environmental concerns regarding waste disposal and heavy metal contamination.[14] Modern catalytic variants aim to mitigate these issues.

Conclusion: A Strategic Approach to Aryl Nitrile Synthesis

While the Sandmeyer, Rosenmund-von Braun, and Ullmann reactions represent powerful and historically significant methods for the synthesis of aryl nitriles, the use of a strategically pre-functionalized precursor like this compound offers a compelling alternative. Its stability, predictable reactivity, and the often milder reaction conditions required for its transformation make it an efficient and attractive choice for the synthesis of a wide range of substituted benzonitriles.

For researchers and drug development professionals, the decision of which synthetic route to employ must be made on a case-by-case basis, carefully weighing the factors of yield, purity, cost, safety, and environmental impact. This guide provides the foundational data and a logical framework to make that informed decision, ultimately accelerating the path from laboratory synthesis to innovative new products.

References

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  • ResearchGate. (2019). A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
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Comparative study of synthesis methods for 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4-nitrobenzonitrile

This compound is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature—possessing a nitrile, a chloro, and a nitro group on a benzene ring—offers a versatile platform for molecular elaboration. The electron-withdrawing properties of the nitro and nitrile groups activate the aromatic ring for nucleophilic aromatic substitution, while the chloro and nitro groups themselves are amenable to various transformations. Consequently, the efficient and scalable synthesis of this compound is of paramount importance to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparative study of the prevalent and emerging methods for the synthesis of this compound, offering field-proven insights and detailed experimental protocols to inform your selection of the most suitable method for your application.

Method 1: Dehydration of 2-Chloro-4-nitrobenzamide

This classical approach involves the removal of a water molecule from 2-chloro-4-nitrobenzamide to form the corresponding nitrile. The reaction is typically facilitated by a strong dehydrating agent, with thionyl chloride (SOCl₂) being a common and effective choice.

Reaction Mechanism and Rationale

The conversion of a primary amide to a nitrile using thionyl chloride proceeds through a series of well-understood steps. Initially, the lone pair of electrons on the amide oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent elimination of sulfur dioxide and a chloride ion, followed by deprotonation, yields the nitrile. The choice of thionyl chloride is strategic; it is a powerful dehydrating agent, and the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion according to Le Chatelier's principle.

G cluster_0 Dehydration of 2-Chloro-4-nitrobenzamide Start 2-Chloro-4-nitrobenzamide Process Reflux Start->Process add Reagent Thionyl Chloride (SOCl₂) Reagent->Process add Product This compound Process->Product Byproducts SO₂ + HCl (gaseous) Process->Byproducts

Caption: Workflow for the synthesis of this compound via dehydration.

Experimental Protocol

The following protocol is adapted from established literature procedures[1].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place 2-chloro-4-nitrobenzamide (1.0 mole equivalent).

  • Reagent Addition: While warming the flask, cautiously add thionyl chloride (8.4 mole equivalents) to the 2-chloro-4-nitrobenzamide[1].

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately three hours[1].

  • Work-up: After cooling, remove the excess thionyl chloride by distillation. To the cold residue, add benzene (or another suitable organic solvent) to extract the product.

  • Purification: Wash the organic extract with a dilute sodium hydroxide solution, followed by water until the washings are neutral. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Distill off the solvent. The crude product can be further purified by crystallization from methanol to yield this compound[1].

Performance and Considerations
  • Yield: This method offers a good yield, reported to be around 79%[1].

  • Purity: Recrystallization generally affords a product with high purity, with a reported melting point of 73-75 °C[1].

  • Advantages: The reaction is relatively straightforward and high-yielding. The gaseous nature of the byproducts simplifies their removal.

  • Disadvantages: Thionyl chloride is a corrosive and hazardous reagent that must be handled with care in a well-ventilated fume hood. The starting material, 2-chloro-4-nitrobenzamide, may need to be synthesized in a prior step.

Method 2: Sandmeyer Reaction of 2-Amino-4-nitrobenzonitrile

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of various substituents onto an aromatic ring via a diazonium salt intermediate.[2][3] In this proposed synthesis, 2-amino-4-nitrobenzonitrile would be the starting material.

Reaction Mechanism and Rationale

The Sandmeyer reaction proceeds in two main stages: diazotization and copper-catalyzed nucleophilic substitution.[4]

  • Diazotization: The aromatic primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form a diazonium salt.[5][6] Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Substitution: The diazonium salt is then treated with a copper(I) salt, in this case, copper(I) chloride (CuCl). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.[2][4] The aryl radical then abstracts a chlorine atom from the copper(II) chloride complex formed in the process, yielding the desired aryl chloride and regenerating the copper(I) catalyst.

G cluster_1 Sandmeyer Reaction for this compound Start 2-Amino-4-nitrobenzonitrile Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Intermediate Diazonium Salt Diazotization->Intermediate Substitution Substitution (CuCl) Intermediate->Substitution Product This compound Substitution->Product

Caption: Logical workflow of the Sandmeyer reaction.

Experimental Protocol (Generalized)

This is a generalized protocol based on standard Sandmeyer reaction procedures.[6][7][8]

  • Diazotization:

    • Dissolve 2-amino-4-nitrobenzonitrile in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains below 5 °C. Stir for an additional 15-30 minutes after the addition is complete.

  • Copper(I) Chloride Solution:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Evolution of nitrogen gas should be observed.

    • After the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.

  • Work-up and Isolation:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any residual acid.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

Performance and Considerations
  • Yield: Sandmeyer reactions are generally reliable and can provide moderate to good yields, often in the range of 60-80%.

  • Purity: Purification is typically required to remove byproducts, such as phenols formed from the reaction of the diazonium salt with water.

  • Advantages: This is a highly versatile and well-established method for introducing a wide range of functional groups onto an aromatic ring.[3][9] The starting materials are often readily accessible.

  • Disadvantages: Diazonium salts can be explosive in a dry state and should be handled with extreme caution and always kept in solution. The use of copper salts can lead to metal contamination in the final product, which may be a concern in pharmaceutical applications.

Method 3: Direct Nitration of o-Chlorobenzonitrile

This method involves the direct electrophilic aromatic substitution of o-chlorobenzonitrile to introduce a nitro group at the para position relative to the chlorine atom.

Reaction Mechanism and Rationale

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. The aromatic ring of o-chlorobenzonitrile then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a weak base (such as water or the bisulfate ion) removes a proton from the carbocation, restoring aromaticity and yielding the nitrated product.

The directing effects of the substituents on the starting material are crucial. The chloro group is an ortho-, para-director, while the cyano group is a meta-director. In this case, the para-position to the chloro group is also the meta-position to the cyano group, leading to the desired this compound as the major product.

G cluster_2 Direct Nitration of o-Chlorobenzonitrile Start o-Chlorobenzonitrile Reaction Nitration Reaction Start->Reaction Reagents Mixed Acid (Conc. H₂SO₄ + Conc. HNO₃) Reagents->Reaction Product This compound Reaction->Product

Caption: Schematic of the direct nitration process.

Experimental Protocol

The following is a representative protocol for aromatic nitration.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.

  • Reaction: Slowly add o-chlorobenzonitrile to the cold nitrating mixture, maintaining a low temperature (typically 0-10 °C) to control the reaction rate and minimize the formation of byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid product by filtration and wash it thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Performance and Considerations
  • Yield: Direct nitration can be a high-yielding reaction, but the yield can be affected by the reaction conditions and the potential for the formation of isomeric byproducts.

  • Purity: The main impurity is likely to be other nitrated isomers. Recrystallization is usually effective for purification.

  • Advantages: This is a very direct and often cost-effective method, as the starting material, o-chlorobenzonitrile, is a readily available commodity chemical. The reaction is typically high-yielding.

  • Disadvantages: The use of mixed acid (concentrated sulfuric and nitric acids) is highly corrosive and requires careful handling. The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of dinitrated byproducts. The regioselectivity may not be perfect, leading to the formation of other isomers that need to be separated. A patent describes a process using medium-concentration acids at a medium temperature to overcome some of these issues[10].

Comparative Summary

FeatureDehydration of AmideSandmeyer ReactionDirect Nitration
Starting Material 2-Chloro-4-nitrobenzamide2-Amino-4-nitrobenzonitrileo-Chlorobenzonitrile
Key Reagents Thionyl chlorideNaNO₂, HCl, CuClConc. H₂SO₄, Conc. HNO₃
Typical Yield ~79%[1]60-80% (estimated)High (can be >90%)
Key Advantages High yield, simple work-upHigh versatility, well-establishedCost-effective, direct route
Key Disadvantages Hazardous reagent (SOCl₂), starting material may require synthesisUnstable diazonium intermediate, potential for copper contaminationHighly exothermic, corrosive reagents, potential for isomeric impurities
Safety Concerns Corrosive and toxic SOCl₂Potentially explosive diazonium saltsHighly corrosive and oxidizing mixed acids

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the safety infrastructure available.

  • For large-scale industrial production , the direct nitration of o-chlorobenzonitrile is likely the most economically viable route due to the low cost of the starting material and the directness of the approach. However, this method requires robust process control to manage the exothermic nature of the reaction and ensure regioselectivity.

  • For laboratory-scale synthesis and research purposes , the Sandmeyer reaction offers excellent versatility and is a reliable method, provided that the necessary precautions for handling diazonium salts are taken. Its main advantage lies in the ability to adapt the conditions to synthesize a wide range of analogs.

  • The dehydration of 2-chloro-4-nitrobenzamide is a solid and high-yielding method, particularly if the amide is readily available or can be easily prepared. The primary drawback is the handling of thionyl chloride.

Ultimately, the selection of a synthetic route requires a careful evaluation of the trade-offs between cost, yield, safety, and operational complexity. This guide provides the foundational data and insights to make an informed decision tailored to your specific research or production needs.

References

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  • Synthesis of 4-chloro-2-nitrobenzonitrile. PrepChem.com. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • 4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide. Htdchem. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

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  • Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Process for the preparation of 4-chloro-2-nitrobenzonitrile.
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Illuminating the Molecular Landscape: A Comparative Guide to the Raman Spectroscopy Analysis of 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides an in-depth analysis of 2-Chloro-4-nitrobenzonitrile using Raman spectroscopy, offering a detailed examination of its vibrational landscape. Furthermore, it presents a comparative overview of alternative analytical techniques, equipping you with the necessary insights to select the most appropriate method for your research needs.

Introduction to this compound and the Imperative of Accurate Analysis

This compound is a substituted aromatic compound featuring a nitrile (-C≡N), a nitro (-NO₂), and a chloro (-Cl) group attached to a benzene ring. This unique combination of functional groups makes it a molecule of interest in various chemical syntheses and pharmaceutical research. The precise identification and structural elucidation of such molecules are critical for ensuring the purity, stability, and efficacy of potential drug candidates and for understanding reaction mechanisms. Vibrational spectroscopy, particularly Raman spectroscopy, offers a powerful, non-destructive method for obtaining a detailed molecular fingerprint.

The Power of Raman Spectroscopy: A Vibrational Fingerprint

Raman spectroscopy is a light-scattering technique that provides information about the vibrational modes of a molecule. When a sample is illuminated with a monochromatic laser, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational energies of the molecule's bonds. This results in a unique Raman spectrum that serves as a highly specific fingerprint for the compound.

The key strengths of Raman spectroscopy in the analysis of this compound include its high specificity, minimal sample preparation, and the ability to analyze solid samples directly.

Experimental Analysis: The Raman Spectrum of this compound

The FT-Raman spectrum of this compound reveals a series of characteristic bands corresponding to the vibrations of its distinct functional groups and the benzene ring. While a publicly available, fully assigned experimental spectrum is not readily accessible in the literature, we can predict the key vibrational modes based on extensive studies of similar substituted benzonitriles and nitro compounds.[1][2][3][4]

Key Expected Vibrational Modes and Their Assignments:

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) **Description
C≡N StretchingNitrile~2230A sharp, intense band characteristic of the nitrile group.[5]
Asymmetric NO₂ StretchingNitro~1530 - 1570A strong band due to the asymmetric stretching of the N-O bonds.[1]
Symmetric NO₂ StretchingNitro~1340 - 1360Another strong band resulting from the symmetric stretching of the N-O bonds.[1]
C-Cl StretchingChloro~600 - 800A band of variable intensity corresponding to the stretching of the carbon-chlorine bond.[5]
Aromatic C-H StretchingBenzene Ring~3000 - 3100Weak to medium intensity bands from the stretching of C-H bonds on the ring.
Aromatic Ring VibrationsBenzene RingMultiple bandsA series of bands in the 1000-1600 cm⁻¹ region corresponding to C-C stretching and ring breathing modes.

Note: The exact positions of these bands can be influenced by the electronic effects of the substituents and the crystal packing of the solid sample.

Experimental Protocol for Raman Spectroscopy of this compound (Solid Sample)

This protocol outlines the general steps for acquiring a Raman spectrum of a solid organic compound like this compound.

Instrumentation:

  • A research-grade Raman spectrometer equipped with a laser source (e.g., 785 nm or 1064 nm to minimize fluorescence).

  • A microscope for sample visualization and laser focusing.

  • Sample holder for solid samples.

Procedure:

  • Sample Preparation: Place a small amount of the crystalline this compound powder onto a clean microscope slide or into a dedicated sample holder.

  • Instrument Setup:

    • Turn on the spectrometer and laser source, allowing them to stabilize.

    • Select the appropriate laser power and objective lens. Start with low laser power to avoid sample degradation.

    • Calibrate the spectrometer using a known standard (e.g., silicon or polystyrene).

  • Sample Focusing:

    • Place the sample on the microscope stage.

    • Bring the sample into focus using the white light illumination and the microscope eyepieces or camera.

  • Spectrum Acquisition:

    • Switch to the laser illumination.

    • Set the acquisition parameters, including exposure time and number of accumulations. A longer exposure time and multiple accumulations will improve the signal-to-noise ratio.

    • Acquire the Raman spectrum over the desired spectral range (e.g., 100 - 3500 cm⁻¹).

  • Data Processing:

    • Perform baseline correction to remove any background fluorescence.

    • Identify and label the prominent Raman peaks.

A Comparative Overview of Analytical Techniques

While Raman spectroscopy is a powerful tool, a comprehensive analysis often benefits from complementary techniques. Here, we compare Raman spectroscopy with Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy for the characterization of this compound.

Technique Principle Strengths for this compound Analysis Limitations
Raman Spectroscopy Inelastic scattering of monochromatic light due to molecular vibrations.- Excellent for symmetric non-polar bonds (e.g., C≡N).[5]- Minimal sample preparation for solids.[6]- Water is a weak scatterer, allowing for analysis in aqueous media.- Can be affected by sample fluorescence.- Inherently weaker signal than IR absorption.
FT-IR Spectroscopy Absorption of infrared radiation corresponding to molecular vibrational energies.- Highly sensitive to polar functional groups (e.g., C=O, N-O).[1]- Extensive spectral libraries available for comparison.- Water is a strong IR absorber, making analysis in aqueous solutions challenging.- Sample preparation (e.g., KBr pellets) can be more involved for solids.[7]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.- Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus (¹H, ¹³C).[8][9][10][11][12]- Can distinguish between isomers.- Less sensitive than vibrational spectroscopy, requiring larger sample amounts.[13]- Requires dissolution in a deuterated solvent.[14][15][16]
In-Depth Comparison

Raman vs. FT-IR: For this compound, Raman and FT-IR are highly complementary. The nitrile group's C≡N stretch, being relatively non-polar, typically gives a strong and sharp signal in the Raman spectrum, while it can be weaker in the IR spectrum.[5] Conversely, the polar N-O bonds of the nitro group will exhibit very strong absorption bands in the FT-IR spectrum.[1] Therefore, using both techniques provides a more complete vibrational picture of the molecule.

Vibrational Spectroscopy vs. NMR: While Raman and FT-IR identify the functional groups present, NMR spectroscopy elucidates the exact arrangement of these groups on the aromatic ring. For this compound, ¹H NMR would show the distinct signals of the aromatic protons, with their chemical shifts and coupling patterns confirming the 1,2,4-substitution pattern. ¹³C NMR would further confirm the carbon skeleton of the molecule.[8][9][10][11][12]

Experimental Protocols for Alternative Techniques

FT-IR Spectroscopy of this compound (KBr Pellet Method)

Instrumentation:

  • FT-IR spectrometer.

  • Hydraulic press and pellet-forming die.

  • Agate mortar and pestle.

  • KBr powder (spectroscopic grade).

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr powder to remove any moisture.

    • Weigh out approximately 1-2 mg of this compound and 100-200 mg of KBr.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to the pellet-forming die.

    • Place the die under the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify and label the characteristic absorption bands.

NMR Spectroscopy of this compound

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal standard (e.g., Tetramethylsilane - TMS).

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[13][16]

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Add a small amount of TMS as an internal standard (for chemical shift referencing).

    • Transfer the solution to a clean, dry 5 mm NMR tube.[14][15]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the TMS signal (0 ppm).

    • Integrate the ¹H signals and determine the chemical shifts and coupling constants.

    • Identify the chemical shifts of the carbon signals in the ¹³C spectrum.

Logical Workflow and Decision Making

The selection of an analytical technique is guided by the specific research question. The following diagram illustrates a logical workflow for the analysis of a compound like this compound.

Caption: Decision workflow for the analytical characterization of this compound.

Conclusion: An Integrated Approach for Comprehensive Characterization

References

  • Balachandran, V., Janaki, A., & Lakshmi, A. (2013). Vibrational Spectral Studies, NLO and NBO Analyses of 2-Chloro-4-Nitrobenzoic Acid Based on Density Functional Theory. International Journal of Current Research and Review, 5(19), 53.
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  • Sert, Y., et al. (2013). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 248-255.
  • Rastogi, V. K., et al. (2009). Vibrational spectra, normal coordinate analysis and thermodynamics of 2-chloro-5-nitrobenzonitrile. Indian Journal of Pure & Applied Physics, 47(12), 856-863.
  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Rastogi, V. K., et al. (2009). Vibrational spectra, normal coordinate analysis and thermodynamics of 2-chloro-5-nitrobenzonitrile. NIScPR Online Periodical Repository. Retrieved from [Link]

  • Arjunan, V., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -3-oxo-propenyl]-benzonitrile. Journal of Molecular Structure, 1244, 130948.
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  • Sert, Y., et al. (2013). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. Semantic Scholar. Retrieved from [Link]

  • Sundaraganesan, N., et al. (2011). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1025-1033.
  • Sundaraganesan, N., et al. (2011). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Analytical Characterization of 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-nitrobenzonitrile (C₇H₃ClN₂O₂, CAS No: 28163-00-0) is a pivotal chemical intermediate, valued for its role as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes.[1] The presence of three distinct functional groups—a nitrile, a chloro group, and a nitro group—on the aromatic ring imparts unique reactivity, but also necessitates a rigorous and multi-faceted analytical approach to confirm its identity, purity, and structural integrity. In drug development and manufacturing, an incomplete characterization can lead to downstream impurities, variable yields, and potential safety concerns.

This guide provides an in-depth comparison of the essential analytical techniques required for the comprehensive characterization of this compound. We will move beyond simple data reporting to explore the causality behind methodological choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals. Our approach emphasizes a holistic workflow where each technique provides a unique piece of the puzzle, culminating in an unambiguous structural and purity profile.

Logical Workflow for Characterization

A robust analytical workflow ensures that preliminary data informs more complex, definitive analyses. The following workflow is recommended when characterizing a new batch or synthesis of this compound. This approach prioritizes efficiency by using rapid, information-rich techniques first to guide subsequent, more resource-intensive methods.

G cluster_2 Phase 3: Absolute Structure (If Required) HPLC HPLC (Purity, Quantification) GC GC (Volatile Impurities) HPLC->GC Orthogonal Check FTIR FTIR Spectroscopy (Functional Group ID) GC->FTIR DSC Thermal Analysis (DSC/TGA) (Melting Point, Stability) FTIR->DSC MS Mass Spectrometry (GC-MS) (Molecular Weight, Fragmentation) DSC->MS If pure & stable NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure) Xray Single Crystal X-Ray Crystallography (3D Molecular Structure) NMR->Xray For novel polymorphs or absolute confirmation MS->NMR start New Batch of This compound start->HPLC

Caption: Recommended analytical workflow for this compound characterization.

Chromatographic Techniques: The Foundation of Purity Assessment

The first step in characterizing any chemical intermediate is to assess its purity. Chromatographic methods are unparalleled for separating the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

Principle and Application: HPLC is the workhorse for purity analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase C18 column is the logical first choice, as it separates compounds based on hydrophobicity. The polarity of our target molecule makes it well-suited for retention and elution using common mobile phases like acetonitrile and water.

Experimental Insights & Data Interpretation: A successful HPLC method will yield a sharp, symmetrical peak for this compound, well-resolved from any impurities. The peak area percentage is used to calculate purity. UV detection at ~254 nm is effective due to the aromatic nature of the compound. For method development, starting with a 60:40 acetonitrile:water mixture is a sound heuristic for similar chlorinated nitroaromatic compounds.[2] Using a formic or phosphoric acid modifier in the mobile phase is crucial for protonating silanol groups on the column, thereby preventing peak tailing and ensuring reproducibility.[3][4]

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Industry standard for separating moderately polar organic molecules.
Mobile Phase Acetonitrile : Water (e.g., 60:40, v/v), isocraticProvides good resolution for related nitroaromatic compounds.[2]
Modifier 0.1% Formic Acid in WaterImproves peak shape and is MS-compatible.
Flow Rate 1.0 mL/minStandard for analytical scale columns.
Column Temp. 30 °CEnsures consistent retention times by controlling viscosity.
Detection UV at 254 nmStrong absorbance by the aromatic ring.
Injection Vol. 10 µLStandard volume to avoid column overloading.
  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Add 0.1% formic acid to the aqueous portion and degas the final mixture for 15 minutes using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Prepare working standards (e.g., 1-100 µg/mL) by serial dilution with the mobile phase.

  • Sample Preparation: Prepare the sample to be tested at a concentration of approximately 100 µg/mL in the mobile phase. Filter through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Analysis: Inject a blank (mobile phase), followed by the standard solutions to establish a calibration curve, and then the sample solutions.

  • Data Processing: Integrate the peak corresponding to this compound. Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Application: GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying the primary compound and any volatile or semi-volatile impurities. Given the compound's melting point of 83-84 °C[5], it is sufficiently volatile for GC analysis without derivatization.

Experimental Insights & Data Interpretation: The gas chromatogram will show the retention time, a characteristic property used for initial identification. The coupled mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound (MW 182.56 g/mol )[6], we expect to see a molecular ion cluster around m/z 182 and 184 due to the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern provides a structural fingerprint, which can be compared against spectral libraries like NIST for confirmation.[6]

Parameter Condition Rationale
Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column offering excellent separation for a wide range of organic compounds.[7]
Inlet Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium at 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program 50°C (hold 2 min), ramp to 280°C at 15°C/minA standard program to separate volatile impurities from the main analyte.
Ionization Electron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible, library-searchable spectra.[8]
MS Scan Range m/z 40-300Covers the molecular weight of the target and expected fragments.
  • Sample Preparation: Prepare a dilute solution (approx. 50-100 µg/mL) of the sample in a GC-compatible solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup: Install a suitable capillary column (e.g., HP-5ms) and set the GC and MS parameters as detailed in the table above.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of this peak. Confirm the presence of the molecular ion cluster (m/z 182/184).

    • Compare the acquired spectrum with a reference library (e.g., NIST) for definitive identification.[6]

Spectroscopic Techniques: Unveiling the Molecular Structure

Once purity is established, spectroscopic techniques are employed to confirm that the chemical structure is correct.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Application: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. It serves as an excellent first-pass technique for confirming the presence of the key nitrile, nitro, and chloro-aromatic functionalities.

Experimental Insights & Data Interpretation: The IR spectrum provides a unique fingerprint of the molecule. For this compound, we can confidently assign specific absorption bands to its constituent functional groups. The presence of all expected peaks provides strong evidence for the correct structure.

Wavenumber (cm⁻¹) Functional Group Vibration Type Reference
~2230Nitrile (C≡N)Stretching[9]
~1525 & ~1350Nitro (NO₂)Asymmetric & Symmetric Stretching[6]
~1600, ~1480Aromatic (C=C)Ring Stretching[9]
~850C-ClStretching[9]
~3100-3000Aromatic (C-H)Stretching[6]
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution).

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically perform a background subtraction.

  • Data Interpretation: Identify the characteristic absorption bands and compare them to the expected values listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for definitive confirmation of connectivity and substitution patterns.

Experimental Insights & Data Interpretation:

  • ¹H NMR: The aromatic region (7.0-9.0 ppm) is of primary interest. Due to the substitution pattern, we expect three distinct signals for the three aromatic protons. The electron-withdrawing nitro and nitrile groups will shift these protons downfield. Spin-spin coupling patterns (splitting) will reveal the adjacency of the protons, confirming the 1,2,4-substitution pattern.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals: one for the nitrile carbon (~115-120 ppm), and six for the aromatic carbons. The carbons directly attached to the electron-withdrawing chloro, nitro, and nitrile groups will have characteristic chemical shifts.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C.

  • Data Processing: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and analyze the chemical shifts and coupling constants to assign the structure.

Thermal and Structural Analysis

For a comprehensive profile, especially in pharmaceutical development where solid-state properties are critical, further analysis is warranted.

G cluster_Techniques cluster_Info HPLC HPLC Purity Assay | Impurity Profile | Quantitative Analysis Purity Purity & Identity HPLC->Purity GCMS GC-MS Volatile Impurites | Molecular Weight | Fragmentation Pattern GCMS->Purity Structure Molecular Structure GCMS->Structure FTIR FTIR Functional Group ID | C≡N, NO₂, C-Cl | Rapid Screening FTIR->Structure NMR NMR Unambiguous Structure | Connectivity | Isomer Differentiation NMR->Structure Thermal DSC/TGA Melting Point | Thermal Stability | Polymorphism Properties Physicochemical Properties Thermal->Properties Xray X-Ray Crystallography Absolute 3D Structure | Bond Lengths/Angles | Crystal Packing Xray->Structure Xray->Properties

Caption: Relationship between analytical techniques and the information they provide.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Principle and Application: DSC measures the heat flow into or out of a sample as a function of temperature, while TGA measures changes in mass. Together, they provide critical information on melting point, thermal stability, and decomposition. For pharmaceutical intermediates, these properties are vital for determining appropriate storage and reaction conditions. Related compounds like 2-chloro-4-nitrobenzoic acid are known to exhibit polymorphism[11], a phenomenon DSC is excellent at detecting.

Experimental Insights & Data Interpretation:

  • DSC: A sharp endotherm will be observed corresponding to the melting point (literature value: 83-84 °C).[12] The presence of multiple melting peaks or preceding exothermic events could indicate impurities or polymorphic transitions.

  • TGA: The TGA curve will show a stable baseline until the onset of thermal decomposition. A significant mass loss at higher temperatures indicates the point at which the molecule breaks down. Analysis should be run under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.

  • Instrument Setup: Place the pan in the instrument.

  • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. For DSC, a typical temperature range would be 25 °C to 200 °C. For TGA, the range might extend to 600 °C to capture the full decomposition profile.

  • Data Analysis: Determine the onset and peak temperatures of thermal events (melting, decomposition) from the resulting curves.

Single Crystal X-ray Crystallography

Principle and Application: This is the "gold standard" for determining the absolute three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, one can determine precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Experimental Insights & Data Interpretation: While not a routine quality control technique, it is invaluable for definitively confirming the structure of a new compound or resolving any ambiguities from spectroscopic data. For this compound, it would confirm the planar aromatic ring and the precise orientation of the substituents. This technique was used successfully to confirm the structure of the related compound 2-amino-4-chlorobenzonitrile, providing high-quality data on bond lengths and intermolecular interactions.[9]

Conclusion

The comprehensive characterization of this compound is not achievable with a single technique. A synergistic and logical workflow is paramount. The process begins with chromatographic methods (HPLC, GC-MS) to establish purity and initial identification. This is followed by spectroscopic analysis (FTIR, NMR) to confirm the presence of key functional groups and definitively elucidate the molecular structure. Finally, thermal and crystallographic techniques (DSC/TGA, X-ray) provide critical data on the solid-state properties of the material. By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a complete, validated, and trustworthy profile of this important chemical intermediate, ensuring quality and consistency in all downstream applications.

References

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A Guide to Correlating Spectral Data with the Chemical Properties of 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Architecture Through Spectroscopy

In the realm of chemical synthesis and drug development, the precise characterization of molecular structures is paramount. 2-Chloro-4-nitrobenzonitrile is a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals, making a thorough understanding of its chemical identity essential.[1] This guide provides an in-depth analysis of how to correlate the spectral data from Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy with the intrinsic chemical properties of this compound. We will explore not only the theoretical underpinnings but also provide actionable experimental protocols and comparative data with closely related analogues.

Chemical and Physical Properties of this compound

A foundational understanding of the physical properties of this compound is the first step in its comprehensive characterization. These properties are a direct consequence of its molecular structure and influence its handling, reactivity, and the choice of analytical techniques.

PropertyValueSource(s)
Molecular Formula C₇H₃ClN₂O₂[2]
Molecular Weight 182.56 g/mol [2]
Appearance Beige to brown powder/crystal[1]
Melting Point 83-84 °C[3]
Boiling Point 337.0 ± 27.0 °C (Predicted)[3]
Solubility Soluble in Methanol[3]
Stability Stable under normal conditions[4]

Experimental Protocols for Spectral Analysis

The acquisition of high-quality spectral data is contingent on meticulous sample preparation and adherence to established protocols. The following sections detail the methodologies for obtaining FT-IR, UV-Vis, and NMR spectra for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the thin solid film method are highly suitable.

Experimental Workflow: FT-IR Spectroscopy (Thin Film Method)

Caption: Workflow for FT-IR analysis using the thin film method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugation and chromophores.

Experimental Workflow: UV-Vis Spectroscopy

Caption: Workflow for quantitative UV-Vis spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Workflow: NMR Spectroscopy

Caption: Workflow for ¹H and ¹³C NMR spectral analysis.

Correlating Spectral Data with the Structure of this compound

The true power of these analytical techniques is realized when the data is interpreted to confirm the molecular structure.

FT-IR Spectrum Analysis

The FT-IR spectrum of this compound will be dominated by the characteristic absorptions of its functional groups. An ATR-IR spectrum for this compound is available, confirming these expected features.[2]

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation
Nitrile (C≡N) 2260 - 2220A strong, sharp absorption due to the stretching of the carbon-nitrogen triple bond. Conjugation with the aromatic ring typically shifts this to the lower end of the range.[5]
Nitro (NO₂) 1550 - 1475 (asymmetric) 1360 - 1290 (symmetric)Two strong absorptions characteristic of the nitro group attached to an aromatic ring.[6][7]
Aromatic C=C 1600 - 1450Medium to weak absorptions from the stretching vibrations within the benzene ring.[8]
Aromatic C-H 3100 - 3000Weak to medium absorptions from the stretching of sp² hybridized C-H bonds.[9]
Aryl-Cl 1100 - 1000A medium to strong absorption for the C-Cl stretch.
UV-Vis Spectrum Analysis

The UV-Vis spectrum is dictated by the presence of chromophores. In this compound, the entire molecule acts as a conjugated system. The nitro group and the benzene ring are the primary chromophores. Nitroaromatic compounds typically exhibit strong absorption bands.[10] The presence of the nitro group, a powerful electron-withdrawing group, will cause a bathochromic (red) shift of the benzene π → π* transitions. A λmax in the range of 240-270 nm would be expected.[10]

NMR Spectrum Analysis (¹H and ¹³C)

The NMR spectra provide the most detailed structural information. The electron-withdrawing nature of the nitro and nitrile groups, and the electronegativity of the chlorine atom, will significantly influence the chemical shifts of the aromatic protons and carbons.[11][12]

Predicted ¹H NMR Spectrum: The benzene ring has three protons in unique chemical environments.

ProtonPredicted δ (ppm)MultiplicityRationale
H-3 ~8.0 - 8.2DoubletOrtho to the strongly electron-withdrawing nitro group, leading to significant deshielding. Split by H-5.
H-5 ~7.8 - 8.0Doublet of DoubletsInfluenced by both the nitro and chloro groups. Split by H-3 and H-6.
H-6 ~7.6 - 7.8DoubletOrtho to the chloro group and meta to the nitro group. Split by H-5.

Predicted ¹³C NMR Spectrum: Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons, in addition to the nitrile carbon signal.

CarbonPredicted δ (ppm)Rationale
C-CN 115 - 120Characteristic chemical shift for a nitrile carbon.[13]
C-Cl 135 - 140The carbon atom directly attached to the electronegative chlorine will be deshielded.
C-NO₂ 145 - 150The carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded.[11]
Other Aromatic C 120 - 135The remaining aromatic carbons will have shifts influenced by their position relative to the substituents.

Comparative Analysis with Structural Analogues

To provide context, it is instructive to compare this compound with its fluoro and bromo analogues. The primary difference between these compounds is the halogen substituent, which impacts their chemical and physical properties due to differences in electronegativity and atomic size.

Property2-Fluoro-4-nitrobenzonitrileThis compound2-Bromo-4-nitrobenzonitrile
Molecular Weight 166.11 g/mol 182.56 g/mol 227.02 g/mol
Reactivity (Nucleophilic Aromatic Substitution) HighestIntermediateLowest
¹H NMR (Proton ortho to Halogen) Shift influenced by high electronegativity of FAs described aboveShift influenced by lower electronegativity and larger size of Br
¹³C NMR (Carbon bonded to Halogen) Significant downfield shift due to FAs described aboveLess pronounced downfield shift compared to the chloro analogue

The higher electronegativity of fluorine makes 2-fluoro-4-nitrobenzonitrile the most reactive towards nucleophilic aromatic substitution, a key consideration in synthetic applications.[14] This difference in electronegativity also has the most pronounced deshielding effect on adjacent protons and the directly bonded carbon in NMR spectroscopy.

Conclusion

The comprehensive analysis of this compound through FT-IR, UV-Vis, and NMR spectroscopy provides a self-validating system for its structural confirmation. Each technique offers a unique piece of the molecular puzzle: FT-IR identifies the functional groups, UV-Vis reveals the electronic nature of the conjugated system, and NMR elucidates the precise connectivity of the atoms. By understanding the principles behind these spectroscopic methods and correlating the data, researchers can confidently verify the identity and purity of this crucial synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

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A Senior Application Scientist's Guide to Orthogonal Identity Confirmation of 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. For a key intermediate like 2-Chloro-4-nitrobenzonitrile, a compound pivotal in the synthesis of various biologically active molecules, relying on a single analytical technique for identification is fraught with risk.[1] Subtle isomeric impurities or process-related byproducts can be easily missed, leading to downstream complications in synthesis, compromised product quality, and potential safety concerns.

This guide, intended for researchers, scientists, and drug development professionals, eschews a rigid, templated approach. Instead, it presents a holistic and logical framework for the orthogonal identity confirmation of this compound. By leveraging the strengths of multiple, independent analytical techniques, we can build a self-validating system of evidence that ensures the highest degree of confidence in the material's identity. This approach is not merely about ticking boxes; it is about a deep, mechanistic understanding of how different analytical methods probe distinct molecular features, and how, in concert, they provide a comprehensive and trustworthy chemical fingerprint.

The Imperative of Orthogonality

In analytical chemistry, "orthogonal" refers to methods that measure the same analyte using fundamentally different principles.[2] This is a critical concept because a potential interferent that might co-elute or produce a similar signal in one technique is highly unlikely to behave identically in a second, orthogonal method. This multi-faceted approach is a core tenet of analytical method validation as recommended by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[3][4][5][6][7][8][9]

For this compound, a molecule characterized by its mass, the specific arrangement of its atoms (connectivity and spatial orientation), and the vibrational characteristics of its functional groups, a robust orthogonal strategy will involve:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise connectivity of atoms and the chemical environment of each nucleus.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the specific functional groups present in the molecule.

The relationship between these techniques in confirming the identity of this compound can be visualized as follows:

G cluster_0 Orthogonal Confirmation Workflow Identity_Confirmation Confident Identity of This compound MS Mass Spectrometry (Molecular Weight & Formula) MS->Identity_Confirmation Confirms Mass NMR NMR Spectroscopy (Connectivity & Structure) NMR->Identity_Confirmation Confirms Structure FTIR FTIR Spectroscopy (Functional Groups) FTIR->Identity_Confirmation Confirms Functional Groups

Caption: Orthogonal workflow for identity confirmation.

Mass Spectrometry: The First Line of Inquiry

Mass spectrometry provides a direct measure of the molecular weight of this compound and, with high-resolution instrumentation, its elemental composition. This technique is exceptionally sensitive and serves as a primary tool for identity confirmation.

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 250.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Data & Interpretation

The mass spectrum of this compound will provide a wealth of structural information. The molecular ion peak (M⁺) should be observed, and its m/z value will correspond to the molecular weight of the compound (182.56 g/mol ).[7] Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 184 will be observed with roughly one-third the intensity of the molecular ion peak.

m/z (Expected) Ion Identity Interpretation
182/184[C₇H₃ClN₂O₂]⁺Molecular ion (M⁺) and its isotope peak, confirming the elemental composition.
136/138[M - NO₂]⁺Loss of the nitro group.
101[M - NO₂ - Cl]⁺Subsequent loss of chlorine from the above fragment.

Data based on experimental results from PubChem.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

While mass spectrometry confirms the molecular formula, NMR spectroscopy reveals the precise arrangement of atoms within the molecule. Both ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

Predicted Data & Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the nitro, chloro, and cyano groups will cause these protons to resonate at relatively high chemical shifts (downfield). The splitting patterns (multiplicity) will be dictated by the coupling between adjacent protons.

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~8.3d~2H-3
~8.1dd~8, 2H-5
~7.8d~8H-6

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~150C-4 (attached to NO₂)
~138C-2 (attached to Cl)
~135C-6
~128C-5
~125C-3
~116C-1 (attached to CN)
~115C≡N

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Key Players

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group has a characteristic vibrational frequency, making FTIR an excellent tool for confirming the presence of the nitrile, nitro, and chloro-aromatic moieties in this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired before analyzing the sample.

Expected Data & Interpretation

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~2230C≡NStretching
~1530 and ~1350NO₂Asymmetric and Symmetric Stretching
~1600-1450C=CAromatic Ring Stretching
~850C-ClStretching
~3100-3000C-HAromatic Stretching

Data based on experimental results from PubChem.[7]

G cluster_1 Experimental Workflow Sample This compound Sample GC_MS_Analysis GC-MS Analysis Sample->GC_MS_Analysis NMR_Analysis NMR Analysis Sample->NMR_Analysis FTIR_Analysis FTIR Analysis Sample->FTIR_Analysis Data_Integration Data Integration & Identity Confirmation GC_MS_Analysis->Data_Integration NMR_Analysis->Data_Integration FTIR_Analysis->Data_Integration

Caption: Integrated experimental workflow.

Conclusion: A Self-Validating System for Identity Confirmation

The orthogonal approach detailed in this guide provides a robust and self-validating framework for confirming the identity of this compound. By integrating data from mass spectrometry, NMR spectroscopy, and FTIR spectroscopy, a comprehensive chemical fingerprint of the molecule is generated. Each technique, probing a different aspect of the molecule's structure, corroborates the findings of the others, leading to an exceptionally high degree of confidence in the material's identity. This multi-technique approach is not just good scientific practice; it is a critical component of ensuring the quality, safety, and efficacy of the downstream products derived from this important chemical intermediate.

References

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  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

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  • News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The handling of specialized chemical reagents like 2-Chloro-4-nitrobenzonitrile demands not only precision in its application but also rigor in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to move beyond mere procedure and explain the causality behind each step, ensuring a culture of safety and responsibility within the laboratory.

Hazard Profile and the Imperative for Specialized Disposal

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound (CAS No. 28163-00-0) is a chlorinated nitroaromatic compound, a class of chemicals recognized for its potential environmental persistence and toxicity.[1][2] Its hazard profile necessitates that it be treated as a hazardous waste stream, segregated from general laboratory waste.

The primary hazards associated with this compound are:

  • Acute Toxicity: It is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[3][4] Some data suggests even higher toxicity, warranting a cautious approach.

  • Irritation: It is a known skin and serious eye irritant (Category 2).[3][4]

  • Respiratory Effects: It may cause respiratory irritation.[4][5]

  • Environmental Hazard: It is considered harmful to aquatic life, making its containment from waterways a critical priority.

Furthermore, upon combustion, this compound can decompose to produce highly toxic and corrosive gases, including hydrogen chloride and nitrogen oxides.[6][7] This reactivity profile directly informs the choice of disposal method, favoring controlled incineration by a licensed facility over other means.

Table 1: Key Safety and Physical Data for this compound
PropertyValueSource
Molecular Formula C₇H₃ClN₂O₂[3]
Molecular Weight 182.56 g/mol [3]
Appearance Beige to yellow solid powder/crystal[4], [8]
Melting Point 78 - 82 °C[4]
GHS Hazard Codes H302, H312, H315, H319, H332[3]
Signal Word Warning[4]

The Core Principle: "Cradle-to-Grave" Compliant Disposal

The fundamental principle governing hazardous chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA). RCRA establishes a "cradle-to-grave" responsibility, meaning the generator of the waste (your institution) is legally responsible for its safe management from generation to final disposal.[9]

Therefore, the only acceptable method for disposing of this compound is through a licensed and approved hazardous waste disposal facility.[4] It is imperative that this chemical is never disposed of down the drain, in regular trash, or by evaporation.[7][10][11]

Standard Operating Procedure (SOP) for Waste Accumulation and Handling

The following step-by-step protocol outlines the in-laboratory procedures for safely accumulating this compound waste prior to collection by your institution's Environmental Health and Safety (EHS) office or a contracted waste handler.

Step 3.1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), donning the correct PPE is mandatory. This is your first and most critical line of defense against exposure.

  • Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact with the contaminated outer surface.[7]

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles conforming to government standards like EN166 (EU) or NIOSH (US).[7]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of dust generation, a chemical-resistant apron or a full protective suit may be necessary.[7]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[6][7]

Step 3.2: Waste Segregation

Causality: Chemical incompatibility is a significant safety risk. Improperly mixed waste can lead to violent reactions, gas generation, or fire. This compound is incompatible with strong oxidizing agents, strong bases, and strong acids.[6][12]

  • Procedure:

    • Designate a specific, clearly marked waste container solely for this compound and closely related halogenated, nitroaromatic compounds.

    • Never mix this waste stream with acids, bases, or oxidizing agents.[13]

    • Store the waste container in a designated satellite accumulation area, away from incompatible chemicals.

Step 3.3: Container Selection and Labeling

Proper containment and communication are pillars of the RCRA system.

  • Procedure:

    • Container Choice: Use a sturdy, leak-proof container that is chemically compatible with the waste. The original product container is often an excellent choice.[13] If using another container, ensure it is clean and properly relabeled.

    • Labeling: The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Do not use abbreviations.[11]

      • An accurate accounting of all constituents if it is a mixed waste.

      • The date accumulation started.

    • Containment: Keep the container sealed at all times, except when adding waste.[11] Store it within a secondary containment bin or tray to contain any potential leaks.

Step 3.4: Handling Contaminated Labware

Solid waste contaminated with this compound must also be treated as hazardous waste.

  • Procedure:

    • Non-Sharps: Place contaminated items such as weighing paper, gloves, and pipette tips into a plastic bag within a designated solid hazardous waste container.[13]

    • Sharps: Any contaminated needles or blades must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.

Step 3.5: Decontaminating "Empty" Containers

Under RCRA, a container that held an acutely hazardous substance is not considered "empty" until it has been triple-rinsed. Given the toxicity profile of this compound, following this procedure is a best practice.[11]

  • Procedure:

    • Thoroughly empty all visible solid material from the original container into the designated solid waste stream.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the first rinse (and preferably all three) must be collected and disposed of as liquid hazardous waste. [11] This rinsate is contaminated and cannot be sewered.

    • After the triple rinse and air drying, the container can be managed as non-hazardous waste, though defacing the original label is required.

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE as described in Step 3.1.

  • Contain and Clean:

    • Avoid generating dust.[6][7]

    • For small powder spills, carefully sweep or vacuum the material up and place it into a labeled hazardous waste container.[4][6] Do not use a standard vacuum cleaner; use one designed for hazardous dust if available.

    • Clean the affected area thoroughly.

  • Report: Report the incident to your institution's EHS office.

Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste streams in a laboratory setting.

G cluster_0 In-Laboratory Waste Handling cluster_1 Waste Characterization cluster_2 Container Decontamination cluster_3 Final Disposal start Waste Generation (this compound) ppe Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe is_empty Empty Product Container? start->is_empty is_solid Solid Waste or Contaminated Labware? ppe->is_solid collect_solid Step 2: Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes collect_liquid Step 2: Collect in Labeled Liquid Hazardous Waste Container is_solid->collect_liquid No (e.g., in solution) segregate Step 5: Segregate from Incompatibles (Acids, Bases, Oxidizers) collect_solid->segregate collect_liquid->segregate triple_rinse Step 3: Triple Rinse Container is_empty->triple_rinse Yes collect_rinsate Step 4: Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->segregate store Step 6: Store in Secondary Containment in Satellite Accumulation Area segregate->store ehs_pickup Step 7: Request Pickup by EHS or Licensed Waste Handler store->ehs_pickup final_disposal Final Disposition: Incineration at Approved Hazardous Waste Facility ehs_pickup->final_disposal

Caption: Decision workflow for handling and disposing of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper segregation, secure containment, and regulatory compliance, we uphold our professional duty to protect ourselves, our colleagues, and the environment. This protocol serves as a self-validating system: when each step is followed with an understanding of its underlying scientific and safety rationale, the risk of exposure and environmental contamination is effectively minimized, ensuring that our scientific pursuits do not come at the cost of safety.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Chloro-4-nitrobenzonitrile. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through field-proven insights and a commitment to scientific integrity. The following procedural guidance is designed to directly answer your operational questions and ensure the highest level of safety for all personnel.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the specific risk profile of this compound is the critical first step in establishing a robust safety protocol. This compound is not merely a standard laboratory reagent; it presents a multi-faceted hazard profile that demands a comprehensive and layered approach to protection.

According to the Globally Harmonized System (GHS), this compound is classified with significant health warnings.[1][2] It is harmful if swallowed, if it comes into contact with the skin, or if it is inhaled as a dust.[1][2][3] It is also a confirmed skin and serious eye irritant and may cause respiratory irritation.[1][4]

Beyond these primary classifications, two critical underlying risks dictate our stringent PPE recommendations:

  • Solid Particulate Hazard : As a powder solid, the primary route of unintentional exposure is the inhalation of fine dust, which can occur during weighing, transfer, or if spills are handled improperly.[1][4]

  • Metabolic Cyanide Release : Crucially, upon absorption, nitriles like this compound may be metabolized to release cyanide, which can inhibit cellular respiration and lead to severe systemic toxicity.[4] This potential for cyanide poisoning elevates the risk far beyond that of a simple irritant and necessitates an absolute focus on preventing any form of exposure.

Table 1: Hazard Profile of this compound

Hazard Type GHS Classification & Description Causality for PPE Selection
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[1][2] Mandates full skin coverage (gloves, lab coat) and respiratory protection to prevent absorption and inhalation.
Skin Irritation Category 2[1][2] Requires chemically resistant gloves and a lab coat to prevent direct contact.
Eye Irritation Category 2[1] Necessitates sealed chemical splash goggles to protect against airborne dust and splashes.
Respiratory Irritation Specific Target Organ Toxicity - Single Exposure, Category 3[1] All handling must occur within a certified chemical fume hood to capture dust at the source.

| Hidden Hazard | Potential for Cyanide Metabolism[4] | Justifies the highest level of containment and underlies the stringency of all recommended controls. |

The Foundation of Safety: Engineering Controls

Personal Protective Equipment is the final barrier between a researcher and a chemical hazard. The first and most critical line of defense is always engineering controls.

All manipulations of this compound, including weighing, transfers, and preparation of solutions, MUST be performed inside a certified and properly functioning chemical fume hood. [4]

Adherence to best practices for fume hood use is non-negotiable:

  • Verify Operation : Confirm that the fume hood has been certified within the last year and that the airflow monitor indicates normal operation before beginning any work.[5]

  • Work Deep Inside : All apparatus and materials should be kept at least 6 inches (15 cm) inside the plane of the sash to ensure effective containment.[6][7][8][9]

  • Maintain Sash Height : Keep the sash at the lowest practical height, never raising it above the marked optimal operating level during work. Close the sash completely when the hood is not in active use.[5][6][8]

  • Prevent Obstruction : Do not block the baffle vents at the back of the hood. If using large equipment, elevate it on blocks to allow air to flow underneath.[5][7][9]

  • Avoid Storage : The fume hood is a safety device for active experiments, not a storage cabinet for chemicals or equipment. Clutter disrupts airflow and compromises safety.[6][8][9]

  • Minimize Movement : Avoid rapid movements into or out of the hood, as this can create turbulence and pull contaminants out of the containment area.[7][9]

A Multi-Layered Defense: Required Personal Protective Equipment

The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection
  • Chemical Splash Goggles : Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are required to protect against airborne powder and potential splashes. This equipment must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]

  • Face Shield : When handling larger quantities (>25g) or preparing solutions where the risk of a splash is increased, a full-face shield must be worn over the chemical splash goggles.[9]

Skin and Body Protection
  • Lab Coat : A clean, long-sleeved laboratory coat is the minimum requirement.

  • Gloves - A Critical Choice : The selection of appropriate gloves is paramount. Due to the nitro-aromatic structure of this compound, specific glove materials are required.

    • Primary Recommendation: Butyl Rubber Gloves. Butyl gloves are specified for protection against nitrocompounds and offer excellent resistance.[10]

    • Best Practice: Double-Gloving. Wear two pairs of gloves. The inner glove should be a well-fitting nitrile glove, which provides a secondary barrier and protects the skin during the doffing (removal) process. The outer glove should be the chemical-resistant butyl rubber glove. This two-layer system provides robust protection. Nitrile gloves alone are not recommended as the primary barrier against this specific chemical class.[10]

Table 2: Glove Selection Rationale

Glove Material Recommendation Justification
Nitrile Inner Glove Only Good general-purpose glove, provides dexterity and backup protection. However, not the best choice for prolonged exposure to nitrocompounds.[11]
Butyl Rubber Outer Glove (Primary) Specifically recommended for protection against nitrocompounds, offering superior chemical resistance for this hazard class.[10]

| Latex/Vinyl | Not Recommended | Offer poor chemical resistance and are not suitable for handling this compound. |

Respiratory Protection

As stated, a chemical fume hood is the primary method of respiratory protection.[12] However, in the event of a significant spill or a failure of engineering controls, respiratory protection will be necessary. Any respiratory protection program must be managed in accordance with OSHA standard 29 CFR 1910.134.[12][13][14]

  • Minimum Respirator : A NIOSH-approved full-face or half-mask air-purifying respirator (APR) equipped with combination P100 (particulate) and organic vapor/acid gas cartridges is required for emergency situations. The P100 filter will remove the fine dust, while the cartridges will address vapors.

Procedural Integrity: Step-by-Step Protocols

PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Put on the inner pair of nitrile gloves.

  • Put on the lab coat, ensuring it is fully buttoned.

  • Put on chemical splash goggles.

  • Put on the outer pair of butyl rubber gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Put on a face shield (if required).

Doffing (Taking Off) Sequence:

  • Decontaminate (if possible) : If the outer gloves are grossly contaminated, wipe them down before removal.

  • Remove Outer Gloves : Carefully peel off the outer butyl gloves, turning them inside out without touching the exterior surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.

  • Remove Face Shield/Goggles : Remove the face shield (if used), followed by the goggles, from the back to the front. Place them in a designated area for decontamination.

  • Remove Lab Coat : Unbutton the lab coat and roll it down from the shoulders, turning it inside out as you go to contain any surface contamination. Place it in a designated container for laundry or disposal.

  • Remove Inner Gloves : Remove the final pair of nitrile gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.

Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Immediately after doffing, place all disposable items (gloves, etc.) into a clearly labeled, sealed hazardous waste bag or container.[15]

  • Never dispose of contaminated PPE in the regular trash.

  • Follow your institution's specific guidelines for the collection and disposal of chemical hazardous waste.

Visual Workflow and Summary

PPE Selection Workflow

The following diagram outlines the decision-making process for ensuring proper protection when working with this compound.

Caption: PPE selection workflow for handling this compound.

Table 3: Quick Reference PPE Guide

Task Engineering Control Eye/Face Protection Glove System Body/Respiratory
Weighing Solid (<25g) Chemical Fume Hood Chemical Splash Goggles Double: Nitrile (inner), Butyl (outer) Lab Coat
Preparing Solution Chemical Fume Hood Goggles + Face Shield Double: Nitrile (inner), Butyl (outer) Lab Coat
Reaction Monitoring Chemical Fume Hood Chemical Splash Goggles Double: Nitrile (inner), Butyl (outer) Lab Coat

| Spill Cleanup | N/A (Emergency) | Goggles + Face Shield | Double: Nitrile (inner), Butyl (outer) | Lab Coat + NIOSH-approved Respirator |

References

  • Fume Hoods: Top 10 Safety Practices. (2025). Workstation Industries. [Link]

  • Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.). University of Wollongong Australia. [Link]

  • Best Practices for Operating & Maintaining Your Chemical Fume Hood. (2025). Genie Scientific. [Link]

  • Chemical Fume Hood Use Guidelines. (2024). UC San Diego. [Link]

  • FUME HOOD USE AND SAFETY PRACTICES. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • This compound | C7H3ClN2O2 | CID 141401. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • This compound | CAS#:28163-00-0. (n.d.). Chemsrc. [Link]

  • 1910.134 - Respiratory protection. (n.d.). Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment. (2025). U.S. Environmental Protection Agency. [Link]

  • OSHA Revised Respiratory Protection Standards. (2024). Minnesota Department of Health. [Link]

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  • This compound SDS. (2025). ChemAnalyst. [Link]

  • Safety Data Sheet - 3-Nitrobenzonitrile. (n.d.). Carl ROTH. [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • OSHA Dust Regulations: What You Need to Know? (2024). Oizom. [Link]

  • OSHA Dust Exposure Limits: What They Are and How To Comply. (2025). Sunbelt Rentals. [Link]

  • OSHA respiratory protection standard. (2019). ISHN. [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Pennsylvania Environmental Health and Safety. [Link]

  • Are Nitrile Gloves Chemical Resistant? (2025). SafetyCulture. [Link]

  • Is Personal Protective Equipment Required When Working with Solvents? (n.d.). MicroCare LLC. [Link]

  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.). Occupational Safety and Health Administration. [Link]

  • Nitrile Gloves and Their Chemical Resistance. (2024). SOSCleanroom. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing. (n.d.). Centers for Disease Control and Prevention (Archived). [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.